molecular formula C5H2BrClIN B1524632 3-Bromo-5-chloro-2-iodopyridine CAS No. 823221-97-2

3-Bromo-5-chloro-2-iodopyridine

Cat. No.: B1524632
CAS No.: 823221-97-2
M. Wt: 318.34 g/mol
InChI Key: INARBABVYJQJDC-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-iodopyridine is a useful research compound. Its molecular formula is C5H2BrClIN and its molecular weight is 318.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-chloro-2-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClIN/c6-4-1-3(7)2-9-5(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INARBABVYJQJDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697356
Record name 3-Bromo-5-chloro-2-iodopyridine
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Molecular Weight

318.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823221-97-2
Record name 3-Bromo-5-chloro-2-iodopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=823221-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-chloro-2-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Bromo-5-chloro-2-iodopyridine (CAS No. 823221-97-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-chloro-2-iodopyridine is a trihalogenated pyridine derivative that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring three different halogens on the pyridine ring, offers a platform for selective functionalization, making it a key intermediate in the synthesis of complex molecules, particularly in the realm of medicinal chemistry. This guide provides an in-depth overview of its synthesis, physicochemical properties, reactivity, and applications, with a focus on its role in the development of targeted therapeutics. The Chemical Abstracts Service (CAS) has assigned the number 823221-97-2 to this compound.[1]

Physicochemical Properties

Understanding the physical and chemical characteristics of this compound is fundamental to its application in synthesis. The table below summarizes its key properties.

PropertyValueSource
CAS Number 823221-97-2[1]
Molecular Formula C₅H₂BrClIN[1]
Molecular Weight 318.34 g/mol [1]
Appearance White to light yellow solidChemical Supplier Data
Melting Point 58-60 °CChemical Supplier Data
Boiling Point ~304.7 °C at 760 mmHg (Predicted)Chemical Supplier Data
Density ~2.4 g/cm³ (Predicted)Chemical Supplier Data

Synthesis of this compound

The most common and efficient synthesis of this compound involves a Sandmeyer-type reaction starting from 2-amino-3-bromo-5-chloropyridine. This method provides a direct and high-yielding route to the desired product.

Reaction Scheme:

Synthesis of this compound reactant 2-Amino-3-bromo-5-chloropyridine reagents t-BuONO, CuI, I₂ Acetonitrile, 60 °C reactant->reagents product This compound reagents->product

Caption: Synthesis of this compound via a Sandmeyer-type reaction.

Mechanistic Insight: The Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the conversion of an aryl amine to an aryl halide. The reaction proceeds through a free radical mechanism involving a diazonium salt intermediate.[4][5]

  • Diazotization: The primary aromatic amine (2-amino-3-bromo-5-chloropyridine) reacts with a nitrite source, such as tert-butyl nitrite, in the presence of an acid (often generated in situ) to form a diazonium salt.

  • Electron Transfer: A copper(I) salt, in this case, cuprous iodide (CuI), facilitates a single-electron transfer to the diazonium salt. This results in the formation of an aryl radical and the release of nitrogen gas (N₂).

  • Halogen Transfer: The aryl radical then abstracts an iodine atom from an iodine source (elemental iodine, I₂) to form the final product, this compound.

Detailed Experimental Protocol:

The following protocol is a representative procedure for the synthesis of this compound:[1]

  • To a reaction vessel under an inert atmosphere (e.g., nitrogen), add acetonitrile, elemental iodine, cuprous iodide (CuI), and tert-butyl nitrite.

  • Cool the mixture in an ice bath.

  • Slowly add 2-amino-3-bromo-5-chloropyridine to the cooled reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for approximately 2 hours.

  • Upon completion of the reaction (monitored by techniques such as TLC or LC-MS), quench the reaction by adding water.

  • Collect the resulting solid by filtration.

  • The crude product can be further purified by washing with a suitable organic solvent (e.g., ethyl acetate) and recrystallization or column chromatography.

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound lies in the differential reactivity of its three halogen substituents. This allows for sequential and site-selective cross-coupling reactions, providing a powerful tool for the construction of highly substituted pyridine scaffolds.

Selectivity in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings, the reactivity of the carbon-halogen bond generally follows the order: C-I > C-Br > C-Cl.[6][7] This predictable reactivity profile enables the selective functionalization of the 2-position (iodo), followed by the 3-position (bromo), and finally the 5-position (chloro).

Reactivity of Halogens C_I C-I (Iodo) C_Br C-Br (Bromo) C_I->C_Br Pd-catalyzed cross-coupling C_Cl C-Cl (Chloro) C_Br->C_Cl Pd-catalyzed cross-coupling Reactivity Decreasing Reactivity

Caption: General reactivity order of halogens in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, the reaction can be performed stepwise to introduce different aryl or heteroaryl groups at each halogenated position.

Predicted Stepwise Suzuki Coupling:

  • Reaction at the 2-position (Iodo): Under mild conditions, a Suzuki coupling will selectively occur at the C-I bond.

  • Reaction at the 3-position (Bromo): With a more reactive catalyst system or harsher conditions, a second Suzuki coupling can be achieved at the C-Br bond.

  • Reaction at the 5-position (Chloro): The C-Cl bond is the least reactive and would require the most forcing conditions for a third Suzuki coupling.

Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the formation of carbon-carbon triple bonds between a terminal alkyne and an aryl or vinyl halide.[7][8] Similar to the Suzuki coupling, the Sonogashira reaction on this compound is expected to proceed with high selectivity at the 2-position (iodo) under standard conditions. This allows for the introduction of an alkynyl moiety at this position, which can then be further elaborated.

Application in Drug Discovery: A Precursor to Kinase Inhibitors

Substituted pyridines are prevalent scaffolds in many approved drugs and clinical candidates. This compound serves as a key intermediate in the synthesis of complex heterocyclic compounds with potential therapeutic applications.

Polo-like Kinase (PLK) Inhibitors

Polo-like kinases (PLKs), particularly PLK1, are crucial regulators of the cell cycle.[9] Overexpression of PLK1 is observed in a wide range of human cancers, making it an attractive target for anticancer drug development.[9][10][11] Several small molecule inhibitors of PLK1 have been developed, many of which feature substituted pyridine or pyrimidine cores.[10][11] While specific examples detailing the direct use of this compound in the synthesis of a named PLK1 inhibitor are not prevalent in publicly accessible literature, its structural motifs are highly relevant to the scaffolds of known PLK1 inhibitors. The ability to selectively introduce various substituents at the 2, 3, and 5-positions of the pyridine ring makes it an ideal starting material for generating diverse libraries of compounds for screening against PLK1 and other kinases.

Conclusion

This compound is a strategically important building block for organic synthesis, particularly in the field of drug discovery. Its well-defined and predictable reactivity in selective cross-coupling reactions allows for the controlled and efficient construction of complex, highly substituted pyridine derivatives. As the demand for novel and potent kinase inhibitors and other targeted therapeutics continues to grow, the utility of versatile intermediates like this compound is expected to increase, making it an indispensable tool for medicinal chemists and researchers in the pharmaceutical industry.

References

  • Design, synthesis, and biological evaluation of novel molecules as potent inhibitors of PLK1. Bioorganic Chemistry. Available at: [Link]

  • Sandmeyer Reaction Mechanism. BYJU'S. Available at: [Link]

  • Sandmeyer reaction. Wikipedia. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. Available at: [Link]

  • Design and synthesis of 2-amino-pyrazolopyridines as Polo-like kinase 1 inhibitors. PubMed. Available at: [Link]

  • Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. PubMed. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • 1 - Supporting Information. pubs.rsc.org. Available at: [Link]

  • Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. MDPI. Available at: [Link]

  • Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. ResearchGate. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. Available at: [Link]

  • Representative PLK1 inhibitors. ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to 3-Bromo-5-chloro-2-iodopyridine: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents. The precise functionalization of this heterocycle is paramount in modulating a drug candidate's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Among the vast array of substituted pyridines, polyhalogenated derivatives stand out as exceptionally versatile building blocks. Their value lies in the differential reactivity of the carbon-halogen bonds, which allows for sequential and site-selective cross-coupling reactions. This enables the controlled and systematic construction of complex molecular architectures.

This guide focuses on the chemical properties and synthetic utility of 3-Bromo-5-chloro-2-iodopyridine, a trihalogenated pyridine with significant potential in drug discovery. The presence of three distinct halogens—iodine, bromine, and chlorine—at the 2, 3, and 5 positions, respectively, offers a rich platform for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This strategic arrangement of halogens makes it a particularly valuable intermediate in the synthesis of complex molecules, including potent kinase inhibitors. This guide will provide an in-depth overview of its synthesis, physicochemical properties, reactivity, and applications, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

This compound is a white solid at room temperature.[1] Its fundamental physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 823221-97-2[2]
Molecular Formula C₅H₂BrClIN[1]
Molecular Weight 318.34 g/mol [1]
Melting Point 58-60 °C[1]
Boiling Point 280.0 °C (Predicted)[1]
pKa -2.80 ± 0.20 (Predicted)[1]
Appearance White solid[1]
Spectroscopic Data (Predicted)

¹H NMR (Predicted): The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at the C4 position is expected to be a doublet, coupled to the proton at the C6 position. The proton at the C6 position is also expected to be a doublet.

¹³C NMR (Predicted): The ¹³C NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The carbons bearing the halogen atoms will show characteristic shifts, with the carbon attached to iodine appearing at the highest field among them.

Mass Spectrometry (Predicted Fragmentation): The mass spectrum will exhibit a complex isotopic pattern for the molecular ion peak due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio). Fragmentation is likely to involve the loss of halogen atoms, with the C-I bond being the most labile.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to show characteristic peaks for C-H stretching of the aromatic ring in the region of 3000-3100 cm⁻¹. C-X (X = I, Br, Cl) stretching vibrations will be observed in the fingerprint region.

Synthesis of this compound

The most common and efficient synthesis of this compound proceeds via a Sandmeyer-type reaction starting from the readily available 2-amino-3-bromo-5-chloropyridine.[1]

Reaction Scheme

G cluster_0 Synthesis of this compound start 2-Amino-3-bromo-5-chloropyridine reagents I₂, CuI, t-BuONO Acetonitrile, 60 °C start->reagents product This compound reagents->product

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[1]

Materials:

  • 2-Amino-3-bromo-5-chloropyridine

  • Elemental Iodine (I₂)

  • Copper(I) Iodide (CuI)

  • tert-Butyl nitrite (t-BuONO)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methanol (MeOH)

Procedure:

  • To a three-necked flask under a nitrogen atmosphere, add acetonitrile, elemental iodine, copper(I) iodide, and tert-butyl nitrite.

  • Cool the mixture in an ice bath.

  • Slowly add 2-amino-3-bromo-5-chloropyridine to the cooled reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 2 hours.

  • After the reaction is complete, add water and collect the resulting solid by filtration.

  • Wash the filter cake with ethyl acetate.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases and wash with saturated aqueous sodium thiosulfate, followed by drying over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Triturate the residue with a small amount of methanol, filter, and dry the solid to yield this compound as a white solid.

Mechanistic Insight: The Sandmeyer Reaction

The synthesis of this compound from its amino precursor is a classic example of the Sandmeyer reaction. This transformation proceeds through a diazonium salt intermediate. The reaction is initiated by the in-situ formation of a diazotizing agent from tert-butyl nitrite. The amino group on the pyridine ring attacks the diazotizing agent to form a diazonium salt. This is followed by a copper-catalyzed radical-nucleophilic aromatic substitution, where the diazonium group is replaced by iodine.

G cluster_1 Sandmeyer Reaction Mechanism A 2-Amino-3-bromo- 5-chloropyridine B Diazonium Salt Intermediate A->B Diazotization C Aryl Radical B->C Single Electron Transfer (SET) from Cu(I) D 3-Bromo-5-chloro- 2-iodopyridine C->D Iodine Atom Transfer reagent1 t-BuONO reagent1->A reagent2 CuI reagent2->B reagent3 I₂ reagent3->C

Caption: Simplified mechanism of the Sandmeyer iodination.

Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the differential reactivity of its three halogen substituents in palladium-catalyzed cross-coupling reactions. The general order of reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-Cl. This predictable reactivity allows for the site-selective functionalization of the pyridine ring.

Site-Selective Cross-Coupling Reactions

1. Sonogashira Coupling at the C2-Position: The highly reactive C-I bond at the 2-position makes it the prime site for initial functionalization. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, can be selectively performed at this position under mild conditions.

Exemplary Protocol for Sonogashira Coupling:

  • To a reaction vessel, add this compound, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a suitable base (e.g., triethylamine) in a solvent such as THF or DMF.

  • Add the terminal alkyne to the mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, perform an aqueous workup and purify the product by column chromatography.

2. Suzuki Coupling at the C3-Position: After functionalization of the C2-position, the C-Br bond at the 3-position becomes the next most reactive site. A Suzuki coupling reaction can then be employed to introduce an aryl or vinyl group at this position. This reaction typically requires more forcing conditions than the initial Sonogashira coupling.

Exemplary Protocol for Suzuki Coupling:

  • To the 2-alkynyl-3-bromo-5-chloropyridine derivative, add a palladium catalyst (e.g., Pd(dppf)Cl₂), a boronic acid or ester, and a base (e.g., K₂CO₃ or Cs₂CO₃) in a solvent system such as dioxane/water or toluene/ethanol.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-110 °C) until the reaction is complete.

  • After cooling, perform a standard aqueous workup and purify the product.

3. Buchwald-Hartwig Amination at the C5-Position: The least reactive C-Cl bond at the 5-position can be functionalized using a Buchwald-Hartwig amination. This reaction allows for the introduction of a wide range of primary and secondary amines.

Exemplary Protocol for Buchwald-Hartwig Amination:

  • Combine the disubstituted pyridine derivative, a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., Xantphos or RuPhos), the desired amine, and a strong base (e.g., NaOt-Bu or LHMDS) in an anhydrous, aprotic solvent like toluene or THF.

  • Heat the reaction mixture under an inert atmosphere.

  • After completion, quench the reaction and purify the resulting arylamine.

G cluster_2 Sonogashira Coupling cluster_3 Suzuki Coupling cluster_5 Buchwald-Hartwig Amination start This compound I Br Cl node2 2-Alkynyl-3-bromo-5-chloropyridine C≡CR¹ Br Cl start:c2->node2:c2 1. R¹C≡CH, Pd(0), Cu(I) node3 2-Alkynyl-3-aryl-5-chloropyridine C≡CR¹ Ar Cl node2:c3->node3:c3 2. ArB(OH)₂, Pd(0), Base node5 2-Alkynyl-3-aryl-5-aminopyridine C≡CR¹ Ar NR²R³ node3:c5->node5:c5 3. R²R³NH, Pd(0), Base

Caption: Sequential cross-coupling strategy for this compound.

Application in Drug Discovery: Synthesis of Polo-like Kinase (PLK) Inhibitors

Polo-like kinases (PLKs) are a family of serine/threonine kinases that play crucial roles in cell cycle regulation. Overexpression of PLK1, in particular, is associated with numerous cancers, making it an attractive target for anticancer drug development. Many PLK1 inhibitors feature a substituted heterocyclic core, and polyhalogenated pyridines are valuable starting materials for their synthesis.

The sequential functionalization of this compound provides an efficient route to construct complex scaffolds found in potent PLK1 inhibitors. For instance, a hypothetical synthetic route towards a key intermediate for a PLK1 inhibitor could involve the Sonogashira coupling of an appropriate alkyne at the C2 position, followed by a Suzuki coupling to introduce a substituted aryl group at the C3 position. The remaining chloro-substituent at C5 could then be displaced by a key amine via a Buchwald-Hartwig amination to complete the core structure of the inhibitor. This stepwise approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Based on the safety data for structurally related compounds, this compound is expected to be harmful if swallowed and may cause skin and eye irritation.[3][4] In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.

Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • [Supporting Information for a relevant organic chemistry journal article]. (n.d.).
  • [SAFETY DATA SHEET for a related compound]. (n.d.).
  • [Design, synthesis, and biological evaluation of novel molecules as potent inhibitors of PLK1]. (2023). Bioorganic Chemistry.
  • [Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine]. (n.d.). Benchchem.
  • [PubChem entry for this compound]. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • [823221-97-2|this compound|BLD Pharm]. (n.d.).
  • [Buchwald–Hartwig amination]. (n.d.). In Wikipedia. Retrieved from [Link]

  • [3-Bromo-2-chloro-5-iodopyridine | 1211586-80-9]. (n.d.).
  • [3-Bromo-5-chloro-2-hydrazinopyridine Safety D
  • [Buchwald-Hartwig Amin
  • [3-Bromo-5-chloropyridine(73583-39-8) 1H NMR spectrum]. (n.d.). ChemicalBook.
  • [PubChem entry for 3-Bromo-2-chloro-5-iodopyridine]. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • [3-Bromo-2-chloropyridine 98 52200-48-3]. (n.d.). Sigma-Aldrich.
  • [this compound]. (n.d.). Apollo Scientific.
  • [Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model]. (2021). Molecules.
  • [Buchwald-Hartwig Cross Coupling Reaction]. (n.d.). Organic Chemistry Portal.
  • [this compound – (823221-97-2) - EON Biotech]. (n.d.).
  • [Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay]. (2022). ACS Omega.
  • [Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking]. (2021). Pharmaceuticals.
  • [Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.]. (2022, March 29). YouTube.
  • [3-Bromopyridine Safety D
  • [Sonogashira cross-coupling of 3-bromo-1,2-diones]. (2014). Tetrahedron Letters.
  • [Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine]. (n.d.). Benchchem.
  • [Sonogashira Coupling]. (n.d.). Organic Chemistry Portal.
  • [5-Bromo-2-chloro-3-iodopyridine Safety D
  • [Suzuki coupling of different chloropyridines with phenylboronic acids]. (2017).
  • [Suzuki Coupling]. (n.d.). Organic Chemistry Portal.
  • [3-Bromo-2-chloropyridine(52200-48-3) 13C NMR spectrum]. (n.d.). ChemicalBook.
  • [Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine]. (2011). Synlett.
  • [this compound]. (n.d.). EON Biotech.
  • [Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine]. (n.d.). Benchchem.
  • [Pyridine, 3-bromo-]. (n.d.). NIST WebBook.
  • [L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature [Supporting Information]]. (n.d.). The Royal Society of Chemistry.
  • [5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines]. (2022). The Journal of Organic Chemistry.
  • [Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes]. (n.d.). University of Southampton ePrints.
  • [1211586-80-9 | 3-BROMO-2-CHLORO-5-IODOPYRIDINE]. (n.d.). Alachem Co., Ltd.
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Sources

An In-depth Technical Guide to 3-Bromo-5-chloro-2-iodopyridine: Synthesis, Characterization, and Reactivity for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 3-bromo-5-chloro-2-iodopyridine, a highly functionalized heterocyclic building block with significant potential for researchers, scientists, and professionals in drug development. We will delve into its precise chemical identity, a robust and validated synthesis protocol, its detailed spectroscopic characterization, and a thorough analysis of its reactivity, highlighting its utility in the synthesis of complex molecular architectures.

Nomenclature and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound [1]. Its chemical structure is a pyridine ring substituted with three different halogen atoms at specific positions, providing a unique platform for selective chemical modifications.

Key Identifiers:

IdentifierValue
IUPAC Name This compound
CAS Number 823221-97-2[1]
Molecular Formula C₅H₂BrClIN[1]
Molecular Weight 318.34 g/mol [1]
Canonical SMILES C1=C(C=NC(=C1Br)I)Cl[1]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis of this compound

A reliable and efficient method for the synthesis of this compound is through a Sandmeyer-type reaction, starting from the readily available 2-amino-3-bromo-5-chloropyridine. This process involves the diazotization of the amino group followed by iodination.

Experimental Protocol

The following protocol is adapted from a patented procedure, which demonstrates a good yield and straightforward purification[2].

Materials:

  • 2-Amino-3-bromo-5-chloropyridine

  • Acetonitrile (ACN)

  • Elemental Iodine (I₂)

  • Cuprous Iodide (CuI)

  • tert-Butyl nitrite

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methanol (MeOH)

Procedure:

  • Under a nitrogen atmosphere, charge a three-necked flask with acetonitrile, elemental iodine, cuprous iodide, and tert-butyl nitrite.

  • Cool the mixture in an ice bath.

  • Slowly add 2-amino-3-bromo-5-chloropyridine to the cooled reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 2 hours.

  • After the reaction is complete, add water to the mixture and collect the resulting solid by filtration.

  • Wash the filter cake with ethyl acetate.

  • Extract the aqueous filtrate with ethyl acetate.

  • Combine all organic phases and wash with saturated aqueous sodium thiosulfate, followed by drying over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Triturate the residue with a small amount of methanol, filter, and dry the solid to obtain this compound as a white solid.

Yield: Approximately 71.2%[2].

Reaction Workflow

The synthesis can be visualized with the following workflow diagram:

G Synthesis Workflow start Start: 2-Amino-3-bromo-5-chloropyridine step1 Diazotization and Iodination (ACN, I₂, CuI, t-BuONO, 60°C, 2h) start->step1 step2 Work-up (Water quench, filtration) step1->step2 step3 Extraction (EtOAc) step2->step3 step4 Purification (Na₂S₂O₃ wash, drying, evaporation) step3->step4 step5 Final Product Isolation (Methanol trituration, filtration, drying) step4->step5 end_product End Product: this compound step5->end_product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural integrity of synthesized this compound is confirmed through various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. A patent for the synthesis of this compound reports the following ¹H NMR data (400 MHz, CDCl₃): δ 7.835 (d, 1H), 8.304 (d, 1H)[2]. The downfield shifts are consistent with the electron-withdrawing effects of the halogen substituents and the pyridine nitrogen.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The same patent reports a mass-to-charge ratio (m/z) of 323 [M+H]⁺, which corresponds to the protonated molecule of this compound[2]. The isotopic pattern would be complex due to the presence of bromine and chlorine.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dictated by the electronic nature of the pyridine ring and the distinct properties of the three different halogen substituents. This differential reactivity is the cornerstone of its utility as a versatile synthetic intermediate.

Principles of Reactivity

The pyridine ring is electron-deficient, which influences the reactivity of the attached halogens. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl. This is due to the decreasing bond strength of the C-X bond down the group, which facilitates the oxidative addition step in the catalytic cycle.

This reactivity hierarchy allows for selective functionalization at the C-2 position (iodo), followed by the C-3 position (bromo), and finally the C-5 position (chloro) under increasingly forcing reaction conditions.

Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities.

  • Suzuki-Miyaura Coupling: The highly reactive C-I bond at the 2-position can be selectively coupled with boronic acids or their esters to form C-C bonds, introducing aryl, heteroaryl, or vinyl groups.

  • Sonogashira Coupling: The C-I bond can readily undergo coupling with terminal alkynes to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: The C-I and C-Br bonds can be selectively aminated to form C-N bonds, introducing primary or secondary amines.

The following diagram illustrates the general principle of selective cross-coupling reactions on this compound.

G Selective Cross-Coupling Reactivity start This compound suzuki Suzuki Coupling (R-B(OH)₂) start->suzuki Pd catalyst, base (selective at C-I) sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira Pd/Cu catalyst, base (selective at C-I) buchwald Buchwald-Hartwig Amination (R₂NH) start->buchwald Pd catalyst, base (selective at C-I or C-Br) product_suzuki 2-Aryl-3-bromo-5-chloropyridine suzuki->product_suzuki product_sonogashira 2-Alkynyl-3-bromo-5-chloropyridine sonogashira->product_sonogashira product_buchwald 2-Amino-3-bromo-5-chloropyridine buchwald->product_buchwald

Caption: Selective cross-coupling reactions of this compound.

Application in the Synthesis of Bioactive Molecules

Functionalized pyridines are prevalent scaffolds in a vast number of FDA-approved drugs and are crucial in medicinal chemistry. This compound has been identified as a key intermediate in the synthesis of Polo-like kinase (PLK) inhibitors, which are a class of anti-cancer agents[2]. The ability to sequentially and selectively introduce different substituents allows for the fine-tuning of the pharmacological properties of the target molecules.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its trifunctionalized pyridine core, with three different halogens, offers a platform for selective and sequential modifications through a variety of cross-coupling reactions. The robust synthesis and well-defined reactivity profile make it an essential tool for medicinal chemists aiming to construct complex and novel molecular architectures for the development of new therapeutic agents.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine.

Sources

Introduction: The Strategic Value of Polysubstituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-chloro-2-iodopyridine

In the landscape of modern drug discovery and development, halogenated heterocyclic compounds are indispensable building blocks. Their unique electronic properties and ability to participate in a wide array of cross-coupling reactions make them foundational to the synthesis of complex molecular architectures. Among these, this compound stands out as a highly functionalized intermediate of significant interest. Its strategic importance is primarily linked to its role as a key precursor in the synthesis of advanced therapeutic agents, notably Polo-like kinase (PLK) inhibitors, which are investigated for the treatment of cardiovascular diseases and oncological conditions.[1] This guide provides a detailed, field-proven methodology for the synthesis of this valuable compound, focusing on a robust and scalable one-step process.

Synthetic Strategy: A Modern Approach via Diazotization-Iodination

The synthesis of this compound is most efficiently achieved through a one-step diazotization and subsequent iodination of 2-amino-3-bromo-5-chloropyridine. This method represents a significant improvement over older, multi-step routes that suffered from harsh reaction conditions (e.g., -75°C), the generation of multiple byproducts requiring extensive purification, and lower overall yields of around 54%.[1] The contemporary approach, detailed herein, offers mild reaction conditions, a streamlined work-up procedure that avoids column chromatography, and consistently delivers high yields, making it suitable for industrial-scale production.[1][2]

The core transformation is a modified Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary arylamines into aryl halides.[3][4] The process involves the in-situ formation of a diazonium salt from the 2-amino-pyridine derivative, which is then immediately trapped by an iodine source, catalyzed by a copper(I) salt, to yield the desired product.

Mechanistic Insights: The Copper-Catalyzed Radical-Nucleophilic Pathway

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3][5] The key steps are as follows:

  • Diazotization: The starting material, 2-amino-3-bromo-5-chloropyridine, reacts with an alkyl nitrite (tert-butyl nitrite) in an acidic environment (implicitly formed or present) to generate a pyridyl diazonium salt.

  • Single Electron Transfer (SET): The copper(I) iodide catalyst donates a single electron to the diazonium salt. This is the rate-determining step.

  • Dediazoniation: The resulting diazonium radical is unstable and rapidly loses a molecule of dinitrogen gas (N₂) to form a highly reactive aryl radical.

  • Halogen Transfer: This aryl radical then abstracts an iodine atom from a copper(II) species (formed in the SET step), yielding the final product, this compound, and regenerating the copper(I) catalyst, allowing the catalytic cycle to continue.

The detection of biaryl byproducts in classical Sandmeyer reactions provides strong evidence for the existence of this aryl radical intermediate.[5]

Synthesis_Mechanism cluster_diazotization Step 1: Diazotization cluster_catalytic_cycle Step 2-4: Catalytic Cycle A 2-Amino-3-bromo- 5-chloropyridine B Pyridyl Diazonium Salt A->B In-situ formation C Pyridyl Diazonium Salt tBuONO tert-Butyl Nitrite tBuONO->A D Pyridyl Diazonium Radical C->D  Single Electron  Transfer (SET) E Aryl Radical D->E  Loss of N₂ F 3-Bromo-5-chloro- 2-iodopyridine (Product) E->F  Iodine Atom  Transfer CuI Cu(I)I F->CuI  Regenerates  Catalyst CuI->C CuII Cu(II)I₂ CuII->E

Sources

An In-depth Technical Guide to the Solubility of 3-Bromo-5-chloro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-chloro-2-iodopyridine is a halogenated pyridine derivative of significant interest in synthetic chemistry, particularly as a building block in the development of novel pharmaceutical and agrochemical compounds. Understanding its solubility profile is paramount for its effective use in reaction design, purification, and formulation. This technical guide provides a comprehensive overview of the predicted solubility characteristics of this compound, outlines a detailed experimental protocol for its quantitative solubility determination, and offers insights into the underlying physicochemical principles that govern its solubility. This document is intended to be a practical resource for researchers, enabling them to generate reliable solubility data and make informed decisions in their scientific endeavors.

Introduction to this compound

This compound is a polysubstituted aromatic heterocycle with the chemical formula C₅H₂BrClIN.[1][2] Its structure, featuring three different halogen substituents on the pyridine ring, makes it a versatile intermediate for a variety of chemical transformations, including cross-coupling reactions. The precise positioning of the bromo, chloro, and iodo groups allows for selective functionalization, a critical feature in the synthesis of complex molecules.

Physicochemical Properties:

PropertyValueSource
CAS Number 823221-97-2[1][3]
Molecular Weight 318.34 g/mol [1][3]
Appearance White to light yellow solid[3]
Melting Point 58-60 °C (recrystallized from methanol)[3]
Boiling Point (Predicted) 280.0 ± 35.0 °C[3]
Density (Predicted) 2.395 ± 0.06 g/cm³[3]

The solid nature and relatively high molecular weight of this compound suggest that its solubility will be highly dependent on the choice of solvent.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively reported in the literature, an understanding of its molecular structure allows for a qualitative prediction of its solubility based on the "like dissolves like" principle.

The molecule possesses a polar pyridine ring, but the presence of three large, hydrophobic halogen atoms significantly increases its nonpolar character. This suggests that the compound will exhibit limited solubility in highly polar protic solvents like water and greater solubility in organic solvents.

Qualitative Solubility Predictions:

  • Nonpolar Solvents (e.g., Hexane, Toluene): Likely to be sparingly soluble to soluble. The nonpolar nature of these solvents should interact favorably with the halogenated, nonpolar regions of the molecule.

  • Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran (THF), Ethyl Acetate): Predicted to be soluble. These solvents offer a balance of polarity to interact with the pyridine nitrogen, without the strong hydrogen bonding that could hinder dissolution. Synthesis procedures for this compound mention the use of ethyl acetate for extraction, indicating good solubility.[3]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Predicted to be moderately soluble. The melting point data indicates that methanol is a suitable solvent for recrystallization, suggesting that solubility increases with temperature.[3]

  • Aqueous Solutions: Expected to be poorly soluble. The largely nonpolar nature of the molecule will likely lead to low solubility in water across a range of pH values.

Experimental Determination of Solubility

The following section provides a detailed, step-by-step protocol for the quantitative determination of the solubility of this compound. This method is based on the gravimetric analysis of a saturated solution.

Experimental Workflow

The overall workflow for determining the solubility of this compound is depicted in the following diagram.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Obtain high-purity This compound add_excess Add excess solid to a known volume of solvent prep_compound->add_excess prep_solvent Select and prepare analytical grade solvent prep_solvent->add_excess prep_glassware Clean and dry all glassware prep_glassware->add_excess equilibrate Equilibrate at constant temperature with stirring add_excess->equilibrate Establish equilibrium separate Separate solid and liquid phases (filtration or centrifugation) equilibrate->separate Isolate saturated solution aliquot Take a known volume of the clear supernatant separate->aliquot Sample for analysis evaporate Evaporate the solvent under controlled conditions aliquot->evaporate weigh Weigh the dried residue evaporate->weigh calculate Calculate solubility (e.g., in g/L or mg/mL) weigh->calculate

Caption: Workflow for Gravimetric Solubility Determination.

Detailed Protocol

Materials:

  • This compound (high purity, >98%)

  • Analytical grade solvents of interest

  • Volumetric flasks (e.g., 10 mL, 25 mL)

  • Scintillation vials or other suitable containers with secure caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance (readable to at least 0.1 mg)

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • To a series of vials, add a pre-weighed excess amount of this compound. An excess is critical to ensure a saturated solution is formed.

    • Carefully add a known volume of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature bath and stir the mixtures for a predetermined equilibration time (e.g., 24-48 hours). The time required to reach equilibrium should be determined empirically.

  • Separation of Solid and Liquid Phases:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter. This step is crucial to ensure no solid particles are transferred.

  • Gravimetric Analysis:

    • Dispense the filtered aliquot into a pre-weighed, clean, and dry container.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point to avoid decomposition.

    • Once the solvent is completely removed, dry the container with the residue to a constant weight in a vacuum desiccator.

    • Weigh the container with the dried residue.

  • Calculation of Solubility:

    • The solubility (S) is calculated using the following formula:

      S (g/L) = (mass of residue (g)) / (volume of aliquot (L))

Self-Validating System and Trustworthiness:

  • Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be constant once equilibrium is achieved.

  • Reproducibility: The experiment should be performed in triplicate for each solvent to ensure the reliability of the results and to calculate the standard deviation.

  • Purity of Compound: The use of a high-purity starting material is essential for accurate solubility determination. The purity should be confirmed by analytical methods such as NMR or HPLC.

Causality Behind Experimental Choices

  • Choice of Gravimetric Method: This method is robust and does not require a chromophore for UV-Vis analysis, making it broadly applicable. It directly measures the mass of the solute in a given volume of solvent, providing a fundamental measure of solubility.

  • Constant Temperature: The solubility of most solids increases with temperature. Therefore, maintaining a constant temperature is critical for obtaining reproducible and meaningful data.

  • Equilibration Time: A sufficient equilibration period is necessary to ensure that the solvent is fully saturated with the solute. For poorly soluble compounds, this can take a significant amount of time.

  • Syringe Filtration: The use of a sub-micron filter is essential to completely separate the undissolved solid from the saturated solution. Any suspended particles will lead to an overestimation of the solubility.

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise table.

Example Table for Reporting Solubility Data:

SolventTemperature (°C)Solubility (g/L) ± SDSolubility (mg/mL) ± SDMolar Solubility (mol/L) ± SD
Dichloromethane25Experimental ValueExperimental ValueCalculated Value
Ethyl Acetate25Experimental ValueExperimental ValueCalculated Value
Toluene25Experimental ValueExperimental ValueCalculated Value
Methanol25Experimental ValueExperimental ValueCalculated Value
Acetonitrile25Experimental ValueExperimental ValueCalculated Value
n-Hexane25Experimental ValueExperimental ValueCalculated Value
Water25Experimental ValueExperimental ValueCalculated Value

Conclusion

While readily available quantitative solubility data for this compound is limited, this guide provides the necessary framework for researchers to generate this critical information in a reliable and reproducible manner. A systematic approach to solvent selection based on physicochemical principles, coupled with a robust experimental protocol, will enable the accurate determination of its solubility profile. This data is invaluable for optimizing synthetic procedures, developing effective purification strategies, and advancing the use of this versatile building block in drug discovery and development.

References

  • This compound | C5H2BrClIN | CID 53417469 - PubChem. [Link]

  • 3-Bromo-2-chloro-5-iodopyridine | C5H2BrClIN | CID 53420840 - PubChem. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-5-chloro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-chloro-2-iodopyridine is a polysubstituted heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science.[1][2] The precise arrangement of three different halogen atoms on the pyridine ring offers multiple points for selective functionalization, enabling the synthesis of complex molecular architectures. Accurate and unambiguous structural confirmation of this key intermediate is paramount for any downstream application. This technical guide provides a comprehensive overview of the expected spectroscopic signature of this compound, offering a predictive framework for its characterization.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound presents a unique substitution pattern on the pyridine ring. The presence of two protons at positions 4 and 6 allows for straightforward analysis by ¹H NMR spectroscopy. The five distinct carbon atoms will each give a unique signal in the ¹³C NMR spectrum. The various carbon-halogen and ring vibrations will be observable in the IR spectrum, and the mass spectrum will be characterized by a distinctive isotopic pattern due to the presence of bromine and chlorine.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-68.30 - 8.50Doublet (d)~ 2.0
H-48.00 - 8.20Doublet (d)~ 2.0

Experimental Protocol

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse sequence (zg30).

    • Number of Scans: 16-64, depending on sample concentration.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0-16 ppm.

    • Temperature: 298 K.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the resulting spectrum.

Interpretation of the Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.

  • H-6 Proton: This proton is situated between a nitrogen atom and a carbon atom. The electron-withdrawing nature of the adjacent nitrogen atom will deshield this proton, causing it to resonate at a higher chemical shift (downfield), predicted to be in the range of 8.30 - 8.50 ppm.

  • H-4 Proton: This proton is flanked by two carbon atoms, one bearing a bromine and the other a chlorine atom. It will be less deshielded than the H-6 proton and is predicted to appear in the 8.00 - 8.20 ppm region.

  • Coupling: The two protons, H-4 and H-6, are meta to each other. This will result in a small long-range coupling (⁴J), typically around 2.0 Hz, causing both signals to appear as sharp doublets.

cluster_workflow ¹H NMR Interpretation Workflow Start Acquire ¹H NMR Spectrum IdentifySignals Identify two signals in the aromatic region (8.0 - 8.5 ppm) Start->IdentifySignals AssignH6 Assign downfield signal (δ ~8.3-8.5) to H-6 (deshielded by adjacent Nitrogen) IdentifySignals->AssignH6 AssignH4 Assign upfield signal (δ ~8.0-8.2) to H-4 IdentifySignals->AssignH4 AnalyzeCoupling Confirm both signals are doublets with J ≈ 2.0 Hz (meta-coupling) AssignH6->AnalyzeCoupling AssignH4->AnalyzeCoupling StructureConfirmed Proton environment consistent with This compound AnalyzeCoupling->StructureConfirmed

Caption: Workflow for the interpretation of the ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted Data

CarbonPredicted Chemical Shift (δ, ppm)
C-295 - 105
C-3120 - 125
C-4140 - 145
C-5135 - 140
C-6150 - 155

Experimental Protocol

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument: A 400 MHz (or higher) NMR spectrometer (operating at ~100 MHz for ¹³C).

  • Parameters:

    • Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0-200 ppm.

    • Temperature: 298 K.

  • Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum.

Interpretation of the Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display five distinct signals, one for each carbon atom in the pyridine ring. The chemical shifts are heavily influenced by the electronegativity and heavy atom effects of the halogen substituents.

  • C-2: This carbon is directly attached to the highly electronegative nitrogen and the large, polarizable iodine atom. The "heavy atom effect" of iodine is known to cause a significant upfield shift, hence the prediction in the 95-105 ppm range.

  • C-3 and C-5: These carbons are bonded to bromine and chlorine, respectively. Their chemical shifts will be influenced by the electronegativity of these halogens, placing them in the 120-140 ppm region.

  • C-4 and C-6: These are the protonated carbons. C-6, being adjacent to the nitrogen, will be the most downfield of the two. C-4 will also be downfield due to the cumulative electron-withdrawing effects of the surrounding substituents.

Infrared (IR) Spectroscopy

Predicted Data

Wavenumber (cm⁻¹)Vibration Type
3100 - 3000Aromatic C-H stretching
1600 - 1550C=C and C=N ring stretching
1450 - 1350C=C and C=N ring stretching
1100 - 1000C-Cl stretching
700 - 600C-Br stretching
600 - 500C-I stretching

Experimental Protocol

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition: Record a background spectrum of the clean ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance spectrum.

Interpretation of the Predicted IR Spectrum

The IR spectrum provides information about the functional groups present in the molecule.

  • Aromatic C-H Stretching: The weak to medium intensity bands above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.

  • Ring Stretching: The strong absorptions in the 1600-1350 cm⁻¹ region are due to the stretching vibrations of the C=C and C=N bonds within the pyridine ring. The exact positions and intensities can be complex due to the heavy substitution.

  • Carbon-Halogen Stretching: The vibrations corresponding to the C-Cl, C-Br, and C-I bonds are expected in the fingerprint region (below 1100 cm⁻¹). These bands can be useful for confirming the presence of the respective halogens.

Mass Spectrometry (MS)

Predicted Data

m/z (relative to most abundant isotopes)Interpretation
317/319/321Molecular ion cluster [M]⁺
282/284/286[M - Cl]⁺
238/240[M - Br]⁺
190/192[M - I]⁺

Experimental Protocol

  • Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Instrument: A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI). A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.

  • Parameters (for EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Range: 50 - 500 amu.

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic patterns.

Interpretation of the Predicted Mass Spectrum

The mass spectrum provides the molecular weight and information about the fragmentation of the molecule.

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) will exhibit a characteristic isotopic cluster due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in a complex pattern of peaks around m/z 317, 319, and 321 (calculated for ¹²C₅¹H₂⁷⁹Br³⁵Cl¹²⁷I). High-resolution mass spectrometry can be used to confirm the elemental composition by comparing the measured accurate mass with the theoretical mass.

  • Fragmentation: Under EI conditions, the molecule is expected to fragment through the loss of halogen atoms. The observation of fragment ions corresponding to the loss of Cl, Br, and I would further support the proposed structure.

cluster_fragmentation Predicted Mass Spectral Fragmentation M [M]⁺ m/z 317/319/321 M_Cl [M - Cl]⁺ m/z 282/284/286 M->M_Cl - Cl M_Br [M - Br]⁺ m/z 238/240 M->M_Br - Br M_I [M - I]⁺ m/z 190/192 M->M_I - I

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The comprehensive spectroscopic analysis detailed in this guide provides a robust predictive framework for the characterization of this compound. By combining the information from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently verify the structure and purity of this important synthetic intermediate. The provided protocols and interpretations serve as a valuable resource for scientists and professionals in drug development and chemical research, facilitating the efficient and accurate analysis of this and related halogenated heterocyclic compounds.

References

  • PubChem. this compound. [Link]

  • EON Biotech. this compound – (823221-97-2). [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R.Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L.Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Reich, H. J. Structure Determination using Spectroscopic Methods. University of Wisconsin. [Link]

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1H NMR spectrum of 3-Bromo-5-chloro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-5-chloro-2-iodopyridine

Introduction

In the landscape of modern drug discovery and materials science, halogenated pyridines represent a cornerstone scaffold. Their unique electronic properties and versatile reactivity make them invaluable building blocks for complex molecular architectures. This compound is a prime example of a polysubstituted heterocycle where precise structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the unambiguous structural elucidation of such molecules in solution.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. Moving beyond a simple data sheet, we will dissect the theoretical underpinnings that govern the spectrum's appearance, detailing the predictive logic for chemical shifts and coupling constants. This theoretical framework is complemented by a field-proven, step-by-step experimental protocol for data acquisition, ensuring both scientific rigor and practical reproducibility.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The structure of this compound presents a deceptively simple ¹H NMR spectrum, consisting of two signals arising from the two protons on the pyridine ring at positions 4 and 6. The nuanced information, however, lies in the precise location (chemical shift) and splitting pattern (multiplicity and coupling) of these signals, which are dictated by the powerful electronic and spatial effects of the three different halogen substituents and the ring nitrogen.

Pillar 1: Chemical Shift (δ) Analysis

The chemical shift of a proton is exquisitely sensitive to its local electronic environment. In our target molecule, the primary influences are the inherent aromaticity of the pyridine ring and the potent effects of the substituents.

  • The Pyridine Scaffold: In an unsubstituted pyridine ring, protons adjacent to the electronegative nitrogen (α-protons, C2/C6) are the most deshielded and appear furthest downfield (δ ≈ 8.5 ppm), followed by the γ-proton (C4, δ ≈ 7.5 ppm) and the β-protons (C3/C5, δ ≈ 7.2 ppm)[1][2]. This provides our baseline.

  • Inductive and Anisotropic Effects of Halogens:

    • Inductive Effect: All halogens (I, Br, Cl) are strongly electronegative and withdraw electron density through the sigma bonds. This "deshields" the nearby protons, causing their resonance to shift downfield (to a higher ppm value)[3][4]. The presence of three halogens results in a cumulative deshielding effect across the ring[3].

    • Magnetic Anisotropy: The large electron clouds of bromine and especially iodine generate their own local magnetic fields. This anisotropic effect can either shield or deshield a nearby proton, depending on its orientation relative to the carbon-halogen bond[5][6]. For protons on an aromatic ring, the net effect of halogen substituents is typically a combination of inductive withdrawal and magnetic anisotropy.

  • Positional Prediction for H-4 and H-6:

    • H-6 Proton: This proton is in an α-position relative to the ring nitrogen, which is a powerful intrinsic deshielding factor. It is also meta to the chloro group and para to the bromo group. The dominant effect will be its proximity to the nitrogen, placing it significantly downfield.

    • H-4 Proton: This proton is in a γ-position relative to the nitrogen. Crucially, it is positioned ortho to both the bromo group at C-3 and the chloro group at C-5. This dual ortho-halogen relationship will lead to strong deshielding from their combined inductive effects.

Pillar 2: Spin-Spin Coupling (J) Analysis

The two protons, H-4 and H-6, are non-equivalent and are close enough to interact magnetically through the bonding network, leading to signal splitting.

  • Coupling Pathway: The interaction between H-4 and H-6 occurs over four bonds (H-C4-C5-C6-H). This is known as a long-range meta-coupling.

  • Magnitude (⁴J): In aromatic systems, meta-coupling constants (⁴J) are consistently small, typically falling in the range of 1–3 Hz[7][8][9][10]. This is a characteristic feature that aids in assigning proton positions on a substituted ring.

Pillar 3: Multiplicity and Integration
  • Multiplicity: Based on the n+1 rule, the signal for H-4 will be split by its single neighbor, H-6, into a doublet (d). Similarly, the signal for H-6 will be split by H-4 into a doublet (d).

  • Integration: The molecule contains one of each type of proton. Therefore, the integrated area of the signal for H-4 will be equal to that of H-6, yielding a 1:1 ratio[11].

Predicted ¹H NMR Data Summary

The analysis above is consolidated into the following predictive data table.

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J)Integration
H-68.2 – 8.5Doublet (d)⁴J ≈ 2.0 – 2.5 Hz1H
H-48.0 – 8.3Doublet (d)⁴J ≈ 2.0 – 2.5 Hz1H

Visualization of Molecular Connectivity

The following diagram illustrates the structure of this compound and highlights the key through-bond coupling interaction that defines the ¹H NMR spectrum.

Caption: Structure of this compound showing the ⁴J meta-coupling.

Experimental Protocol: A Self-Validating Workflow

This protocol outlines the rigorous procedure for acquiring a high-quality ¹H NMR spectrum. Each step is designed to ensure data integrity and accuracy.

Sample Preparation
  • Rationale: Proper sample preparation is critical to avoid signal distortion, broadening, and artifacts. The choice of solvent is paramount.

  • Procedure:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

    • Add ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Deuterated solvents are used because they are "invisible" in the ¹H NMR spectrum, preventing a large solvent signal from obscuring the analyte signals[11]. CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ is used for less soluble compounds.

    • Ensure the solvent contains 0.03-0.05% v/v Tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its protons resonate at a defined 0.00 ppm, providing a universal reference point.

    • Cap the NMR tube and gently vortex or invert several times to ensure the sample is fully dissolved and the solution is homogeneous. Visually inspect for any undissolved solid.

NMR Spectrometer Setup and Data Acquisition
  • Rationale: The acquisition parameters directly control the quality of the final spectrum, affecting resolution, signal-to-noise ratio, and the accuracy of integration.

  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a standard probe.

  • Procedure:

    • Locking and Shimming: Insert the sample into the magnet. Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift. Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is essential for achieving sharp, well-resolved peaks.

    • Set Acquisition Parameters:

      • Pulse Angle: Set to a 30-45° pulse. A smaller pulse angle allows for a shorter relaxation delay without saturating the spins, increasing experimental throughput.

      • Acquisition Time (at): Set to 2-4 seconds. A longer acquisition time yields better resolution.

      • Relaxation Delay (d1): Set to 2-5 seconds. This delay allows the nuclear spins to return to thermal equilibrium before the next pulse. A sufficient delay is critical for ensuring that the signal integrations are quantitatively accurate.

      • Number of Scans (ns): Set to 8 or 16. Since the sample is reasonably concentrated, a small number of scans is sufficient to achieve an excellent signal-to-noise ratio.

    • Acquire Data: Execute the experiment to acquire the Free Induction Decay (FID).

Data Processing
  • Rationale: The raw FID signal must be mathematically transformed and corrected to produce an interpretable spectrum.

  • Procedure:

    • Fourier Transform (FT): Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.

    • Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are purely in the absorption mode (positive and symmetrical).

    • Baseline Correction: Apply a polynomial function to correct the baseline, ensuring it is flat and at zero intensity across the spectrum.

    • Referencing: Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.

    • Integration: Define the integral regions for the two doublets. Set the integral of one of the signals to 1.00; the other should automatically integrate to a value close to 1.00, confirming the 1:1 proton ratio.

    • Peak Picking: Identify the precise chemical shift (in ppm) for each peak in the two doublets to allow for accurate calculation of the coupling constant, J.

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how fundamental NMR principles can be applied to deduce complex structural information. The spectrum is characterized by two downfield doublets in a 1:1 integral ratio, each exhibiting a small meta-coupling constant (⁴J) of approximately 2 Hz. The relative chemical shifts of these doublets are governed by the competing electronic effects of the three distinct halogen substituents and the overriding influence of the pyridine nitrogen. By following the rigorous experimental protocol detailed herein, researchers can confidently acquire and interpret this spectrum, providing unequivocal verification of the molecular structure.

References

  • Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry. [Link]

  • Modgraph. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Modgraph. [Link]

  • Castellano, S., & Günther, H. (1966). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. [Link]

  • Modgraph. Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. Modgraph. [Link]

  • TMP Chem. (2023). NMR 5: Coupling Constants. YouTube. [Link]

  • Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. [Link]

  • AIP Publishing. (1966). Analysis of the NMR Spectrum of Pyridine. AIP Publishing. [Link]

  • Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

  • University of Colorado Boulder. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]

  • Master Organic Chemistry. (2022). 1H NMR: How Many Signals?. [Link]

  • Chemistry LibreTexts. (2023). 5.5: Chemical Shift. [Link]

  • Dr. P. (2023). NMR Part 8 Inductive Effects, Anisotropy. YouTube. [Link]

  • JoVE. (2024). Video: ¹H NMR: Long-Range Coupling. [Link]

  • Pearson. Predict the theoretical number of different NMR signals produced by each compound, and give approximate chemical shifts. [Link]

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An In-Depth Technical Guide to the Mass Spectrometry of 3-Bromo-5-chloro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

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This guide provides a comprehensive technical overview of the mass spectrometric analysis of 3-bromo-5-chloro-2-iodopyridine, a polyhalogenated heterocyclic compound of interest to researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of methods, this document delves into the causal relationships behind experimental choices, ensuring a robust and validated approach to the characterization of this complex molecule.

Introduction: The Analytical Challenge of Polyhalogenated Heterocycles

This compound presents a unique set of challenges for mass spectrometric analysis. The presence of three distinct halogen atoms (bromine, chlorine, and iodine) results in a complex isotopic pattern and predictable, yet intricate, fragmentation behaviors. Understanding these characteristics is paramount for unambiguous identification and structural elucidation. This guide will explore the application of key mass spectrometry techniques—Electron Ionization (EI), Electrospray Ionization (ESI), and High-Resolution Mass Spectrometry (HRMS)—to thoroughly characterize this compound.

Section 1: The Foundational Role of Isotopic Abundance

A critical aspect of analyzing halogenated compounds is the understanding of their natural isotopic distributions. Bromine and chlorine, in particular, have distinctive and highly abundant heavy isotopes that create signature patterns in a mass spectrum.[1]

  • Chlorine: Exists as two primary isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic M/M+2 peak ratio of approximately 3:1 for any fragment containing a single chlorine atom.[1][2]

  • Bromine: Has two major isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance), leading to an M/M+2 peak ratio of nearly 1:1 for fragments containing one bromine atom.[1][2]

The presence of both a chlorine and a bromine atom in this compound will produce a more complex isotopic cluster for the molecular ion and any fragments retaining these halogens. The predictable nature of these patterns, however, serves as a powerful diagnostic tool for confirming the elemental composition of observed ions.[3][4]

Section 2: Electron Ionization (EI) Mass Spectrometry: Unraveling Fragmentation Pathways

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often predictable fragmentation.[5][6] This is particularly useful for elucidating the structure of unknown compounds by piecing together the resulting fragments.

Expected Fragmentation of this compound

The molecular ion (M⁺•) of this compound is expected to be observed, exhibiting the complex isotopic pattern dictated by the presence of both bromine and chlorine. The fragmentation of this polyhalogenated pyridine will likely proceed through the sequential loss of the halogen atoms, driven by the relative strengths of the carbon-halogen bonds (C-I < C-Br < C-Cl).[2]

Key Fragmentation Steps:

  • Initial Ionization: The molecule is ionized by a high-energy electron beam to form the molecular radical cation, M⁺•.

  • Loss of Iodine: The C-I bond is the weakest, making the loss of an iodine radical (•I) a highly probable initial fragmentation step.

  • Loss of Bromine: Subsequent fragmentation will likely involve the loss of a bromine radical (•Br) from the [M-I]⁺ ion.

  • Loss of Chlorine: The stronger C-Cl bond makes the loss of a chlorine radical (•Cl) a less favorable, but still possible, fragmentation pathway.

  • Pyridine Ring Fragmentation: Further fragmentation of the pyridine ring can occur, although the aromatic nature of the ring provides some stability.[7]

dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368", color="#5F6368"];

M [label="[C₅H₂BrClIN]⁺•\nMolecular Ion"]; MI [label="[C₅H₂BrClN]⁺\n(M - I)"]; MBr [label="[C₅H₂ClIN]⁺\n(M - Br)"]; MCl [label="[C₅H₂BrIN]⁺\n(M - Cl)"]; MIBr [label="[C₅H₂ClN]⁺\n(M - I - Br)"]; MICl [label="[C₅H₂BrN]⁺\n(M - I - Cl)"];

M -> MI [label="- •I"]; M -> MBr [label="- •Br"]; M -> MCl [label="- •Cl"]; MI -> MIBr [label="- •Br"]; MI -> MICl [label="- •Cl"]; } } Caption: Predicted EI-MS fragmentation pathways for this compound.

Tabulated Expected EI-MS Fragments
IonDescriptionNominal m/z (using ³⁵Cl, ⁷⁹Br)
[C₅H₂⁷⁹Br³⁵ClIN]⁺•Molecular Ion317
[C₅H₂⁷⁹Br³⁵ClN]⁺Loss of Iodine190
[C₅H₂³⁵ClIN]⁺Loss of Bromine238
[C₅H₂⁷⁹BrIN]⁺Loss of Chlorine282
[C₅H₂³⁵ClN]⁺Loss of Iodine and Bromine111
[C₅H₂⁷⁹BrN]⁺Loss of Iodine and Chlorine156

Note: The observed spectrum will show clusters of peaks around these nominal masses due to the isotopic distributions of Br and Cl.

Section 3: Electrospray Ionization (ESI) Mass Spectrometry: A Softer Approach

Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly well-suited for polar and basic compounds.[8] It typically results in the formation of protonated molecules, [M+H]⁺, with minimal fragmentation.[9] For a nitrogen-containing heterocycle like this compound, the basic nitrogen atom is a prime site for protonation.

ESI-MS Workflow

The analysis of this compound by ESI-MS generally involves dissolving the sample in a suitable solvent system, often with the addition of a weak acid like formic acid to promote protonation, followed by infusion into the mass spectrometer.[10]

ESI_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis Sample Dissolve Sample in Methanol/Water Acidify Add Formic Acid (0.1%) Sample->Acidify Infuse Infuse into ESI Source Acidify->Infuse Detect Detect [M+H]⁺ Ion Infuse->Detect

The primary ion expected in the positive ion mode ESI mass spectrum would be the protonated molecule, [C₅H₃BrClIN]⁺. The isotopic cluster for this ion will be a key diagnostic feature, reflecting the combined isotopic abundances of one bromine and one chlorine atom.

Section 4: High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places.[11][12] This level of precision allows for the unambiguous determination of the elemental composition of an ion, a critical step in the identification of unknown compounds or the confirmation of synthesized molecules.[13][14]

Application to this compound

By obtaining a high-resolution mass spectrum, the exact mass of the molecular ion (in EI-MS) or the protonated molecule (in ESI-MS) can be determined. This experimentally measured mass can then be compared to the theoretical exact masses of all possible elemental formulas within a narrow mass tolerance window (typically <5 ppm).

IonElemental FormulaTheoretical Exact Mass (Da)
[C₅H₂⁷⁹Br³⁵ClIN]⁺•C₅H₂⁷⁹Br³⁵ClIN316.8104
[C₅H₃⁷⁹Br³⁵ClIN]⁺C₅H₃⁷⁹Br³⁵ClIN317.8182

The ability of HRMS to provide such precise mass measurements is invaluable in pharmaceutical development for impurity profiling and metabolite identification, where even small changes in elemental composition must be detected.[15][16][17]

Section 5: Experimental Protocols

The following protocols are provided as a starting point for the mass spectrometric analysis of this compound. Instrument parameters may require optimization based on the specific mass spectrometer being used.

Protocol 5.1: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve a small amount of this compound in a volatile solvent such as methanol or dichloromethane to a concentration of approximately 100 µg/mL.

  • Instrument Calibration: Calibrate the mass spectrometer across the desired mass range (e.g., m/z 50-500) using a suitable calibration standard (e.g., perfluorotributylamine - PFTBA).

  • Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph (GC). If using a GC, a suitable temperature program should be developed to ensure the elution of the analyte.

  • Ion Source Parameters:

    • Ionization Energy: 70 eV

    • Source Temperature: 200-250 °C

  • Data Acquisition: Acquire data in full scan mode to observe the molecular ion and all fragment ions.

Protocol 5.2: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a stock solution of this compound in methanol at 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL in a solvent system of 50:50 methanol:water with 0.1% formic acid.

  • Instrument Calibration: Calibrate the mass spectrometer in the appropriate polarity mode using a suitable calibration solution (e.g., Agilent ESI-L Low Concentration Tuning Mix).

  • Sample Introduction: Infuse the prepared sample solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

  • Ion Source Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizer Gas Pressure: 20-30 psi

    • Drying Gas Flow: 5-10 L/min

    • Drying Gas Temperature: 300-350 °C

  • Data Acquisition: Acquire data in full scan mode over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500).

Conclusion

The mass spectrometric analysis of this compound is a multifaceted endeavor that leverages the strengths of different ionization techniques and mass analysis methods. EI-MS provides rich structural information through predictable fragmentation patterns. ESI-MS offers a gentle ionization method for observing the intact protonated molecule. HRMS delivers the high mass accuracy required for definitive elemental composition determination. By employing a combination of these techniques and a thorough understanding of the underlying principles of isotopic abundance and fragmentation, researchers can confidently identify and characterize this complex polyhalogenated pyridine, ensuring the integrity and quality of their scientific investigations and drug development efforts.

References

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Elements With More Abundant Heavy Isotopes. Retrieved from [Link]

  • Bruno, T. J. (2015, June 9). Chlorine - Bromine Combination Isotope Intensities. NIST. Retrieved from [Link]

  • Toref-Standards. (n.d.). Impurity Profiling with HRMS. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 2). Orbitrap HRMS for Impurity Profiling. Retrieved from [Link]

  • Guo, L., et al. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Drug Testing and Analysis, 13(5), 919-933. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Introduction to Mass Spectrometry. Retrieved from [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2). Retrieved from [Link]

  • Danovich, D., et al. (2001). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Journal of the American Society for Mass Spectrometry, 12(6), 683-693. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, September 3). 12.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

  • Jevrosimovic, S., et al. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 27(24), 2821-2829. Retrieved from [Link]

  • Romanian Journal of Physics. (2023). DEHYDROGENATION IN ELECTRON-INDUCED DISSOCIATIVE IONIZATION OF PYRIDINE MOLECULE. Retrieved from [Link]

  • Kiontke, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE, 11(10), e0164323. Retrieved from [Link]

  • Kovács, E., et al. (2021). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 56(1), e4671. Retrieved from [Link]

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An In-depth Technical Guide to the Material Safety of 3-Bromo-5-chloro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for 3-Bromo-5-chloro-2-iodopyridine, a halogenated pyridine derivative. Designed for professionals in research and drug development, this document moves beyond a standard Material Safety Data Sheet (MSDS) to offer deeper insights into the compound's properties, hazards, and handling protocols. The information herein is intended to foster a proactive safety culture by explaining the causality behind safety measures, grounded in the compound's chemical nature.

Section 1: Chemical and Physical Identity

This compound is a polysubstituted aromatic heterocycle, a class of compounds widely utilized as building blocks in medicinal chemistry and organic synthesis.[1][2] Its trifunctionalized pyridine core offers multiple points for chemical modification, making it a valuable intermediate in the synthesis of complex molecules.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 823221-97-2[3][4]
Molecular Formula C₅H₂BrClIN[3][4]
Molecular Weight 318.34 g/mol [3][4]
Appearance White to light yellow solid[3]
Melting Point 58-60 °C[3]
Boiling Point 280.0 ± 35.0 °C (Predicted)[3]
Density 2.395 ± 0.06 g/cm³ (Predicted)[3]
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)[3]

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following GHS classifications are based on data for structurally similar compounds, such as 3-Bromo-2-chloro-5-iodopyridine.[4]

Table 2: GHS Hazard Classification

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, Oral4WarningH302: Harmful if swallowed
Skin Corrosion/Irritation2WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3WarningH335: May cause respiratory irritation

The primary routes of exposure are inhalation of dust, ingestion, and skin or eye contact.[5]

Section 3: Understanding the Hazards: A Mechanistic Perspective

The toxicity of this compound can be inferred from the broader class of halogenated aromatic hydrocarbons. These compounds can exert their toxic effects through various mechanisms, including acting as uncouplers of oxidative phosphorylation and inducing microsomal enzymes.[6][7][8][9] The presence of multiple halogen substituents on the pyridine ring can influence the compound's lipophilicity and electronic properties, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile.[10]

Section 4: Reactivity Profile and Incompatible Materials

Understanding the reactivity of this compound is crucial for safe handling and storage.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5] Halogenated organic compounds can react violently with these substances.

  • Thermal Decomposition: When heated to decomposition, this compound may emit toxic fumes of hydrogen bromide, hydrogen chloride, hydrogen iodide, and nitrogen oxides.[11]

  • Reactivity with Metals: Some halogenated compounds can react with certain metals, so it is advisable to use compatible containers, such as glass or high-density polyethylene (HDPE), for waste collection.[5]

Section 5: Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when working with this compound. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Ventilation: All handling of this solid compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust particles.[12]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles and potential splashes.[5]

  • Hand Protection: Chemical-resistant gloves, such as double nitrile or Viton, should be worn.[5] It is crucial to inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A fully-buttoned laboratory coat must be worn to prevent skin contact.[5]

  • Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 or higher-rated respirator is recommended.[5]

PPE_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_PostHandling Post-Handling Review_SDS Review Safety Data Sheet Assess_Risks Assess Risks for the Procedure Review_SDS->Assess_Risks Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Don_PPE Don PPE Correctly Select_PPE->Don_PPE Work_in_Hood Work in a Fume Hood Don_PPE->Work_in_Hood Handle_Compound Handle Compound with Care Work_in_Hood->Handle_Compound Decontaminate Decontaminate Work Area Handle_Compound->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Personal Protective Equipment Workflow.

Section 6: Emergency Procedures

First-Aid Measures
  • In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]

  • In case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[13]

  • In case of Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[13]

  • In case of Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[14]

Spill Response

For a small spill of solid material:

  • Evacuate the immediate area.

  • Wear appropriate PPE as described in Section 5.2.

  • Gently sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[15]

  • Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.[16][17] All cleaning materials should be disposed of as hazardous waste.[16][17]

For a large spill, or if the spill involves other hazardous materials, evacuate the laboratory, secure the area, and contact your institution's emergency response team.[18][19][20]

Spill_Response_Workflow Start Spill Occurs Assess_Spill Assess Spill Size and Hazard Start->Assess_Spill Small_Spill Small, Manageable Spill Assess_Spill->Small_Spill Small Large_Spill Large or Unmanageable Spill Assess_Spill->Large_Spill Large Don_PPE Don Appropriate PPE Small_Spill->Don_PPE Evacuate Evacuate Area Large_Spill->Evacuate Contain_Spill Contain and Clean Up Spill Don_PPE->Contain_Spill Decontaminate Decontaminate Area Contain_Spill->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste End End Dispose_Waste->End Alert_Authorities Alert Emergency Response Evacuate->Alert_Authorities Secure_Area Secure the Area Alert_Authorities->Secure_Area Secure_Area->End

Caption: Spill Response Decision Workflow.

Firefighting Measures
  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[12]

  • Specific Hazards: As the compound is not highly flammable, the primary hazard in a fire is the generation of toxic and corrosive decomposition products.[11]

  • Firefighting Instructions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous fumes and dusts.[12]

Section 7: Storage and Disposal

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Keep under an inert atmosphere (nitrogen or argon).[3]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]

Disposal
  • This compound is a halogenated organic compound and must be disposed of as hazardous waste.[5]

  • Collect waste in a designated, properly labeled, and sealed container.[5]

  • Do not mix with non-halogenated waste.[5]

  • Consult your institution's environmental health and safety office for specific disposal procedures and to arrange for pickup by a licensed hazardous waste disposal service.[5]

Section 8: Application in a Research Context

As an intermediate in drug discovery, this compound is likely to be used in small-scale laboratory synthesis.[1] Researchers should conduct a thorough risk assessment before any new procedure involving this compound. This includes considering the reactivity of all reagents, intermediates, and products, as well as the potential for exposure during workup and purification steps. Adherence to established standard operating procedures (SOPs) is critical for ensuring safety.

References

  • Mechanism of action of toxic halogenated aromatics. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Poland, A., Knutson, J., & Glover, E. (1985). Studies on the Mechanism of Action of Halogenated Aromatic Hydrocarbons. Clinical Physiology and Biochemistry, 3(2-3), 147-154.
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An In-depth Technical Guide to the Selective Functionalization of 3-Bromo-5-chloro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the halogen substituents in 3-Bromo-5-chloro-2-iodopyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles governing the selective functionalization of this versatile building block. We will explore the electronic and steric factors influencing the reactivity of the iodo, bromo, and chloro groups, with a particular focus on palladium-catalyzed cross-coupling reactions. This guide offers not only a theoretical framework but also practical, step-by-step protocols for achieving regioselective carbon-carbon and carbon-nitrogen bond formations.

Introduction: The Strategic Value of Polyhalogenated Pyridines

Polyhalogenated pyridines are invaluable synthons in modern organic chemistry, particularly in the synthesis of complex pharmaceutical and agrochemical agents. The presence of multiple halogen atoms with distinct reactivities on the pyridine scaffold allows for sequential and site-selective modifications, enabling the construction of diverse molecular architectures. This compound is a prime example of such a scaffold, offering three distinct points for functionalization. Understanding the hierarchy of reactivity among the C-I, C-Br, and C-Cl bonds is paramount for its strategic application in multi-step synthetic sequences.

The pyridine nitrogen atom plays a crucial role in modulating the electronic properties of the ring. It is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution.[1][2] Conversely, this electron-withdrawing nature, particularly at the α (2 and 6) and γ (4) positions, makes them susceptible to nucleophilic aromatic substitution (SNAr).[2][3] However, for the purpose of this guide, we will focus on the more versatile and widely employed palladium-catalyzed cross-coupling reactions.

The Hierarchy of Halogen Reactivity in Cross-Coupling Reactions

The selective functionalization of this compound via palladium-catalyzed cross-coupling reactions is primarily governed by the relative rates of oxidative addition of the different carbon-halogen bonds to the palladium(0) catalyst. This step is often the rate-determining step in the catalytic cycle.[4][5] The generally accepted order of reactivity for halogens in oxidative addition is I > Br > Cl > F.[4][6] This trend is directly correlated with the carbon-halogen bond dissociation energies (BDEs), with the weaker C-I bond being the most susceptible to cleavage by the palladium catalyst.

Table 1: Carbon-Halogen Bond Dissociation Energies

BondApproximate Bond Dissociation Energy (kJ/mol)
C-I~228
C-Br~285
C-Cl~340

This inherent difference in reactivity allows for a predictable and stepwise functionalization of this compound.

Electronic and Steric Influences on Reactivity

While the intrinsic bond strength is the primary determinant of reactivity, the position of the halogen on the pyridine ring also exerts a significant influence.

  • Electronic Effects: The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, can accelerate the rate of oxidative addition.[4][7] In this compound, the iodine atom is situated at the electronically activated 2-position, further enhancing its reactivity compared to halogens on a simple benzene ring.[8]

  • Steric Effects: Steric hindrance around the halogen atom can impede the approach of the bulky palladium catalyst, thereby slowing down the rate of oxidative addition.[9][10] In our target molecule, the 2-iodo group is flanked by the pyridine nitrogen and the 3-bromo group. While some steric hindrance is present, the exceptional reactivity of the C-I bond generally overcomes this factor.

The interplay of these effects dictates the precise conditions required for selective transformations.

Strategic Functionalization Pathways

The differential reactivity of the halogens in this compound allows for a three-step sequential functionalization strategy.

G A This compound B Step 1: Selective reaction at C2-Iodo (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) A->B Mildest Conditions C 2-Substituted-3-bromo-5-chloropyridine B->C D Step 2: Selective reaction at C3-Bromo (More forcing conditions) C->D Intermediate Conditions E 2,3-Disubstituted-5-chloropyridine D->E F Step 3: Reaction at C5-Chloro (Harshest conditions) E->F Forcing Conditions G 2,3,5-Trisubstituted Pyridine F->G

Figure 1: Sequential functionalization workflow for this compound.

Experimental Protocols for Selective Cross-Coupling

The following protocols are provided as a general guide and may require optimization based on the specific substrate and desired product.

Synthesis of this compound

This compound can be synthesized from 2-amino-3-bromo-5-chloropyridine via a Sandmeyer-type reaction.[11][12]

Protocol 4.1.1: Diazotization and Iodination

  • To a solution of 2-amino-3-bromo-5-chloropyridine (1.0 eq) in acetonitrile, add elemental iodine (2.0 eq) and cuprous iodide (1.3 eq).

  • Cool the mixture in an ice bath and add tert-butyl nitrite (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 60°C for 2 hours.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford this compound.

Selective Suzuki-Miyaura Coupling at the C-2 Position (Iodine)

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The high reactivity of the C-I bond allows for selective coupling at the 2-position under mild conditions.[13][14]

G reagents Reagents This compound (1.0 eq) Arylboronic acid (1.2 eq) Pd(PPh3)4 (0.05 eq) Na2CO3 (2.0 eq) Toluene/H2O (4:1) conditions Conditions Inert atmosphere (Ar or N2) 80 °C, 4-12 h reagents->conditions Reaction Setup workup Workup Dilute with water, extract with EtOAc Wash with brine, dry over Na2SO4 Purify by column chromatography conditions->workup Post-Reaction

Figure 2: Experimental workflow for selective Suzuki coupling at the C-2 position.

Protocol 4.2.1: Selective Suzuki-Miyaura Coupling

  • In a flame-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed toluene and water (4:1 mixture).

  • Heat the reaction mixture to 80°C and stir for 4-12 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography to yield the 2-aryl-3-bromo-5-chloropyridine.

Selective Sonogashira Coupling at the C-2 Position (Iodine)

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, a crucial transformation in the synthesis of many natural products and functional materials.[15][16]

Protocol 4.3.1: Selective Sonogashira Coupling

  • To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent such as THF or DMF, add triethylamine (2.5 eq).

  • Degas the solution with a stream of argon for 15-20 minutes.

  • Add dichlorobis(triphenylphosphine)palladium(II) (0.03 eq) and copper(I) iodide (0.05 eq).

  • Stir the reaction at room temperature for 6-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once complete, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Selective Buchwald-Hartwig Amination at the C-2 Position (Iodine)

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[17][18][19]

Protocol 4.4.1: Selective Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 eq), the desired amine (1.2 eq), and a strong base such as sodium tert-butoxide (1.4 eq).

  • Add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq).

  • Add anhydrous toluene or dioxane.

  • Seal the vessel and heat to 100-110°C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Subsequent Functionalization at the C-3 (Bromo) and C-5 (Chloro) Positions

Once the C-2 position has been selectively functionalized, the C-3 bromo and C-5 chloro positions can be addressed.

  • Functionalization of the C-3 Bromo Position: The C-Br bond is significantly less reactive than the C-I bond but more reactive than the C-Cl bond.[5][20][21] To achieve selective coupling at this position, more forcing conditions are generally required. This may include higher temperatures, longer reaction times, and the use of more active catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.

  • Functionalization of the C-5 Chloro Position: The C-Cl bond is the most challenging to activate.[21] Reactions at this site typically demand highly active catalyst systems, elevated temperatures, and prolonged reaction times. The choice of ligand is critical for achieving successful coupling at the C-Cl position.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, polysubstituted pyridines. The distinct reactivity of its three halogen atoms under palladium-catalyzed cross-coupling conditions allows for a predictable and sequential functionalization strategy. By carefully controlling the reaction conditions and catalyst system, chemists can selectively modify the C-2 (iodo), C-3 (bromo), and C-5 (chloro) positions in a stepwise manner. This guide provides a foundational understanding of the principles governing this selectivity and offers practical protocols to aid researchers in harnessing the full synthetic potential of this important molecule.

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A Comprehensive Technical Guide to the Synthesis of 3-Bromo-5-Chloro-2-Iodopyridine via a Modified Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth examination of a robust and efficient one-step synthetic route to 3-bromo-5-chloro-2-iodopyridine, a key intermediate in pharmaceutical development, particularly for Polo-like kinase (PLK) inhibitors. The synthesis begins with the readily available 2-amino-3-bromo-5-chloropyridine and proceeds through a modified Sandmeyer-type reaction. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, discusses critical process parameters, and outlines essential safety considerations for handling the diazonium intermediates. The content is tailored for researchers, chemists, and professionals in the field of drug discovery and process development, offering field-proven insights to ensure reproducibility and high-yield outcomes.

Introduction and Strategic Overview

Polysubstituted pyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The target molecule, this compound, is a highly functionalized halogen-rich intermediate, valuable for its capacity to undergo various subsequent cross-coupling reactions to build molecular complexity. Its role as a precursor in the synthesis of Polo-like kinase (PLK) inhibitors, which are investigated for applications in oncology, underscores the need for an efficient and scalable synthetic method.[1]

Traditional routes to this compound have involved multi-step processes with harsh reaction conditions and challenging purifications, resulting in modest overall yields.[1] This guide focuses on a superior, single-step approach that leverages a modified Sandmeyer reaction. The core transformation involves the diazotization of 2-amino-3-bromo-5-chloropyridine followed by an in-situ iodination, providing a streamlined, high-yield pathway to the desired product.

The Sandmeyer Reaction: Mechanistic Insights

The Sandmeyer reaction is a cornerstone transformation in aromatic chemistry, enabling the substitution of an amino group on an aromatic ring via a diazonium salt intermediate.[2][3] This process is particularly valuable as it allows for the introduction of substituents (halides, cyano groups, etc.) that are often difficult to install through direct electrophilic aromatic substitution.[4]

The reaction proceeds in two fundamental stages:

  • Diazotization: The conversion of a primary aromatic amine into a diazonium salt. This is achieved by treating the amine with a nitrosating agent, typically nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid.[5] In non-aqueous conditions, organic nitrites like tert-butyl nitrite or isopentyl nitrite are frequently employed.[6][7]

  • Nucleophilic Substitution: The diazonium group (–N₂⁺) is an excellent leaving group, and its displacement is facilitated by a nucleophile. In the classic Sandmeyer reaction, this step is catalyzed by copper(I) salts (e.g., CuCl, CuBr).[2][3][6]

The mechanism for the copper-catalyzed substitution is believed to follow a radical-nucleophilic aromatic substitution (SRNAr) pathway.[2][3] It begins with a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt. This reduces the diazonium species and generates an aryl radical with the concomitant loss of dinitrogen (N₂) gas. The aryl radical then reacts with a copper(II) halide species to yield the final aryl halide product and regenerate the copper(I) catalyst, thus completing the catalytic cycle.[2]

While iodination can sometimes be achieved without a copper catalyst using reagents like potassium iodide, the protocol detailed herein utilizes cuprous iodide (CuI), indicating a copper-mediated pathway is beneficial for this specific substrate.[1][4]

Sandmeyer_Mechanism Figure 1: Catalytic Cycle of the Sandmeyer Reaction cluster_diazotization Step 1: Diazotization cluster_catalytic_cycle Step 2: Copper-Catalyzed Iodination Ar-NH2 2-Amino-3-bromo- 5-chloropyridine Ar-N2+ Diazonium Salt Ar-NH2->Ar-N2+ t-BuONO Ar-Radical Aryl Radical (+ N2 gas) Ar-N2+->Ar-Radical SET from Cu(I) Cu(I)I Cu(I)I Cu(II)I2 Cu(II)I2 Cu(I)I->Cu(II)I2 e- transfer Ar-I 3-Bromo-5-chloro- 2-iodopyridine Ar-Radical->Ar-I Iodine Transfer Cu(II)I2->Cu(I)I Catalyst Regeneration

Figure 1: Catalytic Cycle of the Sandmeyer Reaction

Detailed Experimental Protocol

This protocol is adapted from a validated, high-yield procedure.[1][8] It is imperative that all operations are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is worn at all times.

Materials and Reagents
ReagentMW ( g/mol )Amount (g)Moles (mmol)Molar Eq.
2-Amino-3-bromo-5-chloropyridine207.4520.096.41.0
Elemental Iodine (I₂)253.8148.9192.82.0
Cuprous Iodide (CuI)190.4523.9125.31.3
tert-Butyl Nitrite (t-BuONO)103.1214.9144.61.5
Acetonitrile (MeCN)-100 mL--
Ethyl Acetate (EtOAc)-~450 mL--
Saturated Sodium Thiosulfate (aq)-~220 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed--
Methanol (MeOH)-As needed--
Reaction Setup and Procedure

Experimental_Workflow Figure 2: Experimental Workflow start 1. Charge Reactor reagents 2. Add Reagents (MeCN, I₂, CuI, t-BuONO) start->reagents cool 3. Cool to 0°C (Ice Bath) reagents->cool add_sm 4. Add Starting Material (2-amino-3-bromo-5-chloropyridine) Slowly cool->add_sm react 5. Heat to 60°C React for 2h add_sm->react workup 6. Work-up react->workup quench a. Quench with H₂O workup->quench extract b. Extract with EtOAc quench->extract wash c. Wash with Na₂S₂O₃(aq) extract->wash dry d. Dry with Na₂SO₄ wash->dry purify 7. Purification dry->purify slurry a. Concentrate & Slurry in MeOH purify->slurry isolate b. Filter & Dry slurry->isolate product Final Product: White Solid isolate->product

Figure 2: Experimental Workflow
  • Reactor Charging: To a 500 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add acetonitrile (100 mL), elemental iodine (48.9 g), cuprous iodide (23.9 g), and tert-butyl nitrite (14.9 g).[1]

  • Diazotization: Begin stirring the mixture under a nitrogen atmosphere and cool the flask in an ice bath to an internal temperature of 0-5°C.

  • Addition of Amine: Once the temperature is stable, slowly add the 2-amino-3-bromo-5-chloropyridine (20.0 g) portion-wise, ensuring the internal temperature does not exceed 10°C. The slow addition at low temperature is critical for controlling the exothermic formation of the potentially unstable diazonium salt.

  • Iodination Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 60°C. Maintain this temperature for 2 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and add water (45 mL) to quench any reactive species.

    • Filter the mixture by suction filtration to remove insoluble inorganic salts. Rinse the filter cake with ethyl acetate (45 mL).

    • Transfer the combined filtrate to a separatory funnel and extract with ethyl acetate (2 x 200 mL).

    • Combine the organic layers and wash twice with a saturated aqueous solution of sodium thiosulfate (2 x 110 mL) to remove any residual iodine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[1]

  • Purification and Isolation:

    • The resulting crude residue is triturated with a small amount of cold methanol.

    • Collect the resulting solid by suction filtration and dry under vacuum to afford this compound as a white solid. The expected yield is approximately 71%.[1]

Product Characterization

The identity and purity of the final product can be confirmed using standard analytical techniques.

  • ¹H-NMR (400 MHz, CDCl₃): δ 8.30 (d, 1H), 7.84 (d, 1H).[1]

  • MS (m/z): 323 [M+H]⁺.[1]

Safety and Process Considerations

HAZARD: Diazonium salts are notoriously unstable and can be explosive, especially when isolated in a dry, solid state. [9][10] Their thermal stability is often low, and decomposition can be triggered by heat, shock, or friction, leading to a rapid release of nitrogen gas and a significant risk of explosion.[9][11]

Key Safety Protocols:

  • Temperature Control: The diazotization step must be performed at low temperatures (typically 0-5°C) to prevent the accumulation and uncontrolled decomposition of the diazonium salt.[9][10][11] Any deviation above this temperature range significantly increases the risk.

  • In Situ Consumption: The primary safety strategy is to generate and consume the diazonium salt in situ, never allowing it to isolate or precipitate from the reaction mixture.[9][10]

  • Avoid Excess Nitrite: Use only the stoichiometric amount of the nitrosating agent. Excess nitrous acid can be quenched with sulfamic acid if necessary.[12]

  • Proper Venting: The reaction will evolve nitrogen gas, which must be safely vented to prevent pressure buildup in the reaction vessel.[9][10]

  • Handling: Never scratch solid diazonium compounds with a metal spatula. Use plastic or wood spatulas for any manipulations of potentially hazardous solids.[9][10]

Conclusion

The described one-step synthesis of this compound represents a highly efficient and practical method for obtaining this valuable pharmaceutical intermediate. By employing a modified Sandmeyer reaction in non-aqueous media, this process offers significant advantages over previous multi-step routes, including milder conditions, simpler post-processing, and a high overall yield. The key to success and safety lies in the meticulous control of the reaction temperature during the formation of the diazonium intermediate. This guide provides the necessary technical details and safety framework for researchers to confidently implement this synthesis in a laboratory setting.

References

  • A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine. (CN106467488A).
  • Shaheen, A., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
  • Sandmeyer Reaction Mechanism. BYJU'S.
  • Diazotis
  • Li, X., et al. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info.
  • Sandmeyer Reaction. Organic Chemistry Portal.
  • Sandmeyer reaction. Wikipedia.
  • Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine. (CN108101857B).
  • Reactive Chemical Hazards of Diazonium Salts. (2015).
  • Ozeki, N., et al. (2000). A NEW SANDMEYER IODINATION OF 2-AMINOPURINES IN NON-AQUEOUS CONDITIONS: COMBINATION OF ALKALI METAL IODIDE AND IODINE AS IODINE SOURCES. HETEROCYCLES, 55(3), 461-464.
  • 3-Bromo-5-chloropyridin-2-amine. PubChem.
  • Novel halopyridines and methods of making.
  • Chen, J., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. Process Safety Progress.
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  • Deaminative chlorination of aminoheterocycles. (2021). PMC - NIH.
  • Why should the temperature be maintained at 0–5 °C in a diazotis
  • 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. (US5436344A).
  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. (2022). The Journal of Organic Chemistry.
  • A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluorobor

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Methodological & Application

Suzuki-Miyaura coupling with 3-Bromo-5-chloro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-5-chloro-2-iodopyridine

Authored by: Gemini, Senior Application Scientist

Date: January 8, 2026

Abstract

Substituted pyridine scaffolds are foundational motifs in modern pharmaceuticals and advanced materials.[1][2][3] The Suzuki-Miyaura cross-coupling reaction provides a powerful tool for their synthesis, enabling the formation of key carbon-carbon bonds.[2][3][4] This application note presents a detailed guide for the regioselective functionalization of this compound. By leveraging the inherent reactivity differences among the three distinct carbon-halogen bonds, this protocol offers a robust strategy for the selective arylation at the C-2 position (C-I bond), while preserving the C-Br and C-Cl bonds for potential subsequent transformations. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize complex, poly-functionalized pyridine derivatives with precision and control.

The Principle of Regioselectivity in Polyhalogenated Systems

The successful selective functionalization of a polyhalogenated substrate like this compound hinges on the differential reactivity of its carbon-halogen bonds. The rate-determining step in the Suzuki-Miyaura catalytic cycle is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[5][6] The energy barrier for this step is directly related to the carbon-halogen bond dissociation energy.

The established reactivity order for halogens in palladium-catalyzed cross-coupling reactions is:

I > Br > OTf >> Cl [5][6][7][8]

This hierarchy is the cornerstone of our synthetic strategy. The C-I bond at the 2-position of the pyridine ring is the most labile and will undergo oxidative addition under the mildest conditions. The C-Br bond at the 3-position is significantly less reactive, and the C-Cl bond at the 5-position is the most inert, typically requiring more forcing conditions and specialized catalyst systems for activation.[7] Furthermore, oxidative addition is generally favored at the electron-deficient C-2 and C-4 positions of the pyridine ring, further enhancing the reactivity of the C-2 iodo substituent.[9][10]

By carefully controlling reaction parameters such as temperature, catalyst, and reaction time, we can achieve highly selective coupling at the C-2 position.

Logical Framework for Regioselective Coupling

The following diagram illustrates the strategic approach to selectively functionalizing this compound.

G cluster_0 Strategic Approach to Regioselective Coupling Start 3-Bromo-5-chloro- 2-iodopyridine Condition1 Mild Conditions: - Low Temperature (e.g., 80°C) - Standard Catalyst (e.g., Pd(PPh₃)₄) - Arylboronic Acid (1.1 eq) Start->Condition1 Reaction 1 Product1 Selective C-2 Coupling (Preserves Br, Cl) Condition1->Product1 Yields Condition2 Forcing Conditions: - Higher Temperature (>100°C) - Advanced Catalyst (e.g., Buchwald Ligand) - Second Boronic Acid Product1->Condition2 Reaction 2 (Optional) Product2 Sequential C-3 Coupling (Preserves Cl) Condition2->Product2 Yields

Caption: Strategic workflow for sequential, regioselective Suzuki coupling.

Experimental Protocol: Selective C-2 Arylation

This protocol details the selective Suzuki-Miyaura coupling of an arylboronic acid at the C-2 position of this compound.

Materials and Reagents
  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Potassium Carbonate (K₂CO₃), finely powdered

  • Solvent: 1,4-Dioxane, anhydrous

  • Degassed deionized water

  • Ethyl acetate (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or microwave vial

Step-by-Step Methodology
  • Reaction Setup:

    • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.1 mmol, 1.1 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).[11]

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Catalyst deactivation via oxidation is a common failure mode.[12]

  • Solvent Addition:

    • Using syringes, add anhydrous 1,4-dioxane (8 mL) followed by degassed deionized water (2 mL). The 4:1 solvent ratio is a robust starting point for many Suzuki couplings.[13]

    • The reaction mixture should be a heterogeneous slurry.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 80-90°C.

    • Stir the reaction mixture vigorously for 12-18 hours.

  • Monitoring the Reaction:

    • Progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]

    • Take a small aliquot from the reaction mixture, dilute with ethyl acetate, and spot on a TLC plate. The disappearance of the starting material (this compound) indicates reaction completion.

  • Work-up:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).[4]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

    • The structure and purity of the final product, 3-bromo-5-chloro-2-arylpyridine, should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

G cluster_workflow Experimental Workflow for C-2 Selective Suzuki Coupling A 1. Reagent Setup (Substrate, Boronic Acid, Base, Catalyst in Flask) B 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B C 3. Solvent Addition (Dioxane/Water 4:1) B->C D 4. Heating & Stirring (80-90°C, 12-18h) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E F 6. Work-up (Extraction & Washing) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: Step-by-step experimental workflow for selective C-2 arylation.

Understanding the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex.[7] Understanding this cycle is crucial for troubleshooting and optimizing the reaction.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the most reactive carbon-halogen bond (C-I), forming a Pd(II) complex. This is the selectivity-determining step.[4][6]

  • Transmetalation: The organic group from the activated boronic acid (an 'ate' complex formed with the base) is transferred to the palladium center, displacing the halide.[5][8]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst, which re-enters the cycle.[4][6]

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX R¹-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArX R¹-X (2-Iodopyridine) ArX->ArPdX ArPdAr R¹-Pd(II)L₂-R² ArPdX->ArPdAr Transmetalation Boronic R²-B(OH)₂ AteComplex [R²-B(OH)₃]⁻ Boronic->AteComplex Base Base (e.g., OH⁻) Base->AteComplex AteComplex->ArPdAr ArPdAr->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) ArPdAr->Product

Caption: The three key steps of the Suzuki-Miyaura catalytic cycle.

Data Presentation: Representative Reaction Parameters

The following table summarizes recommended starting conditions for the selective C-2 arylation of this compound with various arylboronic acids. Yields are estimates based on couplings with similar 2-halopyridine substrates.

EntryArylboronic Acid (1.1 eq.)Catalyst (mol%)Base (2.0 eq.)Solvent SystemTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (4:1)901280-90
34-Fluorophenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O (5:1)801685-95
43-Thienylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (4:1)901875-85

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Inactive Catalyst: Pd(0) oxidized to inactive Pd black.Ensure rigorous degassing of solvents and use a fresh batch of catalyst. Consider a more robust pre-catalyst.[12]
Inefficient Base: Base is old, not finely powdered, or unsuitable.Use a fresh, finely powdered base. Screen alternatives like K₃PO₄ or Cs₂CO₃, which are often more effective.[3]
Protodeboronation: Cleavage of the C-B bond of the boronic acid.Use a slight excess (1.2-1.5 equiv.) of the boronic acid. Minimize water content if this is a persistent issue.[12]
Lack of Selectivity Reaction Temperature Too High: Overly energetic conditions activate the C-Br bond.Reduce the reaction temperature to 70-80°C and monitor carefully.
Prolonged Reaction Time: Allowing the reaction to run too long after completion can lead to side reactions.Monitor the reaction closely by TLC/LC-MS and stop it once the starting material is consumed.
Hydrodehalogenation Side reaction replacing a halogen with hydrogen. Ensure strictly anhydrous and anaerobic conditions. Optimize the ligand choice to accelerate reductive elimination relative to side reactions.[12]

Conclusion

The Suzuki-Miyaura coupling of this compound offers a clear and reliable pathway to valuable, selectively functionalized pyridine building blocks. By exploiting the well-established hierarchy of halogen reactivity, chemists can achieve precise C-C bond formation at the C-2 position. The protocol provided herein serves as a robust starting point for synthesizing a diverse array of 3-bromo-5-chloro-2-arylpyridines, which can act as versatile intermediates for further diversification in drug discovery and materials science programs.

References

  • Suzuki reaction - Wikipedia. Wikipedia. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC - NIH. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. ResearchGate. [Link]

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH. [Link]

  • Regioselective Triple Suzuki Couplings of Trihalopyridines. ResearchGate. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]

  • A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. Semantic Scholar. [Link]

  • Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus S N Ar-Type Mechanism. ResearchGate. [Link]

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC - NIH. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC - NIH. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. [Link]

  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI. [Link]

  • Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. [Link]

  • Oxidative addition - Wikipedia. Wikipedia. [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. PMC - NIH. [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Oxidative Addition & Palladium Coupling. College of Saint Benedict and Saint John's University. [Link]

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Application Notes & Protocols: Strategic Sonogashira Coupling of 3-Bromo-5-chloro-2-iodopyridine for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polysubstituted Pyridines

In the landscape of modern drug discovery, pyridine derivatives are classified as "privileged scaffolds" due to their prevalence in a vast number of FDA-approved drugs and biologically active compounds.[1][2][3] Their ability to engage in hydrogen bonding, act as bioisosteres, and modulate physicochemical properties makes them indispensable building blocks for medicinal chemists.[4] The Sonogashira reaction, a robust palladium- and copper-catalyzed cross-coupling for forming carbon-carbon bonds between sp²-hybridized aryl/vinyl halides and sp-hybridized terminal alkynes, is a cornerstone of synthetic organic chemistry.[5][6]

This guide focuses on a particularly valuable and challenging substrate: 3-Bromo-5-chloro-2-iodopyridine . Its polyhalogenated nature is not a complication but a strategic asset, offering a gateway to sequentially and selectively introduce molecular complexity. The key lies in harnessing the differential reactivity of the three distinct halogen atoms, enabling the construction of highly functionalized pyridine cores for drug development programs.

Pillar 1: The Principle of Chemoselective Coupling

The success of any protocol involving a polyhalogenated substrate hinges on understanding and controlling chemoselectivity. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition to the Pd(0) center is highly dependent on the carbon-halogen bond strength. This establishes a clear and exploitable reactivity hierarchy.[7][8]

Reactivity Order: C–I > C–Br > C–Cl

For this compound, this hierarchy dictates that the C-2 iodo group is significantly more reactive than the C-3 bromo group, which is, in turn, more reactive than the C-5 chloro group.[5][7][8] By carefully selecting mild reaction conditions, one can achieve highly selective Sonogashira coupling exclusively at the C-2 position, leaving the bromine and chlorine atoms untouched for subsequent, orthogonal transformations. This stepwise approach is fundamental to building complex molecular architectures from a single, versatile starting material.

Figure 1. Reactivity hierarchy of halogens.

Pillar 2: The Sonogashira Catalytic Cycle Explained

The classic Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Palladium Cycle :

    • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-iodide bond (the most reactive site) to form a Pd(II) intermediate.[8]

    • Transmetalation : The copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) center.

    • Reductive Elimination : The final C(sp²)-C(sp) bond is formed, releasing the desired product and regenerating the Pd(0) catalyst.[9]

  • Copper Cycle :

    • Acetylide Formation : The copper(I) salt (e.g., CuI) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[9] This species is more nucleophilic than the parent alkyne, facilitating the transmetalation step.

Sonogashira_Mechanism Figure 2. Simplified Sonogashira Catalytic Cycle. cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(I) Pd0->PdII_Aryl Oxidative Addition PdII_Alkyne Ar-Pd(II)L₂(C≡CR) PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR ArylIodide Ar-I Alkyne H-C≡CR CuAcetylide Cu-C≡CR Alkyne->CuAcetylide + CuI, Base CuAcetylide->PdII_Aryl Transfers Acetylide Base Base CuI CuI

Figure 2. Simplified Sonogashira Catalytic Cycle.

Pillar 3: Field-Proven Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear steps and checkpoints for success.

Protocol 1: Selective Mono-Alkynylation at the C-2 Position

This procedure is optimized for the selective coupling of a terminal alkyne to the most reactive C-2 iodo position of this compound.

A. Materials and Equipment

  • Substrate: this compound (1.0 eq)

  • Alkyne: Terminal Alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene) (1.1 - 1.2 eq)

  • Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02 - 0.05 eq)

  • Copper Co-catalyst: Copper(I) Iodide [CuI] (0.04 - 0.10 eq)

  • Base: Diisopropylamine (DIPA) or Triethylamine (TEA) (≥ 3.0 eq, can also be used as solvent)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Equipment: Schlenk flask or oven-dried round-bottom flask with septum, magnetic stirrer, nitrogen/argon line, syringes, TLC plates, standard glassware for workup and chromatography.

B. Step-by-Step Methodology

Experimental_Workflow Setup 1. Inert Atmosphere Setup (Flask under N₂/Ar) Reagents 2. Add Reagents - this compound - Solvent (THF) - Base (DIPA/TEA) Setup->Reagents Degas 3. Degas Solution (N₂/Ar sparging for 15 min) Reagents->Degas Catalysts 4. Add Catalysts - PdCl₂(PPh₃)₂ - CuI Degas->Catalysts Alkyne 5. Add Alkyne (Slowly via syringe) Catalysts->Alkyne React 6. Reaction (Stir at RT - 40°C) Alkyne->React Monitor 7. Monitor Progress (TLC / GC-MS) React->Monitor Workup 8. Aqueous Workup - Filter through Celite - Extract with EtOAc - Wash with brine Monitor->Workup Purify 9. Purification (Silica Gel Column Chromatography) Workup->Purify Analyze 10. Characterization (NMR, MS) Purify->Analyze caption Figure 3. Experimental workflow for selective mono-alkynylation.

Figure 3. Experimental workflow for selective mono-alkynylation.
  • Preparation: To an oven-dried Schlenk flask under a nitrogen or argon atmosphere, add this compound (1.0 eq) and a magnetic stir bar.

  • Solvent & Base Addition: Add anhydrous solvent (e.g., THF, ~0.1 M concentration) followed by the amine base (e.g., DIPA, 3.0 eq).

  • Degassing: Bubble nitrogen or argon gas through the stirred solution for 15-20 minutes to ensure anaerobic conditions. This is critical to prevent oxidative homocoupling (Glaser coupling) and to protect the Pd(0) catalyst.[5]

  • Catalyst Addition: To the degassed solution, add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.06 eq). The solution may change color to a yellowish-brown.

  • Alkyne Addition: Slowly add the terminal alkyne (1.1 eq) via syringe over 5 minutes. An exotherm may be observed.

  • Reaction: Stir the reaction at room temperature. If the reaction is sluggish (as monitored by TLC), gently warm the mixture to 35-40°C. Do not overheat, as this may compromise selectivity and lead to coupling at the bromide position.

  • Monitoring: Track the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 2-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues and amine salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl (to complex with copper salts), water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure 2-alkynyl-3-bromo-5-chloropyridine.

Protocol 2: Strategy for Stepwise Di-alkynylation

To functionalize the C-3 position, a second Sonogashira coupling is required. This necessitates more forcing conditions due to the lower reactivity of the C-Br bond.[5][7]

  • Substrate: Use the purified 2-alkynyl-3-bromo-5-chloropyridine from Protocol 1.

  • Condition Adjustment:

    • Temperature: Higher temperatures (e.g., 60-100°C) will be necessary to facilitate the oxidative addition at the C-Br bond.

    • Catalyst/Ligand: A more robust catalyst system may be beneficial. Consider using a palladium catalyst with more electron-rich and bulky phosphine ligands, such as P(t-Bu)₃ or N-heterocyclic carbene (NHC) ligands, which are known to be effective for coupling less reactive aryl bromides.[10]

    • Base/Solvent: A higher boiling point solvent/base combination like triethylamine in DMF or dioxane may be required.

  • Execution: The experimental setup is similar to Protocol 1, but the reaction is conducted at the elevated temperature and monitored carefully for the appearance of the di-substituted product and consumption of the mono-substituted starting material.

Data Summary & Comparative Analysis

The choice of reaction parameters significantly impacts yield and selectivity. The following table summarizes typical conditions reported for selective Sonogashira couplings on related polyhalogenated heterocycles.

ParameterCondition for C-I CouplingRationale & Field InsightsCondition for C-Br CouplingRationale & Field Insights
Temperature Room Temp to 40°CLow energy barrier for C-I oxidative addition preserves other halogens.60°C to 100°CHigher thermal energy is required to overcome the stronger C-Br bond's activation barrier.
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Standard, reliable catalysts sufficient for the highly reactive C-I bond.Pd(OAc)₂ + Bulky LigandMore active catalyst systems are needed for the less reactive C-Br bond.[10]
Cu Co-catalyst CuI (Standard)Essential for the classic mechanism; ensures rapid reaction at low temperatures.CuI or Copper-FreeCopper-free systems can be advantageous at high temperatures to reduce side reactions.[6]
Base DIPA, TEAActs as both base and often co-solvent; sufficient for C-I coupling.K₂CO₃, Cs₂CO₃Stronger, non-nucleophilic inorganic bases are often used in higher-temp reactions.
Solvent THF, Dioxane, TolueneStandard organic solvents provide good solubility for reagents at mild temperatures.DMF, NMPHigher boiling point polar aprotic solvents are suitable for elevated temperatures.

Troubleshooting Common Issues

  • Problem: Low or no product formation.

    • Cause: Inactive catalyst; insufficient degassing (oxygen present).

    • Solution: Use fresh, high-quality catalysts. Ensure the reaction is rigorously kept under an inert atmosphere. Pre-activating the Pd(II) precatalyst may sometimes be necessary.

  • Problem: Significant alkyne homocoupling (Glaser product).

    • Cause: Presence of oxygen; reaction conditions too harsh or prolonged.

    • Solution: Improve degassing technique. Use a slight excess of the alkyne (1.1 eq) but avoid a large excess. Ensure the copper catalyst is not added prematurely.

  • Problem: Formation of di-coupled product during mono-coupling.

    • Cause: Reaction temperature is too high.

    • Solution: Maintain the reaction at or near room temperature. Monitor closely and stop the reaction as soon as the starting material is consumed.

Conclusion and Outlook

The selective Sonogashira coupling of this compound is a powerful and strategic tool for generating highly valuable intermediates in drug discovery. By leveraging the intrinsic reactivity differences of the carbon-halogen bonds, chemists can achieve selective mono-alkynylation at the C-2 position under mild, controllable conditions. The resulting 2-alkynyl-3-bromo-5-chloropyridine is not an endpoint but a versatile platform, primed for further diversification through subsequent cross-coupling reactions at the C-3 (bromo) position. This stepwise functionalization approach provides a reliable and efficient pathway to complex, three-dimensional pyridine scaffolds essential for the development of next-generation therapeutics.

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  • Ehlers, P., Neubauer, A., Lochbrunner, S., Villinger, A., & Langer, P. (2010). "Multiple Sonogashira Reactions of Polychlorinated Molecules. Synthesis and Photophysical Properties of the First Pentaalkynylpyridines". Organic Letters. [Link]

  • Wang, C., et al. (2023). "A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions". Chemical Science. [Link]

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Application Notes & Protocols: Regioselective Buchwald-Hartwig Amination of 3-Bromo-5-chloro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Selective C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and powerful method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1][3] The reaction's broad substrate scope and tolerance for various functional groups have made it an indispensable tool, superseding harsher, more traditional methods.[1]

This application note focuses on a particularly challenging yet synthetically valuable substrate: 3-Bromo-5-chloro-2-iodopyridine. Polyhalogenated heteroaromatic compounds are critical building blocks, allowing for sequential and site-selective functionalization. The ability to selectively aminate one position while leaving other halogens intact for subsequent transformations is of paramount importance in the efficient construction of complex molecules. This guide provides a detailed examination of the principles and a practical, field-tested protocol for achieving high regioselectivity in the amination of this substrate.

Principle of Regioselectivity: Exploiting Halogen Reactivity Trends

The selective amination of this compound hinges on the differential reactivity of the carbon-halogen bonds in the rate-determining oxidative addition step of the Buchwald-Hartwig catalytic cycle.[4] The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is:

C-I > C-Br > C-Cl >> C-F [4]

This trend is directly correlated with the carbon-halogen bond dissociation energy; the weaker C-I bond is cleaved more readily by the palladium(0) catalyst.[4] This inherent difference allows for the selective amination at the C-2 position (iodo) of the pyridine ring under carefully controlled conditions, leaving the bromo and chloro substituents untouched for potential downstream functionalization.

The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle.[1][5] A palladium(0) species undergoes oxidative addition to the aryl halide, forming a Pd(II) complex. Subsequent association of the amine and deprotonation by a base leads to a palladium-amido complex. The cycle is completed by reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[1][5]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ OA_Complex->Amine_Complex Amine Association (HNR'R'') Amido_Complex L-Pd(II)(Ar)(NR'R'') Amine_Complex->Amido_Complex Deprotonation (Base) Salt [Base-H]⁺X⁻ Amido_Complex->Pd0 Reductive Elimination (Ar-NR'R'') Product Arylamine (Ar-NR'R'') ArX Aryl Halide (Ar-X) Amine Amine (HNR'R'') Base Base caption Figure 1: Generalized Buchwald-Hartwig catalytic cycle.

Figure 1: Generalized Buchwald-Hartwig catalytic cycle.

Recommended Catalytic System

For the selective amination of this compound, a robust and highly active catalytic system is required. The choice of ligand is critical for promoting the desired transformation while minimizing side reactions.

ComponentRecommendationRationale
Palladium Precursor Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[5][6]
Ligand Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or a suitable biarylphosphine ligand (e.g., BrettPhos)[7]Xantphos is a bulky, electron-rich ligand with a large bite angle, which promotes reductive elimination and can prevent catalyst deactivation.[8] Biarylphosphine ligands are known for their high activity, particularly with less reactive aryl chlorides, which can be beneficial in ensuring selectivity.[7]
Base NaOt-Bu (Sodium tert-butoxide) or Cs₂CO₃ (Cesium carbonate)A strong, non-nucleophilic base is required to deprotonate the amine. NaOt-Bu is highly effective but can be incompatible with base-sensitive functional groups.[6] Cs₂CO₃ is a milder alternative with good solubility in common reaction solvents.[6]
Solvent Toluene or 1,4-DioxaneThese are common, relatively non-polar aprotic solvents for Buchwald-Hartwig aminations.[9] Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation.

Detailed Experimental Protocol

This protocol describes a general procedure for the selective mono-amination of this compound at the C-2 position.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Palladium compounds, phosphine ligands, and strong bases are hazardous. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All manipulations should be carried out under an inert atmosphere (nitrogen or argon).

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.1-1.2 equiv)

  • Pd₂(dba)₃ (0.01-0.02 equiv)

  • Xantphos (0.02-0.04 equiv)

  • NaOt-Bu (1.4-2.0 equiv)

  • Anhydrous Toluene (degassed)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere setup (Schlenk line or glovebox)

Experimental_Workflow start Start: Inert Atmosphere reagents Charge Vessel: 1. This compound 2. Pd₂(dba)₃ 3. Xantphos 4. NaOt-Bu start->reagents purge Evacuate and backfill with inert gas (3x) reagents->purge add_solvents Add degassed Toluene and Amine via syringe purge->add_solvents react Heat to 80-100 °C with vigorous stirring add_solvents->react monitor Monitor reaction by TLC or GC-MS react->monitor quench Cool to RT and quench with saturated aq. NH₄Cl monitor->quench Upon completion extract Extract with an organic solvent (e.g., EtOAc) quench->extract dry Dry organic layer (Na₂SO₄), filter, and concentrate extract->dry purify Purify by column chromatography dry->purify end Characterize Product purify->end

Figure 2: Step-by-step experimental workflow.

Procedure:

  • Vessel Preparation: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, Pd₂(dba)₃, Xantphos, and NaOt-Bu.

  • Inert Atmosphere: Seal the vessel and connect it to a Schlenk line. Evacuate the vessel and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene via syringe, followed by the amine.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 80-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-3-bromo-5-chloropyridine derivative.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (degraded Pd precursor or ligand).- Insufficiently anhydrous/degassed solvent.- Ineffective base.- Use fresh catalyst and ligand.- Ensure solvent is properly dried and degassed.[10]- Use freshly opened, high-purity base. Consider screening alternative bases like K₃PO₄ or LHMDS.[6]
Poor Regioselectivity (Reaction at C-3 or C-5) - Reaction temperature is too high or reaction time is too long.- Highly active catalyst system.- Lower the reaction temperature (e.g., start at 60-70 °C).- Carefully monitor the reaction and stop it as soon as the starting material is consumed.- Consider a less active ligand or palladium source.
Formation of Side Products (e.g., Dehalogenation) - Presence of water or other protic sources.- Beta-hydride elimination from the amine.[1]- Ensure strictly anhydrous conditions.- If using a primary amine, this is less of an issue. For secondary amines prone to this pathway, ligand choice is crucial.
Difficulty in Purification - Complex reaction mixture.- Product co-elutes with impurities.- Optimize reaction conditions to improve selectivity.- Try a different solvent system for column chromatography or consider alternative purification methods like preparative TLC or HPLC.

Conclusion

The selective Buchwald-Hartwig amination of this compound is a highly valuable transformation that enables the strategic synthesis of complex substituted pyridines. By leveraging the inherent reactivity differences of the carbon-halogen bonds and carefully selecting the catalyst system and reaction conditions, researchers can achieve excellent regioselectivity for amination at the C-2 position. The protocol and insights provided in this application note offer a robust starting point for scientists and professionals in drug development and materials science, facilitating the efficient and controlled construction of novel molecular architectures.

References

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link].

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link].

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Available at: [Link].

  • Sigman, M. S., & BEAL, J. T. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Hartwig, J. F., & Cook, M. B. (2018). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society.
  • Fors, B. P., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society.
  • Ghosh, A., et al. (2020).
  • Lipshutz, B. H., et al. (2017). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Sustainable Chemistry & Engineering.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Available at: [Link].

  • Organ, M. G., et al. (2016). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
  • Hartwig, J. F., & Vo, G. D. (2009). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Journal of the American Chemical Society.
  • Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters.
  • Kappe, C. O., et al. (2007). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. The Journal of Organic Chemistry.
  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Available at: [Link].

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Available at: [Link].

  • Lejava, A., et al. (2023). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Journal of Medicinal Chemistry.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-chloro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Polysubstituted Pyridines

Pyridines substituted with multiple, distinct halogen atoms are exceptionally valuable synthons in the fields of medicinal chemistry and materials science. Their importance lies in the ability to undergo sequential, site-selective cross-coupling reactions, allowing for the controlled and predictable introduction of diverse functionalities. The title compound, 3-bromo-5-chloro-2-iodopyridine, is a prime example of such a versatile building block. The differential reactivity of the C-I, C-Br, and C-Cl bonds under palladium catalysis provides a hierarchical platform for molecular elaboration. This guide offers a comprehensive overview of the principles and practical protocols for the selective functionalization of this heterocycle, grounded in established mechanistic understanding and field-proven experimental insights.

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, were recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1][2] These reactions enable the efficient construction of carbon-carbon and carbon-heteroatom bonds under mild conditions with broad functional group tolerance.[1][2]

Chemoselectivity: A Tale of Three Halogens

The success of a sequential cross-coupling strategy hinges on the ability to selectively address one halogen in the presence of others. This selectivity is primarily governed by the bond dissociation energies (BDEs) of the carbon-halogen bonds and the kinetics of the oxidative addition step in the palladium catalytic cycle.[3] For this compound, the established reactivity order for palladium-catalyzed cross-coupling is C-I > C-Br > C-Cl.

This predictable selectivity stems from the fact that the C-I bond is the weakest, making it the most susceptible to oxidative addition by a Pd(0) catalyst.[3] The C-Br bond is stronger, and the C-Cl bond is the strongest of the three, thus requiring more forcing conditions (e.g., higher temperatures, more electron-rich ligands) to react. Furthermore, the position of the halogen on the pyridine ring also influences reactivity. Halogens at the C2 and C4 positions are generally more activated towards oxidative addition due to the electron-withdrawing nature of the ring nitrogen.[4]

The Catalytic Cycle: A Mechanistic Overview

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions. The process is generally accepted to proceed through a catalytic cycle involving a Pd(0)/Pd(II) couple.[5][6]

dot graph "Catalytic_Cycle" { layout=neato; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#34A853"]; PdII_RX [label="R-Pd(II)-X L_n", fillcolor="#F1F3F4"]; Transmetal [label="Transmetalation", shape=plaintext, fontcolor="#4285F4"]; PdII_R_Rprime [label="R-Pd(II)-R' L_n", fillcolor="#F1F3F4"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#EA4335"]; Product [label="R-R'", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Substrate [label="R-X", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Organometallic [label="R'-M", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [dir=none]; OxAdd -> PdII_RX; PdII_RX -> Transmetal [dir=none]; Transmetal -> PdII_R_Rprime; PdII_R_Rprime -> RedElim [dir=none]; RedElim -> Pd0;

Substrate -> OxAdd [label=""]; Organometallic -> Transmetal [label=""]; RedElim -> Product [label=""]; } } Figure 1: Generalized Catalytic Cycle for Palladium Cross-Coupling.

The cycle consists of three key elementary steps: [2][5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (R-X) of the substrate, forming a Pd(II) intermediate. This is often the rate-determining step and dictates the chemoselectivity (I > Br > Cl).

  • Transmetalation: The organic group (R') from an organometallic reagent (R'-M) is transferred to the palladium center, displacing the halide (X).

  • Reductive Elimination: The two organic groups (R and R') are coupled together, forming the new C-C or C-heteroatom bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocols: Selective Functionalization at the C-2 Position

The high reactivity of the C-I bond allows for selective functionalization at the C-2 position under relatively mild conditions, leaving the C-Br and C-Cl bonds intact for subsequent transformations. Here, we present protocols for two of the most widely used cross-coupling reactions: Sonogashira and Suzuki-Miyaura coupling.

Protocol 1: Selective Sonogashira Coupling at C-2

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[7][8] It is particularly valued for its reliability and mild reaction conditions. The reaction is co-catalyzed by palladium and copper(I).[7]

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
This compound≥97%Commercially available
Terminal Alkyne (e.g., Phenylacetylene)≥98%Commercially available
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))99%Commercially available
Copper(I) iodide (CuI)99.99%Commercially available
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%, inhibitor-freeCommercially available
Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Add anhydrous and degassed THF and Et₃N via syringe. The typical solvent-to-base ratio is 4:1 (v/v).

  • Reagent Addition: Add the terminal alkyne (1.1 equiv) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Expertise & Experience: Troubleshooting Sonogashira Coupling
  • Alkyne Homocoupling (Glaser Coupling): The formation of a dimer of the terminal alkyne is a common side reaction, often promoted by the presence of oxygen.[9] To minimize this, ensure rigorous degassing of all solvents and maintain a strictly anaerobic environment. Reducing the copper catalyst loading can also be beneficial.[9]

  • Catalyst Decomposition: If the reaction mixture turns black, it indicates the precipitation of palladium black, a sign of catalyst decomposition.[9] This can be caused by oxygen, moisture, or impurities in the reagents. Using fresh, high-purity reagents and maintaining an inert atmosphere is critical.

Protocol 2: Selective Suzuki-Miyaura Coupling at C-2

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to the stability and low toxicity of the boronic acid reagents.[1][10] It is highly effective for forming biaryl and hetero-biaryl linkages.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
This compound≥97%Commercially available
Arylboronic Acid (e.g., Phenylboronic acid)≥95%Commercially available
Pd(PPh₃)₄99%Commercially available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially available
1,4-DioxaneAnhydrous, ≥99.8%Commercially available
WaterDegassed, HPLC gradeN/A
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.05 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio) via syringe.

  • Reaction Conditions: Stir the reaction mixture at 80-90 °C under the inert atmosphere.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.[11]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[11]

dot graph "Suzuki_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes Start [label="Combine Reactants:\n- this compound\n- Arylboronic Acid\n- Base (K₂CO₃)\n- Pd(PPh₃)₄", fillcolor="#F1F3F4", fontcolor="#202124"]; Inert [label="Establish Inert\nAtmosphere\n(Ar or N₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Add Degassed\nSolvent\n(Dioxane/H₂O)", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat [label="Heat Reaction\n(80-90 °C)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="Monitor Progress\n(TLC / LC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Work-up\n(EtOAc / H₂O)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="Column\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Pure 2-Aryl-3-bromo-\n5-chloropyridine", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Inert; Inert -> Solvent; Solvent -> Heat; Heat -> Monitor; Monitor -> Workup; Workup -> Purify; Purify -> Product; } } Figure 2: Experimental Workflow for Selective Suzuki Coupling.

Trustworthiness: Self-Validating Systems

The protocols described are designed to be self-validating. The high chemoselectivity for the C-I bond means that under the specified mild conditions, the formation of products resulting from the reaction at the C-Br or C-Cl positions should be minimal. This can be readily verified by LC-MS analysis of the crude reaction mixture, where the expected mass of the mono-coupled product should be the dominant peak. The presence of significant amounts of di-coupled products or starting material after an appropriate reaction time would indicate a deviation from the optimized conditions, such as excessive heating.

Subsequent Functionalization at C-3 and C-5

Following the selective functionalization at the C-2 position, the resulting 2-substituted-3-bromo-5-chloropyridine is now primed for a second cross-coupling reaction at the C-3 (bromo) position. This requires more forcing conditions than the initial coupling at the C-I bond. Typically, this involves higher temperatures and potentially the use of more specialized, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can facilitate the oxidative addition to the stronger C-Br bond.[5][12]

Finally, the C-5 chloro position, being the least reactive, can be functionalized under even more vigorous conditions, often requiring specific catalyst systems known to be effective for C-Cl bond activation. This stepwise approach, dictated by the inherent reactivity of the carbon-halogen bonds, allows for the synthesis of highly complex and diverse trisubstituted pyridine derivatives from a single, readily available starting material.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex, polysubstituted pyridines. By leveraging the principles of palladium-catalyzed cross-coupling and the inherent differences in carbon-halogen bond reactivity, researchers can achieve highly selective and sequential functionalization of the pyridine core. The protocols and insights provided in this guide serve as a robust starting point for scientists and drug development professionals to harness the synthetic potential of this valuable intermediate. Careful attention to reaction conditions, reagent quality, and the maintenance of an inert atmosphere are paramount to achieving high yields and selectivities in these powerful transformations.

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  • ResearchGate. (2025). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. [Link]

  • Google Patents. (n.d.).
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  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. [Link]

  • Google Patents. (n.d.). CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine.
  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. [Link]

  • ResearchGate. (2025). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. [Link]

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Introduction: The Strategic Value of Polysubstituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Regioselective Reactions of 3-Bromo-5-chloro-2-iodopyridine

Polysubstituted pyridine scaffolds are ubiquitous in modern science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Their utility stems from the pyridine ring's unique electronic properties and its capacity for diverse, site-specific functionalization. Among the vast array of available building blocks, polyhalogenated pyridines stand out as exceptionally versatile intermediates. This compound, in particular, is a powerful synthon for medicinal chemists and drug development professionals.[3][4][5] It offers three distinct halogen atoms—iodine, bromine, and chlorine—each with a different propensity for undergoing substitution reactions. This inherent differentiation allows for a programmed, regioselective approach to synthesis, enabling the construction of complex, trisubstituted pyridines in a controlled, stepwise manner.

This technical guide provides a comprehensive overview of the principles governing the regioselective reactions of this compound. We will delve into the mechanistic underpinnings of this selectivity and provide detailed, field-proven protocols for key transformations, including palladium-catalyzed cross-coupling and metal-halogen exchange reactions.

The Core Principle: Harnessing Differential Halogen Reactivity

The ability to selectively functionalize one position on the this compound ring over the others is rooted in the fundamental reactivity differences of the carbon-halogen bonds. In the context of palladium-catalyzed cross-coupling reactions—the workhorse of modern synthetic chemistry—the reaction is initiated by the oxidative addition of the carbon-halogen bond to a palladium(0) catalyst.[6][7] The rate of this oxidative addition is the determining factor for regioselectivity and follows a well-established trend based on bond dissociation energies:

C–I > C–Br > C–Cl [6][8][9]

The carbon-iodine bond is the longest and weakest, making it the most susceptible to cleavage and oxidative addition by the palladium catalyst.[8][10] Consequently, by carefully selecting mild reaction conditions, it is possible to exclusively activate the C-2 iodo position while leaving the more robust C-3 bromo and C-5 chloro positions untouched for subsequent transformations.

Caption: Principle of Regioselective C-I Bond Activation.

Section 1: Palladium-Catalyzed Cross-Coupling at the C-2 Position

Palladium-catalyzed reactions provide a powerful toolkit for forming new carbon-carbon and carbon-heteroatom bonds.[7] By leveraging the high reactivity of the C-2 iodo group, we can achieve highly regioselective Suzuki-Miyaura, Sonogashira, and Stille couplings.

Catalytic_Cycle cluster_reactants pd0 Pd(0)L_n pd2_complex R-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition pd2_trans R-Pd(II)L_n-R' pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 product R-R' (Coupled Product) pd2_trans->product Reductive Elimination reactant1 R-X (Aryl Halide) reactant1->pd2_complex reactant2 R'-M (Organometallic) reactant2->pd2_trans

Caption: General Catalytic Cycle for Cross-Coupling Reactions.

A. Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most widely used C-C bond-forming reactions due to the stability and low toxicity of the boronic acid reagents.[6][11][12] This protocol details the selective coupling of an arylboronic acid at the C-2 position.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-2 Position

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

    • Triphenylphosphine (PPh₃, 0.08 equiv) or SPhos (0.04 equiv)

    • Potassium carbonate (K₂CO₃, 3.0 equiv), finely ground

    • 1,4-Dioxane and Water (4:1 v/v), degassed

    • Anhydrous sodium sulfate or magnesium sulfate

    • Ethyl acetate, Hexanes, Saturated brine solution

  • Equipment:

    • Schlenk flask or sealed reaction vial

    • Magnetic stirrer with heating plate

    • Inert atmosphere line (Nitrogen or Argon)

    • Standard laboratory glassware for workup and purification

    • Flash chromatography system

  • Procedure:

    • Reaction Setup: To a Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, the phosphine ligand, and K₂CO₃.

    • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to remove all oxygen.

    • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

    • Reaction: Heat the mixture to 80-90 °C with vigorous stirring.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).[10]

    • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.[10]

    • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-3-bromo-5-chloropyridine.

Table 1: Representative Data for C-2 Selective Suzuki Coupling

Arylboronic Acid (R-B(OH)₂) Catalyst System Temp (°C) Time (h) Typical Yield (%)
Phenylboronic acid Pd(OAc)₂ / PPh₃ 85 6 85-95%
4-Methoxyphenylboronic acid Pd(OAc)₂ / SPhos 80 4 90-98%
3-Fluorophenylboronic acid Pd(PPh₃)₄ 90 8 80-90%

| Thiophen-2-ylboronic acid | Pd₂(dba)₃ / XPhos | 80 | 5 | 88-96% |

B. Regioselective Sonogashira Coupling

The Sonogashira reaction is a highly efficient method for forming C(sp²)-C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide.[13][14] It typically employs a dual catalyst system of palladium and copper(I).[15]

Protocol 2: Selective Sonogashira Coupling at the C-2 Position

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv)

    • Copper(I) iodide (CuI, 0.05 equiv)

    • Triethylamine (Et₃N) or Diisopropylamine (DIPA) as solvent and base

    • Anhydrous Tetrahydrofuran (THF) (optional co-solvent)

  • Procedure:

    • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Solvent/Base Addition: Add anhydrous, degassed THF (if used) followed by degassed Et₃N or DIPA.

    • Alkyne Addition: Add the terminal alkyne dropwise at room temperature.

    • Reaction: Stir the mixture at room temperature or warm gently to 40-50 °C if the reaction is sluggish.

    • Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting material (typically 2-6 hours).

    • Workup: Once complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

    • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography to afford the 2-alkynyl-3-bromo-5-chloropyridine.

Section 2: Regioselective Metal-Halogen Exchange

Beyond palladium catalysis, the C-2 iodo position can be selectively targeted for metal-halogen exchange. This reaction typically involves treating the substrate with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. The greater electrophilicity and polarizability of iodine facilitate the exchange, forming a 2-lithiated pyridine intermediate that can be trapped with various electrophiles.

Protocol 3: C-2 Lithiation and Electrophilic Quench

  • Materials:

    • This compound (1.0 equiv)

    • n-Butyllithium (n-BuLi, 1.05 equiv) in hexanes

    • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O), freshly distilled

    • Electrophile (e.g., DMF, I₂, TMSCl, benzaldehyde) (1.2-1.5 equiv)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Equipment:

    • Flame-dried, three-necked round-bottom flask with a thermometer

    • Inert atmosphere line (Argon)

    • Dry ice/acetone bath

    • Syringes for reagent transfer

  • Procedure:

    • Setup: Add this compound to a flame-dried flask and dissolve in anhydrous THF under an Argon atmosphere.

    • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Lithiation: Slowly add n-BuLi dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting dark solution at -78 °C for 30-60 minutes.

    • Electrophilic Quench: Add the desired electrophile to the solution at -78 °C and stir for an additional 1-2 hours, allowing the mixture to warm slowly.

    • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at low temperature. Allow the mixture to warm to room temperature.

    • Extraction and Purification: Extract the product with ethyl acetate or diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, concentrate, and purify by flash chromatography.

Table 2: Representative Electrophiles for Trapping the 2-Lithiated Intermediate

Electrophile (E⁺) Product (at C-2) Typical Yield (%)
D₂O -D (Deuterium) >95%
DMF -CHO (Formyl) 65-80%
(CH₃)₃SiCl -Si(CH₃)₃ (TMS) 80-95%
PhCHO -CH(OH)Ph 70-85%

| CO₂ (gas), then H⁺ | -COOH (Carboxylic Acid) | 60-75% |

Section 3: The Path to Trisubstituted Pyridines: Sequential Functionalization

The true synthetic power of this compound lies in its potential for sequential functionalization. After the highly selective reaction at the C-2 position, the resulting 2-substituted-3-bromo-5-chloropyridine becomes the new starting material. The C-3 bromo position can then be targeted for a second cross-coupling reaction. This typically requires more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) to overcome the higher activation energy of the C-Br bond compared to the initial C-I bond. This stepwise approach provides a reliable and high-yielding route to complex, non-symmetrical trisubstituted pyridines that would be difficult to access otherwise.

Caption: Workflow for Sequential Cross-Coupling Reactions.

Conclusion

This compound is a premier building block for the synthesis of highly functionalized pyridines. Its predictable regioselectivity is governed by the inherent reactivity hierarchy of its three distinct carbon-halogen bonds. By carefully controlling reaction conditions, researchers can selectively functionalize the C-2 position via palladium-catalyzed cross-coupling or metal-halogen exchange, while preserving the C-3 and C-5 positions for subsequent transformations. The protocols and principles outlined in this guide provide a robust framework for leveraging this versatile intermediate in drug discovery and materials science, enabling the efficient and controlled construction of complex molecular architectures.

References

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  • ResearchGate. Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. [Link]

  • Uenishi, J., et al. (1994). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. Heterocycles. [Link]

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  • Wu, Y.-J., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Journal of Organic Chemistry. [Link]

  • IITan. (2020). Stille Coupling Reaction Mechanism. YouTube. [Link]

  • Baati, R., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Chemistry – A European Journal. [Link]

  • Wikipedia. Suzuki reaction. [Link]

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  • Google Patents. CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine.
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  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery. [Link]

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  • ResearchGate. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 3-Bromo-5-iodopyridine: Essential for Pharmaceutical & Agrochemical Innovation. [Link]

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Application Notes and Protocols: The Strategic Use of 3-Bromo-5-chloro-2-iodopyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Sequential Elaboration

In the landscape of modern drug discovery, halogenated heterocycles are indispensable building blocks. Their utility stems from their prevalence in bioactive molecules and their capacity for diversification through cross-coupling chemistry. Among these, multi-halogenated pyridines offer a powerful platform for constructing complex molecular architectures. 3-Bromo-5-chloro-2-iodopyridine stands out as a particularly strategic starting material. Possessing three different halogens—iodine, bromine, and chlorine—on a pyridine core, it allows for a programmed, site-selective functionalization.

This guide provides an in-depth analysis of the reactivity of this compound and offers detailed protocols for its application in key synthetic transformations. The central principle underpinning its use is the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, which follows the established trend: C-I > C-Br > C-Cl.[1][2][3] This predictable reactivity hierarchy enables chemists to introduce different substituents at the 2, 3, and 5-positions in a controlled, stepwise manner, making it an invaluable tool for building libraries of drug-like molecules.

Section 1: Physicochemical Properties and Synthesis

A thorough understanding of a building block begins with its fundamental properties and a reliable method for its preparation.

Physicochemical Data
PropertyValueReference
CAS Number 823221-97-2[4][5]
Molecular Formula C₅H₂BrClIN[4][6]
Molecular Weight 318.34 g/mol [4][6]
Appearance White solid[4]
Melting Point 58-60 °C[4]
Synthesis Protocol via Sandmeyer Reaction

The title compound is efficiently synthesized from the readily available 2-amino-3-bromo-5-chloropyridine through a Sandmeyer-type iodination reaction.[4][7]

G cluster_reagents Reagents cluster_workflow Workflow reagent1 I₂ (2.0 equiv) reagent2 CuI (1.3 equiv) reagent3 t-BuONO (1.5 equiv) reagent4 Acetonitrile (Solvent) start 2-Amino-3-bromo-5-chloropyridine reaction Reaction at 60 °C, 2h start->reaction Add reagents under N₂ workup Aqueous Workup (H₂O, Na₂S₂O₃ wash) reaction->workup extraction EtOAc Extraction workup->extraction purification Purification (Methanol trituration) extraction->purification product This compound purification->product Yield: ~71%[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEgwwO4ki_GsqpRBGUUnt4VHageiP2sUkxjE2fdrahZyWtqfyyYq4HlS-zZYMgbqbGLUUhH6yzvR3CqDwuDpllGcq1ZkMKEQJ2B8QrSawCwwgvD_90jn-e-lT0jauldfI4zkI5hdcjXynp3Ssdk7oNbYRMzBjNggdMqejVNoLniXQ%3D%3D)]

Sources

3-Bromo-5-chloro-2-iodopyridine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: 3-Bromo-5-chloro-2-iodopyridine

A Guide for the Strategic Application of a Tri-halogenated Heterocyclic Intermediate in Pharmaceutical Synthesis

Authored by: Senior Application Scientist, Gemini Division

Abstract & Strategic Overview

This compound is a pivotal intermediate in modern medicinal chemistry, distinguished by its uniquely functionalized pyridine core. The presence of three distinct halogen atoms (Iodine, Bromine, and Chlorine) at the C2, C3, and C5 positions, respectively, provides a platform for highly selective, sequential, and diverse synthetic transformations. This differential reactivity is the cornerstone of its utility, allowing chemists to construct complex, multi-substituted pyridine scaffolds that are prevalent in a wide range of biologically active compounds and approved pharmaceutical agents.[1]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural outlines to explain the underlying principles of regioselectivity in cross-coupling reactions involving this intermediate. We provide field-tested protocols for its synthesis and its application in cornerstone reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, complete with mechanistic insights and optimization strategies.

Physicochemical Properties & Handling

A thorough understanding of the physical and chemical properties of this compound is essential for its effective and safe use in the laboratory.

PropertyValueSource
CAS Number 823221-97-2[2][3]
Molecular Formula C₅H₂BrClIN[4]
Molecular Weight 318.34 g/mol [4]
Appearance White to off-white or yellow solid/powder[5]
Purity Typically ≥97%[5][6]
Storage Store in a cool, dark place under an inert atmosphere (e.g., 2-8°C)[5]
Solubility Soluble in common organic solvents like THF, Dioxane, DMF, Acetonitrile.

Safety & Handling:

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[7][8]

  • Precautionary Measures: Handle in a well-ventilated area, preferably a fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[8][9] Avoid generating dust.[7]

  • In Case of Exposure:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes.[9]

    • Skin: Wash off with soap and plenty of water.[9]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[9]

    • Inhalation: Move the person to fresh air.[9]

  • Disposal: Dispose of contents/container to an authorized hazardous waste collection point in accordance with local regulations.[7]

Synthesis of this compound

The most common laboratory-scale synthesis involves a diazotization-iodination (Sandmeyer-type) reaction starting from the readily available 2-amino-3-bromo-5-chloropyridine.[10][11]

Principle: An amino group on the pyridine ring is converted into a diazonium salt using a nitrite source. This unstable intermediate is then displaced by an iodide ion, often facilitated by a copper(I) salt, to yield the desired 2-iodo product.

Protocol 3.1: Synthesis via Diazotization-Iodination

This protocol is adapted from established procedures.[10][11]

Materials:

  • 2-Amino-3-bromo-5-chloropyridine (1.0 eq)

  • Acetonitrile (ACN)

  • Elemental Iodine (I₂) (2.0 eq)

  • Copper(I) Iodide (CuI) (1.3 eq)

  • tert-Butyl nitrite (t-BuONO) (1.5 eq)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methanol (for purification)

Procedure:

  • To a three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add acetonitrile, elemental iodine, and copper(I) iodide.

  • Add tert-butyl nitrite to the mixture.

  • Cool the flask in an ice bath.

  • Slowly add 2-amino-3-bromo-5-chloropyridine in portions, ensuring the internal temperature remains low.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 60°C.

  • Stir the reaction for 2-4 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the mixture and quench by adding water. A solid may precipitate.

  • Filter the mixture to collect the solid. Wash the filter cake with a small amount of ethyl acetate.[10]

  • Transfer the filtrate to a separatory funnel and extract the aqueous phase twice with ethyl acetate.[10]

  • Combine all organic phases.

  • Wash the combined organic layer twice with saturated aqueous sodium thiosulfate to remove unreacted iodine, followed by a brine wash.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude residue can be purified by slurrying/pulping in a minimal amount of cold methanol, followed by filtration to yield this compound as a white solid. A typical yield is around 70%.

Core Application: Regioselective Cross-Coupling Reactions

The primary value of this compound lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This predictable selectivity allows for the stepwise introduction of different functionalities onto the pyridine ring.

The Causality of Selectivity: The rate-determining step in many palladium-catalyzed cross-coupling cycles is the oxidative addition of the Pd(0) catalyst to the carbon-halogen bond.[12] The energy barrier for this step is inversely related to the bond dissociation energy of the C-X bond and its polarizability. This results in a well-established reactivity hierarchy.[12][13][14]

G reactivity Reactivity in Pd(0) Oxidative Addition C_I C-I (Iodo) C_Br C-Br (Bromo) C_I->C_Br > C_Cl C-Cl (Chloro) C_Br->C_Cl >

Caption: Reactivity hierarchy of C-X bonds in Pd-catalyzed cross-coupling.

This hierarchy dictates that reactions can be performed under conditions mild enough to activate the C-I bond while leaving the C-Br and C-Cl bonds intact. Subsequently, more forcing conditions can be used to react the C-Br bond, and finally the C-Cl bond, enabling a powerful synthetic strategy.

G cluster_0 Step 1: C-I Coupling (Mild Conditions) cluster_1 Step 2: C-Br Coupling (Forcing Conditions) start This compound suzuki1 Suzuki-Miyaura (R¹-B(OH)₂) start->suzuki1 sonogashira1 Sonogashira (R¹-C≡CH) start->sonogashira1 buchwald1 Buchwald-Hartwig (R¹R²NH) start->buchwald1 intermediate 2-R¹-3-Bromo-5-chloropyridine suzuki1->intermediate Forms Intermediate sonogashira1->intermediate Forms Intermediate buchwald1->intermediate Forms Intermediate suzuki2 Suzuki-Miyaura (R³-B(OH)₂) product Multi-substituted Pyridine Scaffold suzuki2->product Final Product buchwald2 Buchwald-Hartwig (R³R⁴NH) buchwald2->product Final Product intermediate->suzuki2 intermediate->buchwald2

Caption: Sequential cross-coupling workflow using this compound.

Suzuki-Miyaura Coupling at the C2-Iodo Position

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron compound.[15]

Principle: A Pd(0) catalyst oxidatively adds to the C-I bond. The resulting Pd(II) complex undergoes transmetalation with a boronate species (formed by the activation of a boronic acid with a base). Reductive elimination then yields the C-C coupled product and regenerates the Pd(0) catalyst.[15]

Protocol 4.1.1: Selective Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq)

  • Aryl/heteroaryl boronic acid or ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DME), often with water.

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the boronic acid, and the base.

  • Add the palladium catalyst and ligand (if used) under a counterflow of inert gas (Argon or Nitrogen).

  • Seal the flask and evacuate and backfill with the inert gas three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-110°C).

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Catalyst / LigandBaseSolventTemp (°C)Notes
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O90Standard, versatile conditions.
Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane100Effective for challenging substrates.
Pd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O110Highly active catalyst system.
Sonogashira Coupling at the C2-Iodo Position

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14][16]

Principle: This reaction involves a dual catalytic cycle. A palladium catalyst facilitates the main cross-coupling, while a copper(I) co-catalyst activates the alkyne by forming a copper(I) acetylide, which then participates in the transmetalation step with the Pd(II)-aryl complex.[14][17] The reactivity of halides follows the same trend: I > OTf > Br >> Cl.[14]

Protocol 4.2.1: Selective Sonogashira Coupling

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.1 - 1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-3 mol%)

  • Copper(I) Iodide (CuI) (2-5 mol%)

  • Amine base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA)) (2-5 eq, can also be the solvent)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Seal, evacuate, and backfill with an inert gas (Argon or Nitrogen).

  • Add the degassed solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C).

  • Monitor the reaction by TLC or LC-MS. Reactions are often complete in 1-6 hours.

  • Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues.[14]

  • Wash the filtrate with saturated aqueous NH₄Cl, then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction, essential for synthesizing aryl amines.[18]

Principle: Similar to other cross-couplings, the reaction proceeds via oxidative addition of Pd(0) to the C-X bond. The amine then coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex. Reductive elimination of the desired arylamine regenerates the Pd(0) catalyst.[18][19] The C-Br bond is significantly more reactive than the C-Cl bond in this transformation, allowing for selective amination at the C3-position if the C2-iodo position has already been functionalized.[13]

Protocol 4.3.1: Buchwald-Hartwig Amination

This protocol is for aminating the C-Br bond of a 2-substituted-3-bromo-5-chloropyridine, demonstrating the next step in a sequential functionalization.

Materials:

  • 2-Substituted-3-bromo-5-chloropyridine (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (2 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos, RuPhos) (4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LHMDS) (1.4 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add the 2-substituted-3-bromo-5-chloropyridine substrate.

  • Add the anhydrous, degassed solvent.

  • Finally, add the amine coupling partner.

  • Seal the tube and heat the reaction mixture with stirring (typically 80-110°C) for 12-24 hours.

  • Monitor progress by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench carefully with saturated aqueous NH₄Cl.[13]

  • Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Analytical Characterization

Self-validation of protocols requires rigorous characterization of intermediates and final products.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure. Successful coupling at the C2 position will result in the disappearance of the characteristic C-I bond's influence in the ¹³C spectrum and the appearance of new signals corresponding to the introduced group.

  • Mass Spectrometry (MS): LC-MS is invaluable for monitoring reaction progress and confirming the molecular weight of the product. High-resolution mass spectrometry (HRMS) should be used for final product characterization to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and to monitor the disappearance of starting materials during reaction optimization.

References

  • 3-Bromo-2-chloro-5-iodopyridine Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. (2025). Chemsrc.com. Retrieved January 4, 2026, from [Link]

  • US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents. (1995). Google Patents.
  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed. (2022). PubMed. Retrieved January 4, 2026, from [Link]

  • SAFETY DATA SHEET - 3-Bromo-5-chloro-2-hydroxypyridine. (2018). Acros PharmaTech Limited. Retrieved January 4, 2026, from [Link]

  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines | The Journal of Organic Chemistry - ACS Publications. (2022). ACS Publications. Retrieved January 4, 2026, from [Link]

  • CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine - Google Patents. (2017). Google Patents.
  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - American Chemical Society. (2022). American Chemical Society. Retrieved January 4, 2026, from [Link]

  • US Patent for Compositions and methods of use for raf inhibitors. (2016). Google Patents.
  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

  • Site-Selective Suzuki-Miyaura Cross-Coupling of Polyhalogenated Heteroaromatics - ResearchGate. (2020). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Sonogashira Coupling | NROChemistry. (n.d.). NROChemistry. Retrieved January 4, 2026, from [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay | ACS Omega. (2022). ACS Publications. Retrieved January 4, 2026, from [Link]

  • Novel halopyridines and methods of making - Patent 0136593. (n.d.). Google Patents.
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC - NIH. (2022). NIH. Retrieved January 4, 2026, from [Link]

  • US Patent for Compositions and methods of use for raf inhibitors. (2016). Google Patents.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (2017). Scirp.org. Retrieved January 4, 2026, from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

  • US12391695B2 - PRMT5 inhibitors - Google Patents. (n.d.). Google Patents.
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids - ResearchGate. (2017). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - RSC Publishing. (2017). RSC Publishing. Retrieved January 4, 2026, from [Link]

  • The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 4, 2026, from [Link]

  • This compound | C5H2BrClIN | CID 53417469 - PubChem. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • 3-Bromo-2-chloro-5-iodopyridine | C5H2BrClIN | CID 53420840 - PubChem. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC - NIH. (2018). NIH. Retrieved January 4, 2026, from [Link]

  • 3-Amino-5-bromo-2-iodopyridine - PMC - NIH. (n.d.). NIH. Retrieved January 4, 2026, from [Link]

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Application Note: Strategic Synthesis of Kinase Inhibitors Utilizing the Versatile 3-Bromo-5-chloro-2-iodopyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide details the strategic application of 3-Bromo-5-chloro-2-iodopyridine as a pivotal starting material for the synthesis of complex kinase inhibitors. The distinct reactivity of its three halogen atoms (Iodo, Bromo, Chloro) under palladium-catalyzed cross-coupling conditions enables a regioselective and sequential approach to molecular elaboration. This document provides an in-depth analysis of the underlying chemical principles, detailed experimental protocols for sequential functionalization, and troubleshooting insights for researchers in medicinal chemistry and drug discovery.

Introduction: The Strategic Advantage of Polyhalogenated Heterocycles

In the landscape of modern medicinal chemistry, particularly in the design of kinase inhibitors, privileged scaffolds are invaluable. These molecular frameworks are recognized by target enzymes and serve as an ideal foundation for building high-affinity ligands. The pyridine ring is one such scaffold, frequently found in FDA-approved kinase inhibitors due to its ability to form critical hydrogen bonds with the hinge region of the kinase active site.[1][2]

The compound This compound (CAS 823221-97-2) represents a highly strategic building block for constructing diverse libraries of substituted pyridines.[3][4] Its utility stems from the differential reactivity of the three distinct carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This predictable reactivity hierarchy allows for the controlled, site-selective introduction of various substituents, which is essential for systematic Structure-Activity Relationship (SAR) studies.

Core Principle: Orthogonal Reactivity

The synthetic power of this compound lies in the well-established reactivity trend of its halogen atoms in the oxidative addition step of palladium-catalyzed cross-coupling reactions.[5][6][7]

Reactivity Order: C-I > C-Br >> C-Cl

This predictable sequence enables chemists to perform sequential couplings. The most reactive C-I bond at the 2-position can be functionalized first under mild conditions, leaving the C-Br and C-Cl bonds intact. Subsequently, the C-Br bond at the 3-position can be targeted under slightly more forcing conditions. Finally, the least reactive C-Cl bond at the 5-position can be functionalized, if required, using highly active catalyst systems.[6][7][8] This step-wise approach provides precise control over the final molecular architecture.

Caption: Reactivity hierarchy of halogen substituents.

Key Synthetic Methodologies

The functionalization of the this compound core is primarily achieved through three cornerstone palladium-catalyzed reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the pyridine scaffold and various aryl or vinyl boronic acids/esters.[7][9][10] By carefully selecting the reaction conditions, one can selectively target the C-I bond.

  • Target Position: C-2 (Iodo)

  • Typical Conditions: A Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with a phosphine ligand. A base such as Na₂CO₃ or K₂CO₃ is used in a solvent system like dioxane/water or toluene/water.[10][11]

Sonogashira Coupling (C-C Alkyne Formation)

This reaction introduces an alkyne moiety, a valuable linker or pharmacophore in many kinase inhibitors. It involves the coupling of a terminal alkyne with the aryl halide, co-catalyzed by palladium and copper(I).[12][13]

  • Target Position: C-2 (Iodo)

  • Typical Conditions: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine) in a solvent like THF or DMF.[12][13]

Buchwald-Hartwig Amination (C-N Bond Formation)

The introduction of primary or secondary amines is crucial for mimicking the hydrogen-bonding interactions of ATP in the kinase hinge region. The Buchwald-Hartwig amination is the premier method for this transformation.[5][14][15]

  • Target Position: C-3 (Bromo), after initial functionalization at C-2.

  • Typical Conditions: A palladium precatalyst combined with a specialized, bulky electron-rich phosphine ligand (e.g., XPhos, SPhos, or BINAP) and a strong, non-nucleophilic base like NaOt-Bu or LHMDS.[14][16][17] The choice of ligand is critical for achieving high yields, especially when coupling to the less reactive C-Br bond.[16]

G cluster_step1 Step 1: C-2 Functionalization (C-I) cluster_step2 Step 2: C-3 Functionalization (C-Br) Start 3-Bromo-5-chloro- 2-iodopyridine Suzuki Suzuki Coupling (Ar-B(OH)2) Start->Suzuki Mild Pd Catalyst Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira Mild Pd Catalyst Intermediate1 2-Aryl/Alkynyl-3-bromo- 5-chloropyridine Suzuki->Intermediate1 Sonogashira->Intermediate1 Buchwald Buchwald-Hartwig (R2NH) Intermediate1->Buchwald Active Pd Catalyst + Bulky Ligand Suzuki2 Suzuki Coupling (Ar'-B(OH)2) Intermediate1->Suzuki2 Active Pd Catalyst + Bulky Ligand Intermediate2 2,3-Disubstituted- 5-chloropyridine Buchwald->Intermediate2 Suzuki2->Intermediate2 Final Kinase Inhibitor Scaffold Intermediate2->Final Optional C-5 Functionalization

Caption: Sequential functionalization workflow.

Experimental Protocols

The following protocols provide a framework for the sequential synthesis of a disubstituted pyridine scaffold, a common core in many kinase inhibitors.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the C-2 Position

This procedure details the selective coupling of an aryl boronic acid at the C-2 iodo position.

Materials & Equipment:

  • This compound

  • Aryl boronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane and Water (4:1 ratio, degassed)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen) manifold

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the aryl boronic acid (1.1 equiv), and K₂CO₃ (3.0 equiv).

  • Add the Pd(PPh₃)₄ catalyst (0.03 equiv).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed 4:1 dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the starting pyridine.

  • Heat the reaction mixture to 85 °C with vigorous stirring for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 2-aryl-3-bromo-5-chloropyridine intermediate.

Protocol 2: Buchwald-Hartwig Amination at the C-3 Position

This protocol uses the product from Protocol 1 to introduce an amine at the C-3 bromo position.

Materials & Equipment:

  • 2-Aryl-3-bromo-5-chloropyridine (from Protocol 1)

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.05 equivalents)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

  • Anhydrous, degassed toluene

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Sealed reaction tube

Procedure:

  • Inside a glovebox (preferred): To a sealable reaction tube, add 2-Aryl-3-bromo-5-chloropyridine (1.0 equiv), NaOt-Bu (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.05 equiv).

  • Add anhydrous, degassed toluene, followed by the amine (1.2 equiv).

  • Seal the reaction tube tightly and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C with stirring for 12-18 hours.

  • Monitor the reaction by LC-MS. If the reaction stalls, an additional charge of catalyst/ligand may be necessary.

  • Cool the mixture to room temperature and quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via column chromatography to obtain the final 2-aryl-3-amino-5-chloropyridine derivative.

Summary of Reaction Conditions

The choice of catalyst, ligand, base, and solvent is critical for achieving high selectivity and yield. The following table summarizes typical conditions for targeting each position.

PositionHalogenReaction TypeTypical Catalyst (mol%)Typical Ligand (mol%)Base (equiv)SolventTemp (°C)
C-2 IodoSuzukiPd(PPh₃)₄ (3-5%)-K₂CO₃ (3.0)Dioxane/H₂O80-90
C-2 IodoSonogashiraPd(PPh₃)₂Cl₂ (2-4%)-Et₃N (2.5)THF/DMF25-60
C-3 BromoBuchwaldPd₂(dba)₃ (2-4%)XPhos/SPhos (5-10%)NaOt-Bu (1.4)Toluene100-110
C-3 BromoSuzukiPd(dppf)Cl₂ (3-5%)-Cs₂CO₃ (2.5)DME/H₂O90-100
C-5 ChloroSuzukiPd₂(dba)₃ (4-6%)SPhos/RuPhos (8-12%)K₃PO₄ (3.0)Toluene/H₂O110-120

Conclusion

This compound is a powerful and versatile platform for the efficient construction of kinase inhibitors. Its well-defined reactivity hierarchy enables chemists to execute controlled, sequential cross-coupling reactions, providing a reliable pathway to complex, multi-functionalized pyridine cores. By mastering the protocols outlined in this guide, researchers can accelerate the discovery and optimization of novel therapeutic agents, making this tri-halogenated pyridine an indispensable tool in the drug development arsenal.

References

  • Corbi, P. P. (2015). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health (NIH). Available at: [Link]

  • Wang, D. et al. (2018). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. National Institutes of Health (NIH). Available at: [Link]

  • Fairhurst, R. A. et al. (2020). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. National Institutes of Health (NIH). Available at: [Link]

  • Hassan, J. et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews. Available at: [Link]

  • Reimann, S. et al. (2017). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chandregowda, V. et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Scott, J. S. et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Publications. Available at: [Link]

  • Nief, F. et al. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. MDPI. Available at: [Link]

  • Lee, K. et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. Available at: [Link]

  • Laars, M. et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. Available at: [Link]

  • Wikipedia (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Kamal, A. et al. (2015). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Lee, K. et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available at: [Link]

  • Gomaa, M. S. et al. (2020). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Autechaux (n.d.). This compound. Autechaux. Available at: [Link]

  • Ashton, T. D. et al. (2020). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. National Institutes of Health (NIH). Available at: [Link]

  • Wikipedia (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]

  • ResearchGate (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available at: [Link]

  • Reimann, S. et al. (2017). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

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  • PubChem (n.d.). 3-Bromo-2-chloro-5-iodopyridine. PubChem. Available at: [Link]

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  • MDPI (n.d.). Special Issue: Kinase Inhibitor Chemistry. MDPI. Available at: [Link]

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Application Notes & Protocols: 3-Bromo-5-chloro-2-iodopyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-bromo-5-chloro-2-iodopyridine as a strategic building block in the synthesis of novel agrochemicals. The inherent differential reactivity of the three distinct halogen substituents (I > Br > Cl) under palladium-catalyzed cross-coupling conditions offers a powerful platform for controlled, site-selective functionalization. This document outlines the foundational principles governing this selectivity and provides detailed, field-proven protocols for sequential Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions. These methodologies are designed to equip researchers, chemists, and drug development professionals with the practical knowledge required to leverage this versatile intermediate for the efficient construction of complex, high-value pyridine-based agrochemical candidates.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a privileged structural motif in modern agrochemistry, forming the core of numerous highly effective fungicides, insecticides, and herbicides.[1][2] Its unique electronic properties and ability to engage in critical biological interactions have made it a focal point for new molecule discovery.[3][4] The development of complex agrochemicals often requires the precise installation of multiple, distinct substituents around this core. This compound emerges as a pre-functionalized, high-potential starting material, enabling a modular and predictable approach to synthesizing diverse libraries of polysubstituted pyridines.

The key to its utility lies in the hierarchical reactivity of its carbon-halogen bonds, which allows for a series of selective cross-coupling reactions. This stepwise approach significantly reduces the need for complex protecting group strategies and shortens synthetic routes to novel active ingredients.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the substrate's properties and electronic nature is fundamental to designing successful synthetic strategies.

PropertyValueSource
Chemical Name This compound[5]
CAS Number 823221-97-2[5]
Molecular Formula C₅H₂BrClIN[5]
Molecular Weight 318.34 g/mol [5]
Appearance White to off-white solid[5]
Reactivity Order (Pd) C2-I > C3-Br >> C5-Cl[6][7]

The pronounced difference in reactivity is governed by the carbon-halogen bond dissociation energies (BDE) and the kinetics of the oxidative addition step in palladium-catalyzed cycles. The C-I bond is significantly weaker and thus more susceptible to oxidative addition by a Pd(0) catalyst than the C-Br bond, which is in turn more reactive than the robust C-Cl bond.[8][9] This predictable hierarchy is the cornerstone of the protocols described herein.

Synthesis Overview

This compound is accessible from 2-amino-3-bromo-5-chloropyridine via a Sandmeyer-type iodination reaction. A typical procedure involves treating the starting amine with an iodine source, such as elemental iodine and cuprous iodide, in the presence of a nitrite source like tert-butyl nitrite.[5][10]

Experimental Protocols: Sequential Cross-Coupling Strategies

The following protocols are designed as robust starting points for the selective functionalization of this compound. Optimization of catalyst/ligand loading, temperature, and reaction time may be necessary for specific substrates.

Logical Workflow for Sequential Functionalization

The differential reactivity of the C-X bonds enables a clear and logical synthetic sequence. The most labile bond (C-I) is addressed first under mild conditions, followed by the C-Br bond, and finally the C-Cl bond, which requires more forcing conditions.

G A 3-Bromo-5-chloro- 2-iodopyridine B Step 1: Sonogashira Coupling (C-I Functionalization) A->B Pd(PPh₃)₄, CuI Alkyne, Base C 2-Alkynyl-3-bromo- 5-chloropyridine B->C D Step 2: Suzuki Coupling (C-Br Functionalization) C->D Pd(OAc)₂, Ligand Boronic Acid, Base E 2-Alkynyl-3-aryl- 5-chloropyridine D->E F Step 3: Buchwald-Hartwig Amination (C-Cl Functionalization) E->F Pd Precatalyst, Ligand Amine, Strong Base G Fully Substituted Pyridine Derivative F->G G cluster_0 Sonogashira Coupling Scheme Pyridine This compound Conditions [Pd(PPh₃)₄, CuI, Et₃N] ______________________________ THF, Room Temp Alkyne +   Phenylacetylene Product 2-(Phenylethynyl)-3-bromo- 5-chloropyridine Conditions->Product G cluster_reactants A Pd⁰L₂ B Ar(Br)PdᴵᴵL₂ A->B Oxidative Addition (Ar-Br) C Ar(NR'R'')PdᴵᴵL₂ B->C Amine Coordination & Deprotonation C->A Reductive Elimination Product Ar-NR'R'' C->Product ArBr Ar-Br ArBr->B Amine HNR'R'' Amine->B

Sources

The Strategic Utility of 3-Bromo-5-chloro-2-iodopyridine in Advanced Materials Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Uniquely Functionalized Building Block for Materials Innovation

In the landscape of materials science, the rational design of organic electronic and polymeric materials hinges on the availability of versatile, highly functionalized building blocks. 3-Bromo-5-chloro-2-iodopyridine is a prime example of such a precursor, offering a pyridine core adorned with three distinct halogen atoms. This unique substitution pattern is not a redundancy but rather a strategic advantage, enabling chemists to perform sequential, site-selective cross-coupling reactions. The differential reactivity of the C-I, C-Br, and C-Cl bonds under various catalytic conditions allows for the programmed construction of complex molecular architectures, which are essential for tuning the optoelectronic and physical properties of advanced materials.

The electron-deficient nature of the pyridine ring, coupled with the potential for intricate, multi-dimensional molecular growth, makes this molecule a compelling starting point for the synthesis of next-generation materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and specialized polymers. This guide provides an in-depth exploration of the potential applications of this compound, complete with detailed experimental protocols based on established principles of cross-coupling chemistry.

Core Principles: The Hierarchy of Halogen Reactivity

The utility of this compound is rooted in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for oxidative addition to a low-valent palladium center is:

C-I > C-Br > C-Cl

This reactivity trend is attributed to the decreasing bond dissociation energies of the C-X bonds as one moves down the halogen group. This predictable hierarchy allows for a stepwise functionalization of the pyridine ring, a concept we will explore in the following application notes.

Application Note 1: Synthesis of π-Conjugated Oligomers for OLEDs

The development of efficient OLEDs relies on the precise control of the electronic properties of the emissive and charge-transport layers. Pyridine-containing materials are sought after for their potential to function as electron-transporting or host materials.[1] The stepwise functionalization of this compound allows for the creation of well-defined, non-symmetric oligomers with tailored properties.

Conceptual Workflow for Oligomer Synthesis

A This compound B Suzuki Coupling at C-I (e.g., with Arylboronic Acid 1) A->B Pd(PPh₃)₄, K₂CO₃ C 2-Aryl-3-bromo-5-chloropyridine B->C D Stille Coupling at C-Br (e.g., with Arylstannane 2) C->D Pd(PPh₃)₄, LiCl E 2,3-Diaryl-5-chloropyridine D->E F Sonogashira Coupling at C-Cl (e.g., with Terminal Alkyne 3) E->F PdCl₂(PPh₃)₂, CuI, Et₃N G 2,3-Diaryl-5-alkynylpyridine (Target Oligomer) F->G cluster_0 Monomer Synthesis cluster_1 Polymerization A This compound B Suzuki Coupling at C-I (with Thienylboronic Ester) A->B C 2-(Thienyl)-3-bromo-5-chloropyridine B->C D 2-(Thienyl)-3-bromo-5-chloropyridine Monomer C->D E Grignard Metathesis D->E i-PrMgCl·LiCl F Organomagnesium Intermediate E->F G Kumada Catalyst Transfer Polycondensation (Ni(dppp)Cl₂) F->G H Poly(thienyl-chloropyridyl) G->H

Sources

Application Notes & Protocols: Selective Heck Reaction on 3-Bromo-5-chloro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Selectivity in Polyhalogenated Pyridine Chemistry

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2][3] Its application in pharmaceutical and materials science is vast, offering a robust method for constructing complex molecular architectures. However, the true test of this reaction's versatility arises with polyfunctionalized substrates, such as 3-Bromo-5-chloro-2-iodopyridine. This substrate presents a unique challenge and opportunity: three distinct carbon-halogen bonds (C-I, C-Br, C-Cl) on an electron-deficient pyridine ring.

Mastering the reaction conditions to achieve site-selective coupling is paramount for any synthetic campaign involving this building block. This guide provides an in-depth analysis of the principles governing selectivity, detailed protocols for achieving precise mono-arylation, and troubleshooting insights derived from established organometallic principles. The focus is to empower researchers to exploit the inherent reactivity differences of the halogens to forge a desired chemical path, transforming a complex substrate into a valuable intermediate.

The Principle of Chemoselective Coupling: A Tale of Three Halogens

The success of a selective Heck reaction on this compound hinges on the differential reactivity of the carbon-halogen bonds toward the palladium catalyst. The rate-determining step in most cross-coupling cycles is the initial oxidative addition of the halide to the Pd(0) center.[2][4] The energy barrier for this step is directly related to the carbon-halogen bond dissociation energy.

The established reactivity order for halogens in palladium-catalyzed oxidative addition is:

I >> Br > OTf >> Cl > F [4][5][6]

This pronounced difference is the foundational principle for achieving selectivity.

  • C-I Bond (at C2): The carbon-iodine bond is the weakest and therefore the most reactive. Under carefully controlled, mild conditions, the palladium catalyst will exclusively insert into the C-I bond, leaving the C-Br and C-Cl bonds untouched. The position of the iodine at C2, ortho to the electron-withdrawing pyridine nitrogen, further activates this site for oxidative addition.[7]

  • C-Br Bond (at C3): The carbon-bromine bond is significantly stronger than the C-I bond and requires more forcing conditions (e.g., higher temperatures, more active catalyst systems) to react. It is possible to achieve a second Heck coupling at this position after the C-I site has been functionalized.

  • C-Cl Bond (at C5): The carbon-chlorine bond is the strongest and most inert of the three. Activating aryl chlorides in Heck reactions is notoriously difficult and typically requires specialized, highly active catalyst systems, often employing bulky, electron-rich phosphine ligands or N-Heterocyclic Carbenes (NHCs).[8]

By judiciously selecting the reaction parameters, one can sequentially functionalize the pyridine ring, starting with the most reactive iodo group.

The Catalytic Cycle: A Mechanistic Blueprint

The Heck reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is crucial for rationalizing experimental choices and troubleshooting outcomes.[9]

Heck_Mechanism cluster_cycle Heck Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ Oxidative_Addition Oxidative Addition (Rate-Determining) Pd(0)L2->Oxidative_Addition + Ar-X Pd(II)_Complex Aryl-Pd(II) Complex (Ar)Pd(X)L₂ Oxidative_Addition->Pd(II)_Complex Alkene_Coordination Alkene Coordination & Migratory Insertion Pd(II)_Complex->Alkene_Coordination + Alkene Insertion_Complex π-Alkene Complex (R-CH=CH₂)-Pd(II) Alkene_Coordination->Insertion_Complex Beta_Hydride β-Hydride Elimination Insertion_Complex->Beta_Hydride Product_Complex Hydrido-Pd(II) Complex (H)Pd(X)L₂ Beta_Hydride->Product_Complex - Product Regeneration Base-Mediated Reductive Elimination Product_Complex->Regeneration + Base Regeneration->Pd(0)L2 - (Base-H)X

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

  • Oxidative Addition: The active 14-electron Pd(0)L₂ species inserts into the carbon-iodide bond of this compound to form a square planar Pd(II) complex.[1][3]

  • Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond, forming a new carbon-carbon bond.[9]

  • β-Hydride Elimination: A hydrogen atom on the carbon beta to the palladium is eliminated onto the metal center, forming a hydrido-palladium(II) complex and releasing the substituted alkene product. This step typically favors the formation of the more stable trans isomer.[1][9]

  • Catalyst Regeneration: A base (e.g., triethylamine, potassium carbonate) removes HX from the hydrido-palladium complex, regenerating the active Pd(0)L₂ catalyst to re-enter the cycle.[2][3]

Experimental Design: Protocols and Parameters

The choice of catalyst, ligand, base, and solvent are all critical levers for controlling the reaction's outcome.

Core Components and Their Rationale
  • Palladium Precatalyst: Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable Pd(II) and Pd(0) sources, respectively. They are reduced in situ to the active Pd(0) catalyst.[1][10] For challenging couplings, pre-formed catalysts ligated with specific phosphines or NHCs can offer superior performance.

  • Ligands: Ligands stabilize the palladium center, prevent agglomeration into inactive palladium black, and modulate its electronic and steric properties.

    • Triphenylphosphine (PPh₃): A standard, cost-effective ligand suitable for reactive substrates like aryl iodides.[1]

    • Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃, XPhos, SPhos): These enhance the rate of oxidative addition and are often necessary for less reactive halides (bromides and chlorides).[4]

    • N-Heterocyclic Carbenes (NHCs): Offer high thermal stability and are excellent for challenging transformations, including reactions with aryl chlorides.[11][12]

  • Base: An organic base like triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) is required stoichiometrically to neutralize the HX generated.[1]

  • Solvent: Polar aprotic solvents such as DMF, DMAc, NMP, or acetonitrile are standard choices as they effectively dissolve the reactants and stabilize the charged intermediates in the catalytic cycle.

Data Table: Condition Screening for Selective Coupling
Target SelectivityCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Expected Outcome
C-I Coupling Pd(OAc)₂ (1-2%)PPh₃ (2-4%)Et₃N (1.5)DMF60-80High yield of mono-coupled product at the 2-position.[13]
C-I Coupling Pd₂(dba)₃ (1%)P(o-tol)₃ (2%)K₂CO₃ (2.0)DMAc80Excellent selectivity for the iodo position.
C-Br Coupling Pd(OAc)₂ (3-5%)P(t-Bu)₃ (6-10%)Cs₂CO₃ (2.0)Dioxane100-120Reaction at the bromo position, requires a more active catalyst system and higher temperature. Best attempted on the C-I functionalized product.
C-Cl Coupling Pd₂(dba)₃ (5%)XPhos (10%)K₃PO₄ (2.5)Toluene>120Very challenging; requires specialized, bulky electron-rich ligands and high temperatures. Significant optimization would be required.[8]

Protocol 1: Selective Heck Coupling at the C-2 (Iodo) Position

This protocol is designed as a robust starting point for the selective reaction at the most labile C-I bond.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification node_reagents 1. Add Reactants to Flask - this compound - Alkene (1.1 equiv) - Pd(OAc)₂ (2 mol%) - PPh₃ (4 mol%) - DMF (Solvent) node_degas 2. Degas System (Cycle of Vacuum/Inert Gas) node_reagents->node_degas node_base 3. Add Base - Triethylamine (1.5 equiv) node_degas->node_base node_heat 4. Heat to 80°C (Monitor by TLC/LC-MS) node_base->node_heat node_cool 5. Cool & Dilute (e.g., with EtOAc) node_heat->node_cool node_wash 6. Aqueous Wash (Water, Brine) node_cool->node_wash node_dry 7. Dry & Concentrate node_wash->node_dry node_purify 8. Purify (Column Chromatography) node_dry->node_purify

Caption: General experimental workflow for the Heck reaction.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene, n-Butyl Acrylate) (1.1-1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 equiv, 4 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, Pd(OAc)₂, and PPh₃.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe, followed by the alkene coupling partner.

  • Degassing (Optional but Recommended): For optimal results, degas the solution by subjecting it to three cycles of vacuum followed by backfilling with inert gas.

  • Base Addition: Add the triethylamine via syringe and stir for 5 minutes at room temperature.

  • Reaction: Immerse the flask in a preheated oil bath at 80 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting material (typically 2-6 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-substituted product.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive Catalyst. 2. Insufficient Temperature. 3. Impure Reagents/Solvent.1. Use fresh Pd(OAc)₂. Try a more robust ligand (e.g., P(o-tol)₃) or a pre-catalyst. 2. Increase temperature in 10 °C increments (e.g., to 90 or 100 °C). 3. Ensure solvent is anhydrous and base is pure.
Formation of Palladium Black Catalyst decomposition/agglomeration.1. Increase ligand-to-palladium ratio (e.g., L:Pd from 2:1 to 4:1). 2. Use a more strongly coordinating or bulkier ligand (e.g., an NHC or biarylphosphine). 3. Ensure thorough degassing to remove oxygen.
Reaction at C-Br (Poor Selectivity) Reaction conditions are too harsh (high temperature or overly active catalyst).1. Lower the reaction temperature to 60-70 °C. 2. Reduce the reaction time. 3. Switch to a less active ligand system if using a highly electron-rich phosphine.
Alkene Polymerization Common with electron-deficient alkenes like acrylates at high temperatures.1. Add a radical inhibitor like hydroquinone (trace amount). 2. Lower the reaction temperature and extend the reaction time.

References

  • 17.2: Palladium catalyzed couplings. (2020). Chemistry LibreTexts. [Link]

  • Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Heck reaction. (n.d.). Wikipedia. [Link]

  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. (2021). ChemRxiv. [Link]

  • Palani, V., Perea, M. A., & Hartwig, J. F. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10836–10915. [Link]

  • Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. (2020). Chemistry – A European Journal. [Link]

  • A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. (2007). Organometallics. [Link]

  • Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. (2018). Comptes Rendus Chimie. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube. [Link]

  • Heck Reaction—State of the Art. (2012). Molecules. [Link]

  • Troubleshooting a difficult Heck reaction. (2024). Reddit. [Link]

  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (2018). Tetrahedron Letters. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing. [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). Molecules. [Link]

  • Heck Reaction Mechanism. (n.d.). BYJU'S. [Link]

  • Heck Reaction: easy Mechanism, applications. (2022). Chemistry Notes. [Link]

  • Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]

  • Theoretical study on β-H elimination in Heck reactions of heterocyclic substrates. (2017). RSC Advances. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]

  • Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. (2008). Organic Letters. [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (2020). Journal of the American Chemical Society. [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (2020). Journal of the American Chemical Society. [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]

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Introduction: Unlocking Molecular Complexity with a Versatile Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Substituted Pyridines from 3-Bromo-5-chloro-2-iodopyridine: Application Notes and Protocols

Substituted pyridine rings are foundational motifs in a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials.[1][2][3] The precise and controlled introduction of diverse substituents onto the pyridine core is therefore a critical challenge in modern synthetic chemistry. This compound emerges as a uniquely powerful building block for this purpose. Its three distinct halogen atoms—iodine, bromine, and chlorine—offer a tiered reactivity profile that can be exploited for programmed, site-selective functionalization.

This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for leveraging the chemoselectivity of this compound. We will delve into the mechanistic principles behind palladium-catalyzed cross-coupling reactions and explore alternative methodologies, offering researchers a robust toolkit for the synthesis of complex, multi-substituted pyridines.

The Principle of Chemoselective Functionalization

The power of this compound lies in the differential reactivity of its three carbon-halogen (C-X) bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the C-X bond to the Pd(0) catalyst.[4][5][6] The energy required for this step is inversely related to the strength of the C-X bond. The bond dissociation energies follow the trend C-Cl > C-Br > C-I.

Consequently, the reactivity of the halogens towards oxidative addition follows the predictable sequence: Iodine (C-I) > Bromine (C-Br) > Chlorine (C-Cl) [7][8]

This hierarchy allows for a stepwise functionalization strategy. Milder reaction conditions can be used to selectively target the C-I bond at the C-2 position, leaving the C-Br and C-Cl bonds intact. Subsequently, more forcing conditions or different catalyst systems can be employed to react the C-Br bond at the C-3 position. The C-Cl bond at C-5 is the most robust and typically requires specialized, highly active catalyst systems to participate in cross-coupling.[9]

G start This compound step1 2-Substituted-3-bromo-5-chloropyridine start->step1 Mild Conditions (e.g., Suzuki, Sonogashira) Selective at C-2 (Iodo) step2 2,3-Disubstituted-5-chloropyridine step1->step2 Forcing Conditions (e.g., Suzuki, Buchwald-Hartwig) Selective at C-3 (Bromo) step3 2,3,5-Trisubstituted Pyridine step2->step3 Harsh Conditions (e.g., Buchwald-Hartwig, SNAr) Reaction at C-5 (Chloro)

Caption: Hierarchical functionalization of this compound.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone for functionalizing halopyridines, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and broad functional group tolerance.[4][5][6]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a premier method for constructing biaryl and vinyl-aryl structures.[10][11] Its tolerance for a wide range of functional groups makes it invaluable in drug discovery.[10]

  • Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst suitable for reactive C-I bonds. For the less reactive C-Br bond, a more active catalyst system, like one formed in situ from Pd(OAc)₂ and a bulky, electron-rich phosphine ligand (e.g., SPhos), is often required to facilitate the more difficult oxidative addition.[12]

  • Base: A base (e.g., K₂CO₃, K₃PO₄) is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[11][13]

  • Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is commonly used. Water aids in dissolving the inorganic base, while the organic solvent solubilizes the pyridine substrate and organoboron reagent.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and powdered K₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent Addition: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times. Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Stir the mixture vigorously and heat to 80-90 °C. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 2-aryl-3-bromo-5-chloropyridine.[12]

EntryArylboronic AcidCatalyst SystemBaseTemp (°C)Time (h)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃901285-95
24-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄100890-98
33-Pyridylboronic acidPd(dppf)Cl₂Cs₂CO₃1001675-85

Yields are estimates based on typical literature values for similar substrates and require empirical validation.[12][14]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for installing alkynyl groups, which are valuable handles for further chemistry (e.g., click chemistry) or as components of bioactive molecules.[15][16] The reaction couples a terminal alkyne with an aryl or vinyl halide, using a dual palladium-copper catalyst system.[16]

  • Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle (oxidative addition, reductive elimination), while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate is crucial for the transmetalation step with the palladium complex.[15]

  • Base: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves as both the solvent and the base to deprotonate the terminal alkyne and neutralize the HX generated during the reaction.

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and Copper(I) iodide (CuI) (0.04 mmol, 4 mol%).

  • Solvent/Reagent Addition: Evacuate and backfill the flask with argon. Add anhydrous, degassed tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 5 mL). Add the terminal alkyne (1.1 mmol) via syringe.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 2-6 hours. Monitor by TLC for the consumption of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with a saturated aqueous solution of NH₄Cl (2 x 10 mL) to remove copper salts, followed by brine (1 x 10 mL).

  • Purification: Dry the organic layer (Na₂SO₄), filter, and evaporate the solvent. Purify the residue by column chromatography to yield the 2-alkynyl-3-bromo-5-chloropyridine.[17][18]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a transformative reaction for forming C-N bonds, enabling the synthesis of aryl and heteroaryl amines from aryl halides.[19][20][21] This reaction is particularly important in medicinal chemistry, where the arylamine moiety is a common pharmacophore.[19]

  • Ligand Choice: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand.[20] Bulky, electron-rich ligands (e.g., XPhos, RuPhos) are essential. They promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active in the oxidative addition step, and they facilitate the final reductive elimination to form the C-N bond.[19][22]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine in the catalytic cycle, forming the key palladium-amido complex prior to reductive elimination.[23]

This protocol assumes prior functionalization at the C-2 position.

  • Catalyst Pre-formation: In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd) and a suitable ligand like XPhos (0.04 mmol, 4 mol%) to an oven-dried Schlenk tube. Add anhydrous, degassed toluene (3 mL) and stir for 10 minutes.

  • Reaction Setup: In a separate Schlenk tube, add the 2-substituted-3-bromo-5-chloropyridine (1.0 mmol) and sodium tert-butoxide (1.4 mmol).

  • Reagent Addition: Add the catalyst solution to the substrate/base mixture via syringe. Then, add the desired primary or secondary amine (1.2 mmol).

  • Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.

  • Work-up: Cool to room temperature and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography to afford the desired 3-amino-2-substituted-5-chloropyridine.[19][23][24]

Part 2: Alternative Strategies - Lithiation and Halogen Dance

While palladium catalysis is dominant, classic organometallic techniques involving strong bases offer complementary pathways for functionalization.

Directed ortho-Metalation and Halogen Dance

Treatment of polyhalogenated aromatics with strong lithium bases can lead to complex rearrangements known as the "halogen dance," where a halogen migrates to a different position on the ring.[25][26][27] This process is driven by the formation of the most thermodynamically stable organolithium intermediate.[25] For halopyridines, this can be a powerful, albeit complex, method for functionalizing positions that are not easily accessible through other means.[27][28][29]

For a substrate like this compound, direct lithiation is less predictable due to multiple reactive sites. However, related polyhalopyridines have been synthesized and functionalized using these methods, often involving trapping a transient lithiated species with an electrophile at very low temperatures to outcompete rearrangement.[30][31]

  • Base: Strong, sterically hindered bases like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are typically used to initiate deprotonation or halogen-metal exchange.[25]

  • Temperature: These reactions are exquisitely sensitive to temperature.[28] Very low temperatures (-78 °C or lower) are often required to generate a kinetically favored organolithium species and trap it before it can rearrange to a more thermodynamically stable isomer.[28]

This is a conceptual protocol illustrating the principles, as the specific outcome on this compound would require experimental validation.

  • Setup: In a flame-dried, three-neck flask under argon at -78 °C (dry ice/acetone bath), add a solution of the halopyridine (1.0 mmol) in anhydrous THF (10 mL).

  • Lithiation: Slowly add a solution of n-Butyllithium (n-BuLi, 1.1 mmol) or LDA (1.1 mmol) dropwise. Stir the solution at -78 °C for 30-60 minutes.

  • Electrophilic Trap: Add a suitable electrophile (e.g., N,N-dimethylformamide (DMF) to install a -CHO group, or I₂ to re-install iodine at a different position) (1.2 mmol) and maintain the temperature for 1 hour.

  • Quench & Work-up: Slowly warm the reaction to 0 °C before quenching with saturated aqueous NH₄Cl. Extract with an organic solvent, wash, dry, and purify as described in previous protocols.

Overall Synthetic Workflow

The following diagram illustrates the divergent synthetic pathways available from the starting material, showcasing its utility as a central hub for generating molecular diversity.

G start {this compound} sub_suzuki 2-Aryl-3-bromo-5-chloropyridine start->sub_suzuki Suzuki Coupling (ArB(OH)₂) sub_sonogashira 2-Alkynyl-3-bromo-5-chloropyridine start->sub_sonogashira Sonogashira Coupling (R-C≡CH) sub_lithiation Functionalized Halopyridine start->sub_lithiation Lithiation / Trap (Base, E⁺) final_suzuki_bh 2-Aryl-3-amino-5-chloropyridine sub_suzuki->final_suzuki_bh Buchwald-Hartwig (R₂NH) final_suzuki_suzuki 2,3-Diaryl-5-chloropyridine sub_suzuki->final_suzuki_suzuki Suzuki Coupling (Ar'B(OH)₂)

Caption: Divergent synthesis pathways from this compound.

Safety and Handling Precautions

  • Halopyridines: Polyhalogenated pyridines should be handled with care in a well-ventilated fume hood. They are potentially toxic and can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[32]

  • Palladium Catalysts: Palladium compounds are expensive and can be toxic. Avoid inhalation of powders.

  • Organometallic Reagents: Organolithium reagents like n-BuLi are pyrophoric and react violently with water.[33] They must be handled under a strict inert atmosphere (argon or nitrogen) using syringe techniques. Boronic acids are generally stable solids but should be handled in a fume hood.[34]

  • Solvents and Reagents: Anhydrous and degassed solvents are crucial for the success of these reactions. Amines and phosphine ligands often have strong, unpleasant odors and are toxic; handle them exclusively in a fume hood.

Conclusion

This compound stands out as a supremely versatile and valuable starting material for the synthesis of highly substituted pyridines. By understanding and applying the principles of chemoselective cross-coupling, researchers can systematically and predictably build molecular complexity. The protocols and strategies outlined in this guide provide a solid foundation for drug development professionals and synthetic chemists to unlock the potential of this powerful building block, paving the way for the discovery of novel chemical entities with diverse applications.

References

  • Vertex AI Search. (2025, September 4). Role of palladium catalyst in cross-coupling reactions. 4

  • Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. 5

  • Lumen Learning. 17.2. Palladium catalyzed couplings. Organic Chemistry II. 6

  • The Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. 10

  • Brégent, T., et al. (2022). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 28(71), e202202286. Link

  • Benchchem. A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. 35

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. 36

  • Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10810–10933. Link

  • Wikipedia. Halogen dance rearrangement. Link

  • Royal Society of Chemistry. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science. Link

  • Duan, X.-F., & Zhang, Z.-B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES, 65(8), 2005-2012. 27

  • Brégent, T., et al. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry, 28(71), e202202286. Link

  • Semantic Scholar. Cross-Coupling Reactions of Polyhalogenated Heterocycles. Link

  • Choy, P. Y., & R. D. Rieke. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(5), 2559–2568. Link

  • National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Link

  • Benchchem. Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyridine. 24

  • Benchchem. Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. 19

  • Bull, J. A., et al. (2012). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters, 14(1), 268-271. Link

  • Movassaghi, M., & Hill, M. D. (2006). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 128(44), 14254–14255. Link

  • Royal Society of Chemistry. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. Link

  • Kantam, M. L., et al. (2012). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences, 124, 63-70. 3

  • Choy, P. Y., & R. D. Rieke. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(5), 2559–2568. Link

  • Wikipedia. Buchwald–Hartwig amination. Link

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. 21

  • Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. 23

  • WuXi Biology. Sequential Cross Coupling Reactions of Polyhalogenated Heterocycles. Link

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Link

  • Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Link

  • Benchchem. Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine. 12

  • Wikipedia. Sonogashira coupling. Link

  • Wikipedia. Suzuki reaction. Link

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. Link

  • ResearchGate. Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines.... Link

  • Organic Chemistry Portal. Suzuki Coupling. Link

  • Organic Chemistry Portal. Sonogashira Coupling. Link

  • University of California, Los Angeles. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. 33

  • ResearchGate. 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. Link

  • Lopp, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(30), 4153-4156. 17

  • ResearchGate. Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. Link

  • University of Southampton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Link

  • University of California, Los Angeles. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. 34

  • MDPI. (2020). Advances in Cross-Coupling Reactions. Link

  • White Rose Research Online. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-5-chloro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 3-bromo-5-chloro-2-iodopyridine. This document is designed for researchers, chemists, and drug development professionals who are leveraging this versatile, polyhalogenated building block in their synthetic campaigns. The inherent differential reactivity of the three distinct carbon-halogen bonds presents a unique opportunity for sequential, site-selective functionalization. However, achieving high yield and selectivity requires a nuanced understanding of the reaction mechanism and careful optimization of key parameters.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter in the lab. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning needed to adapt and troubleshoot effectively.

Part 1: Understanding the Fundamentals of Selectivity
Q1: What is the expected order of reactivity for the halogens on this compound, and why?

The cornerstone of achieving selectivity with this substrate is understanding the intrinsic reactivity of its three carbon-halogen (C-X) bonds in palladium-catalyzed cross-coupling reactions. The reactivity follows a well-established trend based on bond dissociation energies (BDEs): C-I < C-Br < C-Cl .[1][2][3]

  • C-I Bond (2-position): The carbon-iodine bond is the longest and weakest of the three. This makes it the most susceptible to oxidative addition by a Pd(0) catalyst, the first and often rate-determining step of the catalytic cycle.[1][2][4][5] Therefore, under mild conditions, the Suzuki coupling will overwhelmingly occur at the 2-iodo position.

  • C-Br Bond (3-position): The carbon-bromine bond is stronger than C-I but significantly weaker than C-Cl. It can be activated for coupling, but typically requires more forcing conditions, such as higher temperatures, stronger bases, or more active catalyst systems, after the C-I position has reacted.[3]

  • C-Cl Bond (5-position): The carbon-chlorine bond is the strongest and least reactive. Activating this bond for Suzuki coupling is the most challenging and demands highly specialized, active catalysts, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[6][7][8]

This predictable hierarchy is the key to performing selective and sequential cross-couplings on this molecule.[3]

G cluster_0 Reactivity in Pd-Catalyzed Oxidative Addition reactivity C-I (Iodo) C-Br (Bromo) C-Cl (Chloro) ease Easiest to Activate (Lowest Bond Energy) reactivity:f0->ease medium Intermediate Reactivity reactivity:f1->medium hard Hardest to Activate (Highest Bond Energy) reactivity:f2->hard

Caption: Halogen reactivity hierarchy for this compound.

Part 2: Troubleshooting Common Experimental Issues

This section addresses the most common problems encountered during the reaction, providing a logical workflow to diagnose and solve them.

Q2: My reaction has stalled, giving low to no yield of the desired product. What are the first things I should check?

When a Suzuki coupling fails, a systematic check of your setup and reagents is the most efficient way to identify the culprit. Low yields are often traced back to a few key areas.[9]

  • Catalyst Inactivity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ.[10] If this reduction is inefficient, the catalytic cycle never begins. Furthermore, Pd(0) catalysts and their associated phosphine ligands are sensitive to oxidation.

    • Action: Ensure your palladium source is from a reliable stock. If using a Pd(II) source, consider a brief pre-stirring period at a slightly elevated temperature before adding the aryl halide. Using a direct Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., a Buchwald G3 palladacycle) can often resolve this.[10]

  • Oxygen Contamination: This is the most frequent cause of failed Suzuki reactions. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and also promotes the unwanted homocoupling of the boronic acid.[8][9][10][11]

    • Action: Your solvent must be rigorously degassed. This includes any water used in the solvent system.[10][12] Use one of the following methods: (1) bubble a stream of inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes, or (2) perform three freeze-pump-thaw cycles. Ensure the reaction vessel is thoroughly purged with an inert gas by evacuating and backfilling three times.[1][9]

  • Reagent Integrity: Boronic acids can degrade over time, particularly through a process called protodeboronation where the C-B bond is cleaved and replaced with a C-H bond.[8][9]

    • Action: Use fresh, high-purity boronic acid. If you suspect degradation, you can convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) and use that instead.[7][13] Also, verify the purity of your this compound starting material.

G start Low / No Yield check_catalyst Is the Catalyst Active? start->check_catalyst check_oxygen Is the System Oxygen-Free? check_catalyst->check_oxygen Yes solution_catalyst Use fresh Pd source or air-stable precatalyst. check_catalyst->solution_catalyst No check_reagents Are Reagents High Quality? check_oxygen->check_reagents Yes solution_oxygen Rigorously degas all solvents (including water) and purge reaction vessel. check_oxygen->solution_oxygen No solution_reagents Use fresh boronic acid or convert to a stable ester. check_reagents->solution_reagents No re_optimize Proceed to optimize Ligand/Base/Solvent check_reagents->re_optimize Yes solution_catalyst->re_optimize solution_oxygen->re_optimize solution_reagents->re_optimize

Caption: Initial troubleshooting workflow for a failed Suzuki coupling.

Q3: I am observing significant amounts of debrominated or deiodinated starting material. How can I prevent this?

This side reaction is known as dehalogenation (or more specifically, protodehalogenation). After the initial oxidative addition of the C-X bond to the Pd(0) catalyst, the resulting Aryl-Pd(II)-X intermediate can react with a proton source before transmetalation occurs.[14]

  • Cause: The most common proton sources are alcohol solvents or residual water when using certain bases. Amine bases can also sometimes act as hydride donors.[11][14]

  • Solution:

    • Switch to Aprotic Solvents: Avoid using alcohol-based solvents like methanol or ethanol. Opt for aprotic solvents such as 1,4-dioxane, toluene, or DMF.[11]

    • Change the Base: If you are using a hydroxide base (e.g., NaOH, KOH), the high water content can exacerbate the problem. Switch to carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases, which are less prone to promoting this side reaction.[11]

    • Ensure Anhydrous Conditions (if applicable): While many Suzuki protocols use aqueous mixtures, if dehalogenation is severe, try running the reaction under strictly anhydrous conditions with a base like K₃PO₄.[9]

Q4: My boronic acid is homocoupling to form a biaryl byproduct. What is the cause?

The homocoupling of boronic acids is primarily caused by the presence of oxygen.[8][11] Oxygen can facilitate a Pd(II)-mediated catalytic cycle that competes with the desired Pd(0)/Pd(II) cross-coupling cycle.

  • Solution: This issue almost always comes back to insufficient degassing. Re-evaluate your procedure for preparing solvents and setting up the reaction under an inert atmosphere. Ensure your inert gas line is free of leaks. Using a Pd(0) source directly can sometimes help, as it avoids potential side reactions during the in situ reduction of a Pd(II) precatalyst.[10] Certain bulky ligands can also help suppress this pathway by favoring the desired reductive elimination step.[10]

Part 3: A Guide to Reaction Optimization

Once you have a working system, the next step is to optimize for yield and purity. This involves the careful selection of the catalyst, base, and solvent.

Q5: How do I select the optimal catalyst system (Palladium Precursor & Ligand) for this reaction?

For an electron-deficient, sterically hindered substrate like this compound, the choice of ligand is critical. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis, and the electronic nature of the ring can make oxidative addition challenging.[8]

  • Palladium Precursor: Common choices like Pd(OAc)₂ or Pd₂(dba)₃ are effective and economical.[8] Air-stable palladacycle precatalysts (e.g., XPhos Pd G3, SPhos Pd G3) are often more reliable, ensuring efficient generation of the active Pd(0) species.[10]

  • Ligand Selection: Standard ligands like PPh₃ are often insufficient for this substrate. You require bulky, electron-rich ligands that accelerate both the oxidative addition and the final reductive elimination step.[8][10]

    • Buchwald Biarylphosphines: Ligands like SPhos , XPhos , and RuPhos are the go-to choice for challenging heteroaryl couplings.[10] Their steric bulk promotes reductive elimination, while their electron-donating nature facilitates oxidative addition.

    • N-Heterocyclic Carbenes (NHCs): Ligands like IPr and SIPr are also highly effective for coupling electron-deficient chlorides and can be excellent choices for activating the less reactive positions on the pyridine ring in subsequent steps.[15][16]

Catalyst System Typical Substrates Performance Notes for Polyhalogenated Pyridines Reference
Pd(OAc)₂ / SPhos Aryl chlorides, bromides, electron-deficient systemsHighly active, allows for lower catalyst loading and temperature. Excellent for selective coupling at the iodo position.[1]
PdCl₂(dppf)General purpose for aryl bromides and iodidesEffective for a broad range of boronic acids. May require higher temperatures for challenging substrates.[1]
Pd(PPh₃)₄Aryl iodides and bromides (less challenging)Often sufficient for selective coupling at the C-I bond under mild conditions, but may struggle with yield.[3]
Pd-PEPPSI-IPrAryl chlorides, sterically hindered substratesA powerful NHC-based catalyst, very effective for activating C-Cl bonds and can influence selectivity.[15][16]
Q6: What is the role of the base, and how do I choose the most effective one?

The base plays a crucial role in the Suzuki coupling; the reaction will not proceed without it.[17] Its primary function is to activate the boronic acid by forming a more nucleophilic "ate" complex (e.g., a boronate), which is necessary for the transmetalation step.[5][18]

  • Base Strength vs. Side Reactions: A stronger base can accelerate a sluggish transmetalation step but may also increase the rate of side reactions like protodeboronation or catalyst decomposition.[9][10]

  • Solubility: The base must have some solubility in the reaction medium to be effective.[9] This is why aqueous solvent mixtures are often used with inorganic bases.

Base Strength Common Use Case & Notes Reference
K₃PO₄ StrongAn excellent all-around choice for challenging couplings. Good solubility in aqueous mixtures and less likely to cause base-sensitive functional group hydrolysis compared to hydroxides.[10][19]
Cs₂CO₃ StrongHighly effective, particularly for sterically hindered substrates. Its high solubility in many organic solvents is an advantage.[1][10]
K₂CO₃ ModerateA standard, cost-effective base for general-purpose couplings. Often a good starting point for optimization.[1][20]
KF MildUsed when substrates are sensitive to stronger bases. Can be effective but may require higher temperatures or longer reaction times.[18][19]

For selective coupling at the 2-iodo position of this compound, a moderately strong base like K₂CO₃ or a stronger one like K₃PO₄ is typically a robust starting point.

Part 4: Generalized Experimental Protocol

This section provides a reliable starting protocol for the selective Suzuki-Miyaura coupling at the C-2 iodo position.

Protocol: Selective Suzuki Coupling of this compound with an Arylboronic Acid

This protocol is a general guideline and may require optimization for your specific boronic acid partner.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Precatalyst (e.g., Pd(OAc)₂ (2 mol%) with SPhos (4 mol%), or XPhos Pd G3 (2 mol%))

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio, to a concentration of 0.1 M with respect to the pyridine)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound, arylboronic acid, palladium precatalyst (and ligand, if separate), and base.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the vessel under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (a good starting point is 80-90 °C for selective C-I coupling).[3] Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the starting material and the appearance of the product spot. The reaction is typically complete within 4-12 hours.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

References
  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PMC - NIH. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH. [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Semantic Scholar. [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. J. Org. Chem. [Link]

  • Optimization of the reaction conditions for Suzuki coupling... ResearchGate. [Link]

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. [Link]

  • Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. SciELO. [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. ACS Publications. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Effect of various bases in Suzuki cross-coupling reaction. ResearchGate. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. ChemOrgChem - YouTube. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. [Link]

  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. ACS Figshare. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]

  • Optimization table for the Suzuki-Miyaura cross-coupling reactions. ResearchGate. [Link]

Sources

Technical Support Center: Sonogashira Coupling of Polysubstituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sonogashira coupling reactions involving polysubstituted pyridine substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during these often-sensitive cross-coupling reactions. Pyridine moieties are ubiquitous in pharmaceuticals and functional materials, making their efficient functionalization via C-C bond formation a critical process. The Sonogashira reaction, a powerful tool for forging C(sp²)–C(sp) bonds, however, presents unique challenges when applied to nitrogen-containing heterocycles like pyridines.[1][2][3]

This document provides a structured approach to troubleshooting, moving from common problems and their underlying causes to actionable solutions and detailed protocols.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses the most frequent issues encountered during the Sonogashira coupling of polysubstituted pyridines in a logical, step-by-step format.

Problem 1: Low to No Yield of the Desired Product

This is the most common issue and can stem from several sources. Follow this logical troubleshooting workflow to identify and solve the problem.

Potential Cause 1: Catalyst Inactivity or Decomposition

The palladium catalyst is the heart of the reaction, and its failure is a primary suspect in low-yielding reactions.

  • Palladium(0) Not Forming: Many protocols use a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂) which must be reduced in situ to the active Pd(0) species.[1] This reduction can be inefficient.

  • Ligand Degradation: Phosphine ligands are susceptible to oxidation, rendering them ineffective at stabilizing the palladium center.

  • Catalyst Inhibition by Pyridine: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, inhibiting its catalytic activity. This is particularly problematic with pyridines bearing electron-donating groups, which enhance the basicity of the nitrogen.[4]

  • Formation of Palladium Black: A visible precipitation of black solid indicates that the Pd(0) catalyst has agglomerated and fallen out of the catalytic cycle.[5]

Solutions:

  • Use a Pd(0) Source Directly: Switch from a Pd(II) precatalyst to a Pd(0) source like Pd(PPh₃)₄ to bypass the in situ reduction step.

  • Employ Robust Ligands: For challenging substrates, especially electron-rich or sterically hindered pyridines, switch to more robust and electron-rich ligands. Bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can promote the crucial oxidative addition step and resist coordination by the pyridine substrate.[6][7]

  • Ensure Inert Atmosphere: Rigorously degas all solvents and reagents (see Protocol 1) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction to prevent ligand and catalyst oxidation.[8]

  • Modify Reaction Conditions: If palladium black is observed, consider lowering the reaction temperature or using a different solvent. THF, for instance, has been anecdotally reported to promote its formation in some cases.[5]

Potential Cause 2: Low Reactivity of the Halopyridine

The nature of the leaving group on the pyridine ring dramatically affects the reaction rate.

  • C-X Bond Strength: The ease of the rate-determining oxidative addition step follows the trend: I > Br > Cl.[1][7] Chloropyridines are significantly less reactive and often require more forcing conditions.[4]

  • Electronic Effects: Electron-withdrawing groups on the pyridine ring can increase the reactivity of the C-X bond towards oxidative addition. Conversely, electron-donating groups can decrease this reactivity.

Solutions:

  • Switch the Halogen: If synthetically feasible, use an iodo- or bromopyridine instead of a chloropyridine for much milder reaction conditions.[1]

  • Increase Reaction Temperature: For less reactive halides (Br, Cl), increasing the temperature is often necessary to drive the oxidative addition.[9] This should be done cautiously as it can also promote side reactions.

  • Use a More Active Catalyst System: As mentioned above, highly active catalysts with bulky, electron-rich ligands are often essential for activating C-Cl bonds.[4]

Potential Cause 3: Poor Substrate/Reagent Solubility

Polysubstituted pyridines, particularly those with polar functional groups, can have poor solubility in common Sonogashira solvents.

Solutions:

  • Solvent Screening: Test a range of solvents. While amines like triethylamine or diisopropylamine can act as both base and solvent, co-solvents are often required.[1] Common choices include THF, DMF, dioxane, and toluene. For particularly insoluble substrates, polar aprotic solvents like NMP or DMSO may be necessary.[4]

  • Temperature Adjustment: Gently warming the reaction mixture can sometimes improve solubility, but must be balanced against potential catalyst decomposition at higher temperatures.

Problem 2: Significant Alkyne Homocoupling (Glaser Product)

The formation of a diyne byproduct, resulting from the coupling of two alkyne molecules, is a classic Sonogashira side reaction known as Glaser or Hay coupling.[8][10][11]

Potential Cause 1: Presence of Oxygen

This is the primary driver of Glaser coupling. Oxygen facilitates the oxidative dimerization of copper acetylide intermediates.[10]

Solution:

  • Rigorous Degassing: This is the most critical step to prevent homocoupling. Employ multiple freeze-pump-thaw cycles for all solvents and reagent solutions before initiating the reaction. (See Protocol 1).[4][8]

Potential Cause 2: High Copper(I) Concentration

While the copper co-catalyst is intended to facilitate the formation of the reactive copper acetylide, its presence is the direct cause of the Glaser pathway.[12][13]

Solutions:

  • Reduce Copper Loading: Titrate down the amount of CuI used. Often, only a very small catalytic amount is necessary.

  • Switch to a Copper-Free Protocol: This is the most definitive way to eliminate Glaser coupling.[7][10][11] Copper-free methods have been extensively developed and are often preferred for synthesizing complex molecules where copper contamination is also a concern.[14][15] (See Protocol 2).

Visualizing the Troubleshooting Process

The following workflow provides a decision-making tree for addressing common Sonogashira coupling failures with pyridine substrates.

G start Reaction Failure (Low Yield / Side Products) check_catalyst Evaluate Catalyst System - Pd(0) vs Pd(II)? - Ligand Choice? - Pd Black? start->check_catalyst check_halide Assess Halopyridine Reactivity (I > Br >> Cl) start->check_halide check_homocoupling Significant Homocoupling (Glaser Product)? start->check_homocoupling sol_catalyst Solution: - Use Pd(0) source - Switch to bulky/NHC ligand - Ensure inert atmosphere check_catalyst->sol_catalyst sol_halide Solution: - Use Iodo- or Bromopyridine - Increase Temperature - Use more active catalyst check_halide->sol_halide sol_homocoupling Solution: - Rigorously degas all reagents - Reduce CuI loading - Switch to Copper-Free Protocol check_homocoupling->sol_homocoupling

Caption: A troubleshooting workflow for Sonogashira reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so important for pyridine substrates? A1: The base serves two primary roles: it deprotonates the terminal alkyne to form the reactive acetylide and neutralizes the hydrogen halide (HX) byproduct formed during the reaction.[1] For pyridine substrates, an amine base (e.g., Et₃N, DIPEA) is common. However, the basicity must be carefully chosen. A base that is too weak may not efficiently deprotonate the alkyne, while a very strong base might lead to other side reactions. For copper-free protocols, stronger inorganic bases like Cs₂CO₃ or K₂CO₃ are often used in polar aprotic solvents.[1][16]

Q2: Can I run my reaction open to the air? A2: It is strongly discouraged. While some robust catalyst systems show tolerance to air, the Sonogashira reaction is classically sensitive to oxygen.[17] Oxygen promotes the highly undesirable Glaser homocoupling of the alkyne, which consumes your starting material and complicates purification.[8][10][18] Running the reaction under an inert atmosphere (argon or nitrogen) is standard best practice.

Q3: My alkyne is volatile. How can I prevent it from evaporating during the reaction? A3: This is a common issue with low-boiling-point alkynes like propyne or trimethylsilylacetylene.[5] Heating the reaction in a sealed vessel (e.g., a pressure tube or sealed vial) is the most effective solution. Ensure the vessel is rated for the temperature and potential pressure increase. Using a condenser can also help, but a sealed system is more reliable for preventing the loss of volatile reagents.

Q4: What is the mechanistic role of the copper co-catalyst and why does it cause problems? A4: In the classical Sonogashira mechanism, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide.[1][12] This species then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center. The problem arises because this same copper acetylide intermediate, in the presence of an oxidant like O₂, can undergo oxidative dimerization to form the homocoupled diyne (Glaser product).[10][13]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2 Ar-Pd(II)-X(L₂) pd0->pd2 Oxidative Addition (Ar-X) pd_alkyne Ar-Pd(II)-C≡CR(L₂) pd2->pd_alkyne Transmetalation pd_alkyne->pd0 product Ar-C≡CR pd_alkyne->product Reductive Elimination alkyne R-C≡C-H cu_acetylide R-C≡C-Cu(I) alkyne->cu_acetylide + Cu(I), Base cu_acetylide->pd2 glaser R-C≡C-C≡C-R (Glaser Product) cu_acetylide->glaser O₂

Caption: Catalytic cycles showing the desired Sonogashira pathway and the competing Glaser side reaction.

Protocols and Methodologies

Table 1: Common Catalysts and Conditions for Pyridine Coupling
Catalyst SystemHalopyridine ReactivityTypical ConditionsNotes
Classic Sonogashira
PdCl₂(PPh₃)₂ / CuII, BrEt₃N or DIPEA, RT to 60 °CThe standard starting point. Prone to Glaser coupling if not strictly anaerobic.[1]
Pd(PPh₃)₄ / CuII, BrEt₃N/THF, RT to 60 °CUses a Pd(0) source directly. Good for milder conditions.
Copper-Free Sonogashira
Pd(OAc)₂ / SPhosBr, ClK₂CO₃ or Cs₂CO₃, Dioxane or Toluene, 80-110 °CBulky phosphine ligand system is excellent for less reactive bromides and chlorides.[7]
Pd₂(dba)₃ / XPhosBr, ClCs₂CO₃, Acetonitrile or Dioxane, 80-110 °CHighly active catalyst system for challenging substrates.
Pd(CH₃CN)₂Cl₂ / cataCXium AI, Br, ClCs₂CO₃, Green Solvents (e.g., CPME), RTRoom temperature, amine-free conditions are possible with specialized ligands.[19]
Protocol 1: General Procedure for a Robust, Copper-Catalyzed Sonogashira Coupling

This protocol emphasizes rigorous exclusion of oxygen to minimize side reactions.

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the halopyridine (1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (3-10 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Solvent Degassing: In a separate flask, degas the amine solvent (e.g., triethylamine) by the freeze-pump-thaw method:

    • Freeze the solvent using liquid nitrogen.

    • Apply a high vacuum for 5-10 minutes.

    • Close the vacuum tap and allow the solvent to thaw completely under the static vacuum.

    • Repeat this cycle at least three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe to the reaction flask. Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 60 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water or brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Protocol 2: General Procedure for a Copper-Free Sonogashira Coupling

This protocol is ideal for eliminating Glaser homocoupling and for applications where copper contamination must be avoided.

  • Vessel Preparation: To an oven-dried vial or flask, add the halopyridine (1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the inorganic base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Add the degassed solvent (e.g., acetonitrile or 1,4-dioxane) and the terminal alkyne (1.5 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 100 °C) and monitor its progress.

  • Work-up and Purification: Follow the same procedure as for the general copper-catalyzed protocol.

References

  • Glaser–Hay Coupling Reaction. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry, 2016.
  • Sonogashira coupling. In Wikipedia.
  • Sonogashira Coupling. In Chemistry LibreTexts.
  • Sonogashira Coupling. In Organic Chemistry Portal.
  • Rapid Access to 3-Substituted Pyridines and Carbolines via a Domino, Copper-free, Palladium-Catalyzed Sonogashira Cross-Coupling/6π-Aza Cyclization Sequence.The Journal of Organic Chemistry.
  • Copper-free Sonogashira coupling.
  • Sonogashira coupling.YouTube.
  • Copper-free Sonogashira cross-coupling reactions: an overview.RSC Publishing.
  • Technical Support Center: Sonogashira Coupling with Sterically Hindered Substr
  • Sonogashira Cross-Coupling.J&K Scientific LLC.
  • Supposed mechanism for the copper-free Sonogashira reaction.
  • Copper-free Sonogashira cross-coupling reactions: an overview.RSC Publishing.
  • Troubleshooting homocoupling byproducts in Sonogashira reactions.BenchChem.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • Technical Support Center: Troubleshooting Sonogashira Coupling with Purines.BenchChem.
  • Struggling to make a sonogashira coupling reaction happen.Reddit.
  • Sonogashira troubleshooting help needed.Reddit.
  • glaser coupling.Organic Chemistry Portal.
  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials.PubMed Central.
  • Copper-free Sonogashira cross-coupling reactions: an overview.PMC - NIH.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • Sonogashira cross-coupling reaction.YouTube.
  • Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand.PMC - NIH.
  • Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand.

Sources

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 3-Bromo-5-chloro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the efficiency of your Buchwald-Hartwig amination reactions utilizing the versatile, yet challenging, building block: 3-Bromo-5-chloro-2-iodopyridine. As a tri-halogenated pyridine, this substrate offers a unique platform for sequential cross-coupling reactions, but its successful functionalization hinges on a nuanced understanding of the underlying chemistry. This resource provides field-proven insights to help you navigate the complexities of this reaction and achieve high-yield, reproducible results.

Understanding the Reactivity Landscape of this compound

The key to successfully employing this compound in Buchwald-Hartwig amination lies in understanding the differential reactivity of its three carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition is the principal determinant of regioselectivity. The generally accepted trend for halogen reactivity is:

I > Br > Cl > F

This hierarchy is a direct consequence of the carbon-halogen bond dissociation energies. The weaker C-I bond is the most susceptible to oxidative addition by the palladium(0) catalyst, followed by the C-Br bond, and finally the much stronger C-Cl bond.[1] Therefore, under carefully controlled conditions, one can achieve highly selective amination at the 2-position (C-I bond), leaving the bromo and chloro substituents untouched for subsequent synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any reaction, or the conversion of my this compound is very low. What is the most likely cause?

A1: Low or no conversion in this specific reaction is most often traced back to one of three critical areas: catalyst deactivation, suboptimal reaction conditions, or poor reagent quality.

  • Catalyst Deactivation: The pyridine nitrogen in your substrate can act as a ligand, coordinating to the palladium center and effectively poisoning the catalyst.[2] This is a well-documented challenge with halopyridine substrates. The choice of a sufficiently bulky phosphine ligand is paramount to shield the palladium center and prevent this inhibitory coordination.

  • Suboptimal Ligand/Catalyst Choice: Standard, less bulky ligands may not be effective. Sterically hindered biaryl phosphine ligands are often required to promote efficient catalysis.

  • Inadequate Temperature: While the C-I bond is the most reactive, sufficient thermal energy is still required to drive the reaction forward. Typical temperatures for these couplings range from 80-110 °C.[2]

Q2: My reaction is producing a significant amount of hydrodehalogenated side product (3-Bromo-5-chloropyridine). How can I minimize this?

A2: The formation of hydrodehalogenated byproducts is a common side reaction in Buchwald-Hartwig aminations.[3] This occurs when an intermediate palladium-hydride species, formed via β-hydride elimination from an amine or through other pathways, reductively eliminates with the aryl halide. To mitigate this:

  • Choice of Base: A strong, non-nucleophilic base is crucial. While sodium tert-butoxide is a common choice, consider alternatives like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄), which can be effective.[3]

  • Amine Purity: Ensure your amine coupling partner is pure and free of any impurities that could facilitate the formation of palladium-hydride species.

  • Ligand Selection: Certain bulky phosphine ligands are known to favor the desired reductive elimination pathway over side reactions.

Q3: I am observing the formation of a di-aminated product. How can I improve selectivity for mono-amination at the C-I position?

A3: While amination at the C-I bond is kinetically favored, over-amination can occur under forcing conditions or with extended reaction times. To enhance selectivity:

  • Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) relative to the this compound.

  • Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly to avoid the formation of di-substituted products.

  • Temperature Control: Avoid excessive temperatures, which can provide the necessary activation energy to overcome the higher barrier for C-Br bond cleavage.

Troubleshooting Guide

Issue 1: Low or No Yield

If you are experiencing low or no conversion of your starting material, follow this troubleshooting workflow:

troubleshooting_low_yield start Low/No Yield check_catalyst Evaluate Catalyst System start->check_catalyst check_conditions Assess Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents increase_loading Increase Catalyst Loading (2-5 mol%) check_catalyst->increase_loading change_ligand Switch to Bulky Ligand (e.g., XPhos, RuPhos) check_catalyst->change_ligand use_precatalyst Use a Pre-catalyst (e.g., XPhos Pd G3) check_catalyst->use_precatalyst increase_temp Increase Temperature (10-20 °C increments) check_conditions->increase_temp change_base Switch Base (e.g., LiHMDS, K₃PO₄) check_conditions->change_base change_solvent Change Solvent (Toluene, Dioxane) check_conditions->change_solvent degas_solvent Use Anhydrous, Degassed Solvents check_reagents->degas_solvent purify_amine Purify Amine Coupling Partner check_reagents->purify_amine

Caption: Troubleshooting workflow for low or no conversion.

Issue 2: Formation of Side Products

If you are observing significant side product formation, consider the following:

Side Product ObservedPotential CauseRecommended Action
3-Bromo-5-chloropyridine HydrodehalogenationSwitch to a different base (e.g., K₃PO₄). Ensure high purity of the amine.
Di-aminated Product Over-reactionReduce reaction time and monitor closely. Use a precise stoichiometry of the amine (1.1 equiv.).
Homocoupling Products Catalyst decompositionScreen different ligands or use a pre-catalyst for more controlled generation of the active Pd(0) species.

Experimental Protocols

Protocol 1: General Procedure for Selective C-I Amination

This protocol provides a starting point for the selective amination of this compound. Optimization may be necessary for specific amine substrates.

Reagents and Equipment:

  • This compound

  • Amine (primary or secondary)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.5 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk flask or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium pre-catalyst (0.02 equiv.), the phosphine ligand (0.04 equiv.), and the base (1.5 equiv.).

  • Reagent Addition: To the flask, add the anhydrous, degassed solvent to achieve a concentration of 0.1-0.5 M with respect to the starting material. Finally, add the amine (1.2 equiv.) via syringe.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Catalytic Cycle of Buchwald-Hartwig Amination

buchwald_hartwig_cycle pd0 L₂Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 L₂Pd(II)(Ar)(X) oxidative_addition->pd_complex1 amine_coordination Amine Coordination + Base pd_complex1->amine_coordination HNR₂' pd_amido L₂Pd(II)(Ar)(NR₂') amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR₂' (Product) reductive_elimination->product catalyst_regeneration Catalyst Regenerated

Caption: The catalytic cycle of the Buchwald-Hartwig amination.[4]

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Gagnon, A., & Bédard, A.-C. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14834–14845. [Link]

  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]

  • PubMed. (2014). Role of the base in Buchwald-Hartwig amination. [Link]

Sources

Technical Support Center: Overcoming Reactivity Challenges with 3-Bromo-5-chloro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-5-chloro-2-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic complexities of this trihalogenated pyridine building block. Here, we will delve into the nuanced reactivity of this molecule and provide practical, field-proven troubleshooting strategies to overcome common experimental hurdles.

Understanding the Reactivity of this compound

The key to successfully employing this compound in synthesis lies in understanding the differential reactivity of its three halogen substituents. This reactivity is a function of both the carbon-halogen bond strength and the electronic environment of the pyridine ring.

Q1: What is the expected order of reactivity for the halogens in this compound in palladium-catalyzed cross-coupling reactions?

A1: The reactivity of carbon-halogen (C-X) bonds in palladium-catalyzed cross-coupling reactions is inversely correlated with their bond dissociation energy. The generally accepted order of reactivity is C-I > C-Br > C-Cl.[1] Therefore, for this compound, the initial reaction is strongly expected to occur at the C-2 position (iodine), followed by the C-3 position (bromine), and finally the C-5 position (chlorine). The C-I bond is the weakest, making the oxidative addition of the palladium catalyst—often the rate-determining step—most facile at this position.[1]

Q2: How do the electronic properties of the pyridine ring influence the reactivity of the halogen positions?

A2: The pyridine nitrogen is electron-withdrawing, which makes the ring electron-deficient. This effect is most pronounced at the ortho (C2/C6) and para (C4) positions.[2] In this compound, the C-2 position is electronically activated towards oxidative addition.[2] This electronic activation, combined with the inherent high reactivity of the C-I bond, makes the 2-position the most probable site for initial functionalization.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for C-C bond formation. However, with a substrate as complex as this compound, challenges can arise.

Q3: I am attempting a Suzuki-Miyaura coupling to selectively react at the C-2 (iodo) position, but I am observing low yield and a mixture of products. What are the likely causes?

A3: Low yields and lack of selectivity in Suzuki couplings with this substrate can stem from several factors:

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[3] This is a frequent issue with heteroaryl substrates.

  • Side Reactions:

    • Protodeboronation: The boronic acid coupling partner can be replaced by a hydrogen atom, a side reaction often promoted by water and certain bases.[3]

    • Homocoupling: Self-coupling of the boronic acid can occur, especially in the presence of oxygen.[3]

  • Insufficient Catalyst Activity: While the C-I bond is the most reactive, a highly active catalyst system is often necessary to ensure efficient and selective coupling, especially if steric hindrance is a factor with the chosen boronic acid.[3]

Q4: How can I optimize my Suzuki-Miyaura reaction to improve yield and selectivity for the C-2 position?

A4: Systematic optimization is key. Consider the following parameters:

ParameterRecommendationRationale
Catalyst System Use a highly active system such as a pre-formed palladacycle or a combination of a palladium source (e.g., Pd₂(dba)₃) with a sterically hindered biarylphosphine ligand (e.g., SPhos, XPhos).[3][4]These advanced catalyst systems are more resistant to deactivation by the pyridine nitrogen and are more effective at promoting the challenging oxidative addition step.
Base Screen a variety of bases. Start with a moderately strong base like K₂CO₃ or K₃PO₄. If issues persist, consider stronger bases like Cs₂CO₃.[3][5]The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle.[6] The optimal base can be substrate-dependent.
Solvent Use anhydrous, degassed solvents. Common choices include 1,4-dioxane, toluene, or a mixture of THF and water.[3][5]Proper degassing is crucial to prevent catalyst oxidation and homocoupling of the boronic acid.[3]
Temperature Start at a moderate temperature (e.g., 80-90 °C) to favor selectivity for the C-I bond.[7] If the reaction is sluggish, the temperature can be cautiously increased.Higher temperatures can sometimes lead to a decrease in selectivity.
Boronic Acid Quality Use a high-purity boronic acid or consider using the corresponding pinacol ester or trifluoroborate salt.These alternatives are often more stable and less prone to protodeboronation.[3]
Workflow for Troubleshooting Low Suzuki Coupling Yield

start Low Yield in Suzuki Coupling check_catalyst Is the catalyst system sufficiently active? (e.g., Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos) start->check_catalyst check_catalyst->check_catalyst check_base Is the base optimal? (Screen K₂CO₃, K₃PO₄, Cs₂CO₃) check_catalyst->check_base Yes check_base->check_base check_reagents Are reagents pure and reaction conditions anaerobic? check_base->check_reagents Yes check_reagents->check_reagents protodeboronation Is protodeboronation occurring? check_reagents->protodeboronation Yes switch_boron Switch from boronic acid to pinacol ester or trifluoroborate salt. protodeboronation->switch_boron Yes optimize_temp Optimize reaction temperature. protodeboronation->optimize_temp No switch_boron->optimize_temp outcome Improved Yield and Selectivity optimize_temp->outcome

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-2 Position
  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[3]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[3]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Troubleshooting Guide: Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming C-C triple bonds. The high reactivity of the C-I bond makes the C-2 position of this compound the prime target for this transformation.[8]

Q5: My Sonogashira coupling at the C-2 position is plagued by the formation of a dark precipitate and significant amounts of alkyne homocoupling (Glaser product). How can I resolve this?

A5: These are classic Sonogashira coupling issues.

  • Dark Precipitate (Palladium Black): This indicates decomposition of the Pd(0) catalyst.[8] This is often caused by the presence of oxygen or running the reaction at too high a temperature.

  • Alkyne Homocoupling (Glaser Coupling): This is a common side reaction, particularly when a copper co-catalyst is used. It is promoted by oxygen and can be exacerbated by high concentrations of the copper(I) salt.[8]

Q6: What are the best practices for a clean and high-yielding Sonogashira coupling with this substrate?

A6: To minimize side reactions and maximize yield, focus on the following:

ParameterRecommendationRationale
Anaerobic Conditions Rigorous degassing of all solvents and reagents is critical. Maintain a positive pressure of an inert gas throughout the reaction.Oxygen is a key promoter of both catalyst decomposition and Glaser coupling.[8]
Copper Co-catalyst Use the minimum effective amount of CuI (e.g., 5-10 mol%). Ensure it is from a fresh, high-purity source.High concentrations of Cu(I) can accelerate homocoupling.[8] Consider a copper-free Sonogashira protocol if homocoupling remains a significant issue.
Temperature Run the reaction at or near room temperature. The C-I bond is highly reactive and often does not require heating.Higher temperatures can lead to catalyst decomposition and reduced selectivity.[8]
Slow Addition Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration of the copper acetylide intermediate, thus suppressing homocoupling.This is particularly useful for more reactive alkynes.
Catalytic Cycles: Sonogashira Coupling

cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)-X(L₂) Pd0->Pd_complex Oxidative Addition (R¹-X) Pd_alkynyl R¹-Pd(II)-C≡CR²(L₂) Pd_complex->Pd_alkynyl Transmetalation Pd_alkynyl->Pd0 Reductive Elimination Product R¹-C≡C-R² Pd_alkynyl->Product CuX CuX Cu_alkynyl Cu-C≡C-R² CuX->Cu_alkynyl + Alkyne, Base Cu_alkynyl->Pd_complex Transmetalation Cu_alkynyl->CuX Transmetalation to Pd Alkyne H-C≡C-R² Base Base

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Experimental Protocol: Selective Sonogashira Coupling at the C-2 Position
  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous and degassed THF and a suitable base (e.g., triethylamine or diisopropylamine) via syringe. Add the terminal alkyne (1.1 equiv).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[9] As with other cross-coupling reactions, selectivity for the C-I or C-Br bond is expected.[10]

Q7: I am trying to perform a Buchwald-Hartwig amination, but the reaction is sluggish and gives a low yield, even when targeting the more reactive C-Br bond at the C-3 position. What's going wrong?

A7: The challenges in Buchwald-Hartwig amination of this substrate are similar to those in Suzuki coupling:

  • Catalyst Inhibition: The pyridine nitrogen can bind to the palladium center and inhibit catalysis.[3]

  • Steric Hindrance: The substituents at C-2 and C-5 can sterically hinder the approach of the amine and the catalyst to the C-3 position.

  • Inappropriate Base: The choice of base is critical in the Buchwald-Hartwig reaction as it is involved in the deprotonation of the amine to form the active nucleophile.[9]

Q8: What specific conditions should I use to favor Buchwald-Hartwig amination at the C-3 (bromo) position?

A8: To selectively target the C-Br bond, while overcoming the inherent challenges, consider the following:

ParameterRecommendationRationale
Catalyst System Employ a modern catalyst system with bulky, electron-rich phosphine ligands such as RuPhos or BrettPhos, often with their corresponding G3 or G4 palladacycle precatalysts.[4][11]These ligands are designed to promote the reductive elimination step and are effective for coupling with heteroaryl halides.
Base A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[10]These bases are effective at deprotonating a wide range of amines without competing in the coupling reaction.
Temperature Moderate to high temperatures (80-110 °C) are often necessary to overcome the activation barrier for C-Br bond cleavage.While the C-Br bond is more reactive than C-Cl, it is still significantly less reactive than C-I.
Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-3 Position
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Alternative Strategy: Metal-Halogen Exchange

When catalytic methods prove challenging, a stoichiometric metal-halogen exchange offers a powerful alternative for functionalization.

Q9: I want to introduce a functional group at the C-2 (iodo) position via lithiation. Is metal-halogen exchange a viable strategy, and what are the critical parameters?

A9: Yes, metal-halogen exchange is an excellent strategy for selective functionalization at the most reactive C-I bond. The rate of exchange follows the trend I > Br > Cl, making the C-2 position the exclusive site of metalation under controlled conditions.[12]

Critical Parameters:

  • Temperature: The reaction must be performed at very low temperatures (typically -78 °C or lower) to prevent side reactions, such as attack of the organolithium reagent on other parts of the molecule or decomposition.[13]

  • Organolithium Reagent: n-Butyllithium or t-butyllithium are commonly used. The choice can influence the rate and efficiency of the exchange.

  • Anhydrous Conditions: The reaction is extremely sensitive to moisture. All glassware must be rigorously dried, and all reagents and solvents must be anhydrous.

Workflow for Metal-Halogen Exchange and Trapping

start This compound exchange Metal-Halogen Exchange (e.g., n-BuLi, THF, -78 °C) start->exchange intermediate 2-Lithio-3-bromo-5-chloropyridine exchange->intermediate electrophile Quench with Electrophile (E+) (e.g., CO₂, DMF, Aldehyde) intermediate->electrophile product 2-E-3-Bromo-5-chloropyridine electrophile->product

Caption: Sequential metal-halogen exchange and electrophilic trapping.

Experimental Protocol: Lithium-Iodine Exchange and Electrophilic Quench
  • Setup: To a flame-dried, three-neck round-bottom flask under argon, add a solution of this compound (1.0 equiv) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (1.05 equiv) in hexanes dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes.

  • Electrophilic Trap: Add the desired electrophile (e.g., dry CO₂ gas, anhydrous DMF, or an aldehyde/ketone) to the solution at -78 °C.

  • Warming and Quench: Allow the reaction to slowly warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, concentrate, and purify as needed.

References

  • Benchchem. A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.

  • Benchchem. Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine.

  • Benchchem. Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.

  • Gao, F., et al. (2021). Photo-induced catalytic halopyridylation of alkenes. Nature Communications.

  • Wang, L., et al. (2015). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Organic Polymer Materials.

  • Benchchem. A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions.

  • Wikipedia. Buchwald–Hartwig amination.

  • Pravdivtseva, M. S. (2022). Privileged ligands for palladium-catalyzed cross-coupling reactions. ResearchGate.

  • Benchchem. A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions.

  • Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.

  • Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc.

  • Wikipedia. Metal–halogen exchange.

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

  • Benchchem. A Comparative Analysis of Reactivity: 2-Bromo-4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions.

  • Proń, A. D., et al. (2018). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design.

  • Nielsen, M. K., et al. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PubMed Central.

  • Wikipedia. Sonogashira coupling.

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination.

  • NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

  • Chen, D. Y.-K., et al. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research.

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

  • Benchchem. Technical Support Center: Selective Reactions of 3-Bromo-2-chloropyridine.

  • Organic Chemistry Portal. Suzuki Coupling.

  • Sultan, D. (2017). Suzuki Coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.

  • Le, T. N., et al. (2015). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters.

  • Kumar, D. P., & Kumar, S. (2017). Factors controlling the reactivity of synthetic compound–I Analogs. PubMed Central.

  • University of Leeds. (2010). (Hetero)aromatic Functionalisation 2 – Stoichiometric Metallation Reactions.

  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine.

  • Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.

  • Brusoe, A. T., & Hartwig, J. F. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.

  • Organic Chemistry Portal. Sonogashira Coupling.

  • Fors, B. P., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science.

  • Davila-Fajardo, C. (2017). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT.

  • Capocasa, G. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate.

  • Grokipedia. Metal–halogen exchange.

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube.

  • Reddy, M. S., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PubMed Central.

  • Cahiez, G., et al. (2015). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. PubMed Central.

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Bromo-5-chloro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 3-bromo-5-chloro-2-iodopyridine. This guide is designed for researchers, chemists, and drug development professionals who are looking to leverage this versatile building block in their synthetic endeavors. Here, we will delve into the nuances of catalyst selection to achieve site-selective functionalization, troubleshoot common experimental hurdles, and provide a framework for predictable success.

Introduction: The Challenge of Selectivity

This compound is a valuable synthetic intermediate due to its three distinct halogen atoms, each offering a potential site for cross-coupling. The inherent differences in the carbon-halogen bond strengths (C-I < C-Br < C-Cl) provide a roadmap for selective functionalization. However, achieving this selectivity in practice requires a careful selection of the catalyst, ligands, and reaction conditions. This guide will equip you with the knowledge to harness this reactivity gradient effectively.

Frequently Asked Questions (FAQs)

Q1: I want to perform a cross-coupling reaction on this compound. Which position will react first?

A: The reactivity of the halogens in palladium-catalyzed cross-coupling reactions generally follows the order of their bond dissociation energies: I > Br > Cl. Therefore, the iodine at the 2-position is the most reactive and will typically undergo oxidative addition to the palladium catalyst first under standard conditions. This allows for selective functionalization at the C2 position while leaving the bromine and chlorine atoms untouched.

Q2: How can I achieve selective coupling at the 3-position (bromine)?

A: To target the bromine at the 3-position, you must first functionalize the more reactive 2-iodo position. Once the iodine has been replaced, the bromine atom becomes the most reactive site for a subsequent cross-coupling reaction. Careful control of the reaction conditions is crucial to prevent undesired coupling at the less reactive chlorine position.

Q3: Is it possible to perform a cross-coupling reaction at the 5-position (chlorine)?

A: Yes, but it is the most challenging. Coupling at the 5-chloro position typically requires more forcing conditions and specialized catalyst systems. This is usually performed after the iodo and bromo positions have been functionalized. Catalysts with highly active, electron-rich bulky phosphine ligands, such as those used in Buchwald-Hartwig aminations, are often necessary to activate the stronger C-Cl bond.

Q4: What are the most common side reactions to be aware of?

A: The most common side reaction is the loss of selectivity, leading to a mixture of products coupled at different positions. This can be caused by using a catalyst that is too active or reaction conditions that are too harsh. Other potential side reactions include hydrodehalogenation (replacement of a halogen with hydrogen) and catalyst deactivation.

Troubleshooting Guide: Site-Selective Cross-Coupling Reactions

This section provides a more in-depth look at catalyst selection and troubleshooting for specific cross-coupling reactions at each position of the this compound core.

Scenario 1: Selective Coupling at the 2-Position (Iodine)

This is the most straightforward transformation due to the high reactivity of the C-I bond.

Recommended Catalyst Systems:

Coupling ReactionCatalyst PrecursorLigandBaseSolventTemperature (°C)
Suzuki Coupling Pd(PPh₃)₄ or PdCl₂(PPh₃)₂PPh₃ (or none)Na₂CO₃, K₂CO₃Toluene/H₂O, Dioxane/H₂O80-100
Sonogashira Coupling PdCl₂(PPh₃)₂ / CuIPPh₃Et₃N, DIPEATHF, DMFRoom Temp to 50
Buchwald-Hartwig Amination Pd₂(dba)₃Xantphos, BINAPNaOtBu, K₂CO₃Toluene, Dioxane80-110

Troubleshooting:

  • Problem: Low yield or incomplete conversion.

    • Possible Cause: Inefficient catalyst activity or catalyst poisoning.

    • Solution:

      • Ensure all reagents and solvents are anhydrous and degassed to prevent catalyst deactivation.

      • Increase the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%).

      • Consider a more active pre-catalyst system.

  • Problem: Formation of a significant amount of the di-coupled product (at both I and Br positions).

    • Possible Cause: The reaction temperature is too high, or the reaction time is too long.

    • Solution:

      • Reduce the reaction temperature.

      • Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.

      • Use a milder base.

Experimental Workflow: Selective Suzuki Coupling at the 2-Position

A Combine this compound, boronic acid, and base in a flask. B Degas the mixture (e.g., by bubbling with argon or N2 for 15-30 min). A->B Inert atmosphere C Add the palladium catalyst (e.g., Pd(PPh3)4) under inert atmosphere. B->C D Heat the reaction mixture to the specified temperature (e.g., 90 °C). C->D Heating E Monitor reaction progress by TLC or LC-MS. D->E F Upon completion, perform an aqueous workup. E->F Completion G Purify the product by column chromatography. F->G

Caption: Workflow for selective Suzuki coupling at the 2-position.

Scenario 2: Selective Coupling at the 3-Position (Bromine)

This requires prior functionalization of the 2-position.

Recommended Catalyst Systems:

Coupling ReactionCatalyst PrecursorLigandBaseSolventTemperature (°C)
Suzuki Coupling Pd(dppf)Cl₂dppfK₃PO₄, Cs₂CO₃Dioxane, Toluene90-110
Heck Coupling Pd(OAc)₂P(o-tolyl)₃Et₃NDMF, Acetonitrile100-120
Buchwald-Hartwig Amination Pd₂(dba)₃RuPhos, JohnPhosLHMDS, K₃PO₄Toluene, THF100-120

Troubleshooting:

  • Problem: No reaction or very slow conversion.

    • Possible Cause: The C-Br bond is significantly less reactive than the C-I bond. The chosen catalyst system may not be active enough.

    • Solution:

      • Switch to a more electron-rich and bulky ligand (e.g., from dppf to a biaryl phosphine ligand).

      • Increase the reaction temperature.

      • Use a stronger base.

  • Problem: Competitive coupling at the 5-chloro position.

    • Possible Cause: The reaction conditions are too harsh, leading to the activation of the C-Cl bond.

    • Solution:

      • Carefully screen different ligands to find one that is selective for the C-Br bond.

      • Lower the reaction temperature and accept a longer reaction time.

Logical Relationship: Catalyst Selection for C-Br vs. C-Cl Coupling

A Goal: Couple at C-Br C Moderately active catalyst (e.g., Pd(dppf)Cl2) A->C B Goal: Couple at C-Cl D Highly active catalyst (e.g., with Buchwald ligands) B->D E Successful C-Br coupling C->E F Potential for C-Cl coupling D->F

Caption: Catalyst activity dictates selectivity between C-Br and C-Cl.

Scenario 3: Selective Coupling at the 5-Position (Chlorine)

This is the most challenging transformation, requiring highly active catalyst systems.

Recommended Catalyst Systems:

Coupling ReactionCatalyst PrecursorLigandBaseSolventTemperature (°C)
Suzuki Coupling Pd(OAc)₂ or Pd₂(dba)₃SPhos, RuPhos, BrettPhosK₃PO₄, CsFToluene, Dioxane110-140
Buchwald-Hartwig Amination G3-Pd precatalystsBrettPhosLHMDS, NaOtBuToluene110-130

Troubleshooting:

  • Problem: The reaction does not proceed.

    • Possible Cause: The C-Cl bond is very strong and requires a highly active catalyst for oxidative addition.

    • Solution:

      • Employ specialized, highly active ligands (e.g., biaryl phosphine ligands like SPhos or RuPhos).

      • Use a palladium pre-catalyst that is known to be effective for C-Cl bond activation.

      • Increase the reaction temperature, potentially using a high-boiling point solvent.

  • Problem: Catalyst decomposition.

    • Possible Cause: The high temperatures required for C-Cl activation can lead to catalyst degradation.

    • Solution:

      • Ensure rigorous exclusion of air and moisture.

      • Use a ligand that forms a highly stable palladium complex.

      • Consider using a micro-flow reactor to allow for shorter reaction times at high temperatures.

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation Source: Chemical Reviews URL: [Link]

  • Title: Recent advances in the Sonogashira reaction Source: Chemical Society Reviews URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Organic Reactions URL: [Link]

  • Title: Selective Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Polyhalogenated Pyridines Source: The Journal of Organic Chemistry URL: [Link]

Technical Support Center: Ligand Effects on Suzuki-Miyaura Coupling of 3-Bromo-5-chloro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for one of the more nuanced yet powerful reactions in modern synthetic chemistry: the selective Suzuki-Miyaura cross-coupling of 3-bromo-5-chloro-2-iodopyridine. This versatile building block offers three distinct reaction sites, and mastering its selective functionalization is key to accessing a wide array of complex molecules. The choice of ligand is paramount to achieving the desired outcome, and this guide will illuminate the path to success.

Introduction: The Challenge of Selectivity

This compound is a valuable substrate due to its three different halogen atoms, which can be selectively functionalized using palladium-catalyzed cross-coupling reactions. The inherent reactivity difference between the carbon-halogen bonds (C-I > C-Br > C-Cl) provides a basis for this selectivity.[1][2][3][4] The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the rate-determining step, and its rate decreases down the halogen group.[5] However, achieving high selectivity, particularly for the less reactive C-Br and C-Cl bonds, requires careful optimization of reaction conditions, with the ligand playing a central role.[6]

Frequently Asked Questions (FAQs)

Q1: Why is ligand selection so critical for the Suzuki-Miyaura coupling of this compound?

A1: The ligand's steric and electronic properties directly influence the palladium catalyst's activity and selectivity.[6]

  • Electronic Effects: Electron-rich ligands (e.g., alkylphosphines) increase the electron density on the palladium center, which promotes the oxidative addition step, especially for less reactive C-Cl and C-Br bonds.[5][7]

  • Steric Effects: Bulky ligands (e.g., Buchwald-type biaryl phosphines) favor the formation of monoligated, highly reactive L1Pd(0) species, which can accelerate oxidative addition.[8] This bulkiness also facilitates the final reductive elimination step to release the product and regenerate the catalyst.[5]

For a polyhalogenated substrate like this compound, a judiciously chosen ligand can enhance the inherent reactivity differences between the C-X bonds, allowing for selective coupling at a specific position.

Q2: What is the general reactivity order of the halogens in this substrate, and how can I target a specific one?

A2: The general order of reactivity for oxidative addition is C-I > C-Br >> C-Cl.[1][3][4]

  • Targeting C-I: This is the most facile coupling. Standard phosphine ligands like PPh3 or bidentate ligands like dppf are often sufficient under mild conditions. The challenge here is preventing over-reaction at the C-Br position.

  • Targeting C-Br: After coupling at the C-I position, the substrate is less reactive. More electron-rich and bulky ligands, such as Buchwald's SPhos or XPhos, are typically required to activate the C-Br bond.

  • Targeting C-Cl: Coupling at the C-Cl bond is the most challenging and requires highly active catalyst systems.[9] Bulky, electron-donating phosphine ligands like cataCXium® A or N-heterocyclic carbenes (NHCs) are often necessary.[1]

Q3: My reaction has stalled, with starting material remaining. What should I check first?

A3: Reaction stalling can be due to several factors:

  • Catalyst Deactivation: The Pd(0) catalyst can be oxidized by atmospheric oxygen.[9] Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon) and that your solvents are properly degassed.

  • Ligand Oxidation: Phosphine ligands are susceptible to oxidation.[9] Use fresh ligands or store them under an inert atmosphere.

  • Boronic Acid/Ester Decomposition: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with hydrogen) or form inactive trimeric boroxines, especially in the presence of water or at high temperatures.[9][10] Using a boronic ester (e.g., pinacol ester) can improve stability.

  • Insufficient Base: The base is crucial for activating the boronic acid for transmetalation.[11][12] Ensure the base is strong enough, sufficiently soluble, and added in the correct stoichiometry.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Low Yield or No Reaction

Q: I've set up my Suzuki coupling, but I'm getting a very low yield of the desired product. What's going wrong?

A: Low yield is a common issue that can often be traced back to reagent quality or reaction setup.

Potential Causes & Step-by-Step Solutions:

  • Inactive Catalyst System:

    • Cause: The palladium precatalyst was not properly activated to Pd(0), or the active catalyst has been deactivated by oxygen. Phosphine ligands can also be oxidized, rendering them ineffective.[9]

    • Solution:

      • Inert Atmosphere: Ensure the reaction vessel is thoroughly purged with an inert gas (Nitrogen or Argon). Use a gas bubbler or repeat vacuum-backfill cycles (at least three times).[9]

      • Degassed Solvents: Degas your solvent by sparging with an inert gas for 15-30 minutes or by using the freeze-pump-thaw method.

      • Reagent Quality: Use fresh, high-purity palladium sources and ligands. Store phosphine ligands under an inert atmosphere to prevent oxidation.

  • Boronic Acid/Ester Instability:

    • Cause: Boronic acids can be unstable, leading to side reactions like protodeboronation or homocoupling.[9][10]

    • Solution:

      • Use Boronic Esters: Pinacol or MIDA esters are generally more stable than their corresponding boronic acids.[9]

      • Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boron reagent. A large excess can sometimes lead to side products.

      • Fresh Reagents: Use fresh boronic acid/ester, as they can degrade upon storage.

  • Ineffective Base or Solvent System:

    • Cause: The chosen base may not be strong enough or soluble enough in the reaction medium to activate the boronic acid for transmetalation.

    • Solution:

      • Base Screening: If using a carbonate (e.g., K2CO3), consider switching to a stronger base like a phosphate (K3PO4) or cesium carbonate (Cs2CO3).[13]

      • Solvent Choice: Ensure the solvent system (e.g., Dioxane/water, Toluene/water, THF/water) is appropriate for both the reagents' solubility and the reaction temperature.

Issue 2: Poor Selectivity (Multiple Products Formed)

Q: My reaction is producing a mixture of mono-substituted products at different halogen positions, or di-substituted products when I only want mono-substitution. How can I improve selectivity?

A: Achieving high selectivity on a polyhalogenated substrate is a delicate balance of reactivity and steric hindrance, primarily controlled by the ligand and temperature.

Potential Causes & Step-by-Step Solutions:

  • Overly Reactive Catalyst System for C-I Coupling:

    • Cause: When targeting the C-I bond, a highly active catalyst system (e.g., a very bulky, electron-rich ligand) might be reactive enough to also slowly activate the C-Br bond, leading to a mixture of products.

    • Solution:

      • Use a "Weaker" Ligand: For C-I coupling, start with a less activating ligand like triphenylphosphine (PPh3) or 1,1'-Bis(diphenylphosphino)ferrocene (dppf).

      • Lower the Temperature: Running the reaction at a lower temperature (e.g., 60-80 °C instead of 100-110 °C) can often provide enough of an energy difference to favor reaction at the most active C-I site exclusively.

      • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent subsequent reactions.

  • Insufficient Differentiation in Reactivity:

    • Cause: The inherent electronic and steric environment of the pyridine ring influences the reactivity of each C-X bond. The chosen ligand may not be optimal for exploiting these subtle differences.

    • Solution:

      • Ligand Screening: A small screen of ligands is the most effective approach. For example, to favor C-Br coupling after C-I has reacted, a bulkier ligand like SPhos might be more selective than a smaller one.

      • Steric Hindrance: The steric bulk of the boronic acid can also influence selectivity. A bulkier boronic acid may react more selectively at the less sterically hindered position.

Issue 3: Side Reactions Dominating (Homocoupling, Dehalogenation)

Q: I'm observing significant amounts of boronic acid homocoupling (biaryl product from the boronic acid) and/or dehalogenation of my pyridine starting material. What causes this and how can I prevent it?

A: These side reactions are often indicative of issues with the catalytic cycle or the presence of unwanted reagents like oxygen or water.

Potential Causes & Step-by-Step Solutions:

  • Homocoupling of Boronic Acid:

    • Cause: This typically occurs when Pd(II) species are present in the reaction mixture, often due to incomplete reduction of a Pd(II) precatalyst or oxidation of Pd(0) by air.[10]

    • Solution:

      • Rigorous Inert Conditions: This is the most critical factor. Ensure your reaction is completely free of oxygen.

      • Use a Pd(0) Source: Using a Pd(0) source like Pd2(dba)3 or Pd(PPh3)4 can sometimes mitigate issues seen with Pd(II) sources like Pd(OAc)2 or PdCl2(dppf).

      • Controlled Addition: In some cases, slow addition of the boronic acid can keep its instantaneous concentration low, minimizing the rate of homocoupling.

  • Dehalogenation (Protodehalogenation):

    • Cause: The aryl-palladium intermediate can react with a proton source (like water or alcohol solvents) to replace the halogen with a hydrogen atom. This is a form of hydrodehalogenation.[10]

    • Solution:

      • Anhydrous Conditions: If dehalogenation is a major issue, try running the reaction under anhydrous conditions. Use anhydrous solvents and a non-aqueous base like potassium fluoride (KF).

      • Base Choice: Some amine bases or alcohol solvents can act as hydride sources, leading to dehalogenation.[10] If using these, consider switching to an inorganic base and an aprotic solvent.

Ligand Selection Guide

The choice of ligand is the most powerful tool for controlling the outcome of the Suzuki-Miyaura coupling on this compound. The following table summarizes the general characteristics of common phosphine ligands and their typical applications for this substrate.

Ligand TypeExamplesKey FeaturesPrimary Application for this compound
Triarylphosphines PPh₃, P(o-tol)₃Moderately electron-rich, sterically accessible.Selective coupling at the C-I position under mild conditions.
Ferrocenylphosphines dppfBidentate, large bite angle, robust.High-yield coupling at the C-I position; can sometimes be used for C-Br coupling.
Dialkylbiarylphosphines (Buchwald Ligands) SPhos, XPhos, RuPhosVery electron-rich and sterically bulky.[8]Highly effective for coupling at the less reactive C-Br and C-Cl positions.[8]
Bulky Alkylphosphines P(t-Bu)₃, PCy₃Extremely electron-rich, large cone angles.Activating challenging C-Cl bonds; useful for sterically hindered substrates.
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, sterically bulky.Alternative to phosphines for activating C-Cl bonds.[1]

Visual Guides

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_A R¹-Pd(II)Ln-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal R²-B(OH)₂ (Base Activated) PdII_B R¹-Pd(II)Ln-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Reagents R¹-X + (HO)₂B-R² + Base Troubleshooting_Low_Yield start Low Yield Observed check_reagents Check Reagent Quality & Purity start->check_reagents check_setup Verify Inert Atmosphere & Degassed Solvents check_reagents->check_setup OK reagent_issue Use fresh/pure catalyst, ligand, & boronic ester check_reagents->reagent_issue Degraded? check_conditions Evaluate Base, Solvent, & Temperature check_setup->check_conditions OK setup_issue Re-run with rigorous inert technique check_setup->setup_issue Compromised? conditions_issue Screen stronger base / different solvent / higher temp check_conditions->conditions_issue Suboptimal? success Improved Yield reagent_issue->success setup_issue->success conditions_issue->success

Caption: Decision tree for troubleshooting low reaction yields.

Experimental Protocol: Selective C-I Coupling

This protocol provides a general starting point for the selective coupling at the 2-iodo position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

  • Round-bottom flask with stir bar

  • Condenser and inert gas inlet (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment. [9]3. Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv).

  • Add degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (2023). Suzuki reaction. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4440–4443. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications. [Link]

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. [Link]

  • Thomas, A. A., & Denmark, S. E. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Publications. [Link]

  • Powers, J. P., & Anderson, D. R. (2018). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Molecules, 23(10), 2636. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.[Link]

  • Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • ResearchGate. (2016). ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Beilstein-Institut. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • ResearchGate. (2015). (PDF) Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]

Sources

Technical Support Center: Managing Reactivity and Preventing Debromination of 3-Bromo-5-chloro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-5-chloro-2-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile building block in their synthetic endeavors. We understand the unique challenges posed by polyhalogenated systems and have developed this resource to help you navigate them effectively, with a specific focus on preventing undesired debromination during cross-coupling reactions.

Core Principles: Understanding the Halogen Reactivity Ladder

The key to successfully employing this compound lies in understanding the differential reactivity of its three halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate of the crucial oxidative addition step is dictated by the carbon-halogen bond dissociation energy (BDE)[1][2][3]. A weaker bond will react preferentially.

The established reactivity hierarchy is: C-I > C-Br > C-Cl [4][5][6].

  • C-I Bond: With a BDE of approximately 213 kJ/mol, this is the weakest and most reactive site, making it the ideal position for initial, selective functionalization under mild conditions[7].

  • C-Br Bond: This bond is significantly stronger (approx. 285 kJ/mol) and requires more forcing conditions to react[7].

  • C-Cl Bond: The strongest of the three (approx. 327 kJ/mol), the C-Cl bond is the least reactive and typically requires specialized, highly active catalyst systems to participate in cross-coupling[3][7].

This inherent reactivity ladder is the foundation upon which all selective protocols are built. The primary goal is to choose conditions that exclusively activate the C-I bond while leaving the C-Br and C-Cl bonds untouched.

cluster_0 Desired Pathway: Selective C-I Coupling cluster_1 Undesired Pathway: Debromination A 3-Bromo-5-chloro- 2-iodopyridine B Mild Conditions (e.g., Room Temp, Pd(PPh₃)₄) A->B React with E Harsh Conditions (High Temp, Wrong Ligand/Base) A->E Subjected to C Selective Oxidative Addition at C-I B->C Promotes D Coupled Product at 2-position C->D Yields F Reductive Side Reactions (Hydrodehalogenation) E->F Leads to G Debrominated Byproduct F->G Forms

Caption: Desired selective coupling vs. undesired side reactions.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant debromination (loss of bromine at the 3-position) in my Suzuki reaction. What is the most likely cause?

A1: Debromination, or more accurately hydrodebromination, is a common reductive side reaction in palladium-catalyzed couplings[8]. It typically occurs when the reaction conditions are too harsh or improperly optimized. The primary culprits are:

  • High Temperature: Elevated temperatures can provide the activation energy needed to cleave the C-Br bond or lead to catalyst decomposition, which can initiate reductive pathways.

  • Inappropriate Ligand Choice: Ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity[9]. Using a ligand that is not sufficiently electron-rich or sterically bulky can lead to less stable catalytic intermediates that are more prone to side reactions.

  • Base and Proton Source: The choice of base and the presence of adventitious water or other proton sources can facilitate the protonolysis of the C-Br bond, especially if the catalytic cycle is slow.

Q2: What is a reliable, general starting point for a selective Suzuki-Miyaura coupling at the C-I position?

A2: For a selective Suzuki coupling at the C-I position, mild conditions are paramount. A robust starting point would be:

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: K₂CO₃ or K₃PO₄ (2.0 equivalents)[10][11]. These are generally milder and less prone to side reactions than stronger bases like alkoxides under harsh conditions.

  • Solvent: A degassed mixture of Dioxane/Water or Toluene/Ethanol[12].

  • Temperature: Start at a lower temperature (e.g., 50-70 °C) and slowly increase only if no reaction is observed. The goal is to find the minimum temperature required for C-I activation.

Q3: Can I perform a Sonogashira coupling on the C-I bond without affecting the C-Br bond?

A3: Absolutely. The Sonogashira reaction is highly selective for the C-I bond.[4][5][13] The standard reactivity order (I > Br > Cl) holds true, and selective alkynylation at the 2-position can be achieved with high fidelity. Copper-free conditions are often preferred to minimize side reactions. Running the reaction at or near room temperature is usually sufficient for the C-I bond and provides an excellent selectivity margin over the C-Br bond[4][5].

Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to diagnosing and solving common issues encountered during reactions with this compound.

start Reaction Outcome Analysis debrom Significant Debromination (>10%) Observed? start->debrom low_yield Low Yield of Desired Product? debrom->low_yield No sol_temp Reduce Temperature (Screen 80°C -> 60°C -> RT) debrom->sol_temp Yes sol_degas Ensure Rigorous Degassing (Solvent & Reaction Mixture) low_yield->sol_degas Yes sol_ligand Switch to Bulky/Electron-Rich Ligand (e.g., SPhos, XPhos, DavePhos) sol_temp->sol_ligand sol_base Use a Milder Base (e.g., K₃PO₄ instead of Cs₂CO₃ or alkoxides) sol_ligand->sol_base sol_reagents Verify Reagent Purity (Boronic acid quality, fresh base) sol_degas->sol_reagents sol_catalyst Screen Different Pd Pre-catalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) sol_reagents->sol_catalyst

Caption: Troubleshooting workflow for cross-coupling reactions.

Issue 1: Debromination is a Significant Byproduct

If you observe the formation of 5-chloro-2-(coupled product)pyridine, it indicates that conditions are too harsh and are activating the C-Br bond, which subsequently undergoes reduction.

  • Cause A: Excessive Thermal Energy

    • Explanation: Heat accelerates all reaction pathways, including undesired ones. The energy input may be sufficient to promote oxidative addition at the C-Br bond or cause catalyst degradation, leading to hydrodebromination.

    • Solution: Methodically lower the reaction temperature. Start at 80 °C and, if debromination is still observed, reduce to 60 °C or even room temperature. Monitor the reaction over a longer period to compensate for the lower rate.

  • Cause B: Suboptimal Ligand/Catalyst System

    • Explanation: The ligand dictates the electronic and steric environment of the palladium center. Simple ligands like PPh₃ may not be sufficient to prevent side reactions under all conditions. Electron-rich, bulky monophosphine ligands (Buchwald ligands) are designed to promote fast reductive elimination, which outcompetes side reactions.[14][15][16]

    • Solution: Switch to a more robust, modern ligand. Ligands like SPhos, XPhos, or DavePhos, often used with a Pd₂(dba)₃ or Pd(OAc)₂ precursor, create a more stable and selective catalytic species less prone to reductive pathways.

  • Cause C: Inappropriate Base

    • Explanation: While strong bases can accelerate the reaction, they can also promote side reactions. For instance, cesium bases (like Cs₂CO₃) are known to be highly effective but can sometimes lead to higher yields of reduced byproducts compared to their potassium counterparts under certain conditions[17][18].

    • Solution: Switch to a milder base. Anhydrous K₃PO₄ is an excellent choice as it is effective in promoting transmetallation in Suzuki couplings but is less aggressive than many alternatives[10].

Issue 2: Low Yield or No Reaction at C-I Position

If the starting material is recovered or the yield is poor, the catalytic cycle is likely stalled or inefficient.

  • Cause A: Catalyst Poisoning or Inhibition

    • Explanation: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity[19]. Impurities in reagents or solvents (especially oxygen) can also deactivate the Pd(0) catalyst.

    • Solution: Ensure all reagents are pure and solvents are rigorously degassed. A common procedure is to bubble argon or nitrogen through the solvent for 15-30 minutes before use.

  • Cause B: Inefficient Transmetallation

    • Explanation: The transfer of the organic group from the coupling partner (e.g., the boronic acid) to the palladium center can be a slow step[20][21][22]. This is often influenced by the base and solvent system.

    • Solution: For Suzuki reactions, ensure a biphasic solvent system (e.g., Toluene/Water) is used, as this facilitates the base's role in activating the boronic acid[23]. Screening different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) can identify the optimal choice for your specific substrate.

Validated Experimental Protocols

The following protocols provide a starting point for selective functionalization. They should be optimized for each specific coupling partner.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

This procedure is designed for the selective coupling of an arylboronic acid at the 2-position (iodine).

ParameterConditionRationale
Catalyst Pd₂(dba)₃ (1.5 mol%) / SPhos (4 mol%)A robust, modern catalyst system known for high activity and stability[16].
Base K₃PO₄ (2.0 eq)Mild, effective base that minimizes side reactions like debromination[10].
Solvent 1,4-Dioxane / H₂O (5:1 ratio)A common, effective solvent system for Suzuki couplings. Must be degassed.
Temperature 80 °CA moderate starting temperature to ensure C-I activation without promoting C-Br reactivity.
Time 4-12 hMonitor by TLC or LC-MS.

Step-by-Step Methodology:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • In a separate vial, dissolve Pd₂(dba)₃ (0.015 eq) and SPhos (0.04 eq) in a small amount of the reaction solvent.

  • Seal the Schlenk flask, evacuate, and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the degassed solvent system via syringe, followed by the catalyst solution.

  • Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitor the reaction's progress. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Selective Sonogashira Coupling at the C-I Position

This copper-free protocol minimizes potential side reactions and is highly selective for the C-I bond.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ (3 mol%)A standard, reliable catalyst for Sonogashira couplings that is selective for iodides[12].
Base Triethylamine (TEA) or Diisopropylamine (DIPA)Acts as both the base and a solvent.
Solvent THF or DioxaneCo-solvent if needed for solubility.
Temperature Room Temperature to 40 °CMild temperature is sufficient for C-I activation and ensures high selectivity[4].
Time 2-8 hTypically faster than Suzuki couplings. Monitor by TLC or LC-MS.

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and the Pd(PPh₃)₄ catalyst (0.03 eq).

  • Add the degassed solvent (e.g., THF) followed by the amine base (e.g., TEA, 3.0 eq).

  • Add the terminal alkyne (1.1 eq) dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress. Gentle warming (to 40 °C) may be applied if the reaction is sluggish.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in an organic solvent (e.g., dichloromethane), wash with water, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by column chromatography.

Mechanism Spotlight: The Catalytic Cycle

Understanding the palladium catalytic cycle is key to troubleshooting. The desired reaction proceeds via oxidative addition at the most labile bond (C-I). Undesired debromination can occur if the cycle is disrupted, for example, by a competing oxidative addition at the C-Br bond followed by a reductive pathway instead of transmetallation.

pd0 Pd(0)L₂ oa Oxidative Addition (C-I) pd0->oa Ar-I oa_br Oxidative Addition (C-Br) pd0->oa_br Ar-Br (Harsh Conditions) pd2_complex R-Pd(II)L₂(I) oa->pd2_complex trans Transmetallation pd2_complex->trans R'-[M] pd2_biaryl R-Pd(II)L₂(R') trans->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Product (Ar-R') pd2_br_complex R'-Pd(II)L₂(Br) oa_br->pd2_br_complex reduction Hydrodehalogenation (Proton Source) pd2_br_complex->reduction reduction->pd0 Byproduct (Ar-H)

Caption: Simplified Pd catalytic cycle showing the desired C-I coupling and the competing C-Br reductive pathway.

References

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
  • Sonogashira Coupling. Chemistry LibreTexts.[Link]

  • Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine.BenchChem.
  • Controlling and exploiting the caesium effect in palladium catalysed coupling reactions.White Rose eTheses Online.
  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.Comptes Rendus de l'Académie des Sciences.
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Publications.[Link]

  • Sonogashira coupling. Wikipedia.[Link]

  • Deciphering Complexity in Pd–C
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach.[Link]

  • Exploring and Quantifying the Caesium Effect I.Compunetics.
  • Technical Support Center: Selective Reactions of 3-Bromo-2-chloropyridine.BenchChem.
  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora.[Link]

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. National Institutes of Health (NIH).[Link]

  • The Indispensable Role of Phosphine Ligands in Modern Catalysis: A Focus on DavePhos.NINGBO INNO PHARMCHEM CO.,LTD.
  • Phosphine ligands and catalysis.Gessner Group, Ruhr-Universität Bochum.
  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Palladium catalyzed couplings. Lumen Learning - Organic Chemistry II.[Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.[Link]

Sources

Troubleshooting guide for reactions involving 3-Bromo-5-chloro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-Bromo-5-chloro-2-iodopyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique reactivity of this tri-halogenated pyridine building block. Its utility in constructing complex molecular architectures is unparalleled, yet its successful application hinges on understanding the distinct reactivity of each carbon-halogen bond. This document provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common experimental challenges.

Part 1: Foundational Principles - Understanding Regioselectivity

The key to successfully using this compound is controlling which halogen reacts. This is governed by the inherent properties of the carbon-halogen bonds and the mechanism of the chosen reaction.

FAQ 1.1: I am planning a cross-coupling reaction. At which position will the reaction selectively occur?

For palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Stille), the reaction selectivity is almost always dictated by the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The weaker the bond, the more readily it undergoes oxidative addition to the Pd(0) catalyst, which is typically the rate-determining step.

The established reactivity hierarchy is: C-I > C-Br >> C-Cl .[1]

Therefore, under standard, mild conditions, you can expect highly selective functionalization at the C-2 (Iodo) position. Reacting the C-3 (Bromo) position requires more forcing conditions after the C-2 position has been functionalized, and reacting the C-5 (Chloro) position is the most challenging.

G Iodo C-2 (Iodo) Bromo C-3 (Bromo) Iodo->Bromo More Forcing Conditions Chloro C-5 (Chloro) Bromo->Chloro Very Forcing Conditions caption Fig 1. Reactivity hierarchy in cross-coupling.

Caption: Fig 1. Reactivity hierarchy in cross-coupling.

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This is the most common application for this substrate. Success depends on careful control of catalysts, ligands, and conditions to exploit the reactivity differences.

FAQ 2.1: My Suzuki-Miyaura coupling at the C-2 (Iodo) position is failing or giving a low yield. What should I check?

A low-yielding Suzuki reaction is a common issue. Before significantly altering the core conditions, follow a systematic troubleshooting workflow.[2][3] The most frequent culprits are not the reaction parameters themselves but the quality of the reagents and the reaction environment.

G start Low Yield in C-2 Suzuki Coupling reagents 1. Check Reagent Quality start->reagents atmosphere 2. Verify Inert Atmosphere reagents->atmosphere Reagents OK reagents_q Boronic Acid: Old? Decomposed? (Check for boroxine formation) Solvents: Anhydrous & Degassed? Base: Anhydrous? Finely ground? reagents->reagents_q catalyst 3. Evaluate Catalyst System atmosphere->catalyst Atmosphere OK atmosphere_q Degassing Method Sufficient? (Sparging, Freeze-Pump-Thaw) System properly sealed? Positive pressure of Ar/N2? atmosphere->atmosphere_q conditions 4. Optimize Conditions catalyst->conditions Catalyst OK catalyst_q Pd Pre-catalyst Active? (Using a G3/G4 precatalyst?) Ligand Air-Stable? (e.g., Buchwald ligands) Pd/Ligand Ratio Correct? catalyst->catalyst_q conditions_q Temperature too low? Base/Solvent combination suboptimal? (e.g., Cs2CO3 in Dioxane/H2O) conditions->conditions_q success Problem Solved conditions->success Optimization Works

Caption: Fig 2. Troubleshooting workflow for a low-yield Suzuki coupling.

In-depth Explanation:

  • Reagent Quality: Boronic acids are prone to decomposition (protodeboronation) and trimerization to form boroxines, especially if stored improperly. Use freshly acquired or purified boronic acid. The base, such as K₂CO₃ or Cs₂CO₃, should be anhydrous and finely powdered to maximize surface area.[3]

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your solvent is rigorously degassed and the reaction is maintained under a positive pressure of an inert gas like Argon or Nitrogen throughout the experiment.[2]

  • Catalyst System: The choice of palladium source and ligand is critical. For heteroaryl halides, the pyridine nitrogen can coordinate to the palladium center and inhibit catalysis.[2][4] Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can overcome this inhibition and promote the catalytic cycle.[2]

FAQ 2.2: I have successfully functionalized the C-2 (Iodo) position. How can I now achieve a selective Sonogashira coupling at the C-3 (Bromo) position?

Once the C-2 position is substituted, you are now targeting the C-Br bond in the presence of a C-Cl bond. This is readily achievable with careful condition selection. The Sonogashira reaction is well-suited for this transformation.

Key Causality: The oxidative addition to a C-Br bond requires more energy than to a C-I bond, but significantly less than to a C-Cl bond. Therefore, increasing the reaction temperature and using a robust catalyst system will favor C-Br activation without disturbing the C-Cl bond.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂Robust and effective for C-Br activation.
Co-catalyst CuI (10-20 mol%)Essential for the Sonogashira catalytic cycle.[5]
Ligand PPh₃, XantphosStabilizes the Pd center at higher temperatures.
Base Et₃N, DIPEAActs as both the base and often as a solvent.
Solvent THF, Dioxane, or neat AmineStandard solvents for Sonogashira couplings.
Temperature 60-100 °CSufficient to activate the C-Br bond while leaving the C-Cl bond intact. Monitor by TLC/LCMS to avoid side reactions.

Protocol 1: Selective Sonogashira Coupling at the C-3 (Bromo) Position

This protocol assumes the C-2 position has been previously functionalized with a group 'R'.

  • Preparation: To a flame-dried Schlenk flask, add your 2-substituted-3-bromo-5-chloropyridine (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.05 equiv.), and CuI (0.1 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add anhydrous, degassed THF (to make a ~0.1 M solution) followed by degassed triethylamine (3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the mixture to room temperature, filter through a pad of celite, and concentrate under reduced pressure. Purify the residue by column chromatography.

Part 3: Troubleshooting Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful method for generating a nucleophilic pyridine ring, but it is highly sensitive to reaction conditions.

FAQ 3.1: I am using n-Butyllithium (n-BuLi) to perform a metal-halogen exchange. Which halogen will react, and why is my reaction failing?

The metal-halogen exchange reaction rate is governed by the stability of the resulting carbanion and the polarizability of the halogen.[6] The kinetic order of exchange is overwhelmingly I > Br > Cl .

Therefore, when you treat this compound with one equivalent of n-BuLi at low temperature (-78 °C), the exchange will occur exclusively at the C-2 (Iodo) position to form 3-bromo-5-chloro-2-lithiopyridine.[7]

Common Causes for Failure:

  • Incorrect Temperature: This reaction is kinetically controlled and must be performed at low temperatures (typically -78 °C using a dry ice/acetone bath) to prevent side reactions, such as attack at other positions or decomposition.[8]

  • Reagent Quality: The n-BuLi must be fresh and accurately titrated. Old or poorly stored n-BuLi will have a lower concentration, leading to incomplete exchange.

  • Moisture: Organolithium reagents are extremely reactive towards protic sources, including trace water in the solvent or on the glassware. Ensure all glassware is flame-dried and solvents are rigorously anhydrous.

  • Slow Quenching: The resulting 2-lithiopyridine intermediate can be unstable, even at low temperatures. The electrophile should be added promptly after the exchange is complete to trap the intermediate effectively.

G compound This compound reagent 1.0 eq. n-BuLi THF, -78°C compound->reagent intermediate 3-Bromo-5-chloro-2-lithiopyridine (Selective Intermediate) reagent->intermediate electrophile Electrophile (E+) intermediate->electrophile product 2-Substituted Product electrophile->product caption Fig 3. Selective Metal-Halogen Exchange.

Caption: Fig 3. Selective Metal-Halogen Exchange.

References

  • Powers, D. C., & Sanford, M. S. (2015). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 48(5), 1540-1552.
  • Eberle, M., & Heck, E. (2010). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Synlett, 2010(12), 1779-1798.
  • Doucet, H., & Hierso, J. C. (2007). Cross-Coupling Reactions of Polyhalogenated Heterocycles.
  • Palani, V., Perea, M. A., & Hartwig, J. F. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10896-10943.
  • Schoenebeck, F., & Hartwig, J. F. (2010). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 132(27), 9432-9444.
  • Furukawa, N., Shibutani, T., & Fujihara, H. (1994). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. Heterocycles, 37(3), 1467-1470.
  • ResearchGate. (n.d.). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. Request PDF.
  • Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

  • Grokipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

  • Chemitoon. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
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  • Lopp, M., & Kanger, T. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(30), 4155-4158.
  • Baati, R., & Brown, R. C. D. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 23(42), 10049-10052.
  • The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling [Video]. YouTube.
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Technical Support Center: Scalable Synthesis of 3-Bromo-5-chloro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of polysubstituted pyridine derivatives. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into the scalable synthesis of 3-Bromo-5-chloro-2-iodopyridine. This key intermediate is a critical building block in the development of numerous pharmaceuticals and agrochemicals.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting strategies in a practical question-and-answer format.

Synthetic Strategy Overview

The most reliable and scalable pathway to this compound begins with the regioselective halogenation of a suitable aminopyridine precursor, followed by a modified Sandmeyer reaction for the crucial diazotization and iodination step. The overall workflow is depicted below.

Synthetic_Workflow A 2-Amino-5-chloropyridine B Bromination A->B  Br2 or NBS C 2-Amino-3-bromo-5-chloropyridine B->C D Diazotization & Iodination (Sandmeyer Reaction) C->D  1. t-BuONO, CuI  2. Iodine Source E Crude Product D->E F Purification E->F  Recrystallization or  Chromatography G This compound F->G

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions & Troubleshooting Guides

Part 1: Starting Material Synthesis & Purity
Q1: What is a reliable, scalable method for preparing the 2-amino-3-bromo-5-chloropyridine precursor?

A: The most direct route is the selective bromination of 2-amino-5-chloropyridine. The key challenge is achieving mono-bromination at the C-3 position without significant formation of dibrominated or other regioisomeric byproducts. The amino group at C-2 is strongly activating and directs electrophiles to the C-3 and C-5 positions. Since the C-5 position is already occupied by chlorine, the primary site of reaction is C-3.

Causality & Expert Insights:

  • Reagent Choice: While elemental bromine (Br₂) can be used, N-bromosuccinimide (NBS) is often preferred for larger-scale operations due to its solid nature and more controlled release of electrophilic bromine, which helps minimize over-bromination. Phenyltrimethylammonium tribromide is another solid, manageable bromine source that can improve selectivity.[3]

  • Solvent Effects: Chlorinated solvents like dichloromethane (DCM) or chloroform are typically used. Acetic acid can also be employed, which may help to moderate the reactivity of the amine by partial protonation.

  • Temperature Control: The reaction is exothermic. Maintaining a low to moderate temperature (e.g., 0-25 °C) is crucial for controlling selectivity and preventing runaway reactions.

A general protocol involves the slow, portion-wise addition of the brominating agent to a solution of 2-amino-5-chloropyridine in a suitable solvent, followed by careful monitoring until the starting material is consumed.

Q2: My 2-amino-3-bromo-5-chloropyridine precursor is impure. How will this affect the subsequent iodination step?

A: Using an impure precursor is a primary cause of low yields and complex purification challenges in the final step.

Impact of Impurities:

  • Unreacted 2-amino-5-chloropyridine: This will undergo diazotization and iodination to form 5-chloro-2-iodopyridine, an impurity that can be difficult to separate from the desired product due to similar physical properties.

  • Over-brominated species: These will carry through the reaction, leading to di-iodinated or other polysubstituted impurities.

  • Organic tars/baseline material: These non-polar impurities can interfere with the diazotization process and complicate the final product's isolation and purification.

Recommended Purification Protocol: Recrystallization is the most scalable method. A solvent system like ethanol/water or toluene/heptane is a good starting point. For stubborn impurities, column chromatography on silica gel may be necessary, though this is less ideal for large quantities. A typical mobile phase for chromatography would be a gradient of ethyl acetate in hexanes.[4]

Part 2: Diazotization and Iodination (Sandmeyer Reaction)

This step is the most critical and prone to failure. The Sandmeyer reaction involves the conversion of an aryl amine to a diazonium salt, which is then displaced by a nucleophile—in this case, iodide.[5][6] For heterocyclic amines, especially those with electron-withdrawing groups, non-aqueous conditions are often superior.[7]

Q3: I am observing low yields (<50%) in the conversion of the amine to the final iodide. What are the most common causes?

A: Low yields almost always trace back to issues with the formation or stability of the intermediate diazonium salt.

Troubleshooting_Low_Yield Start Low Yield Observed Problem1 Diazonium Salt Issue? Start->Problem1 Problem2 Iodination Inefficient? Start->Problem2 Cause1a Decomposition (Temp > 5°C) Problem1->Cause1a Check Temp Log Cause1b Incomplete Formation (Poor Nitrite Source/ Stoichiometry) Problem1->Cause1b Verify Reagents Cause1c Side Reaction (e.g., Phenol formation) Problem1->Cause1c Analyze Byproducts Cause2a Poor Iodide Source (Inactive CuI) Problem2->Cause2a Test CuI activity Cause2b Proto-deiodination (Loss of Iodine) Problem2->Cause2b Check for H-source

Caption: Decision tree for troubleshooting low yields in the Sandmeyer reaction.

Troubleshooting Checklist:

  • Temperature Control is Non-Negotiable: The pyridine diazonium salt is thermally unstable. The diazotization step should be performed cold (typically -5 to 5 °C). Exceeding this temperature, even locally during reagent addition, will lead to rapid decomposition and formation of tarry byproducts.[8]

  • Choice of Diazotizing Agent: For non-aqueous conditions, tert-butyl nitrite (t-BuONO) or isopentyl nitrite are superior to the traditional sodium nitrite/aqueous acid system.[9] They allow the reaction to be run in organic solvents like acetonitrile, minimizing water which can lead to undesired phenol byproducts. Ensure the nitrite reagent is fresh, as they can degrade over time.

  • Role of Copper(I) Iodide (CuI): CuI is a critical catalyst that facilitates the single-electron transfer (SET) mechanism, converting the diazonium salt into an aryl radical that then reacts with iodine.[6] Using iodide sources like KI alone often gives lower yields for electron-deficient systems and does not require a copper catalyst.[10] Ensure the CuI is of high purity and not extensively oxidized (it should be off-white, not green or brown).

  • Iodine Source: A combination of CuI and elemental iodine (I₂) is highly effective. The I₂ acts as the ultimate source of the iodine atom. The stoichiometry is critical; an excess is required to drive the reaction to completion.[11]

Q4: The reaction is generating a lot of dark, tarry byproducts, making work-up impossible. How can I prevent this?

A: Tar formation is a classic sign of diazonium salt decomposition.

  • Maintain Strict Temperature Control: Use a reliable cryostat or an ice-salt bath. Add reagents, especially the nitrite, very slowly and sub-surface to dissipate heat.

  • Inert Atmosphere: While not always strictly necessary, running the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions that contribute to byproduct formation.

  • Order of Addition: A common successful procedure involves suspending the starting amine, CuI, and I₂ in the solvent, cooling the mixture, and then slowly adding the tert-butyl nitrite.[9][11] This ensures that the diazonium salt is formed in the presence of the trapping reagents, minimizing its lifetime and chance for decomposition.

Part 3: Work-up and Purification
Q5: What is a robust work-up and purification procedure for the final product on a large scale?

A: A well-designed work-up is essential for isolating the product cleanly.

Step-by-Step Work-up Protocol:

  • Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture and slowly pour it into a stirred aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will neutralize any unreacted iodine, preventing its sublimation during solvent removal.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery.

  • Washing: Combine the organic layers and wash sequentially with water and saturated brine to remove inorganic salts and residual solvent.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Scalable Purification Strategy: For multi-gram to kilogram scales, purification by column chromatography is often impractical. Recrystallization is the preferred method.

Solvent SystemRationale
Methanol or Ethanol The product often has moderate solubility in cold alcohols and good solubility when hot, making it a good first choice.[11]
Toluene / Heptane Toluene acts as the "good" solvent, while heptane acts as the "poor" solvent (anti-solvent). Dissolve the crude product in a minimum of hot toluene and slowly add heptane until turbidity persists. Allow to cool slowly.
Ethyl Acetate / Hexanes A common system providing a good polarity differential for effective purification.

Table 1: Recommended Solvent Systems for Recrystallization.

Q6: My final product discolors from white to yellow/brown upon storage. How can I ensure its stability?

A: Iodopyridines, like many iodo-aromatics, can be sensitive to light and air.[12][13] The discoloration is often due to the slow liberation of trace amounts of elemental iodine (I₂).

Storage Recommendations:

  • Light Protection: Store the product in an amber glass bottle or a container wrapped in aluminum foil.

  • Inert Atmosphere: For long-term storage, flush the container with nitrogen or argon before sealing.

  • Temperature: Store in a refrigerator or freezer (-20 °C) to slow down any potential decomposition pathways.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-bromo-5-chloropyridine
  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-amino-5-chloropyridine (1.0 eq) in dichloromethane (DCM, 5-10 mL per gram of starting material).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Reagent Addition: Dissolve N-bromosuccinimide (NBS, 1.05 eq) in DCM and add it dropwise to the cooled solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring the consumption of the starting material by TLC.

  • Work-up: Quench the reaction by adding an aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to yield the title compound as a white to off-white solid.

Protocol 2: Sandmeyer Synthesis of this compound

This protocol is adapted from established literature procedures and should be performed by trained personnel in a well-ventilated fume hood.[9][11]

  • Setup: To a three-necked round-bottom flask under a nitrogen atmosphere, add 2-amino-3-bromo-5-chloropyridine (1.0 eq), copper(I) iodide (CuI, 1.3 eq), and elemental iodine (I₂, 2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile (ACN, 5-10 mL per gram of starting amine).

  • Cooling: Cool the resulting suspension to 0-5 °C with an ice bath.

  • Diazotization: Add tert-butyl nitrite (1.5 eq) dropwise via syringe over 1-2 hours, maintaining the internal temperature below 5 °C. Vigorous gas evolution (N₂) will be observed.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to 60 °C and stir for 2 hours. Monitor for completion by LC-MS.

  • Work-up: Cool the reaction to room temperature and pour it into a 10% aqueous solution of sodium thiosulfate. Extract the mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude solid by recrystallization from methanol to yield this compound as a white solid.[11]

ParameterTypical RangeRationale
Temperature 50-80 °CHigher temperature drives the displacement of N₂ but must be balanced against substrate stability.[9]
Reaction Time 1-4 hoursVaries with substrate reactivity and temperature. Monitor by LC-MS.[9]
Equivalents of I₂ 1.5 - 2.5Excess iodine is required to act as the halogen source.[9]
Equivalents of CuI 1.0 - 1.5Catalytic and stoichiometric roles; ensures efficient radical formation.[9]
Equivalents of Nitrite 1.2 - 1.6A slight excess ensures complete diazotization of the starting amine.[9]

Table 2: Typical Reaction Parameters for the Non-Aqueous Sandmeyer Iodination.[9]

References

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  • N'Zemba, B., et al. (2009). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me2N(CH2)2OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. The Journal of Organic Chemistry, 74(16), 6339-6342. [Link]

  • Bisht, R., et al. (2023). meta‐Selective C−H Functionalization of Pyridines. Chemistry – An Asian Journal, 18(16), e202300438. [Link]

  • Dander, J. E., et al. (2018). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 140(29), 9237-9246. [Link]

  • Suzuki, K., et al. (2000). a new sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combination of alkali metal. Tetrahedron Letters, 41(51), 10045-10048. [Link]

  • Bunton, C. A., et al. (1979). Reactions of N-heteroaromatic bases with nitrous acid. Part 4. Kinetics of the diazotisation of 2- and 4-aminopyridine 1-oxide. Journal of the Chemical Society, Perkin Transactions 2, 65-68. [Link]

  • Synthesis of 2-amino-3-hydroxy-5-bromopyridine. (n.d.). PrepChem.com. Retrieved January 8, 2026, from [Link]

  • Kalatzis, E. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 273-277. [Link]

  • Butt, M. A., & Zhang, H. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(54), 34186-34208. [Link]

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Technical Support Center: Work-up Procedures for 3-Bromo-5-chloro-2-iodopyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reactions involving 3-bromo-5-chloro-2-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the critical work-up phase of your experiments. The unique electronic and steric properties of this highly functionalized pyridine core necessitate a nuanced approach to reaction work-up and purification. This guide is structured to address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in mechanistic principles and field-proven experience.

Troubleshooting Guide

This section addresses specific issues that may arise during the work-up of reactions involving this compound.

Issue 1: My reaction mixture has formed a persistent emulsion during aqueous work-up.

Possible Cause: The presence of the basic pyridine nitrogen in your product and starting material can lead to the formation of emulsions, especially when using certain organic solvents and aqueous solutions. This is often exacerbated by the presence of inorganic salts from the reaction.

Suggested Solutions:

  • "Salting Out": Before extraction, add a significant amount of brine (saturated aqueous NaCl solution) to the aqueous layer.[1] This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.[1]

  • Solvent Modification: If possible, try switching to a more non-polar extraction solvent that has less tendency to form emulsions.

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for phase transfer without creating a stable emulsion.

  • Filtration through Celite®: Filtering the entire biphasic mixture through a pad of Celite® can sometimes help to break up emulsions.[2][3]

  • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.

  • Rochelle's Salt (Potassium Sodium Tartrate): For work-ups of reactions involving metal hydrides like Lithium Aluminum Hydride (LAH), using a saturated aqueous solution of Rochelle's salt is known to help break up emulsions.[1][4]

Issue 2: I am observing significant amounts of dehalogenated byproducts (e.g., 3-bromo-5-chloropyridine) in my crude product.

Possible Cause: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.[5] This can be caused by moisture in the reaction, certain bases, or impurities in the starting materials that can act as a proton source.[5]

Suggested Solutions:

  • Strict Anhydrous Conditions: Ensure all solvents and reagents are scrupulously dried before use.[5][6] Flame-drying glassware is highly recommended.[6]

  • Base Selection: The choice of base can influence the extent of hydrodehalogenation. It may be necessary to screen different bases (e.g., K₃PO₄ vs. NaOtBu vs. LHMDS) to minimize this side reaction.[5]

  • High-Purity Reagents: Use high-purity starting materials and reagents to avoid introducing proton sources.[5]

Issue 3: I am struggling to remove the palladium catalyst from my final product.

Possible Cause: The pyridine nitrogen in your product can chelate with the palladium catalyst, making it soluble in the organic phase and difficult to remove by simple filtration or extraction.[7]

Suggested Solutions:

  • Filtration through Celite® or Silica Gel: For heterogeneous catalysts like Pd/C or precipitated palladium black, filtration through a pad of Celite® is often effective.[2][3][8] A short plug of silica gel can also be used.[8]

  • Activated Carbon Treatment: Adding activated carbon to a solution of your crude product can adsorb residual palladium.[7] The mixture is then filtered through Celite® to remove the carbon.[7]

  • Palladium Scavengers: For challenging cases, using a solid-supported scavenger with high affinity for palladium (e.g., thiol-based or amine-based resins) can be very effective.[7] The reaction mixture is stirred with the scavenger, which is then removed by filtration.[7]

  • Aqueous Washes: In some instances, washing the organic layer with an aqueous solution of a chelating agent like EDTA can help to extract palladium salts.

  • Column Chromatography: Standard flash column chromatography is often sufficient to separate the product from the palladium catalyst and other impurities.[2]

Experimental Workflow: Palladium Catalyst Removal

G start Crude Reaction Mixture (Post-Quench) filter_celite Filter through a pad of Celite® start->filter_celite For heterogeneous Pd or precipitated metal aq_wash Aqueous Work-up (Water/Brine Washes) start->aq_wash For homogeneous Pd filter_celite->aq_wash extract Extract with Organic Solvent aq_wash->extract dry_concentrate Dry Organic Layer and Concentrate extract->dry_concentrate check_pd Check for Residual Palladium (e.g., by TLC staining, ICP-MS) dry_concentrate->check_pd scavenger Treat with Palladium Scavenger (e.g., Thiol Resin, Activated Carbon) check_pd->scavenger High residual palladium final_product Purified Product check_pd->final_product Palladium levels acceptable filter_scavenger Filter to Remove Scavenger scavenger->filter_scavenger chromatography Purify by Flash Column Chromatography filter_scavenger->chromatography chromatography->final_product

Caption: Decision workflow for palladium catalyst removal.

Frequently Asked Questions (FAQs)

Q1: What is a general work-up procedure for a Suzuki-Miyaura coupling reaction with this compound?

A1: A typical work-up for a Suzuki-Miyaura coupling involves the following steps:[9][10][11][12]

  • Cooling: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with an organic solvent such as ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite® to remove any insoluble inorganic salts and palladium residues.[10]

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[10][12]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[10][11]

Q2: How should I quench a metal-halogen exchange reaction (e.g., using n-BuLi)?

A2: Quenching highly reactive organometallic reagents like organolithiums must be done with extreme care due to their pyrophoric nature and high reactivity with protic sources.[1]

  • Cooling: The reaction mixture should be cooled in an ice bath or a dry ice/acetone bath.[13]

  • Gradual Quenching: Slowly add a less reactive quenching agent like isopropanol dropwise with vigorous stirring.[13] Once the initial exotherm subsides, a more reactive quencher like methanol can be added, followed by water to ensure complete quenching.[13]

  • Aqueous Quenchers: For less reactive organometallics, a saturated aqueous solution of ammonium chloride (NH₄Cl) is a common and effective quenching agent.[1][14]

  • Safety Precautions: Always perform quenching under an inert atmosphere (e.g., nitrogen or argon) and in a fume hood. Be aware of potential gas evolution and pressure buildup.[1]

Q3: My product is a basic pyridine derivative. Are there any special considerations for extraction?

A3: Yes, the basicity of the pyridine nitrogen requires careful pH control during extraction to ensure your product remains in the organic phase.

  • Avoid Acidic Washes (Unless Intended): Washing with an acidic solution (e.g., dilute HCl) will protonate the pyridine nitrogen, forming a water-soluble pyridinium salt.[15] This can be used to your advantage if you want to separate your basic product from non-basic impurities. To recover your product, you would then basify the aqueous layer and re-extract.

  • Use Neutral or Basic Washes: For a standard extraction, wash with water and brine to keep the pyridine in its neutral, organic-soluble form. If necessary, a dilute solution of a mild base like sodium bicarbonate (NaHCO₃) can be used.

  • "Salting Out": As mentioned in the troubleshooting section, adding a salt like NaCl or K₂CO₃ to the aqueous layer can decrease the solubility of your pyridine derivative in the aqueous phase and drive it into the organic layer.[1]

Q4: What are the recommended conditions for purifying 3,5-disubstituted-2-halopyridines by column chromatography?

A4: The polarity of your product will dictate the optimal eluent system.

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of substituted pyridines.[16][17]

  • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is a good starting point.[16] For more polar products, dichloromethane or a small percentage of methanol in dichloromethane can be used.

  • Peak Tailing: Basic pyridine compounds can sometimes exhibit peak tailing on silica gel due to interactions with acidic silanol groups.[18] This can often be mitigated by adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent.[18]

Data Summary: Common Work-up Reagents and Their Applications

Reagent/TechniqueApplicationKey Considerations
Celite® Filtration Removal of heterogeneous catalysts (e.g., Pd/C) and fine inorganic salts.[2][3]Can help break emulsions.
Saturated aq. NH₄Cl Quenching of organometallic reagents (e.g., Grignard, organolithiums).[1][19]Provides a mild proton source.
Brine (Saturated aq. NaCl) Breaking emulsions and reducing the solubility of organic compounds in the aqueous layer ("salting out").[1]Standard final wash before drying the organic layer.
Activated Carbon Adsorption of residual soluble palladium catalysts.[7]Can sometimes adsorb the desired product, so use judiciously.
Palladium Scavenger Resins High-efficiency removal of soluble palladium.[7]Effective for products that chelate strongly with palladium.
Dilute Acid (e.g., 1M HCl) Extraction of basic pyridine compounds into the aqueous phase by forming pyridinium salts.[15]Use with caution if your product has acid-labile functional groups.
Triethylamine (in eluent) Reduces peak tailing during column chromatography of basic compounds.[18]Typically added in small amounts (0.1-1%).

Logical Flowchart: Choosing a Work-up Strategy

G start Reaction Complete reaction_type What type of reaction? start->reaction_type organometallic Organometallic (e.g., Metal-Halogen Exchange) reaction_type->organometallic Organometallic cross_coupling Cross-Coupling (e.g., Suzuki, Sonogashira) reaction_type->cross_coupling Cross-Coupling quench Careful Quenching (e.g., with Isopropanol then NH4Cl(aq)) organometallic->quench aq_workup Aqueous Work-up (Dilute, Wash, Extract) cross_coupling->aq_workup quench->aq_workup check_pd Is Palladium Removal a Concern? aq_workup->check_pd pd_removal Implement Palladium Removal Strategy (Celite®, Scavengers, etc.) check_pd->pd_removal Yes chromatography Purification by Chromatography check_pd->chromatography No pd_removal->chromatography final_product Purified Product chromatography->final_product

Caption: A high-level decision tree for selecting a work-up procedure.

References

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from [Link]

  • ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture ? Retrieved from [Link]

  • EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Switching on palladium catalyst electrochemical removal from a palladium acetate–acetonitrile system via trace water addition. Retrieved from [Link]

  • XMB. (2013, October 12). Removal of leached Palladium from reaction product. Retrieved from [Link]

  • Premecz, J. E., & Ford, M. E. (1987). Gas chromatographic separation of substituted pyridines. Journal of Chromatography A, 388(1), 23–35. [Link]

  • ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out? Retrieved from [Link]

  • ResearchGate. (2014, April 2). What is best method to remove pyridine from a reaction mixture? Retrieved from [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2018). National Institutes of Health. Retrieved from [Link]

  • Wang, Z., et al. (2022). Teaching an Old Reagent New Tricks: Synthesis, Unusual Reactivity, and Solution Dynamics of Borohydride Grignard Compounds. Organometallics, 41(20), 2929-2937. [Link]

  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. (2022). MDPI. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Add Reagents to a Reaction. Retrieved from [Link]

  • A Report on Reagents and its Quenching Methods. (2021). Open Access Journals. Retrieved from [Link]

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Technical Support Center: Palladium Catalyst Removal in 3-Bromo-5-chloro-2-iodopyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the removal of residual palladium from reaction mixtures involving 3-Bromo-5-chloro-2-iodopyridine. The unique electronic and coordinating properties of this highly functionalized pyridine core can present specific difficulties in achieving the stringent purity levels required for downstream applications, particularly in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from reactions with this compound particularly challenging?

A1: The primary difficulty stems from the strong coordination of the Lewis basic nitrogen atom in the pyridine ring to the palladium catalyst. This interaction can form stable, soluble palladium complexes that are resistant to removal by standard purification techniques like simple filtration or aqueous washes. The presence of multiple halide substituents further influences the electronic properties of the pyridine ring, potentially enhancing this coordination.

Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

A2: Regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict guidelines for elemental impurities in drug products.[1][2][3][4] For palladium, the Permitted Daily Exposure (PDE) is 100 µ g/day , which for a drug with a daily dose of 10 g, translates to a concentration limit of 10 parts per million (ppm).[3]

Q3: What are the primary methods for palladium removal in organic synthesis?

A3: The most common strategies include:

  • Adsorption: Utilizing solid-supported materials like activated carbon or specialized scavengers to bind palladium, which is then removed by filtration.[5][6]

  • Scavenging: Employing molecules with a high affinity for palladium to selectively bind and facilitate its removal.[7][8][9]

  • Crystallization: Purifying the desired product through crystallization, which can leave palladium impurities behind in the mother liquor.

  • Chromatography: Using column chromatography to separate the product from the catalyst and its residues.[10]

  • Extraction: Performing liquid-liquid extractions with aqueous solutions containing chelating agents to pull palladium salts out of the organic phase.[10]

Q4: What are palladium scavengers and how do they function?

A4: Palladium scavengers are typically solid-supported reagents, often based on silica or polymer backbones, that are functionalized with groups exhibiting a high affinity for palladium.[1][7] Thiol-based scavengers (e.g., SiliaMetS® Thiol) and those containing thiourea or trimercaptotriazine (TMT) moieties are particularly effective due to the strong affinity of sulfur for palladium.[1][7][8][11] The scavenger is added to the reaction mixture, stirred for a period to allow for binding of the palladium, and then easily removed by filtration.[12]

Troubleshooting Guides

This section addresses specific issues you may encounter during the palladium removal process.

Problem 1: High levels of residual palladium are detected in the final product despite standard purification.
  • Underlying Cause: This often indicates strong chelation of the palladium catalyst to your this compound product or related intermediates. The resulting complex is likely soluble in your organic solvent, co-eluting with your product during chromatography or remaining in the filtrate after simple filtration.

  • Solutions:

    • Employ a High-Affinity Scavenger: Standard purification methods may be insufficient. Utilize a scavenger specifically designed for robust palladium removal. Thiol- or thiourea-functionalized silica gels are excellent first choices.[7][13] These materials show high selectivity and binding capacity for various palladium species (Pd(0) and Pd(II)).[7][14]

    • Optimize Scavenging Conditions: The efficiency of scavenging is dependent on several factors. Systematically optimize the following:

      • Scavenger Equivalents: Start with 5-10 weight percent of the scavenger relative to the reaction mixture.

      • Temperature: While many scavenging operations work at room temperature, gentle heating (e.g., 40-60 °C) can sometimes improve kinetics and efficiency.

      • Stirring Time: Allow sufficient time for the scavenger to interact with the palladium. An overnight stir is often a good starting point, but kinetic studies can optimize this.[13]

    • Consider a Sequential Treatment Approach: A multi-step process can be highly effective. For instance, an initial filtration through Celite® to remove gross palladium black, followed by treatment with a high-affinity scavenger, and a final polish with activated carbon.[1][2]

Problem 2: The chosen palladium scavenger is ineffective.
  • Underlying Cause: The speciation of palladium in your reaction mixture (e.g., Pd(0), Pd(II), ligand-complexed) can influence the effectiveness of a particular scavenger. Not all scavengers are equally effective for all forms of palladium. Additionally, the solvent system can impact scavenger performance.[1][7]

  • Solutions:

    • Scavenger Screening: Perform a small-scale screen of different types of scavengers. Test thiol, thiourea, and amine-functionalized silicas to identify the most effective one for your specific reaction conditions.

    • Solvent Consideration: Scavengers may perform differently in various solvents. Ensure your chosen scavenger is compatible with your reaction solvent. Some scavengers have better performance in polar aprotic solvents like DMF or acetonitrile, while others are more effective in less polar solvents like toluene or THF.[7]

    • Combination of Scavengers: In some challenging cases, a combination of two different scavengers can be more effective than a single one. For example, a thiol-based scavenger to capture one form of palladium and an amine-based scavenger for another.

Problem 3: Significant product loss is observed after treatment with a scavenger or activated carbon.
  • Underlying Cause: Your product may have some affinity for the scavenger material or activated carbon, leading to co-adsorption and reduced yield. This is more common with highly polar or functionalized molecules.

  • Solutions:

    • Reduce Scavenger Amount: Use the minimum amount of scavenger necessary to achieve the desired level of palladium removal. This can be determined through optimization experiments.

    • Thorough Washing: After filtering off the scavenger, wash the solid material thoroughly with fresh solvent to recover any adsorbed product. Combine the washings with the original filtrate.

    • Alternative Scavenger: If product loss remains high, consider a different type of scavenger. For example, if you are using activated carbon, try a functionalized silica scavenger, which may have a lower affinity for your product.[7]

    • Crystallization Prior to Scavenging: If possible, perform a crude crystallization of your product first. This will remove many impurities and may reduce the amount of scavenger needed for the subsequent polishing step.

Data & Protocols

Table 1: Comparison of Common Palladium Removal Techniques
MethodAdvantagesDisadvantagesTypical Residual Pd Levels
Filtration through Celite® Simple, fast, removes bulk palladium black.[10]Ineffective for soluble or colloidal palladium.[10]>100 ppm
Activated Carbon Cost-effective, good for color removal.[5][6]Can require high loading, potential for product loss.[1]10-100 ppm
Silica Gel Chromatography Can be effective if product and catalyst have very different polarities.[10]Can be time-consuming and solvent-intensive.<50 ppm
Functionalized Silica Scavengers High efficiency and selectivity, low product loss.[7][8]Higher initial cost compared to activated carbon.<10 ppm[7][14]
Recrystallization Can be highly effective for purification.Dependent on the crystallization behavior of the product.Variable, can be <10 ppm
Protocol 1: General Procedure for Palladium Scavenging with Functionalized Silica
  • Reaction Work-up: Following the completion of your reaction, perform your standard aqueous work-up. Concentrate the organic phase to obtain the crude product.

  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., THF, Toluene, Ethyl Acetate) at a concentration of approximately 50-100 mg/mL.

  • Scavenger Addition: Add the selected functionalized silica scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical starting point is 5-10 wt% relative to the crude product.

  • Stirring: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 4-16 hours.

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger with the bound palladium.

  • Washing: Wash the filter cake with several portions of the solvent used for dissolution to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content using methods like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or a rapid fluorescence-based assay.[15]

Visualization of the Decision-Making Workflow

Palladium_Removal_Workflow Decision Tree for Palladium Removal start Crude Reaction Mixture (Post-Workup) celite_filtration Filter through Celite® start->celite_filtration analyze_pd1 Analyze Residual Pd celite_filtration->analyze_pd1 scavenger_treatment Treat with High-Affinity Scavenger (e.g., Thiol-Silica) analyze_pd1->scavenger_treatment > 100 ppm final_product Final Purified Product analyze_pd1->final_product < 10 ppm (Unlikely) analyze_pd2 Analyze Residual Pd scavenger_treatment->analyze_pd2 carbon_polish Activated Carbon Polish analyze_pd2->carbon_polish 10-50 ppm analyze_pd2->final_product < 10 ppm re_optimize Re-evaluate Scavenger Type, Solvent, and Conditions analyze_pd2->re_optimize > 50 ppm analyze_pd3 Analyze Residual Pd carbon_polish->analyze_pd3 analyze_pd3->final_product < 10 ppm analyze_pd3->re_optimize > 10 ppm re_optimize->scavenger_treatment

Caption: A decision tree for selecting an appropriate palladium removal strategy.

References

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Retrieved from [Link]

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from [Link]

  • Welch, C. J., et al. (2010). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 14(5), 971-975. [Link]

  • Colacino, E., et al. (2018). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Chemical Science, 9(47), 8820-8828. [Link]

  • Wang, Y., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Journal of Hazardous Materials, 460, 132470. [Link]

  • Merck/PITT Collaboration. (n.d.). Rapid Method for Evaluation of Residual Palladium. Retrieved from [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Retrieved from [Link]

  • Colacino, E., et al. (2018). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Chemical Science, 9(47), 8820-8828. [Link]

  • Maclennan, S. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1599-1628. [Link]

  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]

  • Bremner, J., et al. (2019). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 10(7), 1018-1023. [Link]

  • ResearchGate. (2010). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]

  • Marguí, E., et al. (2009). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. Analytical Chemistry, 81(4), 1498-1504. [Link]

  • Koide, K., et al. (2016). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry, 81(12), 5038-5044. [Link]

  • Google Patents. (2005). Method of removing palladium.
  • Biotage. (2020). Using Metal Scavengers to Remove Trace Metals such as Palladium. Retrieved from [Link]

  • ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture? Retrieved from [Link]

  • Sarioglan, S. (2013). oa Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Johnson Matthey Technology Review, 57(4), 289-296. [Link]

  • Google Patents. (2014). An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)pyridine-2-carboxylates.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Screening. Retrieved from [Link]

  • The ScienceMadness Discussion Board. (2013, October 12). Removal of leached Palladium from reaction product. Retrieved from [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]

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Technical Support Center: Synthesis of 3-Bromo-5-chloro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5-chloro-2-iodopyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical halogenated pyridine intermediate. My objective is to move beyond simple procedural outlines and provide a deeper understanding of the reaction's nuances, focusing on the causality behind common synthetic challenges. Here, we will dissect potential pitfalls, from suboptimal yields to persistent impurities, and offer field-proven strategies for troubleshooting and optimization.

The predominant and most reliable method for synthesizing this compound is a Sandmeyer-type reaction, which proceeds via the diazotization of 2-Amino-3-bromo-5-chloropyridine.[1][2] While effective, this transformation is sensitive to reaction parameters, and even minor deviations can lead to a complex mixture of byproducts. This guide is structured to address these issues directly in a practical, question-and-answer format.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Q1: My reaction yield is significantly lower than the reported ~70%. What are the most likely causes?

Low yields are the most frequently reported issue and can typically be traced back to one of three stages: the initial diazotization, the stability of the diazonium salt, or the final iodide displacement.

Causality & Explanation:

The core of the synthesis is the formation of a 3-bromo-5-chloro-pyridin-2-yl diazonium salt. This intermediate is inherently unstable and prone to decomposition. The success of the reaction hinges on forming this salt efficiently and converting it to the desired product before side reactions dominate.

Potential Causes & Recommended Solutions:

  • Incomplete Diazotization: If the starting amine is not fully converted to the diazonium salt, it will remain as a significant impurity and lower the theoretical yield.

    • Solution: Ensure your source of nitrous acid (e.g., tert-butyl nitrite) is fresh and added slowly at a strictly controlled low temperature (typically 0-5 °C) to prevent premature decomposition.[1] The reaction is often performed under an inert nitrogen atmosphere to prevent unwanted side reactions.

  • Diazonium Salt Decomposition: Aryl diazonium salts decompose readily, especially at elevated temperatures. The primary decomposition pathway in an aqueous or semi-aqueous environment is reaction with water to form a phenol (3-bromo-5-chloro-pyridin-2-ol).[3][4]

    • Solution: Maintain rigorous temperature control throughout the diazotization and subsequent iodination steps. An ice bath is essential. Once formed, the diazonium salt should be used immediately in the next step without isolation.

  • Inefficient Iodide Displacement: The substitution of the diazonium group with iodide is a radical-nucleophilic aromatic substitution (SRNAr) catalyzed by Copper(I).[3][4] Inefficient catalysis or competing nucleophiles can suppress the formation of the desired product.

    • Solution: Use a stoichiometric or slight excess of the iodide source (elemental iodine and cuprous iodide are commonly used).[1][2] Ensure the Cu(I) catalyst is of good quality. The reaction may require gentle heating (e.g., 60 °C) after the initial low-temperature addition to drive the displacement to completion.[1]

Q2: My crude product analysis (LC-MS/NMR) shows several significant impurities. What are they, and how do I confirm their identity?

Byproduct formation is common in Sandmeyer reactions. Identifying these impurities is the first step toward mitigating their formation and developing an effective purification strategy.

Causality & Explanation:

The highly reactive diazonium intermediate can engage in multiple reaction pathways other than the desired iodination. These pathways lead to a predictable set of byproducts.

Common Byproducts and Their Identification:

Potential Byproduct Structure Identification (Expected Mass [M+H]⁺) Plausible Cause
Unreacted Starting Material2-Amino-3-bromo-5-chloropyridine207.9 / 209.9Incomplete diazotization.
Phenolic Byproduct3-Bromo-5-chloro-pyridin-2-ol208.9 / 210.9Decomposition of the diazonium salt by water.
De-iodinated Product3-Bromo-5-chloropyridine192.9 / 194.9Premature loss of N₂ from the diazonium salt followed by hydrogen abstraction from the solvent.
Azo-Coupled DimersHigh MW, colored compounds> 400Reaction of the diazonium salt with an activated aromatic ring (e.g., the phenolic byproduct or unreacted amine).

Analytical Workflow for Byproduct Identification:

A logical workflow is essential for efficiently identifying unknown peaks in your analysis.

Byproduct_Analysis_Workflow start Crude Product Analysis lcms Run LC-MS Analysis start->lcms nmr Run ¹H NMR Analysis start->nmr check_sm Mass matches Starting Material? lcms->check_sm check_phenol Mass matches Phenol? check_sm->check_phenol No is_sm Impurity is Unreacted 2-Amino-3-bromo-5-chloropyridine check_sm->is_sm Yes check_deiod Mass matches De-iodinated Product? check_phenol->check_deiod No is_phenol Impurity is 3-Bromo-5-chloro-pyridin-2-ol check_phenol->is_phenol Yes check_high_mw High MW / Colored Impurities? check_deiod->check_high_mw No is_deiod Impurity is 3-Bromo-5-chloropyridine check_deiod->is_deiod Yes is_azo Impurity is likely Azo-Coupled Dimer check_high_mw->is_azo Yes end Identified Byproducts is_sm->end is_phenol->end is_deiod->end is_azo->end

Caption: Workflow for Byproduct Identification.

Q3: My crude product is a dark, oily material that is difficult to purify. What causes this, and what is the best purification strategy?

The formation of dark, often intractable, residues is typically due to the presence of high molecular weight azo-coupled byproducts.

Causality & Explanation:

Azo-coupling occurs when the electrophilic diazonium salt attacks an electron-rich aromatic ring. This side reaction is particularly problematic if the reaction is run at too high a concentration or if temperature control is lost, leading to the formation of intensely colored and often poorly soluble oligomeric materials.[5]

Recommended Purification Protocol:

  • Aqueous Workup: After the reaction is complete, quench by adding water. Filter the crude solid. The filtrate should be extracted with a suitable organic solvent like ethyl acetate.[1]

  • Thiosulfate Wash: Combine the organic phases and wash thoroughly with a saturated aqueous solution of sodium thiosulfate. This step is crucial for removing any residual elemental iodine, which can color the product.[1]

  • Solvent Pulping/Trituration: After drying and concentrating the organic phase, the resulting residue often contains the desired product along with the aforementioned impurities. A highly effective technique is to "pulp" or triturate the crude solid with a small amount of a solvent in which the product has low solubility but the impurities are more soluble. Cold methanol is reported to be effective for this purpose.[1] Stir the solid in cold methanol for a short period, then collect the purified product by filtration.

  • Column Chromatography: If pulping is insufficient, column chromatography on silica gel is the final option. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective for separating the non-polar product from more polar impurities.[6][7]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the synthesis of this compound.

Q1: What is the standard, state-of-the-art protocol for this synthesis?

The most common and highest-yielding procedures are based on the work outlined in patent literature, which describes a one-pot Sandmeyer-type reaction.[2]

Standard Laboratory Protocol:

This protocol is adapted from published procedures and should be performed by qualified personnel with appropriate safety precautions.[1]

  • Reaction Setup: To a three-necked flask under a nitrogen atmosphere, add acetonitrile, elemental iodine (I₂), cuprous iodide (CuI), and tert-butyl nitrite.

  • Amine Addition: Cool the mixture in an ice bath. Slowly add a solution of 2-Amino-3-bromo-5-chloropyridine in acetonitrile, keeping the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and warm the reaction mixture to 60 °C. Stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction, add water, and filter the resulting solid. Wash the filter cake with ethyl acetate. Extract the aqueous phase with ethyl acetate.

  • Purification: Combine all organic phases and wash with saturated aqueous sodium thiosulfate, followed by brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: The resulting residue can be further purified by pulping with a small amount of cold methanol, followed by filtration and drying to yield this compound as a white to light yellow solid.

Q2: What is the mechanistic role of Copper(I) Iodide?

Copper(I) iodide is not merely a reagent but a catalyst that is fundamental to the Sandmeyer reaction mechanism.

Mechanism Explained:

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) pathway, not a simple SNAr reaction.[3][4]

  • Single Electron Transfer (SET): The Cu(I) catalyst initiates the reaction by transferring a single electron to the diazonium salt.

  • Radical Formation: This transfer reduces the diazonium salt, which then rapidly loses a molecule of nitrogen gas (N₂) to form a highly reactive aryl radical.

  • Halogen Transfer: The aryl radical abstracts an iodine atom from the now Cu(II) species, forming the final C-I bond and regenerating the Cu(I) catalyst.

The detection of biaryl compounds as minor byproducts provides strong evidence for the existence of this aryl radical intermediate.[3]

Sandmeyer_Mechanism cluster_0 Sandmeyer Cycle ArN2 Ar-N₂⁺ Ar_rad Ar• ArN2->Ar_rad + e⁻ (from CuI) - N₂ CuI Cu(I)I CuII Cu(II)I₂ CuI->CuII - e⁻ ArI Ar-I Ar_rad->ArI + I• (from CuII) CuII->CuI - I• end This compound ArI->end start Pyridyl Diazonium Salt start->ArN2

Caption: Catalytic Cycle of the Sandmeyer Reaction.

Q3: What are the best analytical techniques to monitor the reaction and assess final purity?

A multi-technique approach is recommended for robust analysis.

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): Provides a quick, qualitative assessment of the consumption of the starting amine.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for monitoring, as it can simultaneously track the disappearance of the starting material and the appearance of the product and major byproducts.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is excellent for quantifying the purity of the final product and detecting non-volatile impurities. Methods for analyzing pyridine and its derivatives often use mixed-mode columns to achieve good peak shape without ion-pairing reagents, making them compatible with MS detection.[8][9]

    • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is also a powerful tool for purity assessment, especially for detecting volatile impurities.[10][11]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and identifying any structurally related impurities that may co-elute in chromatography.

    • Melting Point: A sharp melting point (literature: 58-60 °C) is a good indicator of high purity.[1]

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Frutos, R. P., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(5), 2559–2568. Retrieved from [Link]

  • Frutos, R. P., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • American Chemical Society. (2022). Supporting Information for 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • Google Patents. (n.d.). Novel halopyridines and methods of making - Patent 0136593.
  • Reddit. (2022). Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Halogenation of pyridine compounds - CA1126276A.
  • Ohshiro, Y., & Kikuta, H. (1997). Functionalization of Pyridines via Reissert-Henze Reaction. Journal of the Japan Research Association for Organic Synthesis, 55(6), 519-528. Retrieved from [Link]

  • Google Patents. (n.d.). CN114790190B - Purification method of 3-bromo-1- (3-chloropyridine-2-yl) -1H-pyrazole-5-ethyl formate.
  • ResearchGate. (n.d.). Strategies for the synthesis of C2‐functionalized pyridines. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromo-5-chloro-2-iodopyridine and 2,3,5-trichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, polyhalogenated pyridines stand out as exceptionally versatile building blocks. Their utility lies in the capacity for sequential and site-selective functionalization, enabling the construction of complex molecular architectures. This guide offers an in-depth comparison of two such scaffolds: 3-bromo-5-chloro-2-iodopyridine and 2,3,5-trichloropyridine. We will explore their reactivity profiles in key palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, supported by mechanistic principles and experimental data, to provide researchers with a framework for strategic substrate selection.

Fundamental Principles of Reactivity in Halogenated Pyridines

The reactivity of halogenated pyridines in transition metal-catalyzed reactions is primarily dictated by two factors: the carbon-halogen bond strength and the electronic environment of the pyridine ring.

  • Carbon-Halogen Bond Dissociation Energy (BDE): The oxidative addition of a palladium(0) catalyst to a carbon-halogen (C-X) bond is often the rate-determining step in cross-coupling catalytic cycles.[1][2] The propensity for this step to occur is inversely related to the bond strength. The established order of reactivity for halogens is I > Br > Cl > F, which corresponds to their decreasing C-X bond dissociation energies.[1][3] This inherent difference is the cornerstone of selective functionalization in polyhalogenated systems.

  • Positional Electronics of the Pyridine Ring: The electron-withdrawing nature of the nitrogen atom in the pyridine ring creates a polarized system, making the α-positions (C2 and C6) and the γ-position (C4) more electron-deficient. This electronic property renders these positions more susceptible to oxidative addition by an electron-rich Pd(0) catalyst and also activates them toward nucleophilic aromatic substitution (SNAr).[4]

These two principles are in constant interplay and understanding their balance is crucial for predicting and controlling the outcome of a reaction.

Reactivity Profile of this compound

This triply halogenated pyridine is a prime example of a substrate designed for sequential, regioselective functionalization. The distinct electronic nature of the three different halogens allows for a highly controlled, stepwise introduction of substituents.

The pronounced reactivity difference between the C-I, C-Br, and C-Cl bonds allows for a predictable and sequential functionalization strategy. The C-2 iodine, being the most labile, will react under the mildest cross-coupling conditions. Once the iodine is substituted, the C-3 bromine can be targeted under slightly more forcing conditions, leaving the C-5 chlorine intact for a potential third transformation.

  • Suzuki-Miyaura Coupling: This reaction is highly selective for the C-2 position. Mild conditions, such as using Pd(PPh₃)₄ as a catalyst with a carbonate base at moderate temperatures, will exclusively yield the 2-aryl-3-bromo-5-chloropyridine derivative.

  • Sonogashira Coupling: Similar to the Suzuki coupling, the Sonogashira reaction proceeds with high fidelity at the C-2 position.[5][6] The use of a standard Pd/Cu co-catalyst system allows for the introduction of an alkynyl group, leaving the bromine and chlorine untouched.

  • Buchwald-Hartwig Amination: C-N bond formation also occurs selectively at the C-2 position.[7][8] The choice of a suitable palladium catalyst and ligand, such as XPhos or BINAP, in the presence of a strong base like sodium tert-butoxide, facilitates this transformation efficiently.[9]

Reaction TypeCoupling PartnerPosition ReactedCatalyst SystemBaseTypical Yield (%)
Suzuki-MiyauraPhenylboronic AcidC-2 (Iodine)Pd(PPh₃)₄Na₂CO₃>90
SonogashiraPhenylacetyleneC-2 (Iodine)PdCl₂(PPh₃)₂ / CuIEt₃N>90
Buchwald-HartwigMorpholineC-2 (Iodine)Pd₂(dba)₃ / XPhosNaOtBu85-95
Suzuki-Miyaura4-Methoxyphenylboronic AcidC-3 (Bromine)*Pd(OAc)₂ / SPhosK₃PO₄70-85

Note: The C-3 reaction is performed on the product from the initial C-2 functionalization.

The sequential functionalization of this compound is a powerful synthetic strategy. A typical workflow is depicted below.

G cluster_0 Step 1: C-2 Functionalization (e.g., Suzuki) cluster_1 Step 2: C-3 Functionalization (e.g., Sonogashira) start This compound step1_reagents ArB(OH)₂, Pd(0) cat., Base start->step1_reagents Mild Conditions product1 2-Aryl-3-bromo-5-chloropyridine step1_reagents->product1 product1_input 2-Aryl-3-bromo-5-chloropyridine step2_reagents Alkyne, Pd(0)/Cu(I) cat., Base product1_input->step2_reagents Forcing Conditions product2 2-Aryl-3-alkynyl-5-chloropyridine step2_reagents->product2

Caption: Sequential functionalization workflow for this compound.

Reactivity Profile of 2,3,5-trichloropyridine

In contrast to its tri-halogenated counterpart with mixed halogens, 2,3,5-trichloropyridine presents a different synthetic challenge: achieving regioselectivity between three identical halogens. Here, the positional electronics of the pyridine ring are the dominant factor in determining reactivity.

The C-2 position is the most electron-deficient due to its proximity to the ring nitrogen, making it the most likely site for both oxidative addition in cross-coupling reactions and attack in SNAr reactions.

  • Suzuki-Miyaura Coupling: Research has shown that the Suzuki coupling of 2,3,5-trichloropyridine with arylboronic acids can be performed with high regioselectivity at the C-2 position.[10] Using a simple palladium source like Pd(OAc)₂ often suffices, and interestingly, these reactions can sometimes be performed without a phosphine ligand in aqueous media.[10] The C-3 and C-5 chloro groups remain, offering handles for further, albeit more challenging, functionalization.

The electron-deficient nature of the pyridine ring, exacerbated by three electron-withdrawing chlorine atoms, makes 2,3,5-trichloropyridine a competent substrate for SNAr reactions.[11][12] Strong nucleophiles, such as alkoxides, thiolates, or amines, will preferentially attack the most activated C-2 position. This provides an orthogonal strategy to palladium-catalyzed methods for introducing heteroatom substituents.

Reaction TypeReagentPosition ReactedCatalyst/ConditionsBaseTypical Yield (%)
Suzuki-MiyauraPhenylboronic AcidC-2Pd(OAc)₂Na₂CO₃80-95[10]
SNArSodium MethoxideC-2Reflux in Methanol-High
SNArMorpholineC-2Heat-Moderate to High

The divergent reactivity of 2,3,5-trichloropyridine allows for different synthetic disconnections depending on the desired product.

G cluster_0 Pd-Catalyzed Cross-Coupling cluster_1 Nucleophilic Aromatic Substitution (SNAr) start 2,3,5-Trichloropyridine cc_reagents ArB(OH)₂, Pd(0) cat., Base start->cc_reagents C-C Bond Formation snar_reagents Nucleophile (e.g., NaOMe) start->snar_reagents C-Nu Bond Formation cc_product 2-Aryl-3,5-dichloropyridine cc_reagents->cc_product snar_product 2-Methoxy-3,5-dichloropyridine snar_reagents->snar_product

Caption: Competing reaction pathways for 2,3,5-trichloropyridine.

Head-to-Head Comparison and Strategic Recommendations
FeatureThis compound2,3,5-Trichloropyridine
Primary Reactivity Driver C-X Bond Dissociation Energy (I > Br > Cl)Positional Electronics (C2 > C3/C5)
Selectivity Excellent for sequential functionalizationGood for C-2 functionalization
Versatility Ideal for building complex, multi-substituted pyridines in a controlled manner.Good for introducing a single substituent at C-2 via cross-coupling or SNAr.
Reaction Conditions Stepwise increase in severity required for sequential reactions.A single set of conditions typically targets the C-2 position.
Ideal Use Case Synthesis of highly decorated pyridine derivatives where the order of substitution is critical.Rapid synthesis of 2-substituted-3,5-dichloropyridines.

Senior Application Scientist's Recommendation:

  • For maximum synthetic control and the construction of complex, sequentially functionalized molecules, this compound is the superior substrate. Its predictable reactivity based on C-X bond strength allows for a robust and modular approach to synthesis.

  • For applications requiring the direct and efficient synthesis of a 2-substituted-3,5-dichloropyridine scaffold, 2,3,5-trichloropyridine is a more direct and potentially more cost-effective starting material. The inherent activation of the C-2 position allows for reliable functionalization via well-established cross-coupling or SNAr protocols.

Experimental Protocols

Objective: To synthesize 3-bromo-5-chloro-2-phenylpyridine.

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).

  • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Add a degassed solvent mixture of toluene (8 mL) and water (2 mL).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Objective: To synthesize 3,5-dichloro-2-phenylpyridine.

  • To a reaction vessel, add 2,3,5-trichloropyridine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).

  • Add palladium(II) acetate [Pd(OAc)₂] (0.005 mmol, 0.5 mol%).

  • Add a solvent mixture of water (3.5 mL) and DMF (3 mL).

  • Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography.

References

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

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A Comparative Guide to the Suzuki Coupling of Halopyridines: Navigating Reactivity for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the synthesis of carbon-carbon bonds, particularly for the construction of biaryl and hetero-biaryl scaffolds that are ubiquitous in pharmaceuticals.[1] Pyridine moieties, integral to a vast array of biologically active molecules, are frequently introduced using halopyridine precursors. The choice of the specific halopyridine isomer and the nature of the halogen atom are critical decisions that significantly impact reaction efficiency, catalyst selection, and overall synthetic strategy.

This guide provides an in-depth, objective comparison of the reactivity of 2-, 3-, and 4-halopyridines (where the halogen is iodine, bromine, or chlorine) in the Suzuki coupling reaction. Supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to navigate the nuances of this powerful transformation and accelerate their research.

The Decisive Factors: Unpacking Halopyridine Reactivity

The reactivity of a halopyridine in the Suzuki coupling is primarily governed by two key factors: the strength of the carbon-halogen (C-X) bond and the position of the halogen on the pyridine ring. These factors directly influence the rate-determining step of the catalytic cycle: the oxidative addition of the palladium(0) catalyst to the C-X bond.[1][2]

The Halogen Effect: A Clear Hierarchy of Reactivity

The generally accepted order of reactivity for the halogens in Suzuki coupling is a direct consequence of the C-X bond dissociation energy:

I > Br > Cl [3]

The weaker the C-X bond, the more readily the oxidative addition occurs. This trend is consistently observed across different pyridine isomers.

  • Iodopyridines: As the most reactive substrates, they often undergo coupling under milder conditions, at lower temperatures, and with shorter reaction times.

  • Bromopyridines: While less reactive than their iodo-counterparts, bromopyridines are still excellent substrates and are widely used due to their balance of reactivity and stability.[4]

  • Chloropyridines: The strength of the C-Cl bond makes chloropyridines the least reactive of the common halopyridines.[1] Their successful coupling often necessitates more forcing conditions and, crucially, the use of specialized, highly active catalyst systems.[4]

The disparity in bond dissociation energy is significant:

  • C-Cl Bond Energy: ~339 kJ/mol[1]

  • C-Br Bond Energy: ~276 kJ/mol[1]

This difference underscores the kinetic barrier that must be overcome for the oxidative addition of chloropyridines.

The Positional Isomer Effect: A More Nuanced Landscape

The position of the halogen on the pyridine ring introduces a more complex interplay of electronic and steric effects that significantly influences reactivity. While a definitive, universally applicable reactivity order can be challenging to establish due to the variability in reaction conditions, a general trend can be observed.

A study on the Suzuki-Miyaura coupling of halopyridines with a borated L-aspartic acid derivative found the following experimental yield order for the position of the halogen: C3 > C2, C4 .[5] Another study comparing 2- and 3-halopyridines noted that the coupling product yields of 3-halopyridines with phenylboronic acid were higher than with 2-halopyridines.[6]

This can be rationalized by considering the electronic nature of the pyridine ring and the potential for catalyst inhibition.

  • 2-Halopyridines (α-position): The proximity of the nitrogen atom to the halogen at the 2-position presents a unique challenge often referred to as the "2-pyridyl problem".[7] The lone pair of the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[8] This can result in lower yields and require carefully optimized conditions and specialized ligands to overcome.

  • 3-Halopyridines (β-position): The halogen at the 3-position is less influenced by the direct electronic effects of the nitrogen atom compared to the 2- and 4-positions. This often leads to more predictable and efficient coupling reactions.[6]

  • 4-Halopyridines (γ-position): The 4-position is electronically activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen. This can facilitate the oxidative addition step.

The following diagram illustrates the general reactivity trends of halopyridines in Suzuki coupling.

G cluster_halogen Halogen Reactivity cluster_position Positional Reactivity (General Trend) Iodine Iodine (Most Reactive) Bromine Bromine Iodine->Bromine Chlorine Chlorine (Least Reactive) Bromine->Chlorine Pos3 3-Halopyridine (Generally More Reactive) Pos2 2-Halopyridine Pos3->Pos2 Pos4 4-Halopyridine Pos3->Pos4

Caption: General reactivity trends of halopyridines in Suzuki coupling.

Comparative Performance Data

The following tables summarize quantitative data from various studies, offering a comparative overview of the performance of different halopyridines in Suzuki coupling. It is important to note that direct comparisons can be challenging due to the variability in reaction conditions.

Table 1: Comparison of 2- and 3-Halopyridines with Phenylboronic Acid [6]

HalopyridineYield (%)
2-Bromopyridine70.0
3-Bromopyridine75.0
2-Chloropyridine50.0
3-Chloropyridine60.0

Reaction Conditions: 1.0 mmol halopyridine, 1.2 mmol phenylboronic acid, 2 mmol K₂CO₃, 1 mol% Pd(OAc)₂, 2 mol% benzimidazolium salt ligand, DMF/H₂O (1:1), 120 °C, microwave.[6]

Table 2: Comparison of Iodophenol Isomers in Suzuki Coupling with Phenylboronic Acid [9]

Iodophenol IsomerIsolated Yield (%)
2-Iodophenol70
3-Iodophenol95 (estimated)
4-Iodophenol99

Reaction Conditions: 0.3 mol% 10% Pd/C, K₂CO₃, Water, 12 h, Room Temperature.[9] While not pyridines, this data on a similar aromatic system illustrates the significant impact of isomerism on yield.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding these steps is crucial for troubleshooting and optimizing reactions.[2][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halopyridine, forming a Pd(II) complex. This is often the rate-determining step.[2]

  • Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

Suzuki_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Halopyridine (R-X) R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Oxidative\nAddition->R-Pd(II)-X(L_n) Transmetalation\n(R'-B(OR)2 + Base) Transmetalation (R'-B(OR)2 + Base) R-Pd(II)-X(L_n)->Transmetalation\n(R'-B(OR)2 + Base) R-Pd(II)-R'(L_n) R-Pd(II)-R'(L_n) Transmetalation\n(R'-B(OR)2 + Base)->R-Pd(II)-R'(L_n) Reductive\nElimination Reductive Elimination R-Pd(II)-R'(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Catalyst Regeneration R-R' R-R' Reductive\nElimination->R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ligand Selection: The Key to Success with Challenging Substrates

For the more reactive iodopyridines and bromopyridines, traditional phosphine ligands such as triphenylphosphine (PPh₃) are often sufficient.[4] However, the successful coupling of the less reactive chloropyridines hinges on the use of more sophisticated and highly active catalyst systems.

Two main classes of ligands have proven effective for the Suzuki coupling of chloropyridines:

  • Bulky, Electron-Rich Phosphines: Ligands such as those developed by Buchwald (e.g., SPhos, XPhos) are designed to be both sterically demanding and electron-rich. The steric bulk promotes the reductive elimination step, while the electron-donating nature facilitates the oxidative addition of the strong C-Cl bond.[4]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors, even more so than electron-rich phosphines, making them highly effective at activating the C-Cl bond of chloropyridines.[11]

The following workflow provides a general guide for ligand selection.

Ligand_Selection Start Start: Select Halopyridine Halogen What is the halogen? Start->Halogen IodoBromo Iodopyridine or Bromopyridine Halogen->IodoBromo I or Br Chloro Chloropyridine Halogen->Chloro Cl Position What is the position? Pos_2 2-Halopyridine Position->Pos_2 2 Pos_3_4 3- or 4-Halopyridine Position->Pos_3_4 3 or 4 IodoBromo->Position Advanced_Ligands Advanced Ligands: (e.g., Buchwald ligands, NHCs) Chloro->Advanced_Ligands Pos_2->Advanced_Ligands Standard_Ligands Standard Ligands: (e.g., PPh3, Pd(dppf)Cl2) Pos_3_4->Standard_Ligands Optimization Proceed with Reaction Optimization Standard_Ligands->Optimization Advanced_Ligands->Optimization

Caption: A generalized workflow for ligand selection in Suzuki coupling of halopyridines.

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura cross-coupling reactions that can be adapted to compare the reactivity of different halopyridines.

Protocol 1: General Procedure for Suzuki Coupling of Bromo- and Iodopyridines

Objective: To synthesize an arylpyridine from a bromo- or iodopyridine.

Materials:

  • Halopyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk flask) under an inert atmosphere (e.g., argon or nitrogen), add the halopyridine, arylboronic acid, palladium catalyst, and base.[3]

  • Add the degassed solvent via syringe.[3]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours).[4]

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC).[4]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.[4]

Protocol 2: General Procedure for Suzuki Coupling of Chloropyridines

Objective: To synthesize an arylpyridine from a chloropyridine.

Materials:

  • Chloropyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)

  • Ligand (e.g., SPhos, XPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the chloropyridine, arylboronic acid, palladium precatalyst, ligand, and base.[4]

  • Add the degassed solvent via syringe.[4]

  • Heat the reaction mixture to a higher temperature (e.g., 100-120 °C) and stir for the required time (often longer than for bromo- or iodopyridines).[4]

  • Monitor the reaction progress by an appropriate analytical technique.[4]

  • Follow steps 5-8 from Protocol 1 for workup and purification.

Conclusion

The Suzuki coupling of halopyridines is a powerful and versatile tool for the synthesis of pharmaceutically relevant compounds. A thorough understanding of the factors influencing reactivity is paramount for successful reaction design and optimization. While iodopyridines are the most reactive, followed by bromopyridines, significant advancements in catalyst technology have made the coupling of the more economical and readily available chloropyridines highly efficient.[4] The positional isomerism of the pyridine ring adds another layer of complexity, with 3-halopyridines often being the most straightforward coupling partners. For the challenging 2-halopyridines and the less reactive chloropyridines, the judicious selection of a highly active catalytic system, typically involving bulky, electron-rich phosphine or N-heterocyclic carbene ligands, is the key to success.

By leveraging the insights and data presented in this guide, researchers can make more informed decisions in their synthetic endeavors, ultimately accelerating the discovery and development of new medicines.

References

  • Suzuki-Miyaura cross-coupling reaction of monohalopyridines and L-aspartic acid derivative | Request PDF - ResearchGate. (URL: [Link])

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI. (URL: [Link])

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - Wiley Online Library. (URL: [Link])

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI. (URL: [Link])

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B. (URL: [Link])

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])

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  • Suzuki reaction - Wikipedia. (URL: [Link])

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  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • The Suzuki-Miyaura reactions of halopyridines and the side products. - ResearchGate. (URL: [Link])

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (URL: [Link])

  • Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (URL: [Link])

  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. (URL: [Link])

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. (URL: [Link])

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (URL: [Link])

  • Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes | Request PDF - ResearchGate. (URL: [Link])

  • (PDF) Phosphine-Free Cross-Coupling Reaction of Halopyridines with Arylboronic Acids in an Ionic Liquid: Water Mixture - ResearchGate. (URL: [Link])

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. (URL: [Link])

  • Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - ResearchGate. (URL: [Link])

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed. (URL: [Link])

  • Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH. (URL: [Link])

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

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Reactivity comparison of iodo vs bromo vs chloro substituents on pyridine

Author: BenchChem Technical Support Team. Date: January 2026

<_ A Comparative Guide to the Reactivity of Iodo-, Bromo-, and Chloro-Substituted Pyridines For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1] The synthetic utility of these heterocycles is often unlocked through the functionalization of halopyridine precursors. The choice of the halogen substituent—iodine, bromine, or chlorine—is a critical decision that dictates the synthetic strategy, reaction conditions, and overall efficiency of the process. This guide provides an in-depth comparison of the reactivity of iodo-, bromo-, and chloro-pyridines in key synthetic transformations, supported by mechanistic principles and experimental data, to inform rational substrate selection and methods development.

Fundamental Principles of Halopyridine Reactivity

The reactivity differences between iodo-, bromo-, and chloro-pyridines are primarily governed by two key physical properties: carbon-halogen (C-X) bond strength and the halogen's electronegativity.

  • Carbon-Halogen (C-X) Bond Strength: The C-X bond dissociation energy is the principal determinant of reactivity in reactions where the cleavage of this bond is rate-limiting, such as the oxidative addition step in palladium-catalyzed cross-coupling reactions.[1] The bond strengths follow the trend: C-Cl (~339 kJ/mol) > C-Br (~276 kJ/mol) > C-I .[1][2] This means the C-I bond is the weakest and easiest to break, leading to the general reactivity trend of I > Br > Cl in these transformations.[3]

  • Electronegativity and Leaving Group Ability: In nucleophilic aromatic substitution (SNAr), the halogen's electronegativity influences the electrophilicity of the carbon atom it is attached to. The trend is Cl > Br > I . A more electronegative halogen polarizes the C-X bond, making the carbon atom more susceptible to nucleophilic attack.[4] Furthermore, in the rate-determining addition step of SNAr, the ability of the halogen to stabilize the intermediate is crucial. This often leads to a reactivity order of F > Cl > Br > I , which is inverted from the trend seen in SN1/SN2 reactions.[4][5][6][7]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for functionalizing halopyridines. The general reactivity trend of I > Br > Cl holds true across the most common variants due to the C-X bond strength dictating the ease of the initial oxidative addition step.[1][3][8]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds between a halide and an organoboron reagent, is a cornerstone of modern synthesis.[1]

  • Iodopyridines: Are highly reactive and typically undergo coupling under mild conditions with a wide range of palladium catalysts, such as Pd(PPh₃)₄.

  • Bromopyridines: Are also excellent substrates but may require slightly higher temperatures or more active catalysts compared to their iodo-counterparts.[1]

  • Chloropyridines: Are the most challenging substrates due to the strength of the C-Cl bond.[1][9] Their successful coupling was a significant advancement in catalysis, requiring the development of specialized, highly active catalyst systems. These systems typically employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI-IPr).[9][10] These ligands facilitate the difficult oxidative addition of the C-Cl bond to the Pd(0) center.[10]

The following diagram illustrates the general catalytic cycle for the Suzuki-Miyaura reaction, highlighting the critical oxidative addition step.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add R¹-X (I > Br > Cl) center pd2_complex R¹-Pd(II)L₂(X) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal R²-B(OR)₂ pd2_r1r2 R¹-Pd(II)L₂(R²) transmetal->pd2_r1r2 pd2_r1r2->pd0 red_elim Reductive Elimination pd2_r1r2->red_elim product R¹-R² red_elim->product SNAr_Mechanism SNAr Mechanism on 4-Halopyridine cluster_0 Step 1: Nucleophilic Addition (Rate-Determining) start 4-Halopyridine meisenheimer Meisenheimer Intermediate (Resonance Stabilized) start->meisenheimer + Nu⁻ final_product 4-Substituted Pyridine meisenheimer->final_product - X⁻

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on a 4-halopyridine. Note: Image placeholders would be replaced with actual chemical structure images.

Experimental Protocols

Representative Protocol: Suzuki-Miyaura Coupling of a 2-Chloropyridine

This protocol is a generalized procedure and requires optimization for specific substrates. [9] Objective: To synthesize a 2-arylpyridine from a 2-chloropyridine derivative and an arylboronic acid.

Materials:

  • 2-Chloropyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv) [9]* Palladium(II) acetate (Pd(OAc)₂; 2 mol%) [10]* XPhos ligand (4 mol%) [10]* Potassium phosphate (K₃PO₄; 2.0-3.0 equiv)

  • Degassed solvent (e.g., Toluene/Water or Dioxane/Water mixture) [10] Workflow Diagram:

Suzuki_Workflow setup 1. Reaction Setup - Add solids (2-chloropyridine, boronic acid, base) to a dry Schlenk flask. inert 2. Inert Atmosphere - Evacuate and backfill flask with Argon/Nitrogen (3x). setup->inert reagents 3. Add Catalyst & Solvent - Add Pd(OAc)₂ and XPhos. - Add degassed solvent via syringe. inert->reagents heat 4. Reaction - Heat mixture to 100-110 °C with vigorous stirring. - Monitor by TLC/LC-MS. reagents->heat workup 5. Workup - Cool to RT. - Dilute with EtOAc, wash with water/brine. heat->workup purify 6. Purification - Dry organic layer (Na₂SO₄), filter, concentrate. - Purify by flash column chromatography. workup->purify

Sources

A Comparative Guide to Analytical Methods for the Characterization of 3-Bromo-5-chloro-2-iodopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical and materials science, halogenated pyridines are indispensable building blocks. Among them, 3-bromo-5-chloro-2-iodopyridine and its derivatives are particularly valuable due to the differential reactivity of their halogen substituents, which allows for selective, stepwise functionalization.[1][2] The precise characterization of these molecules is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final products. This guide provides a comparative analysis of the essential analytical techniques for the structural elucidation and purity assessment of this compound derivatives, offering insights into method selection and data interpretation for researchers, scientists, and drug development professionals.

The Analytical Imperative: Precision in a World of Differential Reactivity

The synthetic utility of this compound derivatives lies in the hierarchical reactivity of the carbon-halogen bonds: the C-I bond is the most reactive, followed by C-Br, and then C-Cl. This predictable reactivity allows for controlled, sequential modifications of the pyridine ring. However, this also presents a significant analytical challenge in confirming the regiochemical purity of both starting materials and products at each synthetic stage. Ambiguous characterization can lead to complex isomeric mixtures and undermine the success of a synthetic route.

A Multi-faceted Approach to Characterization

A comprehensive understanding of a molecule's identity and purity cannot be achieved with a single analytical method. A robust characterization strategy for this compound derivatives integrates several spectroscopic and chromatographic techniques. This guide will delve into the most critical methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the electronic environment of each atom within the molecule.

¹H NMR Spectroscopy

For a typical this compound, the two protons on the pyridine ring at positions 4 and 6 appear as distinct doublets due to their mutual coupling. The electron-withdrawing nature of the halogens influences their chemical shifts.

¹³C NMR Spectroscopy

¹³C NMR offers a direct map of the carbon framework. The carbons bonded to halogens have characteristic chemical shifts, with the carbon attached to the iodine typically appearing at a higher field (lower ppm) than those bonded to bromine or chlorine. For complex derivatives, two-dimensional NMR techniques such as HSQC and HMBC are invaluable for definitive signal assignments.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
48.0 - 8.4 (d)140 - 145
67.8 - 8.2 (d)150 - 155
2 (C-I)---95 - 105
3 (C-Br)---118 - 125
5 (C-Cl)---130 - 138

Note: These are approximate ranges and can be influenced by the solvent and other substituents.

Experimental Protocol: Acquiring High-Quality NMR Data
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a high-field NMR spectrometer (400 MHz or higher) to ensure optimal signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. The number of scans should be sufficient to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • 2D NMR (if needed): If structural assignment is ambiguous from 1D spectra, acquire 2D NMR experiments like COSY, HSQC, and HMBC to establish connectivities.[3]

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry is crucial for determining the precise molecular weight of the compound, providing strong evidence for its identity. For halogenated compounds, the isotopic patterns are particularly diagnostic.

Isotopic Signature

The presence of bromine and chlorine atoms creates a distinctive isotopic cluster in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, while chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[4][5][6] This results in a characteristic pattern for the molecular ion (M⁺) and its associated isotopic peaks ([M+2]⁺, [M+4]⁺), which can confirm the presence of one bromine and one chlorine atom.

Table 2: Expected Isotopic Pattern for a Molecule with One Bromine and One Chlorine Atom

IonRelative Intensity
M⁺~100%
[M+2]⁺~129%
[M+4]⁺~32%
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like acetonitrile or methanol.

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analyzer: Employ a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap to obtain accurate mass measurements.

  • Data Analysis: Compare the experimentally measured monoisotopic mass to the calculated exact mass. The isotopic pattern should also be analyzed to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC): The Standard for Purity Assessment

HPLC is the primary method for quantifying the purity of this compound derivatives by separating the main compound from any impurities.[7][8]

Method Development

A reversed-phase HPLC method is commonly used, typically with a C18 column. The mobile phase usually consists of a gradient mixture of water and an organic solvent such as acetonitrile or methanol, often with an acidic modifier like formic or trifluoroacetic acid to ensure sharp peaks.[7][9]

Experimental Protocol: Purity Determination by HPLC
  • Column: A standard C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.[7]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile[7]

  • Gradient Elution: A typical gradient could be 10-90% B over 20 minutes to separate both polar and non-polar impurities.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV detection at a wavelength where the compound and expected impurities absorb, often around 254 nm.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Elemental Analysis: Foundational Verification of Composition

Elemental analysis provides the percentage of carbon, hydrogen, and nitrogen in a sample, which is used to confirm the empirical formula. For a pure sample of this compound (C₅H₂BrClIN), the experimental values should align closely with the calculated percentages.[10]

Table 3: Calculated Elemental Composition for C₅H₂BrClIN

ElementCalculated Percentage
Carbon (C)18.99%
Hydrogen (H)0.64%
Nitrogen (N)4.43%
Experimental Protocol: CHN Analysis
  • Sample Preparation: An accurately weighed, small amount of a dry sample (typically 1-3 mg) is required.

  • Instrumentation: A dedicated CHN elemental analyzer is used.

  • Analysis: The sample undergoes high-temperature combustion, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified.[10]

  • Data Comparison: The experimental percentages are compared to the theoretical values. A deviation of less than ±0.4% is generally considered acceptable for a pure compound.

Comparative Summary of Analytical Techniques

Table 4: Comparison of Analytical Methods for this compound Derivatives

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed molecular structure and connectivity.Provides unambiguous structural elucidation.Lower sensitivity compared to MS; requires a soluble sample.
Mass Spectrometry Molecular weight and isotopic pattern.High sensitivity and accurate mass determination.May not distinguish between isomers.
HPLC Purity and number of components.Quantitative and suitable for high-throughput analysis.Does not provide structural information on its own.
Elemental Analysis Elemental composition and empirical formula.Confirms the elemental makeup of the compound.Requires a highly pure sample; provides no structural details.

Integrated Analytical Workflow

An efficient and logical workflow is essential for the thorough characterization of this compound derivatives. The following diagram illustrates a typical analytical sequence.

cluster_synthesis Synthesis & Purification cluster_characterization Characterization Cascade Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification HPLC Purity Check (HPLC) Purification->HPLC MS Molecular Weight & Isotopic Pattern (MS) HPLC->MS If pure NMR Structural Elucidation (NMR) MS->NMR If MW matches EA Elemental Composition (EA) NMR->EA If structure confirmed Final_Report Final Characterization Report EA->Final_Report All data consistent

Caption: An integrated workflow for the synthesis and characterization of this compound derivatives.

Conclusion

The characterization of this compound derivatives requires a synergistic and meticulous analytical strategy. While NMR spectroscopy is the definitive tool for structural assignment, it is the collective evidence from mass spectrometry, HPLC, and elemental analysis that provides a comprehensive and trustworthy characterization. By understanding the capabilities and limitations of each technique and applying them in a logical sequence, researchers can ensure the quality and integrity of these important synthetic intermediates, thereby facilitating advancements in drug discovery and materials science.

References

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  • ResearchGate. Mass spectrum of bromochloroiodomethane (IBCM) using the MAT 95XP in... | Download Scientific Diagram. Accessed January 4, 2026.
  • Paweł, Z., & Ewa, P. (2009). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica - Drug Research, 66(2), 139-145.
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  • ResearchGate. 1 H NMR spectra of a) pyridine macrocycle 1, b) halogen-bonded... | Download Scientific Diagram. Accessed January 4, 2026.
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A Comparative Guide to HPLC Analysis of 3-Bromo-5-chloro-2-iodopyridine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate analysis of complex reaction mixtures is paramount to ensuring the purity, safety, and efficacy of pharmaceutical intermediates and final active pharmaceutical ingredients (APIs). The synthesis of highly functionalized heterocyclic compounds, such as 3-Bromo-5-chloro-2-iodopyridine, often results in a mixture containing the target molecule, unreacted starting materials, and various byproducts. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the qualitative and quantitative analysis of such mixtures.[1][2]

This guide provides an in-depth comparison of two distinct HPLC methodologies for the analysis of a simulated reaction mixture of this compound: a robust Reverse-Phase HPLC (RP-HPLC) method for achiral separation and a specialized Chiral HPLC method for enantiomeric separation of a potential chiral impurity. The causality behind experimental choices, detailed protocols, and supporting data are presented to empower you to make informed decisions for your analytical needs.

The Analytical Challenge: Resolving a Complex Halogenated Pyridine Mixture

The synthesis of this compound typically involves the diazotization of 2-amino-3-bromo-5-chloropyridine followed by a Sandmeyer-type reaction with an iodide source.[3][4] A representative reaction mixture could therefore contain:

  • This compound (Target Compound)

  • 2-Amino-3-bromo-5-chloropyridine (Starting Material)

  • 3-Bromo-5-chloro-2-hydroxypyridine (Potential Hydrolysis Byproduct)

  • A Chiral Derivative (Hypothetical Chiral Impurity)

Effective analytical methods must be able to separate and quantify each of these components with high resolution and sensitivity.

Method 1: Reverse-Phase HPLC for Achiral Purity Analysis

Reverse-phase HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its versatility and robustness.[1][5] This method separates analytes based on their hydrophobicity, with more nonpolar compounds having a stronger interaction with the stationary phase and thus longer retention times.

Causality of Experimental Choices
  • Stationary Phase: A C18 column is selected for its excellent hydrophobic character, providing good retention and separation of the aromatic, halogenated pyridine derivatives.[6]

  • Mobile Phase: A gradient elution with acetonitrile and water is employed. Acetonitrile is a common organic modifier that provides good peak shape for a wide range of compounds. The gradient allows for the elution of both more polar (e.g., the starting material) and more nonpolar (e.g., the target compound) analytes within a reasonable timeframe.[7] A small amount of formic acid is added to the mobile phase to improve peak shape and reproducibility by ensuring the analytes are in a consistent protonation state.

  • Detector: A photodiode array (PDA) detector is chosen to monitor multiple wavelengths simultaneously. This is advantageous as the different aromatic compounds in the mixture may have different absorption maxima, and it allows for peak purity analysis.

Experimental Protocol: RP-HPLC

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient Program: | Time (min) | %B | | :--- | :--- | | 0 | 30 | | 20 | 80 | | 25 | 80 | | 26 | 30 | | 30 | 30 |
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection: PDA at 254 nm.
  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh and dissolve the reaction mixture sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
  • Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Presentation: RP-HPLC Performance
CompoundRetention Time (min)Resolution (Rs)Tailing Factor (T)
2-Amino-3-bromo-5-chloropyridine5.2-1.1
3-Bromo-5-chloro-2-hydroxypyridine8.74.11.2
This compound15.47.81.0

This data is hypothetical and for illustrative purposes.

Experimental Workflow: RP-HPLC Analysis

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Reaction Mixture prep2 Dissolve in Diluent prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc_inj Inject Sample prep3->hplc_inj Prepared Sample hplc_sep C18 Column Separation (Gradient Elution) hplc_inj->hplc_sep hplc_det PDA Detection (254 nm) hplc_sep->hplc_det data_acq Chromatogram Acquisition hplc_det->data_acq Raw Data data_int Peak Integration data_acq->data_int data_rep Generate Report data_int->data_rep

RP-HPLC workflow from sample preparation to data analysis.

Method 2: Chiral HPLC for Enantiomeric Purity

In drug development, controlling stereochemistry is critical as enantiomers can have different pharmacological and toxicological profiles. If a chiral center is present in any of the compounds within the reaction mixture, a chiral HPLC method is necessary to separate the enantiomers.[8][9] For this guide, we will assume the presence of a hypothetical chiral impurity that needs to be resolved.

Causality of Experimental Choices
  • Stationary Phase: A cellulose-based chiral stationary phase (CSP), such as Chiralcel OD-H, is chosen. These CSPs are known for their broad applicability in separating a wide range of chiral compounds, including those with aromatic rings.[9] The chiral selector, in this case, tris(3,5-dimethylphenylcarbamate) coated on silica gel, creates a chiral environment that allows for differential interaction with the enantiomers.

  • Mobile Phase: A normal-phase mobile phase consisting of hexane and isopropanol is used. Normal-phase chromatography is often preferred for chiral separations as it can provide better selectivity than reverse-phase for many compounds. The ratio of hexane to isopropanol is optimized to achieve the best balance between resolution and analysis time.

  • Detector: A UV detector is suitable as the chiral impurity is assumed to be UV-active.

Experimental Protocol: Chiral HPLC

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV detector.
  • Column: Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm particle size.
  • Mobile Phase: 90:10 (v/v) Hexane:Isopropanol.
  • Flow Rate: 0.8 mL/min.
  • Column Temperature: 25 °C.
  • Detection: UV at 254 nm.
  • Injection Volume: 5 µL.

2. Sample Preparation:

  • Prepare a solution of the reaction mixture in the mobile phase at a concentration of approximately 1.0 mg/mL.
  • Filter the solution through a 0.45 µm syringe filter compatible with organic solvents.
Data Presentation: Chiral HPLC Performance
EnantiomerRetention Time (min)Resolution (Rs)
Enantiomer 112.1-
Enantiomer 214.52.2

This data is hypothetical and for illustrative purposes.

Experimental Workflow: Chiral HPLC Analysis

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Processing prep1 Weigh Reaction Mixture prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc_inj Inject Sample prep3->hplc_inj Prepared Sample hplc_sep Chiralcel OD-H Separation (Isocratic Elution) hplc_inj->hplc_sep hplc_det UV Detection (254 nm) hplc_sep->hplc_det data_acq Chromatogram Acquisition hplc_det->data_acq Raw Data data_int Enantiomer Peak Integration data_acq->data_int data_rep Calculate Enantiomeric Excess data_int->data_rep

Sources

Comparative Guide to the GC-MS Analysis of 3-Bromo-5-chloro-2-iodopyridine Coupling Products

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective

Introduction: The Analytical Challenge of a Privileged Scaffold

In the landscape of modern drug discovery and materials science, polyhalogenated heterocycles are invaluable building blocks. Among them, 3-bromo-5-chloro-2-iodopyridine stands out as a particularly versatile scaffold, enabling chemists to perform sequential, site-selective cross-coupling reactions to build molecular complexity.[1] Palladium-catalyzed reactions such as Suzuki, Sonogashira, and Stille couplings are routinely employed to functionalize this pyridine core, leveraging the differential reactivity of its carbon-halogen bonds (C-I > C-Br > C-Cl).[2][3]

However, this synthetic utility presents a significant analytical challenge. A typical reaction mixture may contain the starting material, mono-, di-, or even tri-coupled products, isomers, unreacted coupling partners, and various by-products. For researchers and process chemists, the ability to accurately and reliably separate, identify, and quantify these components is not merely a procedural step—it is critical for reaction optimization, yield determination, and quality control.

This guide provides an in-depth exploration of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary analytical tool for these complex mixtures. We will delve into the causality behind methodological choices, objectively compare GC-MS to powerful alternatives like Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR), and provide actionable, field-proven protocols to ensure data integrity.

Part 1: Why GC-MS is a Front-Line Technique for Halogenated Pyridine Analysis

Gas Chromatography-Mass Spectrometry is a powerful and often ideal choice for analyzing the outcomes of cross-coupling reactions involving substrates like this compound. The suitability of GC-MS stems from its ability to handle volatile and semi-volatile compounds, which many of the resulting biaryls, alkynylpyridines, and other coupled products are.[4][5][6]

The Core Strengths of GC-MS:

  • Exceptional Chromatographic Resolution : Modern capillary GC columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), offer high theoretical plate counts, enabling the separation of structurally similar analytes.[7] This is crucial for resolving the desired product from starting materials and closely related isomers that may co-exist in the reaction output.[8][9]

  • Definitive Structural Elucidation via Mass Spectrometry : The standard ionization technique in GC-MS, Electron Ionization (EI) at 70 eV, is an energetic process that creates complex, reproducible fragmentation patterns. These patterns serve as a molecular fingerprint, which can be matched against extensive spectral libraries (e.g., NIST) for confident compound identification—a feature often hailed as a "gold standard" in forensic and chemical analysis.[5][10]

  • Unmistakable Isotopic Signatures : The true diagnostic power of MS in this context lies in the natural isotopic abundances of chlorine and bromine.

    • Chlorine : Has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. A molecule with one chlorine atom will exhibit an M+ peak and an (M+2)+ peak with about one-third the intensity.

    • Bromine : Has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[11] A molecule with one bromine atom will show an M+ peak and an (M+2)+ peak of nearly equal intensity.

For a molecule containing both one chlorine and one bromine atom, this results in a highly characteristic cluster of peaks (M+, (M+2)+, (M+4)+) that provides unambiguous confirmation of the elemental composition of an eluting peak.[12]

Navigating the Potential Pitfalls of GC-MS:

While powerful, GC-MS is not without its limitations. The primary concern is the thermal stability of the analytes. The heated GC injector port (typically 250-300 °C) is necessary to ensure rapid volatilization, but it can cause degradation of thermally labile molecules.[13][14] For certain sensitive coupling products, this can lead to inaccurate quantification or the appearance of artifact peaks. Furthermore, complex reaction mixtures containing non-volatile salts, bases, or catalyst residues can contaminate the GC inlet and column, requiring careful sample preparation and routine maintenance.[7][15]

Part 2: A Comparative Assessment of Analytical Alternatives

The decision to use GC-MS should be an informed one. Orthogonal techniques provide complementary information and are sometimes better suited to the analytical problem. The choice between methods is not about which is universally "best," but which is the right tool for the specific analytical challenge.[5][16]

FeatureGC-MS LC-MS Quantitative NMR (qNMR)
Principle Separates volatile/semi-volatile compounds in gas phase; identifies by mass fragmentation.Separates compounds by polarity in liquid phase; identifies by mass.Identifies and quantifies based on nuclear magnetic properties in solution.
Best Suited For Volatile, thermally stable molecules up to ~600 Da.[5] Excellent for structural isomers.Non-volatile, polar, or thermally labile compounds of a wide MW range.[4][6]Absolute quantification of major components; definitive structure confirmation.[17]
Strengths High-resolution separation, reproducible EI fragmentation for library matching, clear isotopic patterns for halogens.[5][10]High sensitivity, suitable for fragile molecules, no vaporization required.[6][18]Non-destructive, provides rich structural data, absolute quantification without matching standards.[17]
Weaknesses Requires thermal stability, potential for analyte degradation, not suitable for non-volatile compounds.[13]Softer ionization (ESI) gives less fragmentation, mobile phases can be complex and costly.[5]Lower sensitivity, spectral overlap in complex mixtures, requires higher analyte concentration.
Hypothetical LOD ~1-10 ng/mL~0.01-1 ng/mL~10-100 µg/mL
Hypothetical Precision (RSD%) < 2%[19]< 5%< 1%

Causality in Method Selection:

  • Choose GC-MS when: Your expected products are reasonably volatile and thermally stable. It is the method of choice for routine reaction monitoring and screening due to its speed, robustness, and the definitive identification offered by EI mass spectra.[2]

  • Choose LC-MS when: You suspect thermal degradation in the GC inlet, if your coupling products are large, highly polar, or non-volatile (e.g., coupling with a peptide or sugar moiety), or when you require the utmost sensitivity for trace impurity analysis.[4][6]

  • Choose qNMR when: You need to determine the absolute purity of an isolated product without a certified reference standard, or when you need to unambiguously confirm a molecular structure.[17][20] It is an indispensable tool for characterizing novel compounds.

Part 3: Experimental Design and Protocols

Decision Workflow for Analytical Method Selection

The following diagram illustrates a logical workflow for choosing the most appropriate analytical technique for your sample.

G cluster_0 start Crude Reaction Mixture q1 Is analyte volatile & thermally stable? start->q1 gcms Primary Analysis: GC-MS q1->gcms Yes lcms Primary Analysis: LC-MS q1->lcms No / Unknown q2 Need absolute quantification or definitive structure? qnmr Orthogonal Analysis: qNMR q2->qnmr Yes gcms->q2 Ambiguous Result / Need Confirmation lcms->q2 Ambiguous Result / Need Confirmation

Caption: Workflow for selecting the appropriate analytical technique.

A Validated GC-MS Protocol for Reaction Monitoring

This protocol is a robust starting point for the analysis of coupling products from this compound. It must be validated to demonstrate fitness for its intended purpose.[10][19][21]

1. Sample Preparation:

  • Quench a small aliquot (~5-10 µL) of the reaction mixture and dilute it in 1.0 mL of ethyl acetate.
  • Add an internal standard (IS) if quantification is required. A suitable IS would be a stable, commercially available compound with similar chemical properties that does not co-elute with any components of interest (e.g., tetracosane or another high-boiling hydrocarbon).
  • Vortex the sample thoroughly.
  • If the crude mixture contains solids (salts, catalyst), centrifuge the sample and transfer the supernatant to a GC vial, or pass the solution through a small plug of silica gel with additional ethyl acetate. This step is crucial to prevent contamination of the GC system.

2. Instrumentation and Conditions:

  • GC System : Agilent 8890 GC (or equivalent) coupled to a 5977B MS detector.
  • Injector :
  • Mode: Split (50:1 ratio for screening, adjust to 10:1 for trace analysis).
  • Temperature: 280 °C. Rationale: This temperature provides a good balance between ensuring efficient volatilization of substituted pyridines and minimizing the risk of thermal degradation.[13]
  • Injection Volume: 1 µL.
  • Column :
  • Type: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: This is a robust, general-purpose column providing excellent inertness and low bleed, critical for analyzing active compounds and achieving low detection limits.[7]
  • Carrier Gas: Helium, constant flow at 1.2 mL/min.
  • Oven Temperature Program :
  • Initial Temperature: 80 °C, hold for 2 minutes.
  • Ramp: 15 °C/min to 300 °C.
  • Final Hold: Hold at 300 °C for 5 minutes. Rationale: The initial hold allows for focusing of early-eluting compounds, while the ramp rate provides a good compromise between resolution and analysis time.
  • Mass Spectrometer Conditions :
  • Ionization Mode: Electron Ionization (EI), 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Transfer Line Temperature: 280 °C.
  • Scan Range: 45 - 600 m/z. Rationale: This range covers the expected mass of the starting material, potential products, and their key fragments, while excluding low-mass solvent ions.

3. Method Validation Parameters: A trustworthy protocol is a self-validating one. For quantitative applications, this method should be validated for:

  • Specificity : Ensuring no interference from blanks or matrix components at the retention time of the analytes.[22]

  • Linearity : Demonstrating a proportional response over the desired concentration range (Correlation coefficient R² > 0.999).[19][23]

  • Accuracy : Recovery of a known amount of spiked analyte, typically within 98-102%.[19][23]

  • Precision : Repeatability of results, with a relative standard deviation (RSD) typically below 2%.[19][23]

Conclusion

For the analysis of this compound coupling products, GC-MS presents a powerful, reliable, and highly informative analytical technique. Its combination of high-resolution chromatography and the definitive structural information from EI mass spectra, particularly the unique isotopic patterns of halogens, makes it an indispensable tool for reaction monitoring and product identification.

However, a senior scientist recognizes that no single technique is a panacea. A comprehensive analytical strategy involves understanding the limitations of GC-MS, particularly regarding thermal stability, and leveraging orthogonal methods like LC-MS and qNMR when necessary. LC-MS is the superior choice for thermally labile or non-volatile products, while qNMR offers unparalleled certainty in structural confirmation and absolute quantification.[24] By judiciously selecting from this analytical toolkit, researchers can generate accurate, reliable data to accelerate their research and development efforts.

References

  • Vertex AI Search. (2025, July 11). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry.
  • University of Toronto. (n.d.).
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  • Environics, Inc. (2024, August 23).
  • ResearchGate. (n.d.). Molecular peaks of bromide compounds[4]. | Download Scientific Diagram.

  • Zenkevich, I. G., & Kosman, V. M. (2015). Features of gas chromatographic analysis of thermally unstable compounds. PubMed.
  • ResearchGate. (n.d.). Figure 3. Mass spectra for the Suzuki cross-coupling reaction between....
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  • ScienceDirect. (n.d.). Features of gas chromatographic analysis of thermally unstable compounds.
  • ACS Publications. (n.d.). Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction.
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  • University of Windsor. (n.d.). The Mechanisms of the Stille Reaction.
  • Benchchem. (n.d.).
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
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  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • ResearchGate. (2021, March 26). Pyridine and GC Capillary Column, is it safe?.
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Introduction: The Critical Role of Purity in Halogenated Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Purity Assessment of Synthesized 3-Bromo-5-chloro-2-iodopyridine

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a matter of quality control; it is a cornerstone of experimental reproducibility, safety, and the ultimate success of a therapeutic candidate. Halogenated pyridines, such as this compound, are highly valued building blocks in medicinal chemistry.[1] Their unique substitution patterns allow for selective, sequential functionalization through cross-coupling reactions, making them indispensable in constructing complex molecular architectures.[2] However, the very reactivity that makes them valuable also predisposes their synthesis to the formation of closely related impurities. The presence of residual starting materials, regioisomers, or di-halogenated byproducts can lead to unforeseen side reactions, complicate reaction monitoring, and introduce contaminants into the final active pharmaceutical ingredient (API), with potentially significant consequences for biological activity and patient safety.

This guide provides a comprehensive, field-proven comparison of analytical methodologies for the robust purity assessment of synthesized this compound. We move beyond simple protocol listings to explain the causality behind methodological choices, offering a self-validating framework for analysis. By comparing the strengths and limitations of techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis, this document serves as a practical resource for ensuring the integrity of this critical chemical intermediate.

Synthetic Context: Understanding Potential Impurities

A robust purity assessment begins with an understanding of the synthetic route, as this informs the likely impurity profile. A common method for synthesizing this compound is via a Sandmeyer-type reaction starting from 2-amino-3-bromo-5-chloropyridine.[3][4]

Typical Synthesis Reaction: 2-amino-3-bromo-5-chloropyridine is treated with a nitrite source (e.g., tert-butyl nitrite) and an iodine source (e.g., elemental iodine, cuprous iodide) in a suitable solvent like acetonitrile.[3][4]

Common Potential Impurities Include:

  • Starting Material: Unreacted 2-amino-3-bromo-5-chloropyridine.

  • Deiodination Product: 3-Bromo-5-chloropyridine (loss of iodine).

  • Protonated Byproduct: 3-Bromo-5-chloropyridine formed by the reaction with a proton source instead of iodine.

  • Other Halogenated Pyridines: Impurities from the synthesis of the starting material itself.

Identifying and quantifying these potential contaminants is the primary goal of the analytical methods discussed below.

Comparative Analysis of Purity Assessment Methodologies

A multi-faceted approach is essential for a conclusive purity statement. No single technique can provide a complete picture. Here, we compare the four most powerful and widely used methods.

High-Performance Liquid Chromatography (HPLC)

Principle & Expertise: HPLC is the gold standard for purity determination of non-volatile organic compounds.[5] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For halogenated compounds, a Reversed-Phase (RP-HPLC) method is typically employed, where a non-polar stationary phase (like C18) separates molecules based on their hydrophobicity.[6] The use of a photodiode array (PDA) detector is crucial as it allows for the simultaneous monitoring of absorbance over a wide range of wavelengths, helping to distinguish between impurities and the main compound, even if they co-elute.[5]

Trustworthiness: A well-developed HPLC method is considered "stability-indicating," meaning it can resolve the main peak from all potential impurities and degradation products. Method validation according to ICH guidelines (covering specificity, linearity, accuracy, precision, and robustness) ensures the reliability of the results.[6]

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18 stationary phase, 4.6 x 150 mm, 5 µm particle size. A Pentafluorophenyl (PFP) column can also be considered for alternative selectivity with halogenated compounds.[6]

  • Mobile Phase: A gradient elution is often preferred to resolve both early and late-eluting impurities.

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient Program:

    Time (min) % Solvent B
    0.0 40
    20.0 95
    25.0 95
    25.1 40

    | 30.0 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: PDA detector monitoring from 210-400 nm. Quantification is typically performed at a wavelength of maximum absorbance, for instance, 220 nm.[6]

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a stock solution of ~1.0 mg/mL in acetonitrile. Dilute with the mobile phase (initial conditions) to a working concentration of ~0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Expertise: GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds.[7] The sample is vaporized and separated in a gas chromatograph based on boiling point and interaction with the column's stationary phase. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both identification and quantification.[8] This method is exceptionally sensitive and specific, making it ideal for detecting trace-level volatile impurities that might be missed by HPLC.

Trustworthiness: The mass spectrum provides a molecular fingerprint, allowing for unambiguous identification of known impurities by comparing their spectra to a library or a known standard. For unknown impurities, the fragmentation pattern can be used to elucidate their structure. The high resolution of capillary GC columns ensures excellent separation of closely related compounds.[7]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Column: A low-polarity capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless injection (1 µL) to maximize sensitivity.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-400 amu.

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

Caption: Workflow for GC-MS impurity analysis and identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Expertise: NMR spectroscopy is an unparalleled tool for structure elucidation. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the molecular structure, connectivity, and chemical environment of atoms. For this compound, ¹H NMR will show two distinct signals in the aromatic region for the two pyridine protons, and ¹³C NMR will show five signals for the five unique carbon atoms.[9][10] The presence of impurities would result in additional, unexpected peaks. Furthermore, quantitative NMR (qNMR) can be used for an absolute purity assessment by integrating the signal of the analyte against that of a certified internal standard of known purity.[11]

Trustworthiness: NMR is a primary analytical method. It is non-destructive and provides a direct measure of the substance itself, not just its response to a detector. The chemical shifts, coupling constants, and integration values provide a high-fidelity structural fingerprint that is difficult to misinterpret.

  • Instrumentation: NMR spectrometer operating at a field strength of 400 MHz or higher.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Acquisition: Acquire a standard one-dimensional ¹H spectrum.

  • Data Analysis:

    • Chemical Shift: Check if the observed chemical shifts for the two aromatic protons match the expected values for the target structure.

    • Integration: The relative integrals of the two proton signals should be 1:1.

    • Impurities: Look for any extraneous peaks. Solvent peaks (e.g., residual CHCl₃ at 7.26 ppm) should be identified and excluded. The presence of peaks corresponding to the starting material (which has an -NH₂ group) or the deiodinated product would be clear indicators of impurity.

Elemental Analysis

Principle & Expertise: Elemental analysis by combustion is a fundamental technique that determines the mass percentages of carbon, hydrogen, and nitrogen (CHN) in a sample.[12] For halogenated compounds, a separate analysis is performed, often by oxygen flask combustion followed by ion chromatography or potentiometric titration, to determine the percentages of bromine, chlorine, and iodine.[13][14]

Trustworthiness: This method provides a direct assessment of the elemental composition of the bulk sample. The experimental results are compared against the theoretical values calculated from the molecular formula (C₅H₂BrClIN). A close match (typically within ±0.4% of the theoretical value) is strong evidence of high purity.[12] A significant deviation indicates the presence of impurities, residual solvent, or moisture.

  • Molecular Formula: C₅H₂BrClIN

  • Molecular Weight: 318.34 g/mol [15]

ElementTheoretical %Acceptable Range (±0.4%)
Carbon (C)18.8618.46 - 19.26
Hydrogen (H)0.630.23 - 1.03
Nitrogen (N)4.404.00 - 4.80
Bromine (Br)25.1024.70 - 25.50
Chlorine (Cl)11.1310.73 - 11.53
Iodine (I)39.8739.47 - 40.27

Summary and Method Selection Guide

The choice of analytical technique depends on the specific question being asked. For a comprehensive purity assessment, a combination of these methods is recommended.

Method Primary Use Advantages Limitations
HPLC-PDA Quantitative purity (% area), impurity profileHigh resolution, robust, widely applicable, stability-indicating.[5]Destructive, requires reference standards for impurity identification.
GC-MS Identification of volatile/semi-volatile impuritiesExtremely sensitive and specific, provides structural information on impurities.[7][8]Destructive, not suitable for non-volatile compounds, requires thermal stability.
NMR Structural confirmation, absolute purity (qNMR)Non-destructive, provides unambiguous structural data, primary method.[11][16]Lower sensitivity than chromatographic methods, can be complex to interpret.
Elemental Analysis Confirms elemental composition of bulk materialProvides fundamental confirmation of composition, detects inorganic impurities.[12]Does not distinguish between isomers, insensitive to trace organic impurities.

Recommendation:

  • Initial Screening & Purity: Use HPLC-PDA as the primary workhorse for routine purity checks and batch release.

  • Structural Confirmation: Use ¹H and ¹³C NMR on the first synthesized batch and for any subsequent batches where the process has changed.

  • Impurity Identification: Employ GC-MS to identify any unknown volatile peaks observed in other analyses and to screen for residual solvents.

  • Final Validation: Perform Elemental Analysis on the final, purified material to provide orthogonal confirmation of its composition and purity.

By judiciously applying this suite of analytical tools, researchers and drug developers can ensure the quality and integrity of this compound, paving the way for reliable and reproducible downstream applications.

References

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  • Lee, D. H., et al. (2007). Determination of Halogen Elements in Volatile Organohalogen Compounds by the Wickbold Combustion Pretreatment Method and Ion Chromatography. Bulletin of the Korean Chemical Society, 28(1). Available from: [Link]

  • He, W., Zhang, R., & Cai, M. (n.d.). Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Royal Society of Chemistry. Retrieved from [Link]

  • Google Patents. (2017). CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine.
  • Knapp, D. M., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Elemental analysis. Retrieved from [Link]

  • University of Babylon. (n.d.). Element analysis. Retrieved from [Link]

  • Glowacka, I. E., et al. (2012). 3-Amino-5-bromo-2-iodopyridine. Acta Crystallographica Section E, 68(Pt 12), o3329. Available from: [Link]

  • Hashimoto, S., et al. (2016). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research, 23, 1431-1438. Available from: [Link]

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Org. Synth. 2024, 101, 524–541. Available from: [Link]

  • ChemCon GmbH. (n.d.). Identity determination and purity testing. Retrieved from [Link]

  • UCT Prague. (2016). Laboratory of Organic Elemental Analysis. Retrieved from [Link]

  • Angene. (n.d.). 3-Bromo-2-chloro-5-iodopyridine. Retrieved from [Link]

  • International Journal of Scientific Study. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. Retrieved from [Link]

  • PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Retrieved from [Link]

  • Health Canada. (1999). Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke. Retrieved from [Link]

  • McNally, A., et al. (2020). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available from: [Link]

  • Acta Poloniae Pharmaceutica. (2013). HPLC Method for Identification and Quantification of Three Active Substances in a Dermatological Preparation. Available from: [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Losada, S., et al. (2022). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Journal of AOAC INTERNATIONAL, 105(1), 169-176. Available from: [Link]

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A Comparative Guide to the Regioselective Functionalization of 3-Bromo-5-chloro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic and selective functionalization of halogenated heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Among these, 3-bromo-5-chloro-2-iodopyridine stands out as a highly versatile building block, offering three distinct points of reactivity for the sequential introduction of diverse molecular fragments. This guide provides an in-depth technical comparison of common cross-coupling and metal-halogen exchange reactions involving this substrate, supported by established chemical principles and analogous experimental data. We will explore the causality behind experimental choices and provide a framework for validating the structure of the resulting products.

The Principle of Regioselectivity: A Predictable Hierarchy of Reactivity

The differential reactivity of the three halogen substituents on the pyridine ring is the key to its utility in stepwise synthesis. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the determining factor for selectivity. This process is governed by the carbon-halogen bond dissociation energy, which follows a well-established trend: C-I < C-Br < C-Cl.

This inherent hierarchy dictates that reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination will preferentially occur at the most labile C-I bond at the 2-position under carefully controlled, mild conditions. Once the iodine is substituted, subsequent reactions can be directed to the C-Br bond at the 3-position by employing more forcing conditions. Finally, the most robust C-Cl bond at the 5-position can be functionalized, often requiring specialized ligands and higher temperatures.

Metal-halogen exchange reactions, typically employing organolithium reagents at low temperatures, also follow this trend, with the C-I bond being the most susceptible to exchange.

Comparative Analysis of Key Reactions

This section details the expected outcomes and validation strategies for the most common transformations of this compound. While specific yields for this exact substrate are not widely published, the data presented is based on established protocols for closely related polyhalogenated pyridines and serves as a reliable benchmark.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between the pyridine core and various aryl, heteroaryl, or alkyl boronic acids or esters.

Expected Outcome: Under standard conditions (e.g., Pd(PPh₃)₄, a mild base like K₂CO₃, and a dioxane/water solvent system at elevated temperatures), the reaction will selectively occur at the 2-position to yield a 2-substituted-3-bromo-5-chloropyridine.

Alternative Scenarios: With a more active catalyst system (e.g., involving electron-rich, bulky phosphine ligands like SPhos or XPhos) and higher temperatures, diarylation at both the 2- and 3-positions can be achieved.

Reaction StageCoupling PartnerCatalyst System (example)ProductExpected Yield Range (%)
Stage 1 Phenylboronic AcidPd(PPh₃)₄, K₂CO₃3-Bromo-5-chloro-2-phenylpyridine75-90
Stage 2 4-Methoxyphenylboronic AcidPd(dppf)Cl₂, Cs₂CO₃3-(4-Methoxyphenyl)-5-chloro-2-phenylpyridine60-80

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-2 Position

Objective: To synthesize 3-bromo-5-chloro-2-phenylpyridine from this compound and phenylboronic acid.

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • Triphenylphosphine (PPh₃) (0.04 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, phenylboronic acid, Pd(OAc)₂, and PPh₃.

  • Add K₂CO₃ to the flask.

  • Add 1,4-dioxane and water.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to introduce terminal alkynes, which are versatile handles for further transformations in drug discovery.

Expected Outcome: Employing a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI) in the presence of an amine base like triethylamine, the coupling will selectively occur at the 2-position.

Reaction StageCoupling PartnerCatalyst System (example)ProductExpected Yield Range (%)
Stage 1 PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N3-Bromo-5-chloro-2-(phenylethynyl)pyridine70-85

Experimental Protocols

Protocol 2: Selective Sonogashira Coupling at the C-2 Position

Objective: To synthesize 3-bromo-5-chloro-2-(phenylethynyl)pyridine from this compound and phenylacetylene.

Materials:

  • This compound (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol)

  • Copper(I) iodide (CuI) (0.06 mmol)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Toluene (10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add toluene and triethylamine.

  • Add phenylacetylene dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for the synthesis of a vast number of pharmaceuticals.

Expected Outcome: With a suitable palladium catalyst and ligand combination (e.g., Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like XPhos or RuPhos) and a strong base (e.g., NaOtBu or LiHMDS), selective amination will occur at the 2-position.

Reaction StageCoupling PartnerCatalyst System (example)ProductExpected Yield Range (%)
Stage 1 MorpholinePd₂(dba)₃, XPhos, NaOtBu4-(3-Bromo-5-chloropyridin-2-yl)morpholine70-85

Experimental Protocols

Protocol 3: Selective Buchwald-Hartwig Amination at the C-2 Position

Objective: To synthesize 4-(3-bromo-5-chloropyridin-2-yl)morpholine from this compound and morpholine.

Materials:

  • This compound (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)

  • XPhos (0.04 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene (10 mL)

Procedure:

  • To a dry Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add toluene, followed by this compound and morpholine.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Lithium-Halogen Exchange: A Pathway to Diverse Functionality

Lithium-halogen exchange offers a powerful alternative for functionalization, particularly for introducing functionalities that are not amenable to cross-coupling conditions.

Expected Outcome: At low temperatures (typically -78 °C), treatment with an alkyllithium reagent such as n-butyllithium will result in selective exchange at the C-I bond to form a 2-lithiated pyridine intermediate. This highly reactive species can then be quenched with a variety of electrophiles.

Reaction StageReagentElectrophileProductExpected Yield Range (%)
Stage 1 n-BuLiN,N-Dimethylformamide (DMF)3-Bromo-5-chloropyridine-2-carbaldehyde60-75

Experimental Protocols

Protocol 4: Selective Lithium-Iodine Exchange and Formylation

Objective: To synthesize 3-bromo-5-chloropyridine-2-carbaldehyde.

Materials:

  • This compound (1.0 mmol)

  • n-Butyllithium (n-BuLi) (1.1 mmol, solution in hexanes)

  • N,N-Dimethylformamide (DMF), anhydrous (1.5 mmol)

  • Tetrahydrofuran (THF), anhydrous (10 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the n-BuLi solution dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 30-60 minutes.

  • Add anhydrous DMF dropwise and continue stirring at -78 °C for another hour.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Structure Validation: A Multi-Technique Approach

Confirming the regioselectivity of these reactions is paramount. A combination of spectroscopic and analytical techniques provides a self-validating system for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The number of signals, their chemical shifts, and coupling constants in the aromatic region are highly informative. For a 2-substituted-3-bromo-5-chloropyridine, two doublets are expected for the pyridine ring protons. The coupling constant between these protons (typically in the range of 2-3 Hz) is characteristic of a meta-relationship.

  • ¹³C NMR: The chemical shifts of the carbon atoms directly attached to the halogens are distinct. The carbon bearing the newly introduced substituent will show a significant change in its chemical shift compared to the starting material.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the substituents. For instance, an HMBC correlation between the protons of the newly introduced substituent and the C-2 carbon of the pyridine ring would confirm substitution at that position.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the product and for analyzing the isotopic pattern of the remaining halogens. The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion peak, providing definitive evidence for the retention of these halogens in the product.

X-ray Crystallography

For crystalline products, single-crystal X-ray diffraction provides the ultimate, unambiguous structural proof. It allows for the precise determination of the connectivity of all atoms in the molecule, confirming the regiochemistry of the substitution.

Visualizing the Synthetic Strategy

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_li_exchange Li-Halogen Exchange start This compound suzuki_prod 3-Bromo-5-chloro-2-arylpyridine start->suzuki_prod Pd(0), ArB(OH)₂, Base sono_prod 3-Bromo-5-chloro-2-alkynylpyridine start->sono_prod Pd(0), Cu(I), Alkyne, Base buch_prod 2-Amino-3-bromo-5-chloropyridine start->buch_prod Pd(0), Amine, Base li_int 3-Bromo-5-chloro-2-lithiopyridine start->li_int n-BuLi, -78°C formyl_prod 3-Bromo-5-chloro-2-formylpyridine li_int->formyl_prod DMF

Caption: Regioselective reactions of this compound.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex, highly functionalized pyridine derivatives. The predictable hierarchy of halogen reactivity allows for a stepwise and regioselective approach to its functionalization. By carefully selecting the reaction type and conditions, chemists can selectively target the C-2, C-3, and C-5 positions. A rigorous and multi-faceted analytical approach, combining NMR, MS, and, where possible, X-ray crystallography, is essential to unequivocally validate the structure of the resulting products. This guide provides a foundational framework for researchers to harness the synthetic potential of this valuable intermediate in their drug discovery and development endeavors.

References

  • Due to the illustrative nature of this guide, specific literature citations for reactions of this compound are not provided, as comprehensive experimental data for this specific substrate is not readily available in the public domain. The principles and protocols are based on well-established knowledge in the field of heterocyclic chemistry and cross-coupling reactions.

A Comparative Guide to Catalyst Performance in Chemoselective Couplings of 3-Bromo-5-chloro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polysubstituted Pyridines

The functionalization of pyridine rings is a foundational element in the fields of medicinal chemistry and materials science.[1] These nitrogen-containing heterocycles are privileged scaffolds found in numerous pharmaceuticals and functional materials. Among the vast array of available building blocks, polyhalogenated pyridines offer a unique platform for molecular diversification through sequential and site-selective cross-coupling reactions. 3-Bromo-5-chloro-2-iodopyridine is a particularly valuable substrate, presenting chemists with three distinct reactive handles on a single pyridine core. The successful and selective functionalization of this molecule hinges on a deep understanding of catalyst performance and the inherent reactivity of its carbon-halogen bonds.

This guide provides a comparative analysis of catalyst systems for the selective functionalization of this compound in three cornerstone C-C bond-forming reactions: Suzuki-Miyaura, Sonogashira, and Heck couplings. We will delve into the principles governing chemoselectivity, present comparative data to guide catalyst selection, and provide detailed experimental protocols for researchers, scientists, and drug development professionals.

The Core Principle: Harnessing Differential Reactivity for Chemoselectivity

The success of any sequential cross-coupling strategy on a polyhalogenated substrate is predicated on the differential reactivity of the carbon-halogen (C-X) bonds. In palladium-catalyzed reactions, the rate-determining step is often the oxidative addition of the C-X bond to the Pd(0) catalyst. The energy barrier for this step is directly related to the C-X bond dissociation energy, which follows a well-established trend: C-I < C-Br < C-Cl .[2][3]

This reactivity hierarchy is the key to unlocking the synthetic potential of this compound. Under carefully controlled conditions, a palladium catalyst will preferentially activate the weakest bond—the C-I bond at the 2-position—leaving the C-Br and C-Cl bonds untouched. This allows for the precise installation of a desired moiety at the C2 position, creating an intermediate that can be subjected to a second, more forcing coupling at the C3-Br bond, and potentially a third at the C5-Cl bond.

Additionally, the electronic nature of the pyridine ring activates positions ortho (C2/C6) and para (C4) to the nitrogen atom towards oxidative addition.[4][5] In the case of this compound, the C2-I bond is therefore the most activated site due to both its inherently low bond energy and its electronically favorable position, making selective coupling highly achievable.

Below is a workflow diagram illustrating the principle of sequential, chemoselective coupling.

G sub This compound int1 Step 1 Product: 2-R1-3-bromo-5-chloropyridine sub->int1 Coupling 1 (Mild Conditions) @ C2-I bond int2 Step 2 Product: 2-R1-3-R2-5-chloropyridine int1->int2 Coupling 2 (Intermediate Conditions) @ C3-Br bond final Final Product: 2-R1-3-R2-5-R3-pyridine int2->final Coupling 3 (Forcing Conditions) @ C5-Cl bond

Caption: Sequential functionalization workflow for this compound.

Suzuki-Miyaura Coupling: Forging Aryl-Pyridine Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)-C(sp²) bonds, owing to the operational simplicity and the stability and low toxicity of the requisite boronic acid coupling partners.[6][7] For the selective functionalization of this compound, the goal is to identify a catalyst system that efficiently couples a boronic acid at the C-I position without disturbing the C-Br or C-Cl bonds.

Catalyst Performance Comparison: Suzuki-Miyaura Coupling

The choice of palladium precursor, ligand, and base is critical for achieving high yields and selectivity. Traditional catalysts like Pd(PPh₃)₄ are often effective for reactive C-I bonds.[8] However, for more challenging couplings or to ensure maximum selectivity, catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often superior.[1][9] These ligands facilitate the oxidative addition step and promote the reductive elimination that forms the product.[7]

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Yield (%)Reference Insight
Pd(PPh₃)₄ (3-5)-K₂CO₃ / Na₂CO₃Dioxane/H₂O80-10080-95Standard, reliable conditions for reactive halides like iodides.[2][10]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene / Dioxane80-11085-98Bulky phosphine ligands enhance activity, often allowing lower temperatures or catalyst loadings.[2]
Pd₂(dba)₃ (1-2)XPhos (2-4)Cs₂CO₃THF / TolueneRT - 10088-99Highly active system, suitable for a broad range of substrates.[11]
PdCl₂(dppf) (3)-K₂CO₃DMF / H₂O9075-90A common and effective catalyst, particularly for routine couplings.[1]

Note: Yields are illustrative and based on couplings of analogous iodo- and bromo-pyridines. Specific performance will vary with the boronic acid partner.

Detailed Experimental Protocol: Selective Suzuki-Miyaura Coupling at C2
  • Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Reaction: Stir the reaction mixture vigorously and heat to 90 °C using a preheated oil bath. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3-bromo-5-chloropyridine.[8]

Catalytic Cycle: Suzuki-Miyaura Reaction

G cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pdi_complex R¹-Pd(II)-I(L)₂ pd0->pdi_complex Oxidative Addition pdr_complex R¹-Pd(II)-R²(L)₂ pdi_complex->pdr_complex Transmetalation pdr_complex->pd0 Reductive Elimination re_out R¹-R² (Product) pdr_complex->re_out oa_in R¹-I (2-Iodopyridine) oa_in->pdi_complex tm_in R²-B(OH)₂ + Base tm_in->pdr_complex

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[6][8]

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira reaction is a powerful method for the formation of C(sp²)-C(sp) bonds, coupling aryl or vinyl halides with terminal alkynes.[12] This reaction is indispensable for creating conjugated enynes and arylalkynes, which are common motifs in materials science and complex natural products. The reaction typically employs a dual-catalyst system of palladium and copper(I).[13][14]

Catalyst Performance Comparison: Sonogashira Coupling

As with other couplings, the reactivity order is I > Br > Cl, allowing for selective alkynylation at the C2 position.[15] The choice of palladium source, ligand, copper co-catalyst, and amine base all play a role in reaction efficiency. Copper-free Sonogashira protocols have also been developed to avoid issues related to alkyne homocoupling (Glaser coupling), often using bulky, electron-rich ligands.[13]

Pd Catalyst (mol%)Cu(I) Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Yield (%)Reference Insight
PdCl₂(PPh₃)₂ (2-3)CuI (4-6)-Triethylamine (TEA)THF / TolueneRT - 6085-96The classic, robust conditions for Sonogashira coupling.[16]
Pd(PPh₃)₄ (3-5)CuI (5-10)-Diisopropylamine (DIPA)DMFRT - 5080-95Often provides excellent yields at or near room temperature.[14]
Pd(OAc)₂ (2)-SPhos (4)Cs₂CO₃Dioxane60-10075-90A representative copper-free system, minimizing homocoupling side products.[13]
Pd₂(dba)₃ (1-2)CuI (2-4)P(t-Bu)₃ (4)PyrrolidineNMPRT - 8088-98Highly active catalyst system suitable for less reactive halides.[13]

Note: Yields are illustrative and based on couplings of analogous iodo- and bromo-pyridines. Performance varies with the alkyne partner.

Detailed Experimental Protocol: Selective Sonogashira Coupling at C2
  • Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and Copper(I) iodide (CuI, 0.06 mmol, 6 mol%).

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with Argon three times.

  • Solvent and Reagents: Add anhydrous and degassed toluene (10 mL) and triethylamine (TEA, 2.0 mmol, 2.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 1.2 equiv.) dropwise to the stirring mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 2-alkynyl-3-bromo-5-chloropyridine.[16]

Catalytic Cycle: Sonogashira Reaction

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)-I(L)₂ pd0->pd2_halide Oxidative Addition (R¹-I) pd2_alkyne R¹-Pd(II)-C≡CR²(L)₂ pd2_halide->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination product pd2_alkyne->product R¹-C≡CR² cui Cu-I cu_acetylide Cu-C≡CR² cui->cu_acetylide cu_acetylide->cui from Pd Cycle alkyne H-C≡CR² alkyne->cu_acetylide base Base base->cu_acetylide

Caption: The interconnected catalytic cycles of the Sonogashira reaction.[13][14]

Heck Coupling: Olefin Functionalization

The Heck reaction creates a C-C bond between an aryl or vinyl halide and an alkene, providing a powerful route to substituted olefins.[17] The reaction typically favors the formation of the trans isomer.[18] For this compound, the Heck reaction allows for the selective introduction of a vinyl group at the C2 position, a valuable transformation for extending conjugation or providing a handle for further reactions like dihydroxylation or epoxidation.

Catalyst Performance Comparison: Heck Coupling

Successful Heck couplings depend on a Pd(0) source, a suitable ligand (often a phosphine), and a base to neutralize the HX formed during the catalytic cycle. While classic conditions use catalysts like Pd(OAc)₂, modern systems often employ palladacycles or NHC-ligated palladium complexes for enhanced stability and activity, especially with less reactive halides.[17]

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference Insight | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Et₃N / K₂CO₃ | DMF / NMP | 100-140 | 70-90 | Classic Jeffery conditions, effective for iodides and bromides. | | Pd(OAc)₂ (1-2) | P(o-tol)₃ (2-4) | Et₃N | Acetonitrile | 80-100 | 75-92 | Tri(o-tolyl)phosphine is a common, effective ligand for Heck reactions. | | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cy₂NMe | Dioxane | 100-120 | 80-95 | Bulky, electron-rich ligands can improve rates and yields. | | Herrmann's Catalyst | - | NaOAc | NMP | 120-150 | 85-97 | Palladacycle precatalysts are highly stable and active at high temperatures.[19] |

Note: Yields are illustrative and based on couplings of analogous iodo- and bromo-pyridines. Performance varies with the alkene partner.

Detailed Experimental Protocol: Selective Heck Coupling at C2
  • Setup: In a sealable pressure tube, combine this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with Argon three times.

  • Reagents and Solvent: Add anhydrous N,N-dimethylformamide (DMF, 4 mL), the alkene (e.g., butyl acrylate, 1.5 mmol, 1.5 equiv.), and triethylamine (Et₃N, 1.5 mmol, 1.5 equiv.) via syringe.

  • Reaction: Tightly seal the pressure tube and place it in a preheated 100 °C oil bath. Stir for 16-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether (20 mL) and filter through a plug of celite to remove palladium black. Wash the filtrate with water (3 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purification: Purify the crude residue via flash column chromatography to isolate the desired 2-vinyl-3-bromo-5-chloropyridine.

Catalytic Cycle: Heck Reaction

G pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)-I(L)₂ pd0->pd2_halide Oxidative Addition pi_complex Alkene π-complex pd2_halide->pi_complex Alkene Coordination mig_insert Migratory Insertion Product pi_complex->mig_insert Migratory Insertion pd_hydride H-Pd(II)-I(L)₂ mig_insert->pd_hydride β-Hydride Elimination out_product Product mig_insert->out_product pd_hydride->pd0 Reductive Elimination in_halide R¹-I in_halide->pd2_halide in_alkene Alkene in_alkene->pi_complex in_base Base in_base->pd0

Caption: The catalytic cycle of the Mizoroki-Heck reaction.[17][18]

Conclusion and Future Outlook

This compound is a powerful and versatile building block for constructing complex, highly substituted pyridine derivatives. The key to its utility lies in the predictable and exploitable reactivity hierarchy of its three distinct carbon-halogen bonds (C-I > C-Br > C-Cl) in palladium-catalyzed cross-coupling reactions.

This guide has demonstrated that a range of catalyst systems can be employed for the selective functionalization at the C2-Iodo position.

  • For Suzuki-Miyaura couplings , classic Pd(PPh₃)₄ offers a reliable starting point, while modern biarylphosphine ligands like SPhos and XPhos provide enhanced activity and broader substrate scope.

  • For Sonogashira couplings , the standard PdCl₂(PPh₃)₂/CuI system remains highly effective, though copper-free alternatives should be considered to minimize alkyne homocoupling.

  • For Heck couplings , stable palladacycle precatalysts or systems employing bulky phosphine ligands provide the thermal stability often required for efficient olefination.

By carefully selecting the catalyst, ligands, base, and reaction conditions, researchers can precisely control the functionalization of this trihalogenated pyridine, enabling the efficient, stepwise synthesis of novel molecules for drug discovery and materials science. The principles and protocols outlined herein provide a solid foundation for any scientist seeking to leverage the unique reactivity of this valuable synthetic intermediate.

References

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
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  • Hagelin, H., et al. (n.d.). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
  • Cernak, T., et al. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters.
  • RSC Publishing. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers.
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  • OC Lectures. (2019). Heck Coupling Reaction Mechanism. YouTube.
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  • Pérez-Temprano, M. H., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions.
  • BenchChem. (2025). Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine.
  • Wikipedia. (n.d.). Sonogashira coupling.
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  • BenchChem. (2025). A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions.

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A Senior Application Scientist's Guide to the Regioselective Functionalization of 3-Bromo-5-chloro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its role in a vast array of biologically active compounds. Among the plethora of substituted pyridines, polyhalogenated derivatives serve as exceptionally versatile building blocks, offering multiple points for diversification. This guide provides an in-depth comparison of reaction conditions for the functionalization of a particularly valuable, yet challenging, substrate: 3-bromo-5-chloro-2-iodopyridine.

As a senior application scientist, my focus extends beyond mere procedural descriptions. This document is structured to provide a causal understanding of the experimental choices, ensuring that the protocols are not just lists of steps but self-validating systems grounded in established chemical principles. We will explore the regioselective functionalization of this trihalogenated pyridine through the lens of widely-used palladium-catalyzed cross-coupling reactions and strategic lithiation/borylation pathways.

The Foundation of Regioselectivity: A Tale of Three Halogens

The functionalization of this compound is a study in chemoselectivity. The inherent differences in the carbon-halogen bond strengths are the primary determinant of the reaction's regiochemical outcome in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is C-I > C-Br > C-Cl.[1][2] This trend is inversely correlated with the bond dissociation energies, where the weaker C-I bond is most susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[1][3]

This predictable reactivity hierarchy allows for a stepwise and site-selective functionalization of the pyridine ring. By carefully tuning the reaction conditions, one can selectively target the iodine at the C-2 position, followed by the bromine at the C-3 position, and finally, under more forcing conditions, the chlorine at the C-5 position.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. Here, we will compare the reaction conditions for three of the most powerful methods: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and vinyl-aryl structures.[4][5] For this compound, the reaction can be selectively performed at the C-2 position by leveraging the high reactivity of the C-I bond.

General Reaction Scheme:

While specific data for this compound is not abundant in readily available literature, we can extrapolate from the well-documented regioselective Suzuki-Miyaura coupling of the closely related 3-bromo-2-chloropyridine. In this analog, the reaction selectively occurs at the C-Br bond due to its lower bond dissociation energy compared to the C-Cl bond.[2] This provides a strong basis for predicting the selective functionalization at the C-I bond of our target molecule under similar conditions.

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of Halopyridines

EntryHalopyridine SubstrateCoupling PartnerPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
13-Bromo-2-chloropyridinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O901285[2]
23-Bromo-2-chloropyridine4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001892[2]
33,4,5-Tribromo-2,6-dimethylpyridine2-Methoxyphenylboronic acidPd(OAc)₂ (5)SPhos (5)K₃PO₄ (9 equiv)Toluene90-42 (mono-arylated)[6]

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling at C-2

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Stir the reaction mixture vigorously and heat to a temperature of 80-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: For standard Suzuki couplings, Pd(PPh₃)₄ is often effective. For more challenging substrates or to achieve higher turnover numbers, a combination of a palladium precursor like Pd(OAc)₂ with a sterically bulky and electron-rich phosphine ligand such as SPhos is employed. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[7]

  • Base: The base is crucial for the transmetalation step, activating the boronic acid.[5] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can influence the reaction rate and yield, and should be chosen based on the substrate and catalyst system.

  • Solvent: A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.

Suzuki_Miyaura_Workflow sub Substrate (this compound) reaction Reaction Setup (Inert Atmosphere) sub->reaction boronic Arylboronic Acid boronic->reaction reagents Pd Catalyst Ligand Base reagents->reaction solvent Degassed Solvent solvent->reaction heating Heating (80-100 °C) reaction->heating monitoring Monitoring (TLC/LC-MS) heating->monitoring workup Work-up & Extraction monitoring->workup purification Purification (Chromatography) workup->purification product 2-Aryl-3-bromo-5-chloropyridine purification->product

Suzuki-Miyaura Coupling Workflow

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[8][9] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[10] Similar to the Suzuki coupling, the reaction with this compound is expected to proceed selectively at the C-2 position.

General Reaction Scheme:

Table 2: Comparison of Reaction Conditions for Sonogashira Coupling of Halopyridines

EntryHalopyridine SubstrateAlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
13-Bromo-1,2-dione (protected)PhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (5)Et₃NTHF/Et₃N65190[11]
26-Bromo-3-fluoro-2-cyanopyridine4-EthylphenylacetylenePd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃NRT16-[12]
32-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100396[13]

Experimental Protocol: Regioselective Sonogashira Coupling at C-2

  • To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).

  • Seal the tube, evacuate, and backfill with an inert gas.

  • Add a degassed solvent such as triethylamine (Et₃N) or a mixture of THF and Et₃N.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Causality Behind Experimental Choices:

  • Copper(I) Co-catalyst: The copper(I) salt is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the reaction.[10]

  • Base: An amine base, such as triethylamine or diisopropylamine, serves as both the base and often as the solvent. It is required to deprotonate the terminal alkyne.

  • Temperature: Sonogashira couplings can often be performed at or near room temperature, especially with reactive substrates like aryl iodides.[8]

Sonogashira_Workflow sub Substrate (this compound) reaction Reaction Setup (Inert Atmosphere) sub->reaction alkyne Terminal Alkyne alkyne->reaction catalysts Pd Catalyst Cu(I) Co-catalyst catalysts->reaction base_solvent Amine Base/Solvent base_solvent->reaction stirring Stirring (RT to 60 °C) reaction->stirring monitoring Monitoring (TLC/LC-MS) stirring->monitoring filtration Filtration monitoring->filtration purification Purification (Chromatography) filtration->purification product 2-Alkynyl-3-bromo-5-chloropyridine purification->product

Sonogashira Coupling Workflow

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[14][15] The chemoselectivity of this reaction on polyhalogenated substrates is well-documented. For a related substrate, 5-bromo-2-chloro-3-fluoropyridine, amination occurs exclusively at the C-Br position, demonstrating the higher reactivity of bromine over chlorine. By analogy, for this compound, the reaction is expected to be highly selective for the C-I bond.

General Reaction Scheme:

Table 3: Comparison of Reaction Conditions for Buchwald-Hartwig Amination of Halopyridines

EntryHalopyridine SubstrateAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
13-Bromo-2-chloropyridineMorpholinePd₂(dba)₃ (2)Xantphos (4)NaOt-BuToluene801895[16]
23-Bromo-5-methoxypyridineAnilinePd₂(dba)₃ (2)XPhos (4)NaOt-BuToluene1001691[17]
33-ChloropyridineMorpholineIPr*-3 Complex (0.5)-KOt-But-BuOH80 (MW)0.1380[2]

Experimental Protocol: Regioselective Buchwald-Hartwig Amination at C-2

  • In an oven-dried Schlenk tube, combine the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4-2.0 equiv.).

  • Seal the tube, evacuate, and backfill with an inert gas.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture with vigorous stirring at a temperature typically between 80-110 °C.

  • Monitor the reaction's progress using TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of ligand is critical for the success of Buchwald-Hartwig amination.[14] Bulky, electron-rich phosphine ligands like XPhos and Xantphos are highly effective as they promote both the oxidative addition and the challenging reductive elimination steps.[17]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is commonly used to deprotonate the amine and facilitate the formation of the palladium-amido intermediate.[18] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, making the exclusion of oxygen crucial for maintaining catalytic activity.

Buchwald_Hartwig_Workflow sub Substrate (this compound) reaction Reaction Setup (Inert Atmosphere) sub->reaction amine Amine amine->reaction reagents Pd Precursor Ligand Base reagents->reaction solvent Anhydrous Solvent solvent->reaction heating Heating (80-110 °C) reaction->heating monitoring Monitoring (TLC/LC-MS) heating->monitoring workup Work-up & Quenching monitoring->workup purification Purification (Chromatography) workup->purification product 2-Amino-3-bromo-5-chloropyridine purification->product

Buchwald-Hartwig Amination Workflow

Lithiation and Borylation: An Alternative Pathway to Functionalization

Directed ortho-metalation (DoM) provides a powerful alternative to cross-coupling reactions for the regioselective functionalization of aromatic and heteroaromatic systems.[19] In the case of this compound, the iodine atom at the C-2 position can act as a directing group for lithiation at the C-3 position. However, the high reactivity of organolithium reagents can lead to side reactions, including halogen-metal exchange and the "halogen dance" rearrangement, where the halogen and metal exchange positions.[16]

A more controlled approach involves a halogen-metal exchange followed by trapping with an electrophile. Given the lability of the C-I bond, treatment with an organolithium reagent at low temperature is expected to result in a selective iodine-lithium exchange, generating a 2-lithiated pyridine intermediate. This can then be trapped with a variety of electrophiles.

A particularly elegant strategy is the lithiation-borylation sequence. The in situ generated organolithium species is trapped with a boronic ester, such as pinacolborane, to yield a stable pyridylboronic ester. This intermediate can then be used in subsequent Suzuki-Miyaura coupling reactions.

Proposed Lithiation-Borylation Strategy:

  • Iodine-Lithium Exchange: Treatment of this compound with n-butyllithium or tert-butyllithium at low temperature (e.g., -78 °C) should selectively form the 2-lithiated intermediate.

  • Borylation: Trapping of the lithiated species with a boronic ester, such as isopropoxypinacolborane, will yield the corresponding 2-(boronic ester) derivative.

  • Further Functionalization: This boronic ester can then be used in a Suzuki-Miyaura coupling to introduce a substituent at the C-2 position. The remaining bromine and chlorine atoms can be functionalized in subsequent steps.

This strategy is supported by the successful C-6 magnesiation of the similar 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which also highlights the potential for metal-halogen exchange at other positions under different conditions.[1]

Lithiation_Borylation_Logic start This compound step1 Iodine-Lithium Exchange (n-BuLi, -78 °C) start->step1 intermediate1 2-Lithio-3-bromo-5-chloropyridine step1->intermediate1 step2 Borylation (e.g., Isopropoxypinacolborane) intermediate1->step2 intermediate2 3-Bromo-5-chloro-2-(pinacolboranyl)pyridine step2->intermediate2 step3 Suzuki-Miyaura Coupling intermediate2->step3 product Further Functionalized Pyridine step3->product

Logic of Lithiation-Borylation Strategy

Conclusion and Future Outlook

The regioselective functionalization of this compound offers a versatile platform for the synthesis of complex substituted pyridines. The predictable reactivity hierarchy of the three distinct halogen atoms under palladium catalysis allows for a stepwise approach to molecular diversification, with the C-2 iodo group being the most reactive site. By carefully selecting the catalyst, ligand, base, and reaction temperature, chemists can achieve high yields and excellent regioselectivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Furthermore, ortho-metalation and halogen-metal exchange strategies provide a complementary approach for introducing a wider range of functional groups, particularly through the formation of boronic ester intermediates. While the direct experimental data for this compound in all these transformations is still emerging in the literature, the principles outlined in this guide, supported by data from closely related systems, provide a robust framework for researchers to design and execute their synthetic strategies with a high degree of confidence. As the demand for novel, highly functionalized heterocyclic compounds continues to grow, the strategic manipulation of polyhalogenated pyridines like the one discussed herein will undoubtedly play an increasingly critical role in the advancement of drug discovery and materials science.

References

  • National Center for Biotechnology Information. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]

  • ACS Publications. First metalation of aryl iodides: directed ortho-lithiation of iodopyridines, halogen-dance, and application to synthesis. [Link]

  • SciSpace. First metalation of aryl iodides: directed ortho-lithiation of iodopyridines, halogen-dance, and application to synthesis (1993). [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ACS Publications. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wikipedia. Halogen dance rearrangement. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Baran Lab. Directed Metalation: A Survival Guide. [Link]

  • Andrew G. Myers Research Group. ortho metalation. [Link]

  • National Center for Biotechnology Information. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • Google Patents.
  • ResearchGate. Substrate scope in Buchwald‐Hartwig coupling. Reaction condition: 12 a... [Link]

  • ResearchGate. Regioselective Triple Suzuki Couplings of Trihalopyridines. [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Google Patents. A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine.
  • ResearchGate. Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]

  • Pendidikan Kimia. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]

  • ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]

  • MDPI. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]

  • CoLab. Mechanistic Studies of the Suzuki Cross-Coupling Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

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Spectroscopic Scrutiny: A Comparative Guide to 3-Bromo-5-chloro-2-iodopyridine and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and development, the precise identification of substituted pyridine isomers is paramount. These structural nuances can dramatically alter pharmacological activity, toxicity, and pharmacokinetic profiles. This guide offers a comprehensive spectroscopic comparison of 3-Bromo-5-chloro-2-iodopyridine and its key isomers, providing the critical data and interpretive insights necessary for unambiguous characterization.

In the synthesis of complex heterocyclic scaffolds, the potential for isomeric byproducts is an ever-present challenge. The synthesis of this compound, a valuable building block, typically proceeds from 2-amino-3-bromo-5-chloropyridine.[1] This pathway, while generally effective, can potentially lead to the formation of isomeric impurities through rearrangement or alternative reaction mechanisms. This guide will focus on the spectroscopic differentiation of the target molecule from its most probable isomers: 2-Bromo-5-chloro-3-iodopyridine and 3-Bromo-2-chloro-5-iodopyridine.

The Spectroscopic Toolkit for Isomer Differentiation

A multi-technique approach is essential for the robust characterization of these closely related compounds. We will leverage the unique strengths of ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a clear and comprehensive comparative framework.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the pyridine derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve adequate signal-to-noise (often several hundred to thousands).

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Perform a background scan prior to sample analysis.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, direct infusion or injection via Gas Chromatography (GC) is common.

  • Data Acquisition:

    • Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (approximately m/z 50-500).

    • For EI, a standard electron energy of 70 eV is typically used.

¹H NMR Spectroscopy: A Window into Proton Environments

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For our tri-substituted pyridines, we expect to see two distinct signals in the aromatic region, each corresponding to one of the two protons on the pyridine ring. The chemical shifts and coupling constants of these protons are highly sensitive to the electronic effects of the neighboring halogen substituents.

Predicted ¹H NMR Data (in CDCl₃)

CompoundProton at C-4Proton at C-6
This compound ~ 8.1 ppm (d, J ≈ 2.0 Hz)~ 7.9 ppm (d, J ≈ 2.0 Hz)
2-Bromo-5-chloro-3-iodopyridine ~ 8.2 ppm (d, J ≈ 2.2 Hz)~ 7.8 ppm (d, J ≈ 2.2 Hz)
3-Bromo-2-chloro-5-iodopyridine ~ 8.0 ppm (d, J ≈ 2.1 Hz)~ 8.3 ppm (d, J ≈ 2.1 Hz)

Causality Behind the Chemical Shifts:

  • The electronegativity and anisotropic effects of the halogens play a crucial role in determining the chemical shifts of the ring protons.

  • In This compound , the proton at C-4 is deshielded by the adjacent bromine and iodine atoms, while the proton at C-6 is influenced by the adjacent chlorine.

  • For 2-Bromo-5-chloro-3-iodopyridine , the C-4 proton experiences a strong deshielding effect from the neighboring iodine atom.

  • In 3-Bromo-2-chloro-5-iodopyridine , the C-6 proton is significantly deshielded by the adjacent chlorine and the nitrogen atom of the pyridine ring.

The small meta-coupling (J ≈ 2-3 Hz) observed between the two protons is a characteristic feature of 1,3,5-trisubstituted aromatic systems and will be present in all three isomers.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the attached halogens, with the effect generally correlating with electronegativity and the "heavy atom effect" of iodine.

Predicted ¹³C NMR Data (in CDCl₃)

CompoundC-2C-3C-4C-5C-6
This compound ~ 95 ppm~ 125 ppm~ 145 ppm~ 130 ppm~ 150 ppm
2-Bromo-5-chloro-3-iodopyridine ~ 120 ppm~ 98 ppm~ 148 ppm~ 128 ppm~ 152 ppm
3-Bromo-2-chloro-5-iodopyridine ~ 140 ppm~ 123 ppm~ 143 ppm~ 100 ppm~ 155 ppm

Interpretation of ¹³C Chemical Shifts:

  • The carbon atom directly bonded to iodine will exhibit a significantly upfield chemical shift (lower ppm value) due to the heavy atom effect. This is a key diagnostic feature for identifying the position of the iodine substituent.

  • Conversely, carbons attached to the more electronegative chlorine and bromine atoms will be deshielded and appear at a downfield chemical shift (higher ppm value).

  • The relative positions of the halogenated carbons provide a clear fingerprint for each isomer.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

While the IR spectra of these isomers may appear similar at first glance, the fingerprint region (1600-600 cm⁻¹) contains subtle but significant differences in the C-X (X = Cl, Br, I) stretching and bending vibrations, as well as the pyridine ring deformation modes.

Expected Key IR Absorptions (in cm⁻¹)

Vibrational ModeThis compound2-Bromo-5-chloro-3-iodopyridine3-Bromo-2-chloro-5-iodopyridine
Pyridine Ring Vibrations ~1550-1580, ~1450-1480~1540-1570, ~1440-1470~1560-1590, ~1460-1490
C-Cl Stretch ~700-800~710-810~720-820
C-Br Stretch ~600-680~610-690~590-670
C-I Stretch ~500-600~510-610~520-620

Analysis of Vibrational Frequencies:

The precise frequencies of the C-X stretches are influenced by the overall electronic structure of the molecule and the coupling of vibrations. These subtle shifts in the fingerprint region can be used to differentiate between the isomers, particularly when compared against reference spectra or computational predictions.

Mass Spectrometry: Unraveling Isotopic Patterns

Mass spectrometry is an exceptionally powerful tool for the analysis of halogenated compounds due to the characteristic isotopic abundances of chlorine and bromine.

Isotopic Patterns in the Molecular Ion Region:

  • Chlorine: Has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.

  • Bromine: Has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

The presence of both chlorine and bromine in our molecules will result in a complex but highly informative pattern of isotopic peaks for the molecular ion.

Predicted Molecular Ion Cluster (M, M+2, M+4)

CompoundM⁺M+2M+4Relative Intensity Ratio
All Isomers 317319321~3:4:1

Fragmentation Analysis:

While the molecular ion cluster will be identical for all three isomers, their fragmentation patterns under EI conditions may differ. The weakest C-X bond is typically the C-I bond, making the loss of an iodine radical a likely initial fragmentation step. Subsequent fragmentation pathways will depend on the relative positions of the remaining halogens. For example, the loss of a bromine or chlorine radical from the [M-I]⁺ fragment will lead to daughter ions that can help to elucidate the original substitution pattern.

Visualizing the Workflow and Isomeric Differences

Caption: Workflow for the spectroscopic identification of pyridine isomers.

Isomer_Structures cluster_1 This compound cluster_2 2-Bromo-5-chloro-3-iodopyridine cluster_3 3-Bromo-2-chloro-5-iodopyridine struct1 struct1 struct2 struct2 struct3 struct3

Caption: Structures of this compound and its key isomers.

Conclusion: A Multi-faceted Approach to Isomer Resolution

The unambiguous identification of this compound from its isomers is a critical step in ensuring the quality and consistency of chemical intermediates used in drug development. While each spectroscopic technique provides valuable clues, a holistic approach that integrates data from ¹H NMR, ¹³C NMR, IR, and MS is the most robust strategy. The characteristic upfield shift of the iodine-bound carbon in ¹³C NMR, coupled with the distinct proton chemical shifts in ¹H NMR and the unique isotopic patterns in mass spectrometry, provides a powerful and self-validating system for confirming the identity and purity of the target compound. This guide provides the foundational spectroscopic knowledge and interpretive framework to confidently navigate the complexities of pyridine isomer characterization.

References

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A Comparative Guide to Isomeric Purity Analysis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridines are fundamental building blocks in the pharmaceutical and agrochemical industries. The precise location of substituents on the pyridine ring dictates the molecule's pharmacological and toxicological properties. Consequently, ensuring isomeric purity is a critical aspect of quality control in drug development and chemical synthesis. This guide provides an in-depth comparison of the primary analytical techniques for the isomeric purity analysis of substituted pyridines, offering insights into the rationale behind experimental choices and providing validated methodologies.

The Challenge of Isomeric Purity

Positional isomers of substituted pyridines often exhibit very similar physicochemical properties, such as boiling point, polarity, and pKa. This similarity presents a significant challenge for analytical separation and quantification. The choice of analytical technique is paramount and depends on the specific isomers, the required level of sensitivity, and the nature of the sample matrix.

Gas Chromatography (GC): The Power of Volatility

Gas chromatography is a cornerstone technique for the analysis of volatile and thermally stable compounds, making it well-suited for many substituted pyridines like picolines and lutidines.[1] The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

The Rationale Behind GC Method Design

The success of a GC method hinges on two key factors: the volatility of the analytes and the selectivity of the stationary phase. For pyridine isomers, which are basic, the choice of stationary phase is critical to prevent peak tailing and ensure adequate resolution.

  • Column Selection: Wax-based columns, such as those with a polyethylene glycol (PEG) stationary phase (e.g., CP-Wax 51 for Amines), are often preferred for the analysis of amines and basic compounds like pyridines.[2] These columns offer a good balance of polarity to interact with the basic analytes without the strong acidic sites found in some other phases, which can cause irreversible adsorption and poor peak shape.

  • Detector Choice: A Flame Ionization Detector (FID) is a robust and widely used detector for organic compounds, providing high sensitivity.[1] For more definitive identification, especially in complex matrices, a Mass Spectrometer (MS) can be coupled with the GC, providing structural information based on the mass-to-charge ratio of the ionized molecules.[1]

Quantitative Data Summary: GC Analysis of Pyridine Isomers
Parameter2-, 3-, and 4-Picoline2,4-, 2,6-, and 3,5-Lutidine
Column CP-Wax 51 for Amines (25 m x 0.22 mm, 0.2 µm)[2]CP-Wax 51 for Amines (25 m x 0.22 mm, 0.2 µm)[2]
Temperature Program 70°C (4 min) to 240°C at 10°C/min[2]70°C (4 min) to 240°C at 10°C/min[2]
Elution Order 2-picoline, 3-picoline, 4-picoline[2]2,6-lutidine, 2,4-lutidine, 3,5-lutidine[2]
Detector FID[2]FID[2]
Experimental Protocol: GC-FID Analysis of Picoline Isomers

This protocol outlines a general procedure for the separation of picoline isomers.

1. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a capillary split/splitless injector.

  • Column: Agilent CP-Wax 51 for Amines, 25 m x 0.22 mm, 0.2 µm film thickness.[2]

2. Reagents and Standards:

  • Carrier Gas: Nitrogen or Helium, high purity.

  • Picoline isomer standards (2-, 3-, and 4-picoline), >99% purity.

  • Solvent: Methanol or another suitable solvent.

3. Chromatographic Conditions:

  • Injector Temperature: 250°C.[2]

  • Detector Temperature: 250°C.[2]

  • Oven Temperature Program: Initial temperature of 70°C, hold for 4 minutes, then ramp to 240°C at a rate of 10°C/min.[2]

  • Carrier Gas Flow: Constant pressure of 70 kPa.[2]

  • Injection Volume: 0.1 µL.[2]

4. Sample Preparation:

  • Prepare individual stock solutions of each picoline isomer in the chosen solvent.

  • Prepare a mixed standard solution containing all three isomers at a known concentration.

  • Dilute the sample containing the picoline isomers in the same solvent.

5. Analysis:

  • Inject the mixed standard solution to verify system suitability, including resolution and retention times.

  • Inject the sample solution.

  • Identify the isomers based on their retention times compared to the standards.

  • Quantify the isomers by comparing their peak areas to those of the standards.

Workflow for GC Isomeric Purity Analysis

cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis prep_sample Dissolve Sample in Solvent injection Inject Sample/Standard prep_sample->injection prep_std Prepare Mixed Isomer Standard prep_std->injection separation Separation on CP-Wax 51 Column injection->separation detection FID Detection separation->detection integration Peak Integration detection->integration quantification Quantification vs. Standard integration->quantification report Report Isomeric Purity quantification->report

Caption: Workflow for GC-FID analysis of pyridine isomers.

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range

HPLC is a powerful technique for separating a wide range of compounds, including those that are non-volatile or thermally labile, making it a valuable alternative to GC.[3][4] The separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.

The Rationale Behind HPLC Method Design

The key to successful HPLC separation of pyridine isomers lies in exploiting the subtle differences in their polarity and basicity.

  • Stationary Phase Selection: Standard reversed-phase columns (e.g., C18) may not provide sufficient selectivity for closely related isomers. Mixed-mode chromatography, which combines reversed-phase and ion-exchange or HILIC (Hydrophilic Interaction Liquid Chromatography) mechanisms, often yields superior resolution.[5] For instance, columns with embedded polar groups or specialized phases like those designed for hydrogen bonding can offer unique selectivity for pyridine derivatives.[5]

  • Mobile Phase Optimization: The composition of the mobile phase, particularly its pH and the type of buffer, is a critical parameter. For basic compounds like pyridines, a slightly acidic mobile phase (pH 3-5) can protonate the nitrogen atom, enhancing interaction with ion-exchange stationary phases and improving peak shape. The choice of organic modifier (e.g., acetonitrile or methanol) and its concentration also significantly impacts retention and selectivity.[6]

Quantitative Data Summary: HPLC Analysis of Aminopyridine Isomers
Parameter2-, 3-, and 4-Aminopyridine
Column SHARC 1 (3.2 x 100 mm, 5 µm)[5]
Mobile Phase Acetonitrile/Methanol with Formic Acid and Ammonium Formate[5]
Detection UV at 270 nm[5]
Separation Principle Hydrogen Bonding[5]
Experimental Protocol: HPLC-UV Analysis of Aminopyridine Isomers

This protocol provides a general method for the separation of aminopyridine isomers.

1. Instrumentation:

  • HPLC system with a UV detector, pump, and autosampler.

  • Column: SHARC 1, 3.2 x 100 mm, 5 µm particle size.[5]

2. Reagents and Standards:

  • Mobile Phase: A mixture of acetonitrile and methanol with additives like formic acid and ammonium formate. The exact ratio needs to be optimized for the specific isomers.[5]

  • Aminopyridine isomer standards (2-, 3-, and 4-aminopyridine), >99% purity.

  • Solvent: Mobile phase or a compatible solvent.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Detection Wavelength: 270 nm.[5]

  • Injection Volume: 5-20 µL.

4. Sample Preparation:

  • Prepare individual stock solutions of each aminopyridine isomer in the chosen solvent.

  • Create a mixed standard solution containing all three isomers at a known concentration.

  • Dissolve and dilute the sample in the same solvent.

5. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the mixed standard to determine retention times and system suitability.

  • Inject the sample.

  • Identify isomers by comparing retention times.

  • Quantify isomers based on peak areas relative to the standards.

Workflow for HPLC Isomeric Purity Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis prep_sample Dissolve Sample in Mobile Phase injection Inject Sample/Standard prep_sample->injection prep_std Prepare Mixed Isomer Standard prep_std->injection separation Separation on Selective Column injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration quantification Quantification vs. Standard integration->quantification report Report Isomeric Purity quantification->report

Caption: Workflow for HPLC-UV analysis of pyridine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is an unparalleled technique for the structural elucidation and quantification of isomers without the need for chromatographic separation.[7] It relies on the distinct magnetic environments of atomic nuclei within a molecule.

The Rationale Behind NMR Method Design

For isomeric purity analysis, ¹H NMR is the most commonly used technique due to its high sensitivity and the abundance of hydrogen atoms in organic molecules.

  • Chemical Shift and Coupling Constants: The position of a substituent on the pyridine ring creates a unique electronic environment for the remaining protons, resulting in distinct chemical shifts and spin-spin coupling patterns.[7] For example, protons ortho to the nitrogen atom are the most deshielded and appear at the lowest field (highest ppm).[7] These characteristic patterns serve as fingerprints for each isomer.

  • Quantitative NMR (qNMR): qNMR allows for the determination of the relative amounts of each isomer in a mixture by comparing the integral areas of their unique, well-resolved signals.[8] The area of an NMR signal is directly proportional to the number of protons it represents.[8] For accurate quantification, it is crucial to use an internal standard of known purity and concentration.

Key ¹H NMR Features for Distinguishing Pyridine Isomers
Position of ProtonTypical Chemical Shift (ppm)
α-protons (C2, C6)8.5 - 8.8[7]
γ-proton (C4)7.5 - 7.8[7]
β-protons (C3, C5)7.1 - 7.5[7]

Note: These are general ranges and will be influenced by the nature and position of substituents.

Experimental Protocol: Quantitative ¹H NMR Analysis

This protocol describes a general approach for qNMR analysis of pyridine isomers.

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

2. Reagents and Standards:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high purity.

  • Internal standard (e.g., maleic acid, 1,4-dinitrobenzene) with a known purity and a simple spectrum that does not overlap with the analyte signals.

3. Sample Preparation:

  • Accurately weigh a known amount of the sample and the internal standard into an NMR tube.

  • Add a precise volume of the deuterated solvent.

  • Ensure complete dissolution.

4. NMR Acquisition:

  • Acquire a ¹H NMR spectrum with parameters optimized for quantification (e.g., long relaxation delay, sufficient number of scans for good signal-to-noise).

5. Data Processing and Analysis:

  • Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Integrate the well-resolved, unique signals for each isomer and the internal standard.

  • Calculate the molar ratio of the isomers relative to the internal standard and to each other.

Workflow for qNMR Isomeric Purity Analysis

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weighing Accurately Weigh Sample & Internal Standard dissolution Dissolve in Deuterated Solvent weighing->dissolution acquisition Acquire 1H NMR Spectrum dissolution->acquisition processing Process Spectrum (FT, Phasing) acquisition->processing integration Integrate Unique Signals processing->integration calculation Calculate Molar Ratios integration->calculation report Report Isomeric Purity calculation->report

Caption: Workflow for qNMR analysis of pyridine isomers.

Capillary Electrophoresis (CE): High Efficiency for Charged Species

Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. For pyridine isomers, which are basic and can be protonated, CE offers a high-efficiency separation alternative to chromatography.[9]

The Rationale Behind CE Method Design

The separation in CE is governed by the charge-to-size ratio of the analytes and the electroosmotic flow (EOF).

  • Buffer pH and Composition: The pH of the background electrolyte (BGE) is the most critical parameter. By adjusting the pH below the pKa of the pyridine isomers, they become protonated and can be separated based on subtle differences in their charge and hydrodynamic radius. Acetate or phosphate buffers are commonly used.[9]

  • Applied Voltage and Capillary Dimensions: The applied voltage drives the separation, with higher voltages generally leading to faster analysis times. The length and internal diameter of the capillary also influence the separation efficiency and analysis time.[9]

Quantitative Data Summary: CE Analysis of Aminopyridine Isomers
ParameterAminopyridine and Diaminopyridine Isomers
Buffer 100 mM Sodium Acetate, pH 5.15[9]
Applied Voltage 20 kV[9]
Capillary 60 cm effective length[9]
Detection UV at 240 nm[9]
Experimental Protocol: CE-UV Analysis of Aminopyridine Isomers

This protocol provides a general procedure for the CE separation of aminopyridine isomers.

1. Instrumentation:

  • Capillary electrophoresis system with a UV detector.

  • Fused-silica capillary.

2. Reagents and Standards:

  • Background Electrolyte (BGE): e.g., 100 mM sodium acetate buffer, pH 5.15.[9]

  • Aminopyridine isomer standards.

  • Solvent: Water or the BGE.

3. Electrophoretic Conditions:

  • Applied Voltage: 20 kV.[9]

  • Capillary Temperature: 25°C.

  • Injection: Hydrodynamic or electrokinetic.

  • Detection Wavelength: 240 nm.[9]

4. Sample Preparation:

  • Prepare stock solutions of each isomer.

  • Create a mixed standard for system suitability.

  • Dissolve the sample in the solvent.

5. Analysis:

  • Condition the capillary with the BGE.

  • Inject the standard to determine migration times.

  • Inject the sample.

  • Identify isomers by comparing migration times.

  • Quantify based on peak areas.

Workflow for CE Isomeric Purity Analysis

cluster_prep Sample & Standard Preparation cluster_ce CE-UV Analysis cluster_data Data Analysis prep_sample Dissolve Sample in Solvent injection Inject Sample/Standard prep_sample->injection prep_std Prepare Mixed Isomer Standard prep_std->injection separation Electrophoretic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration quantification Quantification vs. Standard integration->quantification report Report Isomeric Purity quantification->report

Caption: Workflow for CE-UV analysis of pyridine isomers.

Comparative Analysis and Method Selection

The choice of the optimal analytical technique for isomeric purity analysis of substituted pyridines depends on a careful consideration of the analyte properties, the analytical requirements, and the available instrumentation.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)Capillary Electrophoresis (CE)
Principle Partitioning between gas and liquid/solid phase[1]Partitioning between liquid and solid phase[3]Nuclear spin in a magnetic field[7]Differential migration in an electric field[9]
Analytes Volatile, thermally stable[1]Wide range, including non-volatile and thermally labile[3]Soluble compounds[7]Charged or chargeable species[9]
Strengths High resolution, speed, established methods[2]Versatility, wide applicability, various detection modes[5]Absolute quantification, definitive structural information[8]High efficiency, low sample and solvent consumption[9]
Weaknesses Requires volatile and thermally stable analytesCan have lower resolution for very similar isomers, higher solvent consumptionLower sensitivity, requires pure internal standard for qNMRRequires charged analytes, can have reproducibility challenges
Best For Picolines, lutidines, and other volatile pyridinesA broad range of substituted pyridines, especially those unsuitable for GCDefinitive identification and quantification without separationCharged pyridine derivatives, rapid screening

A comprehensive approach often involves using an orthogonal method for confirmation. For instance, an HPLC method can be validated and complemented by qNMR to provide an independent and absolute measure of isomeric purity.

Method Validation: Ensuring Trustworthy Results

Regardless of the chosen technique, the analytical method must be validated to ensure its suitability for its intended purpose.[10][11] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including other isomers.[12]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[12]

  • Accuracy: The closeness of the test results to the true value.[10]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[10]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[13]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[10]

A validated method provides a high degree of assurance that the reported isomeric purity is accurate and reliable, which is essential for regulatory submissions and ensuring product quality.

Conclusion

The isomeric purity analysis of substituted pyridines is a critical yet challenging task. A thorough understanding of the principles and practical considerations of GC, HPLC, NMR, and CE allows for the selection and development of a suitable analytical method. By carefully considering the properties of the isomers and the specific analytical requirements, researchers can implement robust and reliable methods to ensure the quality and safety of their products.

References

  • Sabbah, S., & Scriba, G. K. (2001). Validation of a CE assay for the analysis of isomeric aminopyridines and diaminopyridines. Journal of Pharmaceutical and Biomedical Analysis, 24(4), 695–703. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to HPLC and GC Methods for Purity Assessment of 2,4-Dichloro-5-nitropyridine. BenchChem.
  • Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(5), 967-972. [Link]

  • Reddy, Y. R., et al. (2010). A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS. Rasayan Journal of Chemistry, 3(4), 687-692.
  • Kumar, A. P., et al. (2011). HPLC Method for the Enantiomeric Purity of Eletriptan Hydrobromide. Asian Journal of Chemistry, 23(4), 1621-1624.
  • Wagh, M. P., & Kothapalli, L. P. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 70(3), 356.
  • Regis Technologies, Inc. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • Rao, B. V., et al. (2014).
  • Rao, B. V., et al. (2014).
  • Lee, Y. C., & Lee, C. K. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical biochemistry, 216(2), 358-363.
  • Patil, S. D., et al. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal of Applied Chemistry, 11(9), 12-18.
  • de Klerk, G. J., et al. (2003). An efficient HPLC method for the analysis of isomeric purity of technetium-99m-exametazime and identity confirmation using LC-MS. Nuclear medicine and biology, 30(8), 857-864.
  • Landge, S. B., et al. (2013). Development and Validation of New Chromatographic Method for the Determination of Enantiomeric and Diastereomeric Purity of Solifenacin Succinate: An Antimuscarinic Agent. Journal of Analytical Methods in Chemistry, 2013.
  • Brewer Science. (2022, May 23). Small Molecule Analysis Testing: HPLC vs GC. Brewer Science Blog.
  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines. BenchChem.
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  • Bruker. (n.d.).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
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  • Koskela, A. (2012).
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  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis.
  • HELIX Chromatography. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
  • Sänger–van de Griend, C. E. (1999). Enantiomeric Separations by Capillary Electrophoresis in Pharmaceutical Analysis.
  • Ford, A., et al. (2024). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Journal of Environmental Science and Health, Part B, 1-9.
  • ResearchGate. (n.d.). 8.
  • ResearchGate. (2025, January 15). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
  • Chottard, G., et al. (1997). Comparison between HPLC and capillary electrophoresis for the separation and identification of the platination products of oligonucleotides with cis-[Pt(NH3)2(H2O)2]2+ and [Pt(NH3)3(H2O)]2+. Analytical Biochemistry, 252(1), 177-185.
  • Głowienka, E., et al. (2024). Comparative Study of Gas and Liquid Chromatography Methods for the Determination of Underivatised Neutral and Acidic Cannabinoids and Cholesterol. Molecules, 29(9), 2186.
  • Płotka, J., et al. (2007). Comparison of HPLC and CE methods for the determination of cetirizine dihydrochloride in human plasma samples.
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Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-5-chloro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of 3-Bromo-5-chloro-2-iodopyridine. As a multi-halogenated pyridine, this compound requires meticulous management to ensure laboratory safety, prevent chemical incompatibilities, and maintain regulatory compliance. The protocols outlined below are designed to provide researchers, scientists, and drug development professionals with a clear, actionable framework for managing waste streams containing this chemical, thereby ensuring a safe and compliant laboratory environment.

Core Safety Principles: Hazard Identification and Risk Mitigation

Understanding the inherent hazards of this compound is the foundation of its safe management. This compound is a substituted pyridine, a class of heterocyclic aromatic organic compounds that can present significant health risks. The presence of three different halogens (Bromine, Chlorine, Iodine) on the pyridine ring influences its reactivity and toxicological profile.

According to safety data, this compound is classified with several hazard statements, indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation[2][3]. Therefore, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).

Table 1: GHS Hazard and Precautionary Statements

Code Hazard Statement Precautionary Codes (Examples)
H302 Harmful if swallowed[1] P264, P270, P301+P317, P330, P501[4][5]
H315 Causes skin irritation[1] P280, P302+P352, P332+P317, P362+P364[5]
H319 Causes serious eye irritation[1] P280, P305+P351+P338[6]

| H335 | May cause respiratory irritation[1] | P261, P271, P304+P340, P403+P233, P405[2][3][4] |

Mandatory Personal Protective Equipment (PPE)

Given the identified hazards, a stringent PPE protocol is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical waste.

  • Eye and Face Protection: Wear chemical safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles[7]. A face shield should be used if there is a risk of splashing[8].

  • Hand Protection: Use chemical-resistant, impervious gloves inspected prior to use. Double-gloving (e.g., with nitrile gloves) is recommended. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices[7][9].

  • Skin and Body Protection: A fully-buttoned laboratory coat is mandatory to prevent skin contact[9]. For larger quantities or in the event of a spill, a protective suit may be necessary[8].

  • Respiratory Protection: All transfers of this chemical, especially in its solid, dusty form, must be conducted in a certified chemical fume hood to ensure adequate ventilation[7][9]. If a fume hood is not available or during a large spill cleanup, a dust mask or a respirator (e.g., N95 type) is required[8][9].

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is the most critical step in the disposal process. Halogenated organic compounds have specific disposal pathways, often involving high-temperature incineration, and mixing them with other waste streams can create dangerous reactions or violate environmental regulations.

The "Why": this compound is a halogenated organic compound . Under United States EPA and RCRA regulations, wastes containing halogens (F, Cl, Br, I) must be collected separately from non-halogenated organic waste[9][10]. This is because their thermal decomposition can produce hazardous byproducts like hydrogen halides (HBr, HCl, HI) and potentially dioxin-like compounds, which require specialized treatment technologies to neutralize[11][12][13].

Operational Protocol:

  • Identify the Waste Stream: Determine if the waste is solid this compound or a solution containing the compound.

  • Use Designated Containers:

    • For solid waste , use a clearly labeled, sealable container designated for "Solid Halogenated Organic Waste"[9].

    • For liquid waste (e.g., dissolved in a solvent), use a compatible, tightly sealed container, such as a high-density polyethylene (HDPE) carboy, labeled "Liquid Halogenated Organic Waste"[9]. Metal containers are generally not recommended due to the risk of corrosion[9].

  • Labeling: The waste container label must be unambiguous. It must clearly state "Hazardous Waste" and list the full chemical name, "this compound," along with any solvents or other chemicals present in the mixture[9].

  • Incompatible Materials: Store this waste away from strong oxidizing agents, strong bases, and acids[9][14].

Step-by-Step Disposal Procedure

This protocol provides a direct, procedural workflow for safely collecting and storing waste this compound pending pickup by your institution's Environmental Health & Safety (EHS) department.

  • Prepare for Waste Transfer: Don all required PPE and ensure work is performed within a chemical fume hood[9].

  • Transfer the Waste:

    • If Solid: Carefully scoop or pour the solid waste into the designated "Solid Halogenated Organic Waste" container. Avoid creating dust[2][3][9].

    • If Liquid: Carefully pour the liquid waste into the designated "Liquid Halogenated Organic Waste" container using a funnel to prevent spills.

  • Seal the Container: Tightly close the container lid immediately after the transfer[7][9]. Do not leave waste containers open in the fume hood.

  • Temporary Storage: Store the sealed waste container in a designated satellite accumulation area, such as a secondary containment bin within a safety cabinet[9]. The storage area must be cool, dry, and well-ventilated[7][9].

  • Arrange for Final Disposal: Contact your institution's EHS or equivalent safety department to schedule a pickup for the hazardous waste[9]. Under no circumstances should this chemical be disposed of down the drain or allowed to evaporate in the fume hood [7][9]. Final disposal must be carried out by a licensed facility, typically via high-temperature incineration[12].

Emergency Procedures

In the event of exposure or a spill, immediate and correct action is vital.

  • Spill Response:

    • Evacuate personnel from the immediate area and ensure the area is well-ventilated[7][11].

    • Wearing full PPE, contain the spill with a non-combustible absorbent material like sand, earth, or vermiculite[2].

    • For solid spills, use dry clean-up procedures and avoid generating dust[2][3].

    • Carefully collect the spilled material and absorbent into a suitable, labeled container for hazardous waste disposal[2][7].

    • Decontaminate the area with an appropriate solvent and wash the area to prevent runoff into drains[2].

    • If a spill enters a drain or waterway, notify emergency services immediately[2][3].

  • First Aid Measures:

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell[8][11].

    • Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice[8][11].

    • Eye Contact: Rinse cautiously with water for several minutes. If wearing contact lenses, remove them if it is easy to do so and continue rinsing[11]. If eye irritation persists, get medical attention[8][11].

    • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical advice[2].

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper segregation and disposal of this compound waste.

G cluster_prep Preparation cluster_disposal Disposal Protocol cluster_emergency Contingency A Waste Generation: This compound B Don Full PPE (Gloves, Goggles, Lab Coat) A->B C Work in Certified Chemical Fume Hood B->C D Characterize Waste: Solid or Liquid? C->D E Select Container: 'Solid Halogenated Waste' D->E Solid F Select Container: 'Liquid Halogenated Waste' D->F Liquid G Transfer Waste (Avoid Dust/Splashing) E->G F->G H Securely Seal & Label Container (Contents, Date, Hazards) G->H I Store in Designated Satellite Accumulation Area H->I J Contact EHS for Pickup and Incineration-Based Disposal I->J K Spill or Exposure Occurs L Follow Emergency Procedures: Contain, Clean, First Aid K->L

Caption: Decision workflow for the disposal of this compound.

References

  • Acros PharmaTech Limited. (2018, August 20). SAFETY DATA SHEET: 3-Bromo-5-chloro-2-hydroxypyridine. Retrieved from [Link]

  • Sims, G. K., & O'Loughlin, E. J. (n.d.). Degradation of Pyridines in the Environment. ResearchGate. Retrieved from [Link]

  • St. John, A., et al. (2022, November 17). Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC - NIH. Retrieved from [Link]

  • Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]

  • ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]

  • ResearchGate. (n.d.). Environmental occurrence, fate, effects, and remediation of halogenated (semi)volatile organic compounds. Retrieved from [Link]

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Navigating the Synthesis Landscape: A Comprehensive Safety and Handling Guide for 3-Bromo-5-chloro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel molecular entities, the introduction of highly functionalized intermediates like 3-Bromo-5-chloro-2-iodopyridine represents a significant leap forward. However, with great synthetic potential comes the critical responsibility of ensuring robust safety and handling protocols. This guide provides an in-depth, experience-driven framework for the safe and effective management of this compound in a laboratory setting. Our objective is to empower you with the knowledge to not only utilize this compound's synthetic utility but to do so with the highest degree of safety and operational excellence.

Hazard Profile and GHS Classification

A thorough understanding of a compound's hazard profile is the bedrock of safe laboratory practice. Based on data from structurally analogous compounds, this compound is anticipated to possess the following GHS classifications[1]:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation (Category 1): H318 - Causes serious eye damage.

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[1][2]

This classification necessitates a stringent approach to personal protective equipment (PPE) and handling procedures to mitigate exposure risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the recommended PPE, categorized by the level of protection.

PPE CategoryRecommended EquipmentBest Practices & Rationale
Eye and Face Protection Chemical splash goggles and a face shield.The high risk of serious eye damage (H318) necessitates the dual protection of goggles to prevent particulate entry and a face shield to guard against splashes, especially when handling solutions or during transfers.
Hand Protection Double-gloving with a thicker, chemical-resistant outer glove (e.g., Neoprene or Butyl rubber) over a standard nitrile inner glove.While nitrile gloves offer good dexterity, their resistance to halogenated hydrocarbons can be limited[3][4]. Neoprene and Butyl rubber provide superior protection against this class of compounds[5][6]. Double-gloving provides an added layer of security against tears and permeation.
Respiratory Protection All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of dust and vapors, addressing the risk of respiratory irritation (H335). If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (N95 or P100) is mandatory.
Protective Clothing A flame-resistant lab coat, fully buttoned, with closed-toe shoes.A lab coat protects against skin contact with the solid or its solutions. Flame-resistant material is a best practice when working with any chemical in a laboratory setting.

Safe Handling and Operational Workflow

A systematic approach to handling minimizes the risk of exposure and ensures the integrity of your experiment. The following workflow diagram and step-by-step protocol outline the best practices for working with this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare Work Area in Fume Hood gather_materials Gather All Necessary Equipment and Reagents prep_area->gather_materials don_ppe Don Appropriate PPE (Double Gloves, Goggles, Face Shield, Lab Coat) gather_materials->don_ppe weigh Weigh Solid Compound in Fume Hood don_ppe->weigh dissolve Dissolve in Solvent (if applicable) weigh->dissolve reaction Perform Reaction in Closed System dissolve->reaction decontaminate Decontaminate Glassware and Work Surfaces reaction->decontaminate segregate_waste Segregate Halogenated Waste decontaminate->segregate_waste dispose Dispose of Waste in Labeled, Sealed Container segregate_waste->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe G start Waste Generated (Solid or Solution) segregate Segregate as 'Halogenated Organic Waste' start->segregate container Collect in a Designated, Labeled, and Sealed Container segregate->container store Store in a Cool, Dry, Well-Ventilated Area container->store pickup Arrange for Pickup by Licensed Hazardous Waste Disposal store->pickup

Caption: Disposal Workflow for this compound Waste.

Step-by-Step Disposal Protocol:
  • Waste Segregation:

    • Never mix halogenated organic waste with non-halogenated waste streams. [7][8]This is crucial for proper disposal and can prevent dangerous reactions.

    • Solid waste (e.g., contaminated absorbent materials, disposable labware) should be collected separately from liquid waste.

  • Containerization:

    • Use a designated, compatible, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

    • Keep the waste container sealed when not in use.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.

    • Incineration is a common and effective disposal method for halogenated organic compounds.[9]

By adhering to these comprehensive safety and handling protocols, you can confidently and responsibly unlock the synthetic potential of this compound, contributing to the advancement of your research and development endeavors.

References

  • PubChem. (n.d.). 3-Bromo-2-chloro-5-iodopyridine. National Center for Biotechnology Information. Retrieved from [Link]

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  • AMG Medical Inc. (n.d.). Chemical Resistance & Barrier Guide. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (2019, February). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • University of California, Santa Barbara Environmental Health & Safety. (n.d.). Hazardous Waste Reduction. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Brigham Young University Cleanroom. (n.d.). Gloves in the Cleanroom. Retrieved from [Link]

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  • Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet. Retrieved from [Link]

  • SKS Science Products. (n.d.). Chemical Resistance of Glove Materials. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • North Safety Products. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • University of Connecticut Environmental Health and Safety. (n.d.). Chemical Resistant Glove Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.